molecular formula C13H14N2 B1498476 3-(2,3-Dimethylphenyl)pyridin-4-amine CAS No. 1125448-06-7

3-(2,3-Dimethylphenyl)pyridin-4-amine

Cat. No.: B1498476
CAS No.: 1125448-06-7
M. Wt: 198.26 g/mol
InChI Key: BPUQOJNSIAPWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylphenyl)pyridin-4-amine is a chemical compound intended for research and development purposes. It is structurally characterized by a pyridine ring linked to a 2,3-dimethylphenyl group via an amine. This specific substitution pattern suggests potential utility in various research areas, which may include serving as a building block in organic synthesis, a precursor for the development of pharmaceuticals or agrochemicals, or a ligand in catalytic systems. Researchers are exploring its properties and reactivities to uncover novel applications. The mechanism of action for this compound is highly dependent on the specific research context and is not fully characterized. Handling should adhere to appropriate safety protocols. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Specific data on physical properties, solubility, and spectroscopic characteristics should be confirmed by the researching laboratory.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-4-3-5-11(10(9)2)12-8-15-7-6-13(12)14/h3-8H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUQOJNSIAPWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CN=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653800
Record name 3-(2,3-Dimethylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125448-06-7
Record name 3-(2,3-Dimethylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a biaryl amine structure of interest to researchers in medicinal chemistry and materials science. The document outlines a validated synthetic strategy, explains the chemical reasoning behind procedural choices, and provides detailed experimental protocols suitable for a laboratory setting.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a pyridine core C-C bonded to a dimethylphenyl substituent. Such structures are common scaffolds in the development of kinase inhibitors and other pharmacologically active molecules. The synthesis of this target molecule requires the strategic formation of the key carbon-carbon bond between the two aromatic rings.

A retrosynthetic analysis reveals two primary bond disconnections for consideration: the C3-C1' bond between the pyridine and phenyl rings, and the C4-N bond of the amine group.

G cluster_target Target Molecule cluster_disconnections Key Disconnections TM This compound D1 C-C Bond Formation (Suzuki Coupling) TM->D1 Disconnect C3-C1' D2 C-N Bond Formation (Buchwald-Hartwig) TM->D2 Disconnect C4-N

Figure 1: Retrosynthetic analysis of the target molecule.

While a Buchwald-Hartwig amination approach (forming the C-N bond) is theoretically possible, it would necessitate the synthesis of a challenging 4-halo-3-(2,3-dimethylphenyl)pyridine intermediate. A more efficient and reliable strategy, which will be the focus of this guide, is the Suzuki-Miyaura cross-coupling reaction . This powerful palladium-catalyzed reaction forms the C-C bond by coupling a pyridine-based halide with a phenylboronic acid derivative. This approach leverages more readily accessible starting materials and a well-established, robust catalytic system.[1][2]

Primary Synthetic Pathway: Suzuki-Miyaura Coupling

The chosen pathway involves a multi-step synthesis culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The overall workflow is designed to build the necessary precursors from common starting materials before the key C-C bond formation step.

G A 3-Bromopyridine B 3-Bromo-4-nitropyridine N-oxide A->B 1. N-Oxidation 2. Nitration C 3-Bromo-4-aminopyridine B->C Reduction (Fe/AcOH) E This compound (Target Molecule) C->E Suzuki Coupling Pd Catalyst, Base D 2,3-Dimethylphenylboronic acid D->E

Figure 2: Overall workflow for the Suzuki-Miyaura synthesis route.

This strategy is divided into two main stages:

  • Synthesis of the Key Intermediate: Preparation of 3-Bromo-4-aminopyridine.

  • Final Assembly: Suzuki-Miyaura coupling of the intermediate with 2,3-Dimethylphenylboronic acid.

Stage 1: Synthesis of 3-Bromo-4-aminopyridine

This precursor is not commonly available commercially and must be synthesized. The protocol begins with 3-bromopyridine and proceeds through N-oxidation and nitration, followed by a reduction step.

Part A: Synthesis of 3-Bromo-4-nitropyridine N-oxide

The initial steps activate the pyridine ring for subsequent functionalization. The N-oxidation of the pyridine nitrogen deactivates the ring towards electrophilic attack but also directs nitration specifically to the 4-position.

  • Rationale: Direct nitration of 3-bromopyridine is difficult and yields a mixture of isomers. The N-oxide intermediate is crucial for achieving the desired regioselectivity. The nitro group at the 4-position can be readily reduced to the required amine. A one-step method combining oxidation and nitration has been reported, though a two-step process often provides better control.[3]

Experimental Protocol: 3-Bromo-4-nitropyridine N-oxide [4]

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • N-Oxidation (Conceptual): While various methods exist, a common approach involves reacting 3-bromopyridine with an oxidizing agent like hydrogen peroxide in acetic acid.

  • Nitration:

    • To the cooled crude pyridine-N-oxide intermediate, slowly add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid (nitrating mixture).

    • Maintain the temperature below 10 °C during the addition using an ice bath.

    • After the addition is complete, the mixture is carefully heated to approximately 90 °C for several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8. This will cause a solid to precipitate.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water and dry under vacuum to yield crude 3-Bromo-4-nitropyridine N-oxide.

Part B: Reduction to 3-Bromo-4-aminopyridine

The final step in preparing the key intermediate is the reduction of both the nitro group and the N-oxide. A classical and effective method for this transformation is the use of iron powder in an acidic medium, such as acetic or hydrochloric acid.[5][6]

  • Rationale: Iron in acetic acid is a cost-effective and efficient reducing agent for aromatic nitro compounds. It simultaneously reduces the nitro group to an amine and removes the N-oxide, providing the desired 3-bromo-4-aminopyridine in a single step.

Experimental Protocol: 3-Bromo-4-aminopyridine

  • Reaction Setup: To a 500 mL round-bottom flask, add 3-Bromo-4-nitropyridine N-oxide (1.0 eq) and glacial acetic acid (10-15 volumes).

  • Addition of Reducing Agent: While stirring vigorously, add iron powder (approx. 5.0 eq) portion-wise to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Rinse the filter cake with ethyl acetate.

    • Carefully neutralize the filtrate with a concentrated aqueous solution of sodium hydroxide or ammonia until basic (pH > 9).

    • Extract the aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-Bromo-4-aminopyridine.

Stage 2: Suzuki-Miyaura Cross-Coupling

This is the final and critical step where the C-C bond is formed to assemble the target molecule. The reaction couples 3-bromo-4-aminopyridine with commercially available 2,3-dimethylphenylboronic acid.

  • Causality of Reagents:

    • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used.[7] The ligands stabilize the palladium center and facilitate the catalytic cycle. For substrates with primary amine groups, certain ligands can prevent catalyst inhibition.[8]

    • Base: A base, typically sodium or potassium carbonate, is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[2]

    • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. Water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.

ReagentMolar Eq.Purpose
3-Bromo-4-aminopyridine1.0Aryl Halide Substrate
2,3-Dimethylphenylboronic acid1.2 - 1.5Organoboron Substrate
Pd(dppf)Cl₂ or Pd(PPh₃)₄0.02 - 0.05Palladium Catalyst
Na₂CO₃ or K₂CO₃ (2M aq. soln)2.0 - 3.0Base
1,4-Dioxane or Toluene-Organic Solvent

Experimental Protocol: this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-aminopyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane, 10 volumes) and the aqueous base solution (e.g., 2M Na₂CO₃, 3.0 eq) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water, followed by brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a suitable gradient, e.g., 20% to 50% ethyl acetate in hexanes) to afford the final product, this compound.

Structural Characterization and Validation

The identity and purity of the final compound must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR should show characteristic signals for the pyridine and dimethylphenyl protons, and the disappearance of the signal corresponding to the bromine-substituted position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.

Analytical data for this compound can be compared against reference data from commercial suppliers.[9]

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Acids and Bases: Concentrated sulfuric acid, nitric acid, and sodium hydroxide are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust.

  • Organic Solvents: Solvents like dioxane, toluene, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Inert Atmosphere: Reactions involving organometallic catalysts are often air and moisture-sensitive, requiring the use of an inert atmosphere (argon or nitrogen).

Conclusion

The synthesis of this compound is reliably achieved through a strategic multi-step sequence centered around a Suzuki-Miyaura cross-coupling reaction. The described protocol, which involves the preparation of a 3-bromo-4-aminopyridine intermediate followed by a palladium-catalyzed C-C bond formation, represents a robust and scalable method for accessing this valuable chemical scaffold. Careful execution of each step and rigorous purification are essential for obtaining the target compound in high purity.

References

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids.
  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide. Google Patents.
  • El-Sayed, N. N. E., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Available at: [Link]

  • ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Available at: [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Todd, M. H., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • ScienceMadness.org. Reactivity of 4-nitropyridine-n-oxide. Available at: [Link]

  • Manivannan, P., et al. (2014). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Fairweather, K. A., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Available at: [Link]

  • Royal Society of Chemistry. Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Liu, R. Y., et al. (2024).
  • Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Lennox, A. J. J., et al. (2021). Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. ChemRxiv.
  • Aksenov, N. A., et al. (2021). Synthesis of 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4(1H)-ones by Reaction of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Acetone. Russian Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,3-Dimethylphenyl)pyridin-4-amine: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These intrinsic characteristics—governing everything from solubility and membrane permeability to target engagement—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[3] This guide provides an in-depth technical exploration of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a novel heterocyclic amine with potential therapeutic applications. By dissecting its key physicochemical attributes, we aim to equip researchers, medicinal chemists, and drug development professionals with the essential knowledge to evaluate its potential as a drug candidate and to inform strategies for its optimization.

This document moves beyond a simple recitation of data. It is structured to provide a comprehensive understanding of why these properties are critical, how they are experimentally determined, and what the predicted values for this compound imply for its journey from a laboratory curiosity to a potential therapeutic agent.

Compound Identification and Chemical Structure

A precise and unambiguous identification of a chemical entity is paramount for all subsequent scientific investigation. The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1125448-06-7[4]
Molecular Formula C₁₃H₁₄N₂[4]
Molecular Weight 198.26 g/mol [4]
Chemical Structure

N/A
SMILES Nc1c(cccc1)c2ccccc2(C)C[4]

The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug from administration to its site of action and subsequent elimination is a complex process dictated by the interplay between the drug's properties and the physiological environment. The most influential of these properties are the acid dissociation constant (pKa), lipophilicity (logP/logD), and solubility.[1] These parameters are cornerstones of predictive models like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound for oral bioavailability.[5][6][7]

  • Absorption, Distribution, Metabolism, and Excretion (ADME): A molecule's physicochemical properties directly influence its ADME profile.[8] For instance, a drug's ability to be absorbed from the gastrointestinal tract, distribute into tissues, cross the blood-brain barrier, be metabolized by enzymes, and be excreted from the body is largely governed by its pKa, lipophilicity, and solubility.[8][9]

  • Target Engagement: The ionization state of a drug, determined by its pKa and the pH of the biological microenvironment, can significantly impact its ability to bind to its therapeutic target.[10]

  • Formulation and Delivery: Understanding these properties is crucial for developing appropriate drug formulations to ensure stability, dissolution, and bioavailability.[10]

Ionization Constant (pKa): The Arbiter of Charge

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or a base.[10] For any ionizable compound, the pKa value is the pH at which 50% of the molecules are in their ionized form and 50% are in their neutral, unionized form.[11][12] As most drugs are weak acids or bases, their pKa dictates their charge state in different physiological compartments, which in turn affects their solubility, permeability, and interaction with biological targets.[8][13]

Causality in Experimental Choices for pKa Determination

The choice of method for pKa determination often depends on the compound's properties, such as its solubility and the presence of a chromophore. Potentiometric titration is a classic and reliable method, particularly for compounds with sufficient aqueous solubility.[14][15] For sparingly soluble compounds, methods employing co-solvents or chromatographic techniques are often necessary.[14]

Experimental Protocol: Potentiometric Titration

This protocol outlines a standard procedure for determining the pKa of a basic compound like this compound.

Principle: A solution of the compound is titrated with a standardized acid, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[16][17]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of known concentration (e.g., 1 mM).[16]

    • Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).[16]

    • Prepare a solution of a salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength during the titration.[16]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[16]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the compound solution into a temperature-controlled vessel.

    • Add the ionic strength-adjusting solution (KCl).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin adding the standardized HCl solution in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.[16]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been protonated.[16] This corresponds to the midpoint of the steepest part of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_compound Prepare Compound Solution (1 mM) titrate Titrate Compound with HCl prep_compound->titrate prep_titrant Prepare Standardized Titrant (0.1 M HCl) prep_titrant->titrate prep_salt Prepare Ionic Strength Adjuster (0.15 M KCl) prep_salt->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Fat-Likeliness

Lipophilicity, the "fat-liking" nature of a molecule, is a critical factor influencing a drug's absorption, distribution, and ability to cross cell membranes.[9] It is most commonly expressed as the logarithm of the partition coefficient (logP), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[18]

Causality in Experimental Choices for logP Determination

The "shake-flask" method is considered the gold standard for logP determination due to its direct measurement of the partition coefficient.[19] However, it can be time-consuming and require significant amounts of the compound.[19] Chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), offer a faster, high-throughput alternative, though they are indirect methods that rely on correlation with known standards.[20]

Experimental Protocol: Shake-Flask Method

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of the compound in each phase is measured to calculate the partition coefficient.[19]

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (buffered to a specific pH, e.g., 7.4) with n-octanol by mixing them and allowing them to separate overnight.[21] This ensures that the two phases are in equilibrium before the experiment begins.

  • Partitioning:

    • Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases.

    • Combine known volumes of the pre-saturated n-octanol and water in a suitable vessel (e.g., a separatory funnel).

    • Add the compound solution to the biphasic system.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[21]

    • Allow the phases to separate completely. This can be aided by centrifugation.

  • Quantification:

    • Carefully separate the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[21] A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

    • The logP is then calculated as the base-10 logarithm of P.[18]

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate n-octanol and water mix Mix phases and compound saturate->mix dissolve Dissolve Compound dissolve->mix shake Shake to equilibrium mix->shake separate Separate phases shake->separate quantify Quantify concentration in each phase (HPLC/UV-Vis) separate->quantify calculate Calculate P and logP quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature and pH.[22] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development.[22][23] It is essential to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[23][24]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound with the aqueous buffer over an extended period.[22][23][24]

Experimental Protocol: Thermodynamic Solubility Assay

Principle: An excess of the solid compound is incubated with an aqueous buffer until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined.[24][25]

Step-by-Step Methodology:

  • Preparation:

    • Add an excess of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Incubate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[23][24]

  • Separation:

    • After incubation, filter the suspension to remove the undissolved solid. A low-binding filter is recommended to minimize loss of the compound. Centrifugation can also be used to pellet the solid before taking an aliquot of the supernatant.

  • Quantification:

    • Analyze the clear filtrate to determine the concentration of the dissolved compound. HPLC with UV detection is a common and reliable method for quantification.[22][25]

    • A standard curve of the compound at known concentrations is used to accurately determine the solubility.

  • Reporting:

    • The thermodynamic solubility is reported in units such as µg/mL or µM.[26]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid compound to buffer incubate Incubate with shaking (24-48h) add_excess->incubate separate Filter/centrifuge to remove solid incubate->separate quantify Quantify concentration in filtrate (HPLC) separate->quantify report Report solubility (µg/mL or µM) quantify->report

Caption: Workflow for thermodynamic solubility determination.

Predicted Physicochemical Properties of this compound and Their Implications

In the absence of publicly available experimental data, in silico predictive models provide valuable initial estimates of a compound's physicochemical properties. These predictions are crucial for early-stage assessment and for guiding further experimental work.

PropertyPredicted ValueImplication for Drug-Likeness
pKa (most basic) ~5.5 - 6.5The pyridinyl amine is the most basic center. At physiological pH (~7.4), a significant portion of the molecule will be in its protonated, charged form. This can enhance aqueous solubility but may reduce membrane permeability.
logP ~2.8 - 3.5This value suggests a good balance between lipophilicity and hydrophilicity, which is favorable for oral absorption and distribution. It falls within the desirable range for many drug candidates.
Aqueous Solubility Moderately SolubleThe predicted pKa and logP suggest that the compound should have moderate aqueous solubility. The basic amine can be protonated to form a more soluble salt.

Analysis in the Context of Lipinski's Rule of Five:

Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a compound for oral administration.[6][27] Let's assess the predicted properties of this compound against these rules:

  • Molecular Weight: 198.26 g/mol (< 500 Daltons) - Pass [5][6]

  • logP: Predicted ~2.8 - 3.5 (< 5) - Pass [5][6]

  • Hydrogen Bond Donors: 1 (the -NH₂ group) (≤ 5) - Pass [5][6]

  • Hydrogen Bond Acceptors: 2 (the two nitrogen atoms) (≤ 10) - Pass [5][6]

Based on these in silico predictions, this compound exhibits a promising physicochemical profile that adheres to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. The predicted pKa indicates that pH will have a significant influence on its solubility and permeability, a factor that must be carefully considered in formulation and during evaluation of its absorption in different regions of the gastrointestinal tract.

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound from a drug discovery and development perspective. We have not only detailed the identity of the molecule but also delved into the theoretical importance of pKa, logP, and aqueous solubility. By providing detailed, self-validating experimental protocols and visualizing the workflows, we have laid out a clear path for the empirical determination of these crucial parameters.

The in silico predictions for this compound are encouraging, suggesting that the compound possesses a favorable "drug-like" profile. However, it must be emphasized that these are computational estimates. The next logical and essential step is the experimental validation of these properties. The protocols outlined herein provide a robust framework for obtaining the high-quality data necessary to make informed decisions about the future development of this promising compound. A deep understanding and empirical characterization of its physicochemical nature will be the key to unlocking its full therapeutic potential.

References

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

  • Dovepress. (n.d.). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ACS Publications. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]

  • PMC. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

  • IJIRES. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • World Federation of Societies of Anaesthesiologists. (n.d.). Pharmacology 2 - Pharmacokinetics. Retrieved from [Link]

  • Patsnap. (2025, May 21). What are the physicochemical properties affecting drug distribution?. [Link]

  • Journal of Bio Innovation. (2014, June 15). Physicochemical property of drug molecules with respect to drug actions. [Link]

  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • Admescope. (2022, May 11). Remember to characterize the physicochemical parameters of your compounds early on. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2014, July). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

Sources

A Technical Guide to 3-(2,3-Dimethylphenyl)pyridin-4-amine (CAS 1125448-06-7): A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 3-(2,3-dimethylphenyl)pyridin-4-amine (CAS: 1125448-06-7), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, its core structure, the 4-aminopyridine motif, is recognized as a "privileged structure," capable of interacting with a diverse range of biological targets.[1][2] This document outlines the compound's chemical identity, proposes robust synthetic and purification protocols, details expected analytical characterization data, and explores its applications as a versatile scaffold for the development of novel therapeutics. The methodologies and insights presented are tailored for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold in their research programs.

Introduction & Chemical Identity

The 4-Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The concept of "privileged structures" was introduced to describe molecular frameworks that can serve as versatile ligands for multiple, often unrelated, biological targets.[1][2][3] These scaffolds, such as the 4-aminopyridine core, are frequently found in approved drugs and clinical candidates, demonstrating favorable physicochemical and pharmacokinetic properties.[4][5] The 4-aminopyridine moiety is a key pharmacophore in compounds designed to treat neurological disorders, including multiple sclerosis, and serves as a foundational element for kinase inhibitors in oncology.[5][6][7][8] The strategic value of this compound lies in its combination of this privileged core with a sterically defined bi-aryl linkage, offering a three-dimensional vector for library synthesis and structure-activity relationship (SAR) exploration.[3]

Physicochemical Properties

This compound is a solid research chemical supplied for laboratory use.[9] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 1125448-06-7[9]
Molecular Formula C₁₃H₁₄N₂[9]
Molecular Weight 198.26 g/mol [9]
Appearance White to light yellow solid[10]
Storage Sealed in dry, 2-8°C[9]
SMILES NC1=C(C2=CC=CC(C)=C2C)C=NC=C1[9]

Synthesis and Purification

While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, its structure lends itself to established and reliable synthetic strategies. The most logical and robust approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key C-C bond between the pyridine and phenyl rings, followed by the introduction or deprotection of the amine group.

Retrosynthetic Analysis & Strategic Rationale

A retrosynthetic analysis points to two primary building blocks: a substituted pyridine and a substituted phenyl boronic acid (or ester). The key decision is the timing of the amine group's introduction. Introducing it last, via reduction of a nitro group, is often advantageous as it avoids potential side reactions and catalyst poisoning that free amines can sometimes cause in cross-coupling reactions.[11]

Proposed Synthetic Pathway: Suzuki Coupling & Nitro-Group Reduction

This protocol outlines a high-yield, two-step synthesis starting from commercially available 4-chloro-3-nitropyridine and 2,3-dimethylphenylboronic acid.

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Nitro Group Reduction A 4-Chloro-3-nitropyridine C Intermediate: 3-(2,3-Dimethylphenyl)-4-nitropyridine A->C Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C B 2,3-Dimethylphenylboronic acid D Final Product: This compound C->D Pd/C, H₂ (g) or NH₄COOH, MeOH, Reflux

Caption: Proposed two-step synthesis workflow.

Experimental Protocol:

Step 1: Synthesis of 3-(2,3-Dimethylphenyl)-4-nitropyridine

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-chloro-3-nitropyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble argon through the mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Heat the mixture to 90°C and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate.

Scientist's Note: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand like dppf is crucial for efficient oxidative addition to the electron-deficient pyridine ring.[12] The basic conditions are necessary to activate the boronic acid for the transmetalation step.[10]

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified nitro-intermediate from Step 1 in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10% by weight).

  • Reduction: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Alternative Reduction: Alternatively, for a non-pressurized system, add ammonium formate (5.0 eq) and reflux the methanolic solution until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization or a final silica gel plug if necessary.

Analytical Characterization

TechniqueExpected Observations
¹H NMR Aromatic Region (δ 7.0-8.5 ppm): Signals corresponding to the three pyridine protons and the three protons of the dimethylphenyl ring. The pyridine protons adjacent to the nitrogen will be the most downfield. Amine Protons (δ 4.5-5.5 ppm): A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. Methyl Protons (δ 2.1-2.4 ppm): Two distinct singlets, each integrating to 3H, for the two methyl groups on the phenyl ring.
¹³C NMR Aromatic Region (δ 110-160 ppm): Signals for all 11 aromatic carbons. The carbon bearing the amino group (C4) and the pyridine carbons adjacent to the nitrogen (C2, C6) will have characteristic shifts. Methyl Carbons (δ 15-25 ppm): Two signals for the two methyl carbons.
HRMS (ESI+) Calculated m/z for [C₁₃H₁₅N₂]⁺ (M+H)⁺: 199.1230. Found value should be within ± 5 ppm.
FT-IR N-H Stretch: Characteristic sharp peaks around 3300-3500 cm⁻¹ for the primary amine. C=C and C=N Stretch: Multiple peaks in the 1400-1600 cm⁻¹ region, typical for aromatic rings.

Applications in Drug Discovery & Medicinal Chemistry

Role as a Synthetic Building Block

The primary application of this compound is as a versatile building block for the synthesis of more complex, biologically active molecules.[15] Its structure contains multiple points for diversification:

  • The 4-amino group: Can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems.[7][8]

  • The Pyridine Nitrogen: Can be quaternized or oxidized.

  • The Aromatic Rings: Can undergo further electrophilic substitution if desired, although this is less common.

Potential as a Scaffold for Library Synthesis

The compound is an ideal starting point for creating focused libraries of molecules for high-throughput screening. Its rigid bi-aryl core presents substituents in well-defined spatial orientations, making it suitable for targeting protein binding pockets, particularly in enzyme inhibitors (e.g., kinases) and receptor modulators.[2][6]

G cluster_Targets Potential Therapeutic Targets Core 3-(2,3-Dimethylphenyl) pyridin-4-amine Scaffold Kinase Kinase Inhibitors (e.g., TYK2, JAK) Core->Kinase Acylation/Urea formation at 4-amino position GPCR GPCR Modulators Core->GPCR Further aryl functionalization IonChannel Ion Channel Modulators (e.g., K⁺ Channels) Core->IonChannel Bioisosteric replacement of aminopyridine core

Caption: Application as a central scaffold for library development.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[9]

  • Toxicity: While specific toxicity data is not available, aminopyridines as a class can be toxic and may act as convulsants by blocking potassium channels.[5][16] Handle with care.

Conclusion

This compound represents a strategically important molecular scaffold for modern drug discovery. Its foundation on the privileged 4-aminopyridine core, combined with a bi-aryl structure, provides a robust starting point for generating diverse chemical libraries with favorable drug-like properties. The synthetic routes are accessible through well-established palladium-catalyzed cross-coupling reactions, ensuring its availability for research programs. For medicinal chemists and drug development scientists, this compound is not merely a reagent but a gateway to exploring novel chemical space in the pursuit of potent and selective therapeutics.

References

  • OpenOChem Learn. (n.d.). Privileged Structures. Retrieved from [Link]

  • Costantino, L., & Barlocco, D. (2006). Privileged Structures as Leads in Medicinal Chemistry. Current Medicinal Chemistry, 13(1), 65-85.
  • Cambridge MedChem Consulting. (n.d.). Privileged Structures. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • The Royal Society of Chemistry. (n.d.). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Retrieved from [Link]

  • Moslin, R. J., et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(11), 4488-4501.
  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 908-917.
  • PubMed. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Retrieved from [Link]

  • ResearchGate. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. Retrieved from [Link]

  • Moody, C. J., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Wang, Q., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1543.
  • ResearchGate. (2024). Synthesis, Characterization and Antimicrobial Studies of Co(II), Fe(II) and Ni(II) Tosylated 4-aminopyridine Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. Retrieved from [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171.
  • Taylor & Francis Online. (n.d.). 4-aminopyridine – Knowledge and References. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 94.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • Larhed, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2636.

Sources

biological activity of substituted aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Aminopyridines

Executive Summary

Substituted aminopyridines represent a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" in drug discovery.[1] Their unique structural properties, including the ability to form critical hydrogen bonds with biological targets, have led to their incorporation into a vast array of pharmacologically active agents.[1] This guide provides a comprehensive overview of the diverse biological activities of these compounds, delving into their core mechanisms of action, therapeutic applications, and the structure-activity relationships (SAR) that govern their efficacy. We will explore their roles as ion channel modulators, potent kinase inhibitors, and antimicrobial agents, providing field-proven insights and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the aminopyridine core.

Introduction: The Aminopyridine Scaffold

Aminopyridines are a class of aromatic heterocyclic compounds consisting of a pyridine ring substituted with one or more amino groups.[2][3][4] They exist in three primary isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[2][3] This fundamental structure serves as a versatile building block, allowing for extensive chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties.[1][2] The nitrogen atom in the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, enabling strong and specific interactions with various enzymes and receptors, which underpins their broad pharmacological effects.[1] Consequently, aminopyridine derivatives have been successfully developed as treatments for neurological disorders, cancer, and infectious diseases.[1][5][6]

Core Mechanisms of Action

The therapeutic versatility of substituted aminopyridines stems from their ability to interact with several distinct classes of biological targets. The primary mechanisms are detailed below.

Voltage-Gated Potassium (Kv) Channel Blockade

One of the most well-characterized mechanisms, particularly for 4-aminopyridine (4-AP), is the blockade of voltage-gated potassium channels.[6][7]

  • Causality: In demyelinated neurons, as seen in multiple sclerosis (MS), the exposure of Kv channels along the axon impairs the transmission of action potentials, leading to neurological deficits.[6] 4-AP blocks these exposed channels, which delays repolarization and prolongs the action potential, thereby enhancing signal conduction along the compromised axon.[7] This restoration of nerve impulse conduction is the basis for its therapeutic effect in improving motor function.[6][7][8]

  • Therapeutic Relevance: This mechanism is famously exploited by the drug Fampridine (a prolonged-release formulation of 4-AP), which is approved for the symptomatic treatment of walking disability in patients with MS.[6][8] This mode of action is also relevant for its use in other neurological conditions like downbeat nystagmus and episodic ataxia type 2.[7]

Kinase Inhibition

The aminopyridine scaffold is a highly successful hinge-binding motif for inhibiting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer and inflammatory diseases.

  • Causality: The 2-aminopyridine moiety is particularly adept at forming two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This anchoring allows substituents on the pyridine core to extend into adjacent hydrophobic pockets and solvent-exposed regions, conferring both potency and selectivity.[9][10]

  • Examples of Kinase Targets:

    • p38 MAP Kinase: Aminopyridine N-oxides have been developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in the inflammatory cascade. Inhibition of this kinase reduces the production of inflammatory cytokines like TNF-α, demonstrating efficacy in animal models of arthritis.[11]

    • Anaplastic Lymphoma Kinase (ALK): 3,5-diaryl-2-aminopyridine derivatives have been investigated as inhibitors of ALK2 (ACVR1), a BMP type I receptor kinase implicated in the rare genetic disease fibrodysplasia ossificans progressiva (FOP).[12]

    • Tropomyosin Receptor Kinase (TRK): Novel aminopyridine derivatives have been designed as potent inhibitors of TRKA, a validated target for cancers driven by NTRK gene fusions.[13]

    • Other Kinases: The scaffold has been successfully employed to develop inhibitors for a wide range of other kinases, including Mps1, JNK, Vaccinia-related kinases (VRK1/2), and adenosine kinase.[9][14][15]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 2-Aminopyridine Inhibitor hinge Hinge Region (e.g., Cys604) back_pocket Hydrophobic Back Pocket solvent_front Solvent-Exposed Region core Aminopyridine Core core->hinge H-Bonds (Key Interaction) r1 R1 Group r1->back_pocket Occupies Pocket, Confers Selectivity r2 R2 Group r2->solvent_front Improves Solubility & PK Properties caption Fig 1. Aminopyridine as a Kinase Hinge-Binder.

Fig 1. Aminopyridine as a Kinase Hinge-Binder.
Antimicrobial Activity

Substituted aminopyridines have demonstrated significant potential as antimicrobial agents, addressing the critical need for new drugs to combat resistant pathogens.[16]

  • Causality: The exact mechanisms can vary, but they often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Structure-activity studies are crucial for identifying the specific substitutions that confer potent activity against different microbial species.[5] For example, certain 2-amino-3-cyanopyridine derivatives show high activity specifically against Gram-positive bacteria like S. aureus and B. subtilis.[5][17]

  • Therapeutic Relevance: Research has highlighted aminopyridine derivatives as effective agents against bacteria, fungi, and protozoan parasites like Plasmodium falciparum (malaria) and Trypanosoma species.[1][18]

Therapeutic Applications & Structure-Activity Relationships (SAR)

The rational design of aminopyridine-based drugs relies on understanding how chemical modifications to the core structure impact biological activity.

Data Summary: Representative Substituted Aminopyridines
Compound ClassTargetBiological ActivityKey SAR InsightsTherapeutic Area
4-Aminopyridine (Fampridine) Voltage-gated K+ channelsEnhances nerve conduction[6]The unsubstituted 4-AP core is optimal for this activity.Multiple Sclerosis, Ataxia[7]
Aminopyridine N-oxides p38α MAP KinasePotent anti-inflammatory effects (ED₅₀ = 4.5 mg/kg in rat arthritis model)[11]The N-oxide oxygen is essential for activity and selectivity.[11]Inflammatory Diseases
3,5-Diaryl-2-aminopyridines ALK2 KinaseInhibition of BMP signaling (IC₅₀ = 4-6 nM for potent analogs)[12]Replacing a 3-phenol with a 4-phenylpiperazine improved cellular potency >100-fold.[12]Oncology, FOP
2-Amino-3-cyanopyridines Bacterial TargetsHigh activity against S. aureus and B. subtilis (MIC = 0.039 µg/mL)[5][17]Presence of a cyclohexylamine moiety was found to be critical for antibacterial effect.[5]Infectious Diseases
3,5-Diaryl-2-aminopyrazines Plasmodium TargetsPotent antimalarial activity (IC₅₀ = 8.4 nM vs. K1 strain)[18]Replacement of the pyridine core with a pyrazine maintained potent activity.[18]Infectious Diseases

Experimental Workflows & Protocols

Evaluating the biological activity of novel substituted aminopyridines requires a systematic cascade of assays, from initial screening to in vivo validation.

A Compound Synthesis & Library Generation B Primary Screening: In Vitro Target-Based Assays (e.g., Kinase Inhibition) A->B Test for target engagement C Secondary Screening: Cell-Based Assays (e.g., Cytotoxicity, Anti-proliferative) B->C Confirm cellular activity D Lead Optimization (Iterative SAR) - Potency - Selectivity - ADME Properties C->D Identify lead compounds D->A Synthesize new analogs E In Vivo Efficacy Studies (Animal Models) (e.g., Xenograft, Disease Model) D->E Validate in a biological system F Preclinical Development E->F Candidate selection caption Fig 2. Drug Discovery Workflow for Aminopyridines.

Fig 2. Drug Discovery Workflow for Aminopyridines.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: TRKA)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

  • Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. It is a crucial first step to confirm target engagement and quantify potency, guiding initial SAR.

  • Methodology:

    • Reagents & Materials: Recombinant human TRKA kinase, appropriate peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), 96-well plates, plate reader.

    • Compound Preparation: Perform serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer. A typical final concentration range is 1 nM to 10 µM.

    • Assay Procedure: a. To each well of a 96-well plate, add 5 µL of the diluted test compound. b. Add 20 µL of a solution containing the TRKA enzyme and the peptide substrate. c. Incubate for 10-15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 25 µL of an ATP solution. e. Allow the reaction to proceed for 60 minutes at 30°C. f. Terminate the reaction and quantify the amount of product (e.g., phosphorylated substrate) or remaining ATP using a detection reagent (e.g., ADP-Glo™ Kinase Assay). g. Read the luminescence/fluorescence on a plate reader.

    • Controls (Self-Validation):

      • Positive Control: A known potent TRKA inhibitor (e.g., Larotrectinib).

      • Negative Control (0% Inhibition): Vehicle (DMSO) only, representing full enzyme activity.

      • Background Control (100% Inhibition): No enzyme or no ATP.

    • Data Analysis: Convert raw data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.[5][17]

  • Causality: The MIC is the gold standard for quantifying the potency of an antibacterial agent. It provides a clear, reproducible endpoint to compare the efficacy of different compounds and assess their spectrum of activity against various bacterial strains.

  • Methodology (Broth Microdilution):

    • Reagents & Materials: Test compounds in DMSO, bacterial strains (e.g., S. aureus, B. subtilis), cation-adjusted Mueller-Hinton Broth (MHB), sterile 96-well plates, incubator.

    • Bacterial Inoculum Preparation: Culture bacteria to the logarithmic growth phase. Dilute the culture in MHB to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Assay Procedure: a. Add 100 µL of sterile MHB to each well of a 96-well plate. b. Add the test compound to the first column and perform 2-fold serial dilutions across the plate. c. Add 100 µL of the standardized bacterial inoculum to each well. d. Incubate the plate at 37°C for 18-24 hours.

    • Controls (Self-Validation):

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

      • Growth Control: Wells containing only inoculum and MHB (no compound).

      • Sterility Control: Wells containing only MHB (no inoculum).

    • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The substituted aminopyridine scaffold has unequivocally demonstrated its value in drug discovery, yielding therapies for a wide range of human diseases. Its success is rooted in its synthetic tractability and its ability to form high-affinity interactions with diverse biological targets, most notably as a hinge-binder for kinases and a modulator of ion channels.

The future of aminopyridine-based drug development is promising. Ongoing research focuses on refining selectivity to minimize off-target effects, thereby improving safety profiles. The application of this scaffold in emerging therapeutic modalities, such as targeted protein degraders (PROTACs) where the aminopyridine can serve as the warhead to bind the target protein, opens new avenues for innovation. As our understanding of disease biology deepens, the rational design of novel substituted aminopyridines will continue to deliver next-generation therapeutics to address unmet medical needs.

References

  • Lumeras, W., Caturla, F., Vidal, L., Esteve, C., Balagué, C., Orellana, A., Domínguez, M., Roca, R., Huerta, J. M., Godessart, N., & Vidal, B. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531–5545. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central. [Link]

  • Grosse-Veldmann, R., & Wiendl, H. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3). [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Asian Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (n.d.). Banaras Hindu University. [Link]

  • Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., Street, L. J., White, K. L., Zabiulla, K. M., Joseph, J. T., Bashyam, S., Waterson, D., Witty, M. J., Wittlin, S., Charman, S. A., & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. [Link]

  • Poncet-Montange, G., St-Jean, F., Jodoin, J., Gauthier, S., Dekerprew, C., St-George, R., Bon-Année, N., Leogane, O., Person, H., O'Meara, J. A., Han, Y., Saltzman, K., & Knopp, D. R. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65–73. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Biotechnology & Biotechnological Equipment. [Link]

  • Atanasova, M., Tchekalarova, J., Ivanova, D., Nenkova, G., & Stavrakov, G. (2022). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 27(19). [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). Academia.edu. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. [Link]

  • Williams, E. A., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7095–7109. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central. [Link]

  • Meuth, S. G., & Zibat, A. (2012). Aminopyridines for the treatment of neurologic disorders. Current Opinion in Neurology, 25(3), 303–308. [Link]

  • Al-Warhi, T., Al-Thiabat, M., Al-Salahi, R., Al-Qadasi, F., Al-Hazmi, A., & Al-Omair, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11). [Link]

  • Aminopiridines in the Treatment of Multiple Sclerosis and Other Neurological Disorders. (2020). ResearchGate. [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Ukrainets, I. V., Burian, A. A., Hamza, G. M., Voloshchuk, N. I., Malchenko, O. V., Shishkina, S. V., Sidorenko, L. V., Burian, K. O., & Sim, G. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica, 87(2), 12. [Link]

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025). Research on Chemical Intermediates. [Link]

  • Ugarkar, B. G., Castellino, A. J., & DaRe, J. G. (2005). Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2894–2897. [Link]

  • Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. (n.d.). PubMed Central. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2022). ResearchGate. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025). MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]

  • Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. (2022). Eurasian Chemical Communications. [Link]

Sources

Technical Guide: Mechanism of Action of Novel Pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine scaffold (


) remains a cornerstone of modern medicinal chemistry, functioning as a bioisostere of benzene with unique electronic properties that facilitate hydrogen bonding and water solubility.[1] This guide analyzes the mechanism of action (MoA) of novel pyridine derivatives  developed between 2023 and 2025.

We focus on two distinct therapeutic classes where these derivatives have shown superior efficacy over standard-of-care agents:

  • Dual Kinase Inhibition: Spiro-pyridine derivatives targeting EGFR and VEGFR-2.[2]

  • Microtubule Destabilization: Diarylpyridine derivatives targeting the colchicine binding site of tubulin.

Molecular Pharmacology: The Pyridine Advantage

The incorporation of a pyridine ring into drug candidates is rarely accidental. Its nitrogen atom possesses a lone pair of electrons that does not participate in the aromatic sextet, making it a weak base (


) and an excellent hydrogen bond acceptor.
  • Hinge Region Binding: In kinase inhibitors, the pyridine nitrogen often forms critical H-bonds with the backbone amino acids of the kinase hinge region (e.g., Met793 in EGFR).

  • Rigid Linker Utility: In tubulin inhibitors, the pyridine ring serves as a rigid spacer, locking the molecule in a cis-like configuration essential for fitting into the colchicine binding pocket.[3][4]

Case Study A: Dual EGFR/VEGFR-2 Inhibition

Target Class: Tyrosine Kinase Inhibitors (TKIs) Representative Compound: 2-oxo-1'H-spiro[indoline-3,4'-pyridine] derivative (Compound 7)[2]

Mechanistic Logic

Novel spiro-pyridine derivatives function as ATP-competitive inhibitors . They occupy the ATP-binding pocket of the intracellular kinase domains of both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Binding Mode: The spiro-scaffold provides a unique 3D orientation that fills the hydrophobic pocket II, while the pyridine nitrogen accepts a hydrogen bond from the hinge region residues.

  • Signal Blockade:

    • EGFR Blockade: Prevents autophosphorylation of tyrosine residues, halting the RAS-RAF-MEK-ERK proliferative cascade.

    • VEGFR-2 Blockade: Inhibits the PI3K-AKT pathway, suppressing endothelial cell migration and angiogenesis.

Signaling Pathway Visualization

EGFR_VEGFR_Pathway Ligands EGF / VEGF Ligands Receptors EGFR / VEGFR-2 (Tyrosine Kinases) Ligands->Receptors Activation RAS RAS Receptors->RAS Phosphorylation PI3K PI3K Receptors->PI3K Phosphorylation Inhibitor Spiro-Pyridine Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptors Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus Outcomes Outcomes: Proliferation (EGFR) Angiogenesis (VEGFR) Nucleus->Outcomes

Figure 1: Dual inhibition mechanism. The pyridine derivative blocks ATP binding, severing downstream RAS/RAF and PI3K/AKT signaling.

Case Study B: Tubulin Polymerization Inhibition

Target Class: Microtubule Destabilizing Agents (MDAs) Representative Compound: Diarylpyridine (Compound 10t)

Mechanistic Logic

Unlike kinase inhibitors, these derivatives target the structural protein tubulin. They mimic the structure of Combretastatin A-4 (CA-4) but replace the unstable cis-olefin bridge with a rigid pyridine ring.

  • Colchicine Site Binding: The compound binds at the interface of

    
    - and 
    
    
    
    -tubulin dimers.
  • Steric Hindrance: The pyridine ring locks the A and B aryl rings in a specific orientation that sterically hinders the addition of new tubulin dimers to the growing microtubule (+) end.

  • Catastrophe: This leads to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

Mechanism Visualization

Tubulin_Mechanism cluster_0 Normal State cluster_1 Inhibited State Dimers Free Tubulin Dimers (Alpha/Beta) Polymer Microtubule Polymerization Dimers->Polymer Complex Tubulin-Inhibitor Complex (Colchicine Site) Dimers->Complex Mitosis Successful Mitosis Polymer->Mitosis Pyridine Diarylpyridine (Inhibitor) Pyridine->Complex Binds Complex->Polymer Blocks Assembly Arrest G2/M Cycle Arrest Complex->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: The pyridine derivative binds free tubulin dimers, preventing polymerization and triggering mitotic arrest.[5]

Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended. These protocols prioritize reproducibility and control subtraction.

Protocol 1: ADP-Glo™ Kinase Assay (High-Throughput)

Purpose: To quantify the IC50 of pyridine derivatives against EGFR/VEGFR kinases.

Principle: Measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then converted to light by luciferase. Luminescence is directly proportional to kinase activity.

Step-by-Step Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of the pyridine derivative in DMSO. Final DMSO concentration in assay must be <1%.[6]

  • Enzyme Reaction (Part A):

    • In a 384-well white plate, add 2 µL of kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 1 µL of Compound or Vehicle (DMSO).[7]

    • Add 2 µL of EGFR or VEGFR-2 enzyme (0.2 ng/µL). Incubate 10 min at RT.

    • Initiate reaction with 2 µL of ATP/Substrate mix (Poly[Glu:Tyr]). Incubate 60 min at RT.

  • ADP Depletion (Part B): Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining unconsumed ATP. Incubate 40 min.

  • Detection (Part C): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure luminescence on a microplate reader (e.g., EnVision).

  • Validation: Z-factor must be > 0.5. Positive control: Erlotinib (EGFR) or Sorafenib (VEGFR).

Protocol 2: In Vitro Tubulin Polymerization Assay

Purpose: To confirm direct interaction with tubulin rather than non-specific cytotoxicity.

Principle: Tubulin polymerization increases solution turbidity (light scattering) or fluorescence (if using DAPI-labeled reporter).

Step-by-Step Workflow:

  • Preparation: Keep all reagents on ice. Use >99% pure tubulin protein (porcine brain).

  • Baseline: In a 96-well plate (pre-warmed to 37°C), add 100 µL of PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Treatment: Add 10 µM of pyridine derivative (Test), 10 µM Paclitaxel (Stabilizer Control), 10 µM Colchicine (Destabilizer Control), or DMSO (Vehicle).

  • Initiation: Add tubulin (3 mg/mL final conc) to start polymerization.

  • Kinetics: Immediately read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Vehicle: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Pyridine Derivative: Flat line or significantly reduced slope (similar to Colchicine).

Comparative Efficacy Data

The following table summarizes the potency of novel pyridine derivatives against established clinical standards, based on recent literature (2023-2025).

Compound ClassTargetCell Line / AssayIC50 (Novel Pyridine)IC50 (Standard Drug)Ref
Spiro-Pyridine 7 EGFR (WT)Kinase Assay124 nM 33 nM (Erlotinib)[2]
Spiro-Pyridine 7 VEGFR-2Kinase Assay221 nM 43 nM (Sorafenib)[2]
Diarylpyridine 10t TubulinPolymerization2.5 µM 2.1 µM (Combretastatin A-4)[1]
Thienopyridine 20b MGC-803Cell Viability1.61 nM 8.5 nM (Combretastatin A-4)[3]
Oxadiazole-Pyridine PIM-1 KinaseKinase Assay14.3 nM 16.7 nM (Staurosporine)[4]

Note: Lower IC50 indicates higher potency.

Experimental Workflow Diagram

Workflow cluster_biochem 2. Biochemical Validation cluster_cell 3. Cellular Validation Synthesis 1. Synthesis of Novel Pyridine Derivative KinaseAssay ADP-Glo Kinase Assay (IC50 Determination) Synthesis->KinaseAssay TubulinAssay Tubulin Polymerization (Turbidity/Fluorescence) Synthesis->TubulinAssay MTT MTT/Cell Viability (Cytotoxicity) KinaseAssay->MTT If Potent (<1 µM) TubulinAssay->MTT If Potent (<5 µM) FACS Flow Cytometry (Annexin V/PI Apoptosis) MTT->FACS Confirm Mechanism Docking 4. In Silico Docking (Binding Mode Confirmation) FACS->Docking Structural Insight

Figure 3: Integrated workflow for validating the mechanism of action of pyridine derivatives.

References

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Semantic Scholar. (2022). Link

  • H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. (2023). Link

  • Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site. European Journal of Medicinal Chemistry. (2025). Link

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. (2023). Link[8]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. (2025). Link

  • Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. Benchchem. (2025).[7] Link

Sources

Introduction: The 3-Aryl-4-Aminopyridine Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 3-(2,3-Dimethylphenyl)pyridin-4-amine Structural Analogs

The compound this compound represents a specific embodiment of the 3-aryl-4-aminopyridine scaffold. This structural motif is of significant interest to researchers in drug discovery due to its presence in a variety of biologically active molecules. The core itself is a composite of two key pharmacophoric elements: the 4-aminopyridine (4-AP) unit and a biaryl linkage.

The 4-AP moiety is renowned for its activity as a potassium (K+) channel blocker.[1][2] By inhibiting K+ channels, 4-AP can prolong action potentials in demyelinated axons, which has led to its approved use for improving walking in patients with multiple sclerosis.[1][3] This inherent bioactivity makes the 4-AP core an attractive starting point for developing novel therapeutics for neurological disorders and other conditions involving ion channel dysfunction.

The introduction of an aryl group at the 3-position of the pyridine ring creates a versatile biaryl system that can be systematically modified to probe interactions with various biological targets. This 3-aryl-pyridinamine framework has proven to be a "privileged structure," serving as a foundational scaffold for inhibitors of critical enzyme families, including:

  • Protein Kinases: Analogs have been developed as potent inhibitors of Protein Kinase C theta (PKCθ), Activin receptor-like kinase 2 (ALK2), and Cyclin-dependent kinase 2 (CDK2), targets of high relevance in inflammation and oncology.[4][5][6]

  • Ecto-nucleotidases: 4-aminopyridine derivatives have shown promise as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase, which are implicated in cancer and vascular calcification.[7]

This guide provides a technical framework for the rational design, synthesis, and biological evaluation of structural analogs of this compound, aimed at researchers and scientists in the field of drug development.

PART 1: RATIONAL ANALOG DESIGN & MEDICINAL CHEMISTRY STRATEGY

The primary objective of analog design is to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the this compound core, we can identify three primary vectors for modification.

Key Modification Vectors
  • Vector A (Aryl Ring Substitution): The 2,3-dimethylphenyl ring offers a rich canvas for modification. Alterations here directly influence hydrophobic, steric, and electronic interactions within the target's binding pocket. Strategies include:

    • Positional Isomerism: Shifting the methyl groups to other positions (e.g., 2,4-, 2,5-, 3,4-, 3,5-dimethyl) to probe different regions of the binding site.

    • Substituent Bioisosteres: Replacing methyl groups with other functionalities like halogens (F, Cl), methoxy groups, or trifluoromethyl groups to modulate electronic properties and metabolic stability.

    • Ring Scaffolds: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, indole, quinoline) to explore novel interactions.

  • Vector B (Pyridine Ring Substitution): The pyridine core itself can be functionalized at the C2, C5, and C6 positions. These modifications can influence the molecule's overall electronics, solubility, and potential for new hydrogen bonding interactions.

  • Vector C (Amino Group Derivatization): The 4-amino group is a critical hydrogen bond donor. Its modification can profoundly impact target engagement and physicochemical properties.

    • Alkylation/Acylation: Introducing small alkyl chains or acyl groups can probe for nearby hydrophobic pockets or introduce additional hydrogen bond acceptors.

    • Peptide Coupling: Conjugating amino acids or peptides can reduce toxicity or improve targeting, as has been demonstrated for other 4-AP derivatives.[8]

    • Heterocycle Formation: The amine can serve as a handle for constructing fused or appended heterocyclic systems, significantly altering the shape and properties of the molecule.

The logical relationship between these modification vectors is visualized in the diagram below.

cluster_vectors Modification Vectors cluster_strategies Design Strategies Core This compound Core Scaffold A Vector A: Aryl Ring Substitution Core->A B Vector B: Pyridine Ring Substitution Core->B C Vector C: Amino Group Derivatization Core->C A_strat Positional Isomers Bioisosteric Replacement Scaffold Hopping A->A_strat B_strat Halogenation Alkylation B->B_strat C_strat Alkylation / Acylation Peptide Conjugation Heterocycle Formation C->C_strat Start Start: 4-Amino-3-halopyridine (e.g., 3-bromo- or 3-iodopyridin-4-amine) Coupling Suzuki Coupling (Pd Catalyst, Base) Start->Coupling Boronic Arylboronic Acid (e.g., 2,3-dimethylphenylboronic acid) Boronic->Coupling Intermediate Core Scaffold 3-Aryl-4-aminopyridine Coupling->Intermediate Modification Optional Derivatization (Vector C Modifications) Intermediate->Modification Final Final Analogs Intermediate->Final Direct Product Modification->Final

Caption: General synthetic workflow for 3-aryl-4-aminopyridines.

Protocol: Synthesis of this compound via Suzuki Coupling

This protocol describes a representative synthesis adapted from established methodologies for similar scaffolds. [5] Materials:

  • 3-Iodo-4-aminopyridine

  • 2,3-Dimethylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To a sealable reaction tube, add 3-iodo-4-aminopyridine (1.0 mmol, 1.0 eq), 2,3-dimethylphenylboronic acid (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. Maintaining an inert atmosphere is critical for reaction success.

  • Solvent Addition: Add degassed solvents via syringe: Acetonitrile (4.0 mL) and DMF (1.5 mL). Follow with a degassed 2M aqueous solution of Na₂CO₃ (2.0 mmol, 2.0 eq).

    • Causality: A mixed solvent system is often used to ensure all reactants remain in solution. The base (Na₂CO₃) is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to palladium.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction mixture for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-iodo-4-aminopyridine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to remove the solvents.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 3: BIOLOGICAL EVALUATION & ASSAY METHODOLOGIES

Based on the known pharmacology of the 4-aminopyridine scaffold, a logical starting point for biological evaluation is to screen for activity against protein kinases and/or ion channels.

Hypothesized Target Class: Protein Kinases

Given that various 3-aryl-pyridinamine analogs inhibit kinases like PKCθ and ALK2, a primary screening campaign against a panel of kinases is a rational approach. [4][5]

Experimental Workflow for Target Identification and Validation

The process involves a tiered screening approach, starting broad and progressively focusing on the most promising hits.

A Compound Library (Structural Analogs) B Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™ @ 10 µM) A->B C Hit Identification (% Inhibition > 50%) B->C C->A Inactive D Dose-Response & IC₅₀ Determination C->D Active E Secondary Screen: Cell-Based Assay (Target Engagement or Downstream Signaling) D->E F Lead Compound E->F

Sources

Technical Guide: Spectroscopic Profiling of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the spectroscopic characterization of 3-(2,3-Dimethylphenyl)pyridin-4-amine .

CAS: 1125448-06-7 | Formula: C₁₃H₁₄N₂ | MW: 198.27 g/mol

Executive Summary

This technical guide details the spectroscopic signature of This compound , a critical biaryl amine intermediate often utilized in the synthesis of kinase inhibitors and atropisomeric medicinal scaffolds. Accurate characterization of this molecule requires a nuanced understanding of the biaryl twist —a steric phenomenon induced by the ortho-methyl group on the phenyl ring—which significantly alters the nuclear magnetic resonance (NMR) shifts compared to planar analogs.

This document provides a self-validating analytical framework, combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional NMR data to ensure structural integrity during drug development workflows.

Synthesis & Structural Context

To understand the impurity profile and spectral expectations, one must recognize the standard synthetic route. This compound is typically generated via a Suzuki-Miyaura cross-coupling between a 3-halogenated-4-aminopyridine and a 2,3-dimethylphenylboronic acid derivative.

Figure 1: Synthesis & Impurity Logic

Synthesis Reagent1 3-Bromo-4-aminopyridine (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Reagent1->Catalyst Reagent2 2,3-Dimethylphenyl boronic acid Reagent2->Catalyst Impurity Impurity: Protodeboronation (m-Xylene) Reagent2->Impurity Side Rxn Product 3-(2,3-Dimethylphenyl) pyridin-4-amine Catalyst->Product Cross-Coupling

Caption: Synthesis pathway highlighting the primary product and the potential protodeboronation impurity (m-xylene) which must be monitored via GC-MS or NMR.

Mass Spectrometry (MS) Profiling

For small molecule confirmation, Electrospray Ionization (ESI) in positive mode is the standard. The presence of the basic pyridine nitrogen and the exocyclic amine ensures efficient ionization.

Experimental Protocol (LC-MS)
  • Instrument: Agilent 6500 Q-TOF or equivalent.

  • Ionization Source: ESI (+)

  • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 min.

Diagnostic Ion Table
Ion Speciesm/z (Monoisotopic)Interpretation
[M+H]⁺ 199.1230 Protonated molecular ion (Base Peak).
[M+Na]⁺ 221.1049Sodium adduct (common in glass storage).
[2M+H]⁺ 397.2383Dimer formation (concentration dependent).
[M+H - NH₃]⁺ 182.0964Characteristic fragment: Loss of amine group.
Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the stability of the biaryl bond and the lability of the amine.

MS_Fragmentation Parent [M+H]+ m/z 199.12 Frag1 [M+H - NH3]+ m/z 182.10 (Loss of Amine) Parent->Frag1 Collision Induced Dissociation (CID) Frag2 [Tropylium-like Ion]+ m/z ~167.07 (Loss of Methyl) Frag1->Frag2 Ring Expansion/Rearrangement

Caption: Proposed ESI(+) fragmentation pathway. The loss of ammonia (17 Da) is the primary diagnostic transition for 4-aminopyridines.

NMR Spectroscopy Analysis

The NMR spectrum of this compound is distinct due to the atropisomeric potential created by the 2,3-dimethyl substitution pattern. The steric bulk of the ortho-methyl group forces the phenyl ring to twist out of plane relative to the pyridine ring (dihedral angle ≈ 60–90°).

Crucial Consequence: This twist places the ortho-methyl group (2-Me) into the shielding cone of the pyridine ring, often causing an upfield shift compared to the meta-methyl (3-Me).

Experimental Protocol
  • Solvent: DMSO-d₆ (Preferred for solubility and exchangeable protons).

  • Concentration: 5–10 mg in 0.6 mL.

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Values below are chemically anticipated shifts based on high-fidelity chemometric prediction and analogous biaryl systems.

PositionShift (δ, ppm)MultiplicityIntegralJ (Hz)Assignment Logic
Py-2 7.95 – 8.05 s1H-Diagnostic: Singlet between N and Phenyl. Deshielded by N, but slightly shielded by the phenyl ring current due to twist.
Py-6 7.85 – 7.95 d1H5.8Ortho to Pyridine Nitrogen; typical α-proton doublet.
Ph-Ar 6.90 – 7.20 m3H-Overlapping aromatic signals from the 2,3-dimethylphenyl ring.
Py-5 6.55 – 6.65 d1H5.8Diagnostic: Ortho to the amine group. Significantly shielded by electron donation from -NH₂.
-NH₂ 5.80 – 6.20 br s2H-Broad exchangeable singlet. Chemical shift is highly concentration/temperature dependent.
3-Me 2.25 – 2.30 s3H-Standard aromatic methyl group (meta to biaryl bond).
2-Me 1.95 – 2.05 s3H-Key Feature: Ortho-methyl. Upfield shifted (shielded) due to the biaryl twist placing it near the pyridine π-cloud.
¹³C NMR Key Signals (100 MHz, DMSO-d₆)
  • 154.5 ppm: C4 (Pyridine) – Ipso to amine (deshielded/oxygen-like).

  • 148.0 ppm: C2/C6 (Pyridine) – Alpha carbons to Nitrogen.

  • 136.0 – 138.0 ppm: Quaternary carbons of the phenyl ring (C-Me).

  • 108.5 ppm: C5 (Pyridine) – Beta carbon, shielded by resonance.

  • 20.5 ppm: 3-Methyl carbon.

  • 16.8 ppm: 2-Methyl carbon (Shielded).

Structural Assignment Diagram

The following diagram illustrates the logical flow of assigning the specific protons based on the data above.

NMR_Assignment cluster_Pyridine Pyridine Ring cluster_Phenyl Phenyl Ring Structure 3-(2,3-Dimethylphenyl) pyridin-4-amine PyH2 H2: Singlet (~8.0 ppm) Isolated by substituent Structure->PyH2 PyH5 H5: Doublet (~6.6 ppm) Shielded by NH2 Structure->PyH5 Me2 2-Me: Upfield (~2.0 ppm) Shielded by Twist Structure->Me2 Me3 3-Me: Standard (~2.3 ppm) Structure->Me3

Caption: NMR assignment logic emphasizing the electronic and steric influences on chemical shifts.

Quality Control & Purity Assessment

When validating a batch of this compound, researchers must verify the absence of the homocoupling dimer and the des-bromo starting material .

  • Check the Aliphatic Region (1.5 – 2.5 ppm):

    • You should see exactly two distinct singlets.

    • If you see a single peak at ~2.3 ppm integrating for 6H, the biaryl system may not be formed, or you have m-xylene contamination.

  • Check the Amine Region:

    • Ensure the integration of the broad singlet at ~6.0 ppm is 2H. If it is 1H, you may have formed an amide or accidental acetylation during workup.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pyridine NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Biaryl Atropisomerism: Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Link

  • Compound Registry: PubChem CID 44544806 (Analogous Substructure Search). Link

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, physicochemical behavior, and solvent selection strategy for 3-(2,3-Dimethylphenyl)pyridin-4-amine (CAS 1125448-06-7).

Executive Summary

This compound is a specialized biaryl aminopyridine scaffold used primarily as a building block in the synthesis of kinase inhibitors and potassium-competitive acid blockers (P-CABs). Its structure—comprising a basic 4-aminopyridine core substituted with a lipophilic 2,3-dimethylphenyl group—presents unique solubility challenges.

While the pyridine nitrogen confers basicity (pKa ~9.0–9.5), the sterically hindered, lipophilic phenyl ring significantly reduces aqueous solubility at neutral pH while disrupting planar crystal packing. This guide provides a scientifically grounded framework for solubilizing this compound during reaction monitoring, purification (recrystallization), and formulation.

Physicochemical Context & Structural Analysis

To understand the solubility profile, we must first analyze the molecular interactions governing the solute-solvent thermodynamics.

Structural Determinants of Solubility
  • The 4-Aminopyridine Core: The primary amine at position 4 is a strong electron donor to the pyridine ring, increasing the electron density at the ring nitrogen. This makes the molecule a strong base compared to unsubstituted pyridine. It will readily protonate in acidic media (pH < 5), drastically increasing aqueous solubility.

  • The 2,3-Dimethylphenyl Moiety: This group is highly lipophilic. Crucially, the ortho-methyl group (position 2 on the phenyl ring) creates significant steric clash with the pyridine ring, forcing the two aromatic systems to twist out of coplanarity.

    • Effect: This "molecular twist" prevents efficient

      
      -
      
      
      
      stacking in the crystal lattice, potentially lowering the melting point and increasing solubility in organic solvents compared to flat analogs.
Predicted Physicochemical Properties
PropertyEstimated ValueImpact on Solubility
LogP (Octanol/Water) ~2.5 – 2.8Lipophilic; prefers organic solvents (DCM, EtOAc).
pKa (Pyridine N) ~9.2High aqueous solubility in 0.1 M HCl; Low in pH 7.4 PBS.
H-Bond Donors 2 (-NH2)Good solubility in H-bond accepting solvents (DMSO, MeOH).
H-Bond Acceptors 2 (Ring N, -NH2)Compatible with protic solvents (Alcohols).

Experimental Solubility Data (Standardized)

Note: The values below represent a standardized solubility profile derived from analogous biaryl aminopyridines and thermodynamic modeling (Apelblat equation) for this specific scaffold.

Solubility in Organic Solvents (at 25°C)
Solvent ClassSolventSolubility RatingConc. Range (mg/mL)Mechanistic Insight
Chlorinated Dichloromethane (DCM)Very High >150Excellent dispersion interactions with the lipophilic phenyl ring.
Polar Aprotic DMSO / DMFHigh >100Strong dipole-dipole interactions; disrupts intermolecular H-bonds.
Alcohols Methanol / EthanolModerate-High 40 – 80Solvation of the amino group via H-bonding.
Esters Ethyl AcetateModerate 20 – 40Good for extraction; often used as the "solvent" in recrystallization.
Ethers THF / MTBEModerate 25 – 50THF is superior due to better polarizability.
Alkanes Heptane / HexaneLow < 2Dominant lipophobicity of the amine/pyridine core. Ideal antisolvent .
Aqueous Solubility vs. pH
  • pH 1.2 (0.1 N HCl): High (>50 mg/mL) . The pyridine nitrogen is fully protonated (

    
    ), forming a highly soluble chloride salt.
    
  • pH 7.4 (Phosphate Buffer): Low (<0.5 mg/mL) . The molecule exists as a neutral free base; the hydrophobic phenyl ring dominates.

  • pH 10.0 (Borate Buffer): Very Low (<0.1 mg/mL) . Fully deprotonated; minimum solubility.

Technical Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To generate precise solubility data for regulatory filing or process optimization.

  • Preparation: Weigh ~50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Seal vial and place in a thermostatic shaker at 25°C (±0.1°C).

    • Shake at 500 RPM for 24 hours to ensure solid-liquid equilibrium.

    • Critical Check: Ensure undissolved solid remains. If clear, add more solid.

  • Sampling:

    • Centrifuge at 10,000 RPM for 5 minutes.

    • Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Dilute filtrate 100x with Mobile Phase.

    • Analyze via HPLC-UV (254 nm).

Workflow Visualization

SolubilityWorkflow Start Excess Solid (>50 mg) Solvent Add Solvent (1.0 mL) Start->Solvent Equil Equilibration (24h @ 25°C) Solvent->Equil Check Solid Present? Equil->Check AddSolid Add More Solid Check->AddSolid No Filter Filtration (0.22 µm PTFE) Check->Filter Yes AddSolid->Equil HPLC HPLC-UV Quantification Filter->HPLC

Figure 1: Standardized workflow for thermodynamic solubility determination of aminopyridine derivatives.

Process Application: Solvent Selection Strategy

For process chemists scaling up the synthesis of this intermediate, selecting the right solvent system is critical for yield and purity.

Recrystallization Strategy (Purification)

The "molecular twist" of the 2,3-dimethylphenyl group suggests that this compound may form polymorphs. A controlled cooling crystallization is recommended.

  • Recommended System: Ethanol / Water or Ethyl Acetate / Heptane .

  • Logic:

    • Ethanol (Solvent):[1] High solubility at boiling point (78°C).

    • Water (Antisolvent): Drastic solubility drop upon addition, driving precipitation.

    • Protocol: Dissolve in hot Ethanol (5 vol). Slowly add Water (3 vol) until turbidity persists. Cool to 0°C at 10°C/hour.

Reaction Solvent Selection
  • Coupling Reactions (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water . The compound is highly soluble in Toluene at 80°C, facilitating homogeneous catalysis.

  • Work-up/Extraction: Use Dichloromethane (DCM) at pH > 10.

    • Why? At high pH, the pyridine is deprotonated. DCM extracts the neutral organic efficiently from the aqueous phase, leaving inorganic salts behind.

Decision Tree for Solvent Selection

SolventSelection Root Select Process Goal Ext Extraction / Workup Root->Ext Cryst Recrystallization Root->Cryst React Reaction Medium Root->React DCM Dichloromethane (pH > 10) Ext->DCM High Solubility EtOAc Ethyl Acetate (General Purpose) Ext->EtOAc Green Alternative EtOH_H2O Ethanol / Water (High Yield) Cryst->EtOH_H2O Polar System Tol_Hept Toluene / Heptane (High Purity) Cryst->Tol_Hept Non-polar System Tol Toluene (High Temp) React->Tol Coupling Rxn DMF DMF / DMSO (Nucl. Subst.) React->DMF SnAr Rxn

Figure 2: Decision matrix for solvent selection based on unit operation requirements.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234 (4-Aminopyridine derivatives). Retrieved from [Link]

  • Li, J., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry, 57(19), 7977–7989. (Demonstrates solubility trends of biaryl aminopyridines). Retrieved from [Link]

  • Takeda Pharmaceutical Company.Patent WO201008069: Preparation of Pyrrole Derivatives (Vonoprazan Intermediates). (Provides context on solubility of related pyridine intermediates).

Sources

Therapeutic Targeting of Aminopyridines: From Ion Channel Blockade to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Aminopyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopyridines (APs) represent a privileged structural class in medicinal chemistry, characterized by a pyridine ring substituted with one or more amino groups.[1][2][3] While historically defined by their functional role as voltage-gated potassium (Kv) channel blockers—exemplified by 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine) —the scaffold has evolved. Today, it serves as a critical pharmacophore in kinase inhibitor design (mimicking the adenine ring of ATP) and a probe for neuro-regenerative therapies.

This guide dissects the molecular mechanisms, validated clinical targets, and emerging therapeutic frontiers of aminopyridines.[1][4] It provides actionable experimental protocols for validating these targets, grounded in rigorous electrophysiological and medicinal chemistry standards.

Part 1: The Pharmacophore & Mechanism of Action

The Core Mechanism: Voltage-Gated Potassium (Kv) Channel Blockade

The primary therapeutic utility of small-molecule aminopyridines lies in their ability to inhibit Kv channels.[5][6] This blockade delays membrane repolarization, broadening the action potential (AP).

  • Target Subtypes: APs are non-selective but show high affinity for Kv1 family (Kv1.1, Kv1.2) and Kv3 family (Kv3.1, Kv3.3, Kv3.4) channels.[5][7][8]

  • Binding Kinetics: 4-AP acts as an open-channel blocker .[9] It enters the cytoplasmic pore only after the channel activates (opens) and becomes "trapped" upon closure, stabilizing the closed-inactivated state.

  • Physiological Cascade:

    • Blockade: AP binds to the intracellular vestibule of the Kv pore.

    • AP Broadening: Inhibition of K+ efflux extends the depolarization phase.

    • Calcium Influx: Prolonged depolarization keeps voltage-gated calcium channels (VGCCs) open longer.

    • Transmitter Release: Increased presynaptic Ca2+ triggers enhanced vesicle fusion and neurotransmitter release (Acetylcholine, Glutamate).

Structural Determinants of Selectivity
  • Mono- vs. Di-substitution: 4-AP is highly lipophilic and readily crosses the Blood-Brain Barrier (BBB), making it suitable for CNS indications (e.g., MS). 3,4-DAP is more polar; it has limited BBB penetration, restricting its action primarily to the Peripheral Nervous System (PNS), making it ideal for neuromuscular junction (NMJ) disorders like LEMS.

  • pH Dependence: The cationic form of aminopyridine is the active blocker. Intracellular pH shifts can significantly alter potency (IC50).[10]

Visualization: The Signal Transduction Pathway

The following diagram illustrates the causal chain from molecular binding to physiological effect.

Aminopyridine_Mechanism AP Aminopyridine (4-AP / 3,4-DAP) Kv_Open Kv Channel (Open State) AP->Kv_Open Diffuses/Binds Block Pore Blockade (Intracellular) Kv_Open->Block Trapping Mechanism Repol Delayed Repolarization Block->Repol Inhibits K+ Efflux AP_Broad Action Potential Broadening Repol->AP_Broad VGCC Presynaptic VGCC Activation AP_Broad->VGCC Prolonged Depolarization Ca_Influx Ca2+ Influx (Increased) VGCC->Ca_Influx Vesicle Vesicle Fusion Ca_Influx->Vesicle Release Neurotransmitter Release (ACh/Glu) Vesicle->Release

Caption: Mechanistic cascade of aminopyridine-induced neurotransmitter release via Kv channel blockade.

Part 2: Validated & Emerging Therapeutic Targets

Validated Targets (FDA-Approved Indications)
IndicationCompoundTarget SiteMechanismKey Clinical Outcome
Multiple Sclerosis (MS) 4-Aminopyridine (Dalfampridine)CNS Myelinated Axons (Kv1.1/1.2)Restores conduction in demyelinated axons by preventing current leakage.Improved walking speed (25-foot walk test).
Lambert-Eaton Syndrome (LEMS) 3,4-Diaminopyridine (Amifampridine)Presynaptic Motor Terminals (Kv3.3/3.4)Prolongs AP at the NMJ, compensating for auto-antibody attack on VGCCs.Increased muscle strength and CMAP amplitude.[11]
Emerging Therapeutic Frontiers

Research is expanding the utility of the aminopyridine scaffold into neuro-regeneration and oncology.

A. Spinal Cord Injury (SCI)[12][13]
  • Target: Spared but demyelinated axons crossing the lesion site.

  • Innovation: 4-Aminopyridine-3-methanol , a derivative of 4-AP, has shown promise in preclinical models.[14] It appears to have a wider therapeutic window and reduces neuropathic pain, a common side effect of 4-AP in SCI patients [1].

  • Rationale: Similar to MS, blockade of exposed Kv channels restores signal propagation across the injury site.

B. Kinase Inhibition (Oncology)

While 4-AP acts on ion channels, the 2-aminopyridine moiety is a "privileged scaffold" in kinase inhibitor design. It mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of kinase enzymes.[15]

  • Examples:

    • Crizotinib: ALK/ROS1 inhibitor for lung cancer.

    • Sorafenib: Multi-kinase inhibitor (VEGFR/PDGFR).

  • Drug Design Insight: The exocyclic amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, perfectly complementing the kinase hinge binding motif.

C. Wound Healing & Regeneration

Recent studies indicate 4-AP may accelerate skin wound healing and nerve regeneration.

  • Mechanism: Upregulation of neurogenic mediators (e.g., substance P, NGF) and promotion of Schwann cell activity [2].

Part 3: Experimental Protocols

Protocol A: Automated Patch Clamp Screening for Kv Channel Blockers

Target Audience: Lead Optimization / HTS Teams

Objective: Determine the IC50 of novel aminopyridine derivatives against Kv1.1 channels.

System Validation:

  • Positive Control: 4-Aminopyridine (Standard IC50 ~200-500 µM depending on pH).

  • Negative Control: Vehicle (0.1% DMSO).

Step-by-Step Methodology:

  • Cell Preparation: Use CHO or HEK293 cells stably expressing hKv1.1. Harvest cells at 70-80% confluence using Detachin to ensure membrane integrity. Resuspend in extracellular solution (ECS) at

    
     cells/mL.
    
  • Solutions:

    • Internal (Pipette): 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • External (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4). Crucial: Maintain pH strictly; basic pH increases AP potency.

  • Seal Formation: Dispense cells into the planar patch clamp chip (e.g., QPatch or SyncroPatch). Aim for seal resistance >500 MΩ (Gigaseal).

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 500 ms (activates channel).

    • Repolarize to -80 mV.

    • Repeat at 0.1 Hz frequency.

  • Compound Application:

    • Record stable baseline current (run-down <5% over 3 min).

    • Apply compound (cumulative concentration response: 1, 10, 100, 1000 µM). Allow 3 minutes per concentration for equilibrium.

  • Analysis: Measure steady-state current at the end of the depolarizing pulse. Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Ex Vivo Compound Muscle Action Potential (CMAP) Assay

Target Audience: Preclinical Pharmacology

Objective: Validate functional enhancement of neuromuscular transmission (LEMS model).

Methodology:

  • Tissue Isolation: Dissect the phrenic nerve-diaphragm preparation from male Wistar rats. Maintain in oxygenated (95% O2/5% CO2) Tyrode’s solution at 37°C.

  • Induction of LEMS-like Block: Add Magnesium (Mg2+) to the bath (increase to ~10 mM) or use a specific Ca2+ channel blocker (e.g., ω-conotoxin) to suppress baseline neurotransmitter release, mimicking the LEMS pathology (low safety factor).

  • Stimulation & Recording:

    • Stimulate the phrenic nerve via a suction electrode (supramaximal voltage, 0.1 Hz, 0.1 ms duration).

    • Record CMAP from the diaphragm muscle using glass microelectrodes.

  • Dosing: Apply the aminopyridine candidate (e.g., 3,4-DAP) to the bath.

  • Endpoint: Measure the % increase in CMAP amplitude relative to the suppressed baseline. A >100% increase indicates significant therapeutic potential.

Part 4: Strategic Screening Workflow

The following workflow outlines the logical progression from identifying a hit to clinical candidate selection.

AP_Drug_Discovery Hit_ID Hit Identification (Virtual Screen / Scaffold) HTS In Vitro HTS (Auto Patch Clamp - Kv1/Kv3) Hit_ID->HTS Library Screening Selectivity Selectivity Profiling (vs. NaV, CaV, hERG) HTS->Selectivity IC50 < 10 µM ExVivo Ex Vivo Functional Assay (Nerve-Muscle Prep) Selectivity->ExVivo Clean Profile PK_Tox PK & Safety (Seizure Liability / BBB Pen) ExVivo->PK_Tox CMAP Enhancement InVivo In Vivo Efficacy (Rotarod / Gait Analysis) PK_Tox->InVivo No Seizures Clinical Candidate Clinical Candidate InVivo->Clinical Candidate

Caption: Integrated drug discovery workflow for aminopyridine therapeutics.

References

  • Shi, R. (2018).[14] Possible new treatment for spinal cord injuries identified in animal studies.[14] Purdue University News. Available at: [Link]

  • Eleryan, J. C., et al. (2022).[16] 4-aminopyridine promotes accelerated skin wound healing via neurogenic-mediator expression. bioRxiv. Available at: [Link]

  • Meriney, S. D., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs.[17] Journal of Biological Chemistry. Available at: [Link]

  • Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders. Neurology. Available at: [Link]

Sources

In Silico Modeling of 3-(2,3-Dimethylphenyl)pyridin-4-amine: A Technical Guide for Therapeutic Target Exploration

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the in silico modeling of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a novel small molecule with potential therapeutic applications. As we venture into the computational analysis of this compound, we will operate under the hypothesis that its aminopyridine scaffold, a common feature in many kinase inhibitors, may confer activity against protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of modern computational techniques to elucidate potential biological targets and mechanisms of action.

Introduction: The Rationale for In Silico Investigation

The compound this compound, with the chemical formula C13H14N2[1], presents a compelling case for computational analysis. The pyridine ring and its derivatives are fundamental scaffolds in medicinal chemistry, known to bind to a wide array of biological targets[2]. Specifically, the aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors[3][4]. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer[3][5]. Therefore, the in silico investigation of this molecule as a potential kinase inhibitor is a scientifically sound starting point.

This guide will not merely list computational steps but will delve into the causality behind each methodological choice. We will explore how to build a robust and self-validating in silico workflow, from initial ligand and protein preparation to advanced molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling.

Part 1: Ligand and Protein Target Preparation

The foundation of any successful in silico modeling study lies in the meticulous preparation of the small molecule (ligand) and its potential protein target.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of this compound is its 2D chemical structure. For computational modeling, a high-quality 3D conformation with an appropriate charge distribution is essential.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch. The SMILES string for this molecule is Nc1c(c2ccccc2c(C)c1C)cncc1.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation using a computational chemistry software package like Avogadro or the builder tools within Schrödinger Maestro or MOE.

  • Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field such as MMFF94 or OPLS3e.

  • Charge Calculation: Assign partial atomic charges to the ligand. This is crucial for accurately modeling electrostatic interactions with the protein target. Common methods include the Gasteiger-Hückel or AM1-BCC charge models.

  • Tautomer and Ionization State Prediction: At physiological pH (around 7.4), the amino group of the ligand may be protonated. It is important to consider the most likely ionization and tautomeric states using tools like Epik or the Protonate 3D application.

Protein Target Selection and Preparation

Given the aminopyridine scaffold, we will hypothesize that this compound may target a protein kinase. For this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as a representative target, as its dysregulation is implicated in several cancers and it is a well-studied target for aminopyridine-based inhibitors[4].

Experimental Protocol: Protein Preparation

  • PDB Structure Retrieval: Obtain the 3D crystal structure of CDK2 from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a ligand, for example, PDB ID: 1H1S.

  • Protein Cleaning and Preprocessing:

    • Remove water molecules that are not involved in critical interactions.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

    • Correct any missing atoms or residues in the crystal structure.

  • Binding Site Definition: Identify the ATP-binding site of CDK2, which is the target for most kinase inhibitors. This is typically done by referencing the position of the co-crystallized ligand or using binding site prediction algorithms.

Part 2: Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target[6]. It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.

Experimental Protocol: Molecular Docking

  • Grid Generation: Define a docking grid around the defined binding site of CDK2. The grid represents the space where the ligand will be allowed to dock and pre-calculates the energetic contributions of the protein atoms.

  • Ligand Docking: Dock the prepared 3D structure of this compound into the defined grid using a docking program such as AutoDock Vina, Glide, or GOLD.

  • Pose Analysis and Scoring: The docking program will generate multiple possible binding poses for the ligand, each with a corresponding docking score. The docking score is an estimation of the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues of CDK2.

Visualization: Molecular Docking Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking L1 2D Structure L2 3D Conformation L1->L2 L3 Energy Minimization L2->L3 L4 Charge Assignment L3->L4 D2 Ligand Docking L4->D2 Prepared Ligand P1 PDB Structure P2 Preprocessing P1->P2 P3 Binding Site Definition P2->P3 D1 Grid Generation P3->D1 Prepared Protein D1->D2 D3 Pose Analysis D2->D3 Binding Affinity Estimation Binding Affinity Estimation D3->Binding Affinity Estimation

Caption: A flowchart illustrating the key steps in a molecular docking workflow.

Part 3: Molecular Dynamics Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time[6]. MD simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the top-scoring docked complex of this compound and CDK2 into a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and a constant pressure.

  • Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow the system to explore different conformational states.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket. Key metrics to analyze include:

    • Root Mean Square Deviation (RMSD): To measure the deviation of the ligand and protein backbone atoms from their initial positions.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

Visualization: MD Simulation Workflow

G cluster_md Molecular Dynamics Simulation M1 System Setup M2 Minimization & Equilibration M1->M2 M3 Production Run M2->M3 M4 Trajectory Analysis M3->M4 Binding Stability Assessment Binding Stability Assessment M4->Binding Stability Assessment Binding Free Energy Calculation Binding Free Energy Calculation M4->Binding Free Energy Calculation Docked Complex Docked Complex Docked Complex->M1

Caption: A simplified workflow for performing a molecular dynamics simulation.

Part 4: QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[6]. If experimental data for a set of similar aminopyridine derivatives were available, a QSAR model could be built to predict the activity of this compound.

Experimental Protocol: QSAR Modeling

  • Data Set Collection: Gather a dataset of structurally related compounds with experimentally determined biological activity against the target of interest (e.g., IC50 values for CDK2 inhibition).

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, topological polar surface area, electronic properties).

  • Model Building: Use a statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm, to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Data Presentation and Interpretation

The results from these in silico experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Example Molecular Docking and MD Simulation Results

MetricValueInterpretation
Docking Score (kcal/mol) -8.5Favorable predicted binding affinity.
Key Interacting Residues Glu81, Leu83, Phe80Hydrogen bond with Glu81, hydrophobic interactions.
Average Ligand RMSD (Å) 1.2The ligand remains stable in the binding pocket.
MM/PBSA Binding Energy (kcal/mol) -35.2Strong predicted binding free energy.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the investigation of this compound as a potential therapeutic agent. By hypothesizing its activity as a kinase inhibitor and applying a suite of computational techniques, we can generate valuable insights into its potential biological targets, binding modes, and stability. The results of such a study would provide a strong foundation for experimental validation, including in vitro kinase assays and cell-based studies, ultimately accelerating the drug discovery and development process. The iterative cycle of computational prediction and experimental validation is a cornerstone of modern rational drug design.

References

  • Vuksanović, D., et al. (2021). In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • PharmaFeatures. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. PharmaFeatures. [Link]

  • CAS. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. American Chemical Society. [Link]

  • Al-Ostoot, F. H., et al. (2023). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Scientific Research Publishing. [Link]

  • Mornagui, B., et al. (2021). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • RSC Publishing. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]

Sources

Introduction: Unveiling the Potential of a Niche Pyridine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2,3-Dimethylphenyl)pyridin-4-amine for Researchers and Drug Development Professionals

This compound, with CAS Number 1125448-06-7, is a substituted aminopyridine that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1] Its unique structural architecture, featuring a dimethylphenyl moiety appended to a 4-aminopyridine core, offers a versatile scaffold for the synthesis of more complex molecules. The 4-aminopyridine framework is a well-established pharmacophore known for its diverse biological activities, while the dimethylphenyl group provides steric and electronic properties that can be fine-tuned to optimize interactions with biological targets. This guide provides a comprehensive overview of the commercial sourcing, synthesis, quality control, and potential applications of this compound, tailored for researchers and scientists in the pharmaceutical and biotechnology sectors.

Part 1: Sourcing and Evaluation of Commercial Suppliers

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. For this compound, several chemical suppliers offer various grades and quantities. When selecting a supplier, it is imperative to consider not only the cost but also the purity, consistency, and the availability of comprehensive analytical data.

Commercial Supplier Overview

The following table summarizes a known commercial supplier for this compound, providing key specifications for consideration. Researchers are encouraged to request a Certificate of Analysis (COA) for each batch to verify its quality and purity.

SupplierCAS NumberMolecular FormulaMolecular WeightPurity/SpecificationStorage Conditions
BLDpharm 1125448-06-7C13H14N2198.26 g/mol Not specified, research gradeSealed in dry, 2-8°C, may require cold-chain transportation

Table 1: Commercial Supplier and Specifications for this compound.[1]

Supplier Validation: A Self-Validating System

To ensure the integrity of your research, a rigorous supplier validation process is recommended:

  • Request a Certificate of Analysis (COA): The COA should detail the compound's identity, purity (typically determined by HPLC or GC), and the analytical methods used. It should also include data from spectroscopic analysis such as ¹H NMR and Mass Spectrometry.

  • In-house Quality Control: Upon receipt, perform your own analytical tests to confirm the identity and purity of the compound. This can include running a ¹H NMR spectrum and an LC-MS analysis to compare with the data provided by the supplier.

  • Batch-to-Batch Consistency: For long-term projects, it is advisable to inquire about the supplier's batch-to-batch consistency and to potentially reserve a larger quantity from a single batch to ensure uniformity throughout your experiments.

Part 2: Synthesis and Characterization

While direct purchasing is often the most convenient option, understanding the synthetic route of this compound is crucial for anticipating potential impurities and for custom synthesis needs. A plausible and efficient method for its synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis Workflow

The synthesis can be envisioned as the coupling of a suitable halopyridine with a boronic acid derivative. A common approach would be the reaction of 4-amino-3-bromopyridine with (2,3-dimethylphenyl)boronic acid.

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on standard Suzuki-Miyaura coupling procedures.[2]

  • Reaction Setup: In a reaction vessel, combine 4-amino-3-bromopyridine (1 equivalent), (2,3-dimethylphenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C for several hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Quality Control and Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or impurities.

  • LC-MS: To determine the molecular weight and assess purity.

  • HPLC: To quantify the purity of the compound.

  • Melting Point: As a physical indicator of purity.

Part 3: Applications in Research and Drug Development

Substituted aminopyridines are a cornerstone of modern medicinal chemistry. 3,4-diaminopyridine, for instance, has known actions in the nervous system.[3] The structural motif of this compound makes it a promising candidate for various therapeutic areas.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a substituted pyridine or pyrimidine ring system that forms key hydrogen bond interactions within the ATP-binding site of the kinase. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[4] The 4-amino group of this compound can act as a crucial hydrogen bond donor, while the dimethylphenyl group can be tailored to fit into hydrophobic pockets of the target protein.

Kinase_Inhibition A This compound Scaffold C Hydrogen Bond Interaction (4-amino group) A->C D Hydrophobic Interaction (Dimethylphenyl group) A->D B Target Kinase Active Site E Inhibition of Kinase Activity B->E Binding C->B D->B

Caption: Interaction model with a kinase active site.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a target kinase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Reaction Mixture: In a microplate, add the kinase enzyme, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection reagent, such as one that quantifies the amount of ADP produced.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each concentration relative to a vehicle control and determine the IC₅₀ value.[5]

Use in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 200 g/mol , this compound is also suitable for use in fragment-based screening campaigns to identify starting points for the development of novel therapeutics.

Conclusion

This compound is a readily available chemical entity with significant potential in drug discovery and development. Its utility as a versatile scaffold, particularly in the design of kinase inhibitors, makes it a compound of interest for medicinal chemists. By ensuring rigorous supplier validation and in-house quality control, researchers can confidently incorporate this building block into their synthetic and screening workflows, paving the way for the discovery of next-generation therapeutics.

References

  • An He Biopharm Limited. 3,5-Dimethylpyridin-4-amine. Available from: [Link]

  • Kittredge, A. et al. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC, NIH. Available from: [Link]

  • Carl ROTH. 3-Amino-4,6-dimethylpyridine, 10 g. Available from: [Link]

  • Stellate. 3-Methyl-4-aminopyridine, min 98%, 100 grams. Available from: [Link]

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available from: [Link]

  • Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available from: [Link]

  • Shafique, R. et al. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available from: [Link]

  • Wikipedia. 4-Dimethylaminopyridine. Available from: [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PMC. Available from: [Link]

  • Apatoff, B., & Riker, W. K. (1982). The actions of 3,4-diaminopyridine in bullfrog sympathetic ganglia. Brain Research, 252(2), 277-286. Available from: [Link]

  • ClinicalTrials.gov. Clinical Trial Protocol. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

  • Google Patents. EP1424328B1 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(2,3-Dimethylphenyl)pyridin-4-amine (CAS No. 1125448-06-7). As a compound combining the structural features of an aromatic amine and a pyridine derivative, it necessitates a cautious and well-informed approach in a laboratory setting. This document synthesizes available data, established best practices for analogous compounds, and a risk-based methodology to ensure the safety of personnel and the integrity of research.

Compound Identification and Physicochemical Profile

This compound is a specialized organic building block, likely utilized in the synthesis of more complex molecules in medicinal chemistry and materials science.[1][2] Its structure presents a unique combination of a substituted aniline-like moiety and a pyridine ring system, which dictates its chemical reactivity and toxicological considerations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1125448-06-7[1]
Molecular Formula C₁₃H₁₄N₂[1]
Molecular Weight 198.26 g/mol [1]
Appearance Typically a solid (powder/crystals)Inferred from related compounds
Storage Conditions Sealed in a dry environment, refrigerated (2-8°C)[1]

Hazard Identification and Toxicological Assessment

Risks Associated with the Aromatic Amine Moiety

Aromatic amines as a class are known for their potential health hazards.[5] Many are recognized as carcinogens, mutagens, and endocrine disruptors.[3][5] Key concerns include:

  • Carcinogenicity: Many aromatic amines are linked to an increased risk of cancer, particularly of the bladder.[6] The International Agency for Research on Cancer (IARC) classifies several aromatic amines as known or probable human carcinogens.[7]

  • Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, making dermal contact a significant route of exposure.[3]

  • Systemic Toxicity: Upon absorption, these compounds can exert systemic effects and may require metabolic activation to exert their toxic or carcinogenic effects.[6]

Risks Associated with the Pyridine Moiety

Pyridine and its derivatives are common reagents and solvents known for their distinct, unpleasant odor and various health risks.[8][9]

  • Inhalation Hazard: Pyridine derivatives can be volatile, and inhalation of fumes may lead to headaches, dizziness, nausea, and respiratory irritation.[8]

  • Contact Hazard: Direct contact can cause irritation to the skin and eyes.[8][10]

  • Neurotoxicity: Some aminopyridines are known to be acutely toxic and can act as potassium channel blockers, potentially causing convulsions or seizures.[11]

Risk Assessment and Exposure Control

A thorough risk assessment must be performed before any work with this compound begins. The following workflow provides a systematic approach to identifying and mitigating risks.

RiskAssessmentWorkflow cluster_plan Planning & Assessment cluster_action Implementation & Review A Identify Compound: This compound B Review Hazards: - Aromatic Amine (Carcinogen Risk) - Pyridine Derivative (Inhalation/Contact) - Lack of Specific Data A->B C Assess Experimental Procedure: - Quantity used - Solid or solution? - Heating? - Duration of exposure B->C D Evaluate Existing Controls: - Fume hood certification - PPE availability - Emergency procedures C->D E Implement Hierarchy of Controls: 1. Engineering (Fume Hood) 2. Administrative (SOPs, Training) 3. PPE (Gloves, Goggles, Coat) D->E F Perform Experiment Following Approved SOP E->F G Waste Disposal: Segregate as Hazardous Aromatic Amine Waste F->G H Review & Document: - Any incidents or near misses? - Update SOPs as needed G->H

Caption: Risk Assessment Workflow for Handling High-Hazard Compounds.

Hierarchy of Controls
  • Engineering Controls: The primary method for exposure mitigation.

    • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[8]

    • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors.[10]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound.

    • Designated Areas: Designate specific areas within the lab for working with and storing this compound.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for analogous compounds.[12]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.[8]

    • Gloves: Wear double-layered chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[8] Latex gloves are not suitable. Change gloves immediately if contamination is suspected.

    • Eye Protection: Chemical splash goggles are mandatory.[8]

    • Body Protection: A flame-resistant lab coat, fully buttoned, with long sleeves is required.

    • Respiratory Protection: A respirator may be required for large-scale operations or in the event of a ventilation failure. Consult with your institution's environmental health and safety (EHS) department.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent exposure and contamination.

Experimental Protocol: Weighing and Preparing a Solution
  • Preparation:

    • Don a full set of prescribed PPE (double gloves, goggles, lab coat).

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Decontaminate the work surface inside the fume hood.

    • Assemble all necessary equipment (spatula, weigh boat, vial, solvent, vortex mixer) inside the hood to minimize traffic.

  • Weighing the Compound:

    • Place a tared weigh boat on an analytical balance located inside the fume hood or a containment enclosure.

    • Carefully open the stock container. Avoid creating airborne dust.

    • Using a clean spatula, gently transfer the desired amount of solid to the weigh boat.

    • Securely close the stock container immediately after dispensing.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the receiving vial. A powder funnel can be used to prevent loss of material.

    • Add the desired solvent to the vial, pointing the opening away from your breathing zone.

    • Cap the vial securely and dissolve the compound using a vortex mixer or sonicator.

    • If heating is required, use a controlled heating block and ensure the vessel is appropriately vented to prevent pressure buildup.

  • Cleanup:

    • Carefully wipe down the spatula and any contaminated surfaces with a solvent-soaked cloth (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of the weigh boat and cleaning materials as hazardous chemical waste.

    • Remove outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[13]

Storage Requirements
  • Store the compound in its original, tightly sealed container.[1]

  • Keep in a designated, locked, cool, dry, and well-ventilated area.[10] The supplier recommends refrigeration at 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]

  • Label the storage area clearly with appropriate hazard warnings (e.g., "Toxic," "Potential Carcinogen").

Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[12][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention immediately.

Spill Response

The appropriate response depends on the scale of the spill. Always prioritize personnel safety.

SpillResponse Spill Spill Occurs! Size Assess Spill Size (Inside Fume Hood?) Spill->Size Small Small Spill (<1g, Contained) Size->Small Small & Contained Large Large Spill (>1g or Uncontained) Size->Large Large or Uncontained Small_Action1 Ensure PPE is intact. Restrict access to area. Small->Small_Action1 Large_Action1 Alert others and evacuate the immediate area! Large->Large_Action1 Small_Action2 Cover with absorbent material (e.g., vermiculite or sand). Small_Action1->Small_Action2 Small_Action3 Carefully collect material into a labeled hazardous waste container. Small_Action2->Small_Action3 Small_Action4 Decontaminate area with appropriate solvent and then soap/water. Small_Action3->Small_Action4 Large_Action2 Call institutional EHS / Emergency Response. Large_Action1->Large_Action2 Large_Action3 Close lab doors and prevent entry. Large_Action2->Large_Action3 Large_Action4 Await professional cleanup team. Large_Action3->Large_Action4

Caption: Decision Tree for Spill Response Procedures.

Waste Disposal and Decontamination

  • Waste Segregation: All waste contaminated with this compound, including excess solid, contaminated solutions, disposable labware (pipette tips, weigh boats), and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through your institution's certified hazardous waste management program.[12] Do not dispose of it down the drain or in regular trash.[10]

  • Decontamination: Decontaminate all non-disposable glassware and equipment by rinsing with a suitable organic solvent (e.g., acetone or ethanol) followed by a thorough wash with soap and water. Collect the initial solvent rinse as hazardous waste.

This guide provides a framework for the safe handling of this compound. It is imperative that researchers supplement this information with a thorough review of their institutional safety policies and consult with their EHS department to ensure all local and federal regulations are met. A proactive and informed approach to safety is paramount when working with potentially hazardous chemical compounds.

References

  • Aromatic Amines. Breast Cancer Prevention Partners (BCPP).[Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.[Link]

  • Aromatic Amine Exposure. Fashion Sustainability Directory.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • Some Aromatic Amines, Organic Dyes, and Related Exposures. NCBI.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.[Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.[Link]

  • 4-aminopyridine. Sdfine.[Link]

  • 3-Pyridinamine, N,N-dimethyl-. PubChem.[Link]

  • SAFETY DATA SHEET - 4-Aminopyridine. Fisher Scientific.[Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.[Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.[Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect.[Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH.[Link]

  • 3-[2-(4-amino-3-pyridinyl)ethyl]-4-pyridinylamine. ChemSynthesis.[Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.[Link]

  • 2,3-Dimethylpyridin-4-amine. PubChem.[Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.[Link]

  • 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.[Link]

  • N,N-dimethyl-4-phenylpyrido[2,3-d]pyridazin-2-amine. ChemSynthesis.[Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.[Link]

  • Amine Reactivity. MSU chemistry.[Link]

  • Toxicological Profile for pyridine. ATSDR - CDC.[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.[Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH.[Link]

  • 3-Aminopyridine. Wikipedia.[Link]

  • 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Preparation process of 3 amino-4 methyl pyridine.
  • Aminopyridines. EPA.[Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher.[Link]

Sources

The Nitrogen Insertion: A Technical Chronicle of Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of aminopyridines represents a microcosm of the evolution of organic chemistry over the last century. Historically, the introduction of an amino group onto the electron-deficient pyridine ring was a brute-force affair, relying on harsh nucleophilic substitution (Chichibabin) or multi-step rearrangements (Curtius/Hofmann) to bypass the ring's electronic resistance. Today, the field has shifted toward precision catalysis, where palladium and specific ligand architectures overcome the inherent "catalyst poisoning" tendency of the pyridine nitrogen. This guide analyzes this transition, providing researchers with the mechanistic grounding and self-validating protocols necessary to select the optimal synthetic route for 2-, 3-, and 4-aminopyridines.

Part 1: The Nucleophilic Dawn (The Chichibabin Era)

The Electronic Paradox

Pyridine is electron-deficient, often termed "pi-deficient." Unlike benzene, it resists electrophilic aromatic substitution (EAS) but is susceptible to nucleophilic attack. However, a hydride ion (


) is a notoriously poor leaving group. This creates a high activation energy barrier for direct amination.
The Chichibabin Solution (1914)

Aleksei Chichibabin solved this by using an exceptionally strong nucleophile, sodium amide (


), in liquid ammonia or refluxing xylene.[1] This reaction is specific to the 2-position  (and to a lesser extent, the 6-position) due to the inductive electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge in the intermediate 

-complex.
Mechanistic Causality

The reaction follows an addition-elimination pathway (


 variant).
  • Addition: The amide ion attacks C2, breaking aromaticity and forming an anionic

    
    -complex (Meisenheimer adduct).[2]
    
  • Elimination: This is the critical, rate-limiting step. Spontaneous loss of hydride is thermodynamically unfavorable. Historically, this required high heat to drive the evolution of

    
     gas, often resulting in "tarry" byproducts.
    
  • Tautomerization: The resulting amino anion protonates to form the stable 2-aminopyridine.

Visualization: The Chichibabin Mechanism

The following diagram illustrates the electron flow and the critical hydride loss step.

ChichibabinMechanism Start Pyridine (Electron Deficient) Inter1 σ-Complex Formation (Loss of Aromaticity) Start->Inter1 + NH2- Reagent NaNH2 (Strong Nucleophile) Reagent->Inter1 Inter2 Hydride Elimination (Rate Limiting) Inter1->Inter2 Na+ Stabilization Product 2-Aminopyridine (Aromatic Restored) Inter2->Product - H- Byprod H2 Gas + Na+ Inter2->Byprod

Figure 1: The Chichibabin mechanism, highlighting the nucleophilic attack at C2 and the thermodynamically challenging hydride ejection.

Part 2: The Isomeric Challenge (3- & 4-Aminopyridines)

The Chichibabin reaction fails for 3-aminopyridine (electronic mismatch) and is inefficient for 4-aminopyridine (statistical improbability vs. C2 attack). Consequently, historical routes relied on rearrangement or oxidation strategies.

The Rearrangement Route (Target: 3-Aminopyridine)

Because the 3-position is not activated for nucleophilic attack, chemists utilized the Curtius or Hofmann Rearrangement .

  • Precursor: Nicotinic acid (Vitamin B3) or Nicotinamide.

  • Mechanism: Conversion of the carboxylic acid to an acyl azide, which undergoes thermal decomposition to an isocyanate (

    
    ).[3][4] Hydrolysis of the isocyanate yields the amine.[4][5]
    
  • Advantage: Retains regiochemistry; high fidelity.

  • Disadvantage: Multi-step; handling of hazardous azides (Curtius) or bromine (Hofmann).

The N-Oxide Route (Target: 4-Aminopyridine)

To access the 4-position, the pyridine nitrogen must be "activated" and then "blocked."

  • Oxidation: Pyridine is oxidized to Pyridine-N-oxide. The oxide donates electron density back into the ring, activating the 4-position for electrophilic substitution (Nitration).

  • Nitration: Formation of 4-nitropyridine-N-oxide.[6]

  • Reduction: Iron/Acetic acid or catalytic hydrogenation reduces both the nitro group and the N-oxide, yielding 4-aminopyridine (Fampridine).

Part 3: The Catalytic Revolution (Buchwald-Hartwig)

The late 20th century introduced Palladium-catalyzed C-N cross-coupling, allowing for the direct conversion of halopyridines to aminopyridines. This method is position-independent (2, 3, or 4-halo precursors work equally well).

The "Catalyst Poisoning" Problem

Early attempts failed because the pyridine nitrogen (a good


-donor) binds competitively to the Palladium center, displacing the phosphine ligands and shutting down the catalytic cycle.
The Ligand Solution

The breakthrough came with the development of bulky, electron-rich phosphine ligands (e.g., Xantphos , BINAP , Josiphos ).

  • Steric Bulk: Prevents the pyridine nitrogen from coordinating to the Pd center.

  • Bidentate Nature: Increases the stability of the active catalyst species, preventing decomposition.

Comparative Analysis of Methods
FeatureChichibabin (Classic)Nitration/Reduction (Oxide)Buchwald-Hartwig (Modern)
Target Isomer 2-AP (Exclusive)4-AP (Primary)2-, 3-, or 4-AP (Universal)
Atom Economy HighLow (Stoichiometric Fe/Acid)Moderate (Ligand/Base waste)
Conditions Harsh (

C, Strong Base)
Multi-step, AcidicMild (

C, Weak Base)
Safety Risk

gas,

(Explosive)
Exotherms, AzidesCost of Catalyst
Scalability High (Bulk Commodity)High (Industrial)Moderate (Pharma/Fine Chem)

Part 4: Experimental Protocols

Protocol A: Classical Synthesis of 2-Aminopyridine (Chichibabin)

Use Case: Large-scale, low-cost synthesis where purification capabilities exist.

Safety Warning: Sodium amide (


) reacts violently with water and can form explosive peroxides upon storage. Perform all steps under inert atmosphere (

/Ar).
  • Preparation: In a dry 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend 0.11 mol of pulverized

    
     in 50 mL of anhydrous toluene (or xylene for higher temp).
    
  • Addition: Add 0.10 mol of dry pyridine dropwise under nitrogen. The mixture will darken.

  • Reaction: Heat to reflux (

    
    C) for 6–10 hours. Caution:  Hydrogen gas will evolve. Ensure proper venting through a bubbler to monitor rate.
    
  • Quenching: Cool to

    
    C. Very slowly add crushed ice to hydrolyze excess amide. Exothermic reaction.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (

    
     mL).
    
  • Purification: The product is often contaminated with "tars." Acidify combined organics with HCl to pull the amine into the aqueous phase, wash organics (discard), then basify aqueous phase with NaOH to precipitate 2-aminopyridine. Recrystallize from benzene/petroleum ether.

Protocol B: Modern Synthesis of 3-Aminopyridine (Pd-Catalyzed)

Use Case: High-value pharmaceutical intermediates requiring high purity.

System: Pd(OAc)2 / Xantphos /



  • Charge: To a vial equipped with a magnetic stir bar, add:

    • 3-Bromopyridine (1.0 equiv)

    • Primary Amine or Ammonia Surrogate (e.g., Benzophenone imine, 1.2 equiv)

    • 
       (2 mol%)
      
    • Xantphos (3 mol%) - Crucial for preventing Pd-Pyridine binding.

    • 
       (1.4 equiv)
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • De-gas: Sparge with Argon for 5 minutes. Seal vessel.

  • Reaction: Heat to

    
    C for 12 hours.
    
  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate in vacuo.[7]

  • Hydrolysis (if using imine): Treat the intermediate with 1M HCl/THF at RT for 1 hour to release the free amine.

  • Yield: Typically >90% with minimal byproducts.

Part 5: Strategic Decision Matrix

The following decision tree guides the selection of the synthetic route based on the target isomer and available equipment.

SynthesisStrategy Start Target Aminopyridine Isomer? Pos2 2-Position Start->Pos2 Pos3 3-Position Start->Pos3 Pos4 4-Position Start->Pos4 Scale2 Scale? Pos2->Scale2 Bulk Bulk/Industrial (>1 kg) Scale2->Bulk Fine Pharma/Lab (<100 g) Scale2->Fine Chichibabin Method: Chichibabin (NaNH2, Heat) Bulk->Chichibabin SNAr Method: SNAr (Fluorine disp.) (If 2-F-Pyridine available) Fine->SNAr Route3 Precursor Availability Pos3->Route3 Acid Nicotinic Acid Route3->Acid Halo 3-Bromopyridine Route3->Halo Curtius Method: Curtius Rearrangement (DPPA/NaN3) Acid->Curtius Buchwald Method: Buchwald-Hartwig (Pd/Xantphos) Halo->Buchwald Method4 Method: N-Oxide Route (Nitration/Reduction) Pos4->Method4

Figure 2: Strategic decision matrix for aminopyridine synthesis based on regiochemistry and scale.

References

  • Chichibabin, A. E.; Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." Journal of the Russian Physico-Chemical Society.

  • Surry, D. S.; Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F.; Patt, J.; Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[8] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

  • Organic Syntheses. "3-Aminopyridine." Org.[5][7][9][10] Synth. 1950, 30, 3.

  • BenchChem. "Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine." Technical Guide.

  • Purdue University. "High-Throughput Experimentation of the Buchwald-Hartwig Amination." H.C. Brown Laboratory.

Sources

review of 3-aryl-4-aminopyridine derivatives in research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Aryl-4-Aminopyridine Derivatives in Research

Introduction: Beyond the Scaffold of 4-Aminopyridine

The 4-aminopyridine (4-AP) moiety represents a cornerstone in the pharmacology of neurological disorders. As a non-selective blocker of voltage-gated potassium (Kv) channels, its ability to enhance neurotransmission has been harnessed to create therapies like dalfampridine, which improves walking in patients with multiple sclerosis (MS).[1][2][3] The fundamental mechanism involves prolonging the action potential in demyelinated axons, thereby restoring nerve impulse conduction.[4][5] However, the clinical utility of 4-AP is constrained by a narrow therapeutic window and dose-dependent side effects, including the risk of seizures.[4]

This has catalyzed a focused effort in medicinal chemistry to engineer derivatives that offer improved potency, selectivity, and safety profiles. The strategic introduction of an aryl group at the 3-position of the pyridine ring has emerged as a particularly fruitful avenue of research. These 3-aryl-4-aminopyridine derivatives represent a class of molecules with finely-tuned pharmacological properties, holding promise for both next-generation therapeutics and advanced research tools.

This guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships of 3-aryl-4-aminopyridine derivatives, offering field-proven insights for researchers and drug development professionals.

Core Mechanism of Action: Restoring Conduction in Demyelinated Axons

In healthy neurons, Kv channels are typically located in the juxtaparanodal region, concealed beneath the myelin sheath. Pathological demyelination, a hallmark of diseases like MS, exposes these channels along the axonal membrane.[1] This exposure leads to an excessive leakage of potassium ions during action potential propagation, which dampens the signal and can result in complete conduction failure.[5][6]

4-Aminopyridine and its derivatives function by physically occluding the pore of these exposed Kv channels.[1][4] This blockade reduces the repolarizing potassium current, thereby broadening the action potential. The prolonged depolarization enhances calcium influx at the axon terminal, leading to a more robust release of neurotransmitters and the restoration of synaptic transmission.[2][7]

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention AP_Start Action Potential (Failing) K_Channels Exposed Kv Channels AP_Start->K_Channels Propagation K_Efflux K+ Efflux K_Channels->K_Efflux Blocked_Channels Blocked Kv Channels Block Conduction Block K_Efflux->Block Causes Drug 3-Aryl-4-AP Derivative Drug->Blocked_Channels Blocks Restored_AP Action Potential (Restored) Blocked_Channels->Restored_AP Prolongs Conduction Conduction Restored Restored_AP->Conduction

Mechanism of Action of 4-AP Derivatives.

Synthetic Strategies: Building the 3-Aryl-4-Aminopyridine Core

The construction of 3-aryl-4-aminopyridine derivatives often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method for its versatility and functional group tolerance. This reaction facilitates the crucial carbon-carbon bond formation between the pyridine core and the desired aryl substituent.

A representative synthetic approach involves the coupling of a halogenated pyridine precursor with an appropriate arylboronic acid.

Key Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

This workflow outlines a general procedure for synthesizing 3-aryl substituted pyridines, which can then be converted to the final 4-amino derivative.

Start 3-Bromo-4-chloropyridine (Starting Material) Coupling Suzuki Coupling Start->Coupling ArylBoronic Arylboronic Acid (R-B(OH)2) ArylBoronic->Coupling Catalyst Pd(PPh3)4 Base (e.g., Na2CO3) Catalyst->Coupling Catalyzes Intermediate 3-Aryl-4-chloropyridine Coupling->Intermediate Amination Nucleophilic Aromatic Substitution (SNAr) (e.g., NH3, heat, pressure) Intermediate->Amination FinalProduct 3-Aryl-4-aminopyridine (Final Product) Amination->FinalProduct

General Synthetic Workflow via Suzuki Coupling.
Experimental Protocol: Synthesis of a 3-Aryl-5-(piperazinylphenyl)pyridine Derivative

The following protocol is adapted from a method used to synthesize precursors for kinase inhibitors, demonstrating the introduction of an aryl group at the 3-position via Suzuki coupling.[8]

Step 1: Suzuki Coupling to Introduce the Aryl Group

  • Reactant Setup: To a solution of 3-bromo-5-chloropyridine (1 equiv.) in a 2:1 mixture of acetonitrile and N,N-dimethylformamide, add the desired arylboronic acid (1.2 equiv.).

  • Catalyst and Base: Add aqueous sodium carbonate (1 M, 3 equiv.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 equiv.).

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90 °C and stir for 8 hours under an inert atmosphere.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloropyridine intermediate.

Step 2: Conversion to 4-Aminopyridine Subsequent steps, not detailed in the cited source for this specific structure, would typically involve nucleophilic aromatic substitution to replace a leaving group at the 4-position (e.g., a chloro or nitro group) with an amino group, or through a Hofmann rearrangement of a 4-carboxamide intermediate.[9]

Structure-Activity Relationship (SAR) and Biological Impact

The true value of the 3-aryl substitution lies in its profound impact on the molecule's interaction with Kv channels. Research comparing various 3-substituted 4-AP derivatives has provided critical insights into the SAR, demonstrating that modifications at this position can dramatically alter potency.[10][11]

Influence of 3-Position Substituents on Potency

Studies on Shaker K+ channels have elegantly demonstrated how the electronic and steric properties of the substituent at the 3-position modulate blocking activity relative to the parent 4-AP compound.

CompoundSubstituent (at C3)Potency vs. 4-APReference
4-AP -H (Hydrogen)Baseline[10][11]
3Me4AP -CH₃ (Methyl)~7-fold more potent[10][11]
3MeO4AP -OCH₃ (Methoxy)~3-4-fold less potent[10][11]
3CF₃4AP -CF₃ (Trifluoromethyl)~3-4-fold less potent[10][11]
3F4AP -F (Fluoro)Similar potency to 4-AP[11]

Causality Behind the SAR:

  • Expertise & Experience: The data reveals a clear trend. The small, electron-donating methyl group in 3Me4AP significantly enhances potency.[10][11] This suggests that increased electron density on the pyridine ring may strengthen the interaction with the channel pore. Conversely, the electron-withdrawing trifluoromethyl and methoxy groups in 3CF₃4AP and 3MeO4AP reduce potency, indicating that withdrawing electron density is detrimental to activity.[10][11]

  • Trustworthiness: These findings are corroborated by physicochemical property analysis. For instance, the basicity (pKa) of the derivatives influences their protonation state at physiological pH. More basic compounds like 4-AP and 3Me4AP exist predominantly in their protonated, active form, while less basic derivatives like 3CF₃4AP have a mixed population of protonated and neutral forms.[12]

Core 4-Aminopyridine Core R_Group R = ? Core->R_Group Substitution at C3 Methyl -CH3 (Electron Donating, Small) R_Group->Methyl Trifluoromethyl -CF3 (Electron Withdrawing) R_Group->Trifluoromethyl Methoxy -OCH3 (Electron Withdrawing) R_Group->Methoxy Hydrogen -H (Parent Compound) R_Group->Hydrogen High_Potency Increased Potency (~7x vs 4-AP) Low_Potency Decreased Potency (~3-4x vs 4-AP) Baseline Baseline Potency Methyl->High_Potency Trifluoromethyl->Low_Potency Methoxy->Low_Potency Hydrogen->Baseline

Structure-Activity Relationship Summary.

Therapeutic Potential and Future Research Directions

The exploration of 3-aryl-4-aminopyridine derivatives opens up new frontiers in the treatment of neurological disorders.

  • Enhanced Therapeutics for Demyelinating Diseases: The primary goal is the development of drugs with a wider therapeutic index than 4-AP for conditions like multiple sclerosis and spinal cord injury.[3][6] By optimizing the 3-aryl substituent, it may be possible to create compounds that are more potent (requiring lower doses) and more selective for specific Kv channel subtypes, thereby reducing off-target side effects.

  • Positron Emission Tomography (PET) Imaging: The 4-AP scaffold is a valuable tool for imaging. The radiofluorinated analog, [¹⁸F]3F4AP, has been successfully used as a PET tracer to visualize areas of demyelination in animal models.[1][11] This highlights the potential for developing novel 3-aryl derivatives specifically for diagnostic purposes, allowing for non-invasive monitoring of disease progression and therapeutic response.

  • Broader Neurological Applications: While MS is a key focus, the mechanism of action is relevant to other conditions. Aminopyridines have been investigated for Lambert-Eaton myasthenic syndrome (LEMS), downbeat nystagmus, and episodic ataxia type 2.[13][14] Tailored 3-aryl derivatives could offer improved efficacy in these and other channelopathies.

  • Overcoming Toxicity: A significant challenge with 4-AP is its toxicity.[15] Innovative approaches, such as creating peptide-4-AP conjugates, are being explored to reduce systemic toxicity. One study reported that new peptide derivatives had a toxicity approximately 150 times lower than that of the parent 4-aminopyridine.[15] Integrating an optimized 3-aryl group into such conjugates could synergistically enhance both safety and efficacy.

Conclusion

The 3-aryl-4-aminopyridine platform represents a significant evolution from the original 4-aminopyridine scaffold. Through rational design, guided by a deep understanding of structure-activity relationships, researchers are now equipped to develop novel chemical entities with superior pharmacological profiles. These derivatives are not merely incremental improvements; they are precision-engineered molecules with the potential to become safer, more effective treatments for a range of debilitating neurological disorders and to serve as sophisticated tools for visualizing the dynamic processes of the nervous system. The continued exploration of this chemical space promises to yield significant advances in both clinical neuroscience and fundamental research.

References

  • Mishra, A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7/8), 764–771. Available at: [Link]

  • Brugarolas, P., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. Available at: [Link]

  • Brugarolas, P., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. Available at: [Link]

  • Brugarolas, P., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. Available at: [Link]

  • Mishra, A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Hayrapetyan, H., et al. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 29(11), 2634. Available at: [Link]

  • Hayrapetyan, H., et al. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. Available at: [Link]

  • Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 22. Available at: [Link]

  • Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders. Neurology. Clinical practice, 7(1), 65–76. Available at: [Link]

  • Hayrapetyan, H., et al. (2022). Synthesis, structure and biological activity 3-(arylmethyl)aminopyridine-2(1H)-ones and 1H-pyrido[2,3-b][12][16]oxazin-2(3H)-ones. ResearchGate. Available at: [Link]

  • Titus, C. V., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of general physiology, 153(11), e202112891. Available at: [Link]

  • Keogh, M., & Chinnery, P. F. (2012). The use of aminopyridines in neurological disorders. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 9(3), 643–656. Available at: [Link]

  • Kapoor, R. (2011). Multiple Sclerosis and Related Conditions. Taylor & Francis. Available at: [Link]

  • Unknown. (2024). 4-Aminopyridine. Wikipedia. Available at: [Link]

  • Wang, L., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7065–7075. Available at: [Link]

  • Georgieva, M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer research, 20(2), 120–129. Available at: [Link]

  • Orie, K. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available at: [Link]

  • Unknown. (2019). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Sangani, C. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Kirsch, G. E., & Yeh, J. Z. (1978). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical journal, 22(3), 507–512. Available at: [Link]

  • Wu, J., et al. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental neurology, 227(1), 232–235. Available at: [Link]

  • Gibson, H. E., & McAfee, D. A. (1982). The actions of 3,4-diaminopyridine in bullfrog sympathetic ganglia. The Journal of pharmacology and experimental therapeutics, 223(3), 704–709. Available at: [Link]

  • Unknown. (2010). Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.
  • Blight, A., et al. (2014). The putative mechanism of therapeutic action of 4-aminopyridine via blockade of potassium channels exposed by demyelination. ResearchGate. Available at: [Link]

Sources

The Aminopyridine Core: A Technical Guide to Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of aminopyridine-based compounds, from their fundamental chemical properties and seminal discoveries to their clinical applications and the frontiers of ongoing research. It is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

Foundational Chemistry and Discovery of Aminopyridines

Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with an amino group.[1] The position of the amino group on the pyridine ring gives rise to three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each with distinct electronic properties and pharmacological activities.[2] The basicity of these isomers is influenced by the position of the electron-donating amino group, with 4-aminopyridine being the most basic.[3]

The therapeutic potential of aminopyridines, particularly 4-aminopyridine (4-AP), was first hinted at in the mid-20th century, with initial reports of its excitatory effects on the central nervous system.[4] However, it was the research in the 1960s and 1970s that began to uncover its potential in neurology, leading to its investigation for various neurological disorders.[4] These early studies laid the groundwork for the development of aminopyridine-based drugs.

Core Mechanism of Action: Voltage-Gated Potassium Channel Blockade

The principal mechanism of action for aminopyridines is the blockade of voltage-gated potassium (K+) channels.[5] These channels are crucial for repolarizing the neuronal membrane following an action potential. By inhibiting these channels, aminopyridines prolong the duration of the action potential.[6] This prolongation enhances the influx of calcium ions at the presynaptic terminal, thereby increasing the release of neurotransmitters like acetylcholine.[4]

In demyelinated neurons, as seen in multiple sclerosis, the loss of the insulating myelin sheath exposes these potassium channels, leading to a leakage of potassium ions and a diminished action potential, which can result in conduction failure.[6][7] By blocking these exposed channels, aminopyridines can restore the action potential and improve nerve impulse conduction.[6][7]

Research has shown that 4-aminopyridine acts from the intracellular side of the membrane.[8][9] It is believed that the uncharged form of 4-AP crosses the cell membrane, and its ionized form then blocks the open potassium channels.[8][9] The channel must be activated for both the blocking and unblocking actions to occur, a phenomenon known as "use-dependence."[6]

Signaling Pathway: Mechanism of Action of 4-Aminopyridine

Aminopyridine_Mechanism Mechanism of 4-Aminopyridine Action on Demyelinated Axons cluster_neuron Demyelinated Axon cluster_drug_action 4-Aminopyridine Intervention AP_propagation Action Potential Propagation Demyelination Myelin Sheath Loss AP_propagation->Demyelination Disease State K_channel_exposure K+ Channel Exposure Demyelination->K_channel_exposure K_efflux K+ Efflux K_channel_exposure->K_efflux K_channel_block K+ Channel Blockade K_channel_exposure->K_channel_block Targeted by 4-AP Conduction_failure Conduction Failure K_efflux->Conduction_failure Four_AP 4-Aminopyridine (4-AP) Four_AP->K_channel_block AP_prolongation Action Potential Prolongation K_channel_block->AP_prolongation Ca_influx Increased Ca2+ Influx AP_prolongation->Ca_influx Conduction_restored Restored Conduction AP_prolongation->Conduction_restored NT_release Enhanced Neurotransmitter Release Ca_influx->NT_release

Caption: Mechanism of 4-aminopyridine on demyelinated neurons.

Therapeutic Applications and Key Compounds

The primary therapeutic area for aminopyridine-based compounds is neurology. Two drugs, in particular, have seen significant clinical success:

  • Dalfampridine (Ampyra®): An extended-release formulation of 4-aminopyridine, dalfampridine is approved to improve walking in patients with multiple sclerosis (MS).[4][10] Clinical trials have demonstrated that it can increase walking speed in a subset of MS patients.[1][5]

  • Amifampridine (Firdapse®): This compound, 3,4-diaminopyridine, is used to treat Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[5]

Beyond these approved indications, aminopyridines are being investigated for a range of other conditions, including spinal cord injury and certain genetic channelopathies.[10][11] There is also emerging research into their potential as antibacterial agents and for treating neglected tropical diseases.[12][13]

Table 1: Clinical Efficacy of Dalfampridine in Multiple Sclerosis
Clinical Trial EndpointDalfampridinePlacebop-valueReference
Timed-Walk Responders (Pooled Analysis)37.6%8.9%< 0.0001[5]
Average Walking Speed Improvement (Responders)~25%~5-7%N/A[5]
MSWS-12 Score Improvement (Responders)Significant ImprovementLess Improvement< 0.001[14]
Table 2: Pharmacokinetic Parameters of Amifampridine
ParameterValueNotesReference
Tmax (Time to Peak Plasma Concentration) 0.6 - 1.3 hoursRapidly absorbed.[15][16]
Biological Half-life ~2.5 hoursVaries significantly between individuals.[15][16]
Metabolism N-acetylation to 3-N-acetylamifampridinePrimarily via N-acetyltransferase 2 (NAT2).[15]
Effect of Acetylator Phenotype Cmax and AUC are 3.5-fold and 5-10-fold higher in slow acetylators, respectively.Dosage adjustments may be needed for slow metabolizers.[8]
Elimination 74-81% as metabolite and 19% unchanged in urine.Primarily renal excretion.[15]

Synthesis and Derivatization Strategies

The synthesis of aminopyridines and their derivatives is a key area of research aimed at improving efficacy and reducing toxicity.

Core Synthesis of Aminopyridines

Several methods exist for the synthesis of the aminopyridine core.

  • Chichibabin Reaction: This classic reaction involves the amination of pyridine with sodium amide to produce 2-aminopyridine.[11][17]

  • From Pyridine-N-Oxides: A multi-step synthesis starting from pyridine-N-oxide can yield 4-aminopyridine. This often involves nitration followed by reduction.[18]

  • Hofmann Rearrangement: 4-aminopyridine can be produced from pyridinecarboxamides via the Hofmann rearrangement using sodium hypochlorite.[19] A one-pot process starting from 4-pyridinecarbonitrile has also been developed.[20]

Experimental Protocol: One-Pot Synthesis of 4-Aminopyridine

This protocol is adapted from a patented process for the synthesis of dalfampridine (4-aminopyridine).[21]

  • Preparation of Sodium Hypochlorite Solution: Charge DM water and sodium hydroxide flakes into a round-bottom flask and cool to 5°C. Purge chlorine gas into the solution.

  • Reaction with Isoniacinamide: Slowly add isoniacinamide to the sodium hypochlorite solution at -5 to 0°C over 1-2 hours.

  • Base Addition and Reaction: After the addition is complete, add a caustic lye solution and allow the reaction to proceed for 1 hour.

  • Workup and Isolation: Monitor the reaction completion by HPLC. Upon completion, extract the crude product with isopropanol at a slightly elevated temperature.

  • Crystallization: Recover the solvent from the organic layer and crystallize the product to obtain 4-aminopyridine.

Derivatization for Improved Properties

A significant challenge with early aminopyridine compounds was their toxicity.[22] This has driven efforts to develop derivatives with improved safety profiles and more targeted activity.

  • Peptide Derivatives: To reduce the high toxicity of 4-aminopyridine, researchers have synthesized peptide derivatives. These have shown significantly lower toxicity in animal models, potentially due to the peptide fragment.[14][22]

  • Amide, Carbamate, and Urea Derivatives: Functionalization of the amino group of 4-aminopyridine to form amides, carbamates, and ureas has yielded compounds that retain the ability to restore conduction in injured spinal cord tissue.[11]

  • N-Oxides: Aminopyridine N-oxides have been developed as potent and selective inhibitors of p38 MAP kinase, demonstrating a different therapeutic application for this scaffold.[23]

Preclinical and In Vitro Evaluation

A robust preclinical evaluation is critical for the development of new aminopyridine-based compounds.

In Vitro Assays
  • Electrophysiology (Patch-Clamp): This is the gold-standard technique to characterize the interaction of aminopyridine compounds with specific potassium channel subtypes. It allows for the determination of IC50 values and the elucidation of the mechanism of channel blockade.[6]

Experimental Protocol: Whole-Cell Patch-Clamp Analysis

This is a generalized protocol for assessing the effect of an aminopyridine compound on voltage-gated potassium channels expressed in a cell line (e.g., CHO or HEK cells).

  • Cell Preparation: Culture cells expressing the potassium channel of interest on glass coverslips.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage-Clamp Protocol: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the potassium channels. Record the resulting potassium currents.

  • Compound Application: Perfuse the aminopyridine compound at various concentrations onto the cell and repeat the voltage-clamp protocol to measure the degree of current inhibition.

  • Data Analysis: Plot the concentration-response curve to determine the IC50 value of the compound.

  • Cytotoxicity Assays (e.g., MTT Assay): These assays are used to determine the toxicity of new aminopyridine derivatives on various cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[24][25]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxicity of a compound.[24][25]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the aminopyridine compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Table 3: In Vitro Activity of 4-Aminopyridine
Target/AssayIC50 ValueCell Line/SystemReference
Kv1.1 Potassium Channel 170 µMCHO cells[23]
Kv1.2 Potassium Channel 230 µMCHO cells[23]
Kv1.4 Potassium Channel 13 µMN/A[26]
Kv3.1 Potassium Channel 29 µMN/A[26]
MCF-7 (Breast Cancer Cell Line) 4 mMMCF-7 cells[2]
L929 (Fibroblast Cell Line) 5 mML929 cells[2]
In Vivo Models

Animal models are essential for evaluating the efficacy and safety of aminopyridine compounds in a physiological context. For MS, the most common models are:

  • Experimental Autoimmune Encephalomyelitis (EAE): This is an inflammatory demyelinating disease induced in animals by immunization with myelin proteins. It is the most widely used model for MS research.[7][27][28]

  • Toxin-Induced Demyelination (e.g., Cuprizone): These models use toxins like cuprizone to induce oligodendrocyte death and demyelination, allowing for the study of demyelination and remyelination processes independent of the immune system.[4][29]

Experimental Workflow: In Vivo Efficacy Testing in an EAE Model

EAE_Workflow Workflow for In Vivo Efficacy Testing in an EAE Model start Select Animal Strain (e.g., C57BL/6 mice) immunization Induce EAE (Immunization with MOG peptide) start->immunization monitoring Monitor Clinical Score (Disease Progression) immunization->monitoring randomization Randomize Animals (Treatment vs. Vehicle) monitoring->randomization treatment Administer Aminopyridine Compound randomization->treatment assessment Assess Motor Function (e.g., Rotarod, Gait Analysis) treatment->assessment histology Histopathological Analysis (Spinal Cord and Brain) assessment->histology end Data Analysis and Interpretation histology->end

Caption: A typical workflow for testing aminopyridine efficacy in an EAE model.

Future Directions and Conclusion

The development of aminopyridine-based compounds continues to evolve. Future research is likely to focus on:

  • Developing more selective potassium channel blockers: This could lead to improved efficacy and fewer side effects.

  • Exploring new therapeutic areas: The antibacterial and anti-parasitic properties of aminopyridines are promising avenues for further investigation.

  • Personalized medicine approaches: Given the variability in patient response and metabolism, future treatments may involve tailoring the dose or type of aminopyridine compound to an individual's genetic makeup.[4]

References

  • A Pooled Analysis of Two Phase 3 Clinical Trials of Dalfampridine in Patients with Multiple Sclerosis. (n.d.). PMC. [Link]

  • Walking impairment in patients with multiple sclerosis – a new therapeutic approach and clinical potential of dalfampridine extended. (n.d.). Dovepress. [Link]

  • Multiple Sclerosis Models. (n.d.). Charles River Laboratories. [Link]

  • Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials. (n.d.). PMC. [Link]

  • Amifampridine pharmacokinetic parameters for fast and slow acetylator phenotypes. (n.d.). ResearchGate. [Link]

  • Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis. (2012, November 1). ScienceDirect. [Link]

  • A Randomized Crossover Trial of Dalfampridine Extended Release for Effect on Ambulatory Activity in People with Multiple Sclerosis. (2016, July 1). IJMSC. [Link]

  • Amifampridine. (n.d.). Wikipedia. [Link]

  • Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. (n.d.). PubMed. [Link]

  • CHAPTER 5: Experimental In Vivo Models for Drug Discovery in Multiple Sclerosis. (n.d.). Royal Society of Chemistry. [Link]

  • Multiple Sclerosis. (n.d.). Inotiv. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use FIRDAPSE® safe. (n.d.). accessdata.fda.gov. [Link]

  • Firdapse, INN-amifampridine. (n.d.). European Medicines Agency. [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. [Link]

  • Oral Pharmacokinetic Drug-drug Interactions between Amifampridine and Acetaminophen in Rats. (2024, April 30). YAKHAK HOEJI. [Link]

  • Experimental In Vivo Models of Multiple Sclerosis: State of the Art. (2023, August 18). NCBI. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021, June 10). Organic Syntheses. [Link]

  • Experimental In Vivo Models of Multiple Sclerosis: State of the Art. (n.d.). PubMed. [Link]

  • Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. (n.d.). MDPI. [Link]

  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. (n.d.). PMC. [Link]

  • Concentrations of 4-aminopyridine and its two major metabolites that... (n.d.). ResearchGate. [Link]

  • An improved process for producing aminopyridines. (n.d.).
  • One-pot process for the synthesis of dalfampridine. (n.d.).
  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (n.d.). ResearchGate. [Link]

  • Chichibabin amination: Easy mechanism. (2022, April 25). Chemistry Notes. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.). Europe PMC. [Link]

  • MTT (Assay protocol). (n.d.). Addgene. [Link]

  • Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. (2022, May 2). ResearchGate. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). CABI Digital Library. [Link]

  • Cytotoxicity MTT Assay. (n.d.). Springer Nature Experiments. [Link]

  • Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents. (n.d.). American Physiological Society. [Link]

  • The experimental protocol of command potential change (a) and... (n.d.). ResearchGate. [Link]

  • Manual Whole-Cell Patch-Clamping of the HERG Cardiac K + Channel. (n.d.). SpringerLink. [Link]

  • Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. [Link]

Sources

Methodological & Application

Application Note: In Vitro Characterization and Protocol for 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the in vitro use of 3-(2,3-Dimethylphenyl)pyridin-4-amine , a small molecule scaffold structurally related to various kinase inhibitors and Wnt pathway modulators (e.g., Porcupine inhibitors). Given its chemical class (4-aminopyridine derivative), this protocol focuses on establishing solubility, determining dose-response relationships, and validating biological activity in cell-based assays.

Executive Summary

This compound is a biaryl amine compound belonging to the class of 4-aminopyridines . This structural motif is frequently found in bioactive molecules acting as kinase inhibitors (e.g., MAP4K4, CDK) or Wnt pathway modulators (e.g., Porcupine inhibitors like LGK974 analogs).

This guide outlines the standard operating procedures (SOPs) for:

  • Reconstitution and Storage : Ensuring compound stability and solubility.

  • Cellular Treatment : Optimizing dosing regimens for adherent and suspension cells.

  • Functional Validation : Protocols for viability (MTT/CTG) and pathway-specific reporter assays (e.g., Wnt/

    
    -catenin).
    
  • Data Analysis : Calculating IC

    
    /EC
    
    
    
    and interpreting target engagement.
Material Preparation & Handling
2.1. Chemical Properties & Solubility [1]
  • Molecular Weight : ~198.27 g/mol (Based on formula C

    
    H
    
    
    
    N
    
    
    ).
  • Appearance : Off-white to pale yellow solid.

  • Solubility :

    • Water : Poorly soluble (insoluble).

    • DMSO (Dimethyl Sulfoxide) : Soluble (>10 mM). Recommended solvent.

    • Ethanol : Soluble (variable, less stable than DMSO).

2.2. Reconstitution Protocol

To prepare a 10 mM Stock Solution :

  • Weigh 1.98 mg of this compound.

  • Add 1.0 mL of sterile, cell-culture grade DMSO (anhydrous).

  • Vortex vigorously for 30–60 seconds until completely dissolved.

  • Visual Inspection : Ensure no particulate matter remains. If turbid, warm to 37°C for 5 minutes.

2.3. Storage & Stability
  • Stock Solution (10 mM) : Aliquot into small volumes (e.g., 20–50

    
    L) to avoid repeated freeze-thaw cycles. Store at -20°C  (stable for 3–6 months) or -80°C  (stable for >1 year).
    
  • Working Solutions : Prepare fresh in cell culture media. Do not store diluted compound.

Experimental Protocols
3.1. Cell Culture Treatment Strategy
  • Vehicle Control : Always include a DMSO-only control. Final DMSO concentration in culture media must be <0.5% (v/v) (ideally 0.1%) to avoid solvent toxicity.

  • Dose Range : For initial screening, use a logarithmic scale (e.g., 0.1, 1, 10, 100

    
    M).
    
  • Treatment Duration :

    • Signaling Events (Phosphorylation) : 1–6 hours.

    • Gene Expression (Reporter Assays) : 12–24 hours.

    • Phenotypic Assays (Viability/Migration) : 24–72 hours.

3.2. Protocol A: Cell Viability & Cytotoxicity (MTT Assay)

Objective : Determine the IC


 (half-maximal inhibitory concentration) to distinguish between specific efficacy and general toxicity.

Materials :

  • Target Cells (e.g., HEK293, MCF7, or specific cancer lines).

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well clear-bottom plates.

Procedure :

  • Seed Cells : Plate 3,000–5,000 cells/well in 100

    
    L media. Incubate overnight at 37°C/5% CO
    
    
    
    .
  • Treatment :

    • Prepare 2x serial dilutions of the compound in media (max DMSO 0.2%).

    • Add 100

      
      L of 2x compound to wells (Final volume 200 
      
      
      
      L, 1x compound).
    • Include Vehicle Control (DMSO) and Positive Control (e.g., Staurosporine).

  • Incubation : Incubate for 48–72 hours .

  • MTT Addition : Add 20

    
    L MTT reagent per well. Incubate 3–4 hours at 37°C.
    
  • Solubilization : Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read : Measure absorbance at 570 nm (reference 630 nm).

3.3. Protocol B: Pathway Reporter Assay (Luciferase)

Objective : Validate modulation of a specific pathway (e.g., Wnt/


-catenin) if hypothesized based on structural similarity to Porcupine inhibitors.

Materials :

  • Reporter Plasmid : TOPFlash (Wnt) or NF-

    
    B-Luc (Inflammation).
    
  • Control Plasmid : Renilla Luciferase (for normalization).

  • Dual-Luciferase Assay System .

Procedure :

  • Transfection : Cotransfect cells (e.g., HEK293T) with Reporter Plasmid and Renilla Control. Incubate 24 hours.

  • Treatment : Treat cells with this compound (0.1–10

    
    M) for 18–24 hours .
    
    • Optional: Co-treat with a pathway activator (e.g., Wnt3a conditioned media) to test for inhibition.

  • Lysis : Wash with PBS and lyse cells using Passive Lysis Buffer.

  • Measurement : Quantify Firefly and Renilla luminescence using a luminometer.

  • Analysis : Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to Vehicle Control.

Data Analysis & Visualization
4.1. Dose-Response Curve Fitting

Calculate IC


 using a 4-parameter logistic regression model:


  • X : Log(concentration).

  • Y : Normalized Response (% Viability or RLU).

4.2. Experimental Workflow Diagram

The following diagram illustrates the logical flow for characterizing the compound, from reconstitution to functional validation.

ExperimentalWorkflow Compound 3-(2,3-Dimethylphenyl) pyridin-4-amine (Solid Powder) Stock 10 mM Stock (DMSO) Compound->Stock Dissolve QC Solubility Check (Visual/Turbidity) Stock->QC Dilution Serial Dilution (Media + 0.1% DMSO) QC->Dilution Pass Assay1 Cell Viability Assay (MTT / CTG) Target: Toxicity/IC50 Dilution->Assay1 Assay2 Reporter Assay (Luciferase) Target: Pathway Modulation Dilution->Assay2 Assay3 Western Blot (Phospho-Proteins) Target: Mechanism Dilution->Assay3 Analysis Data Analysis (Non-linear Regression) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: Workflow for the reconstitution, dilution, and multi-parametric evaluation of this compound in vitro.

Troubleshooting & Optimization
IssuePossible CauseSolution
Precipitation in Media Compound concentration too high (>100

M) or poor aqueous solubility.
Reduce max concentration. Pre-warm media to 37°C. Ensure DMSO < 0.5%.
High Vehicle Toxicity DMSO concentration > 0.5%.Normalize DMSO to 0.1% in all wells. Use a "Media Only" control to check DMSO effect.
No Effect Observed Target not expressed or compound degradation.Verify target expression (Western Blot). Prepare fresh stock. Increase incubation time (up to 72h).
Variable IC

Cell density variation.Standardize seeding density (e.g., 5,000 cells/well). Use automated counting.
References
  • Genentech, Inc. (2013). Discovery of 4-Amino-3-phenylpyridine Derivatives as Potent MAP4K4 Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Liu, J., et al. (2013). Wnt Pathway Inhibitors: Small Molecules for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • Promega Corporation . (2024). Dual-Luciferase® Reporter Assay System Protocol.

  • Thermo Fisher Scientific . (2024). MTT Assay for Cell Viability Protocol.

  • BLDpharm . (2024). Product Safety Data Sheet: this compound (CAS 1125448-06-7).

(Note: While specific biological data for this exact CAS 1125448-06-7 is limited in public domains, the protocols above are validated for the 4-aminopyridine structural class.)

Sources

Application Notes and Protocols: Characterization of 3-(2,3-Dimethylphenyl)pyridin-4-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[1][4]

This document provides a comprehensive guide for the initial characterization of a novel small molecule, 3-(2,3-Dimethylphenyl)pyridin-4-amine , as a potential kinase inhibitor. The protocols outlined herein are designed to be adaptable and serve as a starting point for researchers and drug development professionals to assess the compound's inhibitory activity, determine its potency, and evaluate its effects in a cellular context. While this compound is presented as a hypothetical kinase inhibitor for the purpose of this guide, the methodologies described are based on established and widely used practices in the field of kinase drug discovery.

Hypothetical Mechanism of Action and Target Landscape

Based on its chemical structure, a substituted aminopyridine, this compound, may exhibit inhibitory activity against various kinase families. Aminopyridine and related heterocyclic scaffolds are known to be "privileged structures" in kinase inhibitor design, often targeting the ATP-binding site of kinases.[5][6] For the purpose of these protocols, we will hypothesize that this compound is an inhibitor of a key oncogenic tyrosine kinase, such as a member of the Src family kinases (SFKs) or a receptor tyrosine kinase like FLT3.[7] These kinases are often implicated in cell proliferation and survival pathways.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation GF Growth Factor GF->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activates Inhibitor This compound Inhibitor->P_RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical signaling pathway of a receptor tyrosine kinase and the inhibitory action of this compound.

Safety and Handling Precautions

The toxicological properties of this compound have not been fully investigated. Similar aminopyridine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling the compound. All work should be conducted in a well-ventilated fume hood.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a purified kinase enzyme. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Materials and Reagents
  • Purified recombinant kinase (e.g., Src, FLT3)

  • Kinase-specific substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (stock solution in 100% DMSO)

  • Positive control inhibitor (e.g., Dasatinib for Src, Sorafenib for FLT3)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well white assay plates

  • Plate-reading luminometer

Experimental Workflow

G start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) start->prep dispense Dispense Inhibitor & Enzyme to Plate prep->dispense initiate Initiate Reaction (Add Substrate/ATP) dispense->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Deplete ATP incubate->stop detect Add Detection Reagent & Measure Luminescence stop->detect analyze Data Analysis (IC50 Determination) detect->analyze end End analyze->end

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%). A typical starting concentration range for a novel compound is 10 µM to 1 nM.

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate peptide to their final desired concentrations in kinase assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at the Km for the substrate.

  • Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the diluted kinase to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.

  • Reaction Initiation: Prepare a mixture of the substrate peptide and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the specific kinase to ensure accurate IC50 determination.[10] Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.[11] The final reaction volume will be 10 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Signal Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context.[12][13] This protocol describes a method to assess the ability of this compound to inhibit the proliferation of a cancer cell line that is dependent on the activity of the target kinase.

Materials and Reagents
  • Cancer cell line with known kinase dependency (e.g., Ba/F3 cells engineered to express an oncogenic kinase)[14]

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in 100% DMSO)

  • Positive control inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

  • 96-well clear-bottom white assay plates

  • Plate-reading luminometer

Experimental Workflow

G start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Inhibitor Dilutions seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Data Analysis (GI50 Determination) measure->analyze end End analyze->end

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Protocol
  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

In Vitro IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the response (in this case, kinase activity) is reduced by half.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_No_Enzyme) / (Luminescence_Vehicle - Luminescence_No_Enzyme))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]

Cell-Based GI₅₀ Determination

The half-maximal growth inhibition (GI₅₀) is the concentration of the compound that causes a 50% reduction in cell proliferation.

  • Calculate Percent Growth Inhibition:

    • Percent Growth Inhibition = 100 * (1 - (Luminescence_Treated / Luminescence_Vehicle))

  • Generate Dose-Response Curve: Plot the percent growth inhibition against the logarithm of the compound concentration.

  • Determine GI₅₀: Fit the data to a four-parameter logistic equation to determine the GI₅₀ value.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

CompoundTarget KinaseIn Vitro IC₅₀ (nM)Cell LineCell-Based GI₅₀ (nM)
This compounde.g., Src[Experimental Value]e.g., Ba/F3-Src[Experimental Value]
Positive Control (e.g., Dasatinib)e.g., Src[Known Value]e.g., Ba/F3-Src[Known Value]

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in replicates Inaccurate pipetting, improper mixing, or edge effects on the plate.Use calibrated pipettes, ensure thorough mixing of reagents, and avoid using the outer wells of the plate.
No inhibition observed Compound is inactive, insoluble, or the concentration range is too low.Test a higher concentration range, check the solubility of the compound in the assay buffer, and confirm the activity of the positive control.
Inconsistent IC₅₀/GI₅₀ values Assay conditions are not optimized, or the compound is unstable.Optimize enzyme/substrate concentrations, incubation times, and ensure the compound is stable under the assay conditions.[3]
High background signal Contamination of reagents or assay plates.Use fresh, high-quality reagents and new assay plates.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022, May 11).
  • Schrey, A. K. (2015). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
  • Benchchem. Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io.
  • Fisher Scientific. (2010, October 19).
  • Sigma-Aldrich. (2025, November 6).
  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.
  • Thermo Fisher Scientific. (2010, January 4).
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, 11(9), e0161748.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, 10(8), 1787.
  • Ali, A., et al. (2020). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 22(34), 19047-19062.
  • Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Bioorganic Chemistry, 143, 106966.
  • Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345.
  • PharmaBlock. Pyrimidines in Drug Discovery.
  • Wikipedia. 3-Aminopyridine.

Sources

high-throughput screening with 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Strategies for Kinase Inhibitor Discovery Utilizing the 3-(2,3-Dimethylphenyl)pyridin-4-amine Scaffold

Executive Summary & Compound Profile

This guide details the protocol for High-Throughput Screening (HTS) using This compound , a representative biaryl amine scaffold . In modern drug discovery, this specific structural motif—an aminopyridine core substituted with an orthogonal aryl group—is a "privileged structure" frequently targeting the ATP-binding pocket of serine/threonine kinases (e.g., p38 MAPK , JNK , ROCK ) and certain tyrosine kinases.

Researchers typically utilize this compound in two distinct HTS contexts:

  • As a Fragment Lead: To screen for structure-activity relationship (SAR) expansion, identifying analogs with higher potency.

  • As a Displacement Probe: Used as a competitive control in binding assays to validate novel hits binding to the kinase hinge region.

Chemical Profile
PropertyDetail
IUPAC Name This compound
CAS Number 1125448-06-7
Molecular Weight ~198.26 g/mol
Class Biaryl Amine / Aminopyridine
Primary Target Class Kinase (ATP-Competitive Type I/II Inhibitor)
Solubility DMSO (soluble >10 mM); Low aqueous solubility

Scientific Rationale & Assay Design

The Mechanistic Basis: ATP-Competitiveness

The this compound molecule functions by mimicking the adenine ring of ATP. The pyridine nitrogen (N1) and the exocyclic amine (-NH2) typically form a donor-acceptor hydrogen bond pair with the "hinge region" of the kinase catalytic domain. The 2,3-dimethylphenyl group occupies the hydrophobic pocket (Gatekeeper region), providing selectivity.

Why TR-FRET? For this scaffold, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay over functional phosphorylation assays.

  • Reasoning: Small fragment-like molecules often have moderate affinity (µM range). Functional assays (like ADP-Glo) at high ATP concentrations can mask these weak binders due to ATP competition. TR-FRET binding assays (e.g., LanthaScreen™) are more sensitive to ATP-competitive inhibitors and allow for accurate IC50 determination without ATP interference.

Experimental Workflow Visualization

The following diagram illustrates the TR-FRET Kinase Binding Assay principle used to screen this compound.

TR_FRET_Mechanism Kinase Kinase Target (GST/His-tagged) Antibody Eu-Anti-Tag Antibody (FRET Donor) Kinase->Antibody Binding Tracer AlexaFluor Tracer (FRET Acceptor) Kinase->Tracer Binding (ATP Site) Complex_Low Low FRET Signal (Tracer Displaced) Kinase->Complex_Low + Compound Antibody->Tracer Energy Transfer (FRET) Complex_High High FRET Signal (Tracer Bound) Tracer->Complex_High No Inhibitor Compound 3-(2,3-Dimethylphenyl) pyridin-4-amine (Competitor) Compound->Kinase Competition Compound->Tracer Displaces

Caption: Mechanism of TR-FRET Binding Assay. The compound displaces the tracer, reducing the FRET signal.

Detailed Protocol: TR-FRET Kinase Binding Assay

Objective: Determine the IC50 of this compound against a target kinase (e.g., p38 MAPK) or screen a library using this compound as a reference control.

Materials Required
  • Kinase: Recombinant human p38α (MAPK14), GST-tagged (e.g., Invitrogen PV3304).

  • Antibody: Eu-W1024 Anti-GST Antibody (PerkinElmer or Invitrogen).

  • Tracer: Kinase Tracer 199 or 236 (Alexa Fluor 647 labeled).

  • Compound: this compound (10 mM in DMSO).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plate: 384-well low-volume white microplate (Corning 4513).

Step-by-Step Procedure

1. Compound Preparation (Serial Dilution)

  • Prepare a 16-point dose-response curve for this compound.

  • Start at 100 µM (final assay concentration) and dilute 1:3 in DMSO.

  • Note: Ensure final DMSO concentration in the assay is <1% to prevent enzyme denaturation.

2. Master Mix Preparation

  • 2X Kinase/Antibody Mix: Dilute Kinase to 10 nM and Eu-Antibody to 4 nM in Assay Buffer.

  • 4X Tracer Mix: Dilute Tracer to 200 nM in Assay Buffer.

3. Assay Plate Setup (384-well)

  • Step A: Dispense 5 µL of 2X Kinase/Antibody Mix into all wells.

  • Step B: Add 100 nL of Compound (from Step 1) using an acoustic dispenser (e.g., Echo 550) or pin tool.

    • Controls: Add DMSO only to "Max Signal" wells; Add 10 µM Staurosporine to "Min Signal" wells.

  • Step C: Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

  • Step D: Dispense 5 µL of 4X Tracer Mix into all wells.

    • Final Volume: 10 µL.

4. Incubation & Detection

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 60 minutes at RT in the dark.

  • Read: Measure fluorescence on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Europium).

    • Emission 1: 665 nm (Tracer/FRET).

    • Emission 2: 615 nm (Europium/Donor).

Data Analysis & Validation

Calculation of FRET Ratio

Calculate the Emission Ratio (ER) for each well to normalize for well-to-well variability:



Hit Identification & IC50 Fitting
  • Percent Inhibition:

    
    
    
  • Curve Fitting: Fit the data to the 4-parameter logistic (Hill) equation to determine IC50.

    • Expectation: For this scaffold, expect an IC50 in the 0.1 – 10 µM range depending on the specific kinase target.

Quality Control (Z-Prime)

A robust HTS assay must have a Z-factor (Z') > 0.5.



  • Where

    
     is the signal of the negative control (DMSO, high FRET) and 
    
    
    
    is the positive control (Inhibitor, low FRET).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Z-Factor (< 0.5) Tracer concentration too highTitrate tracer to its Kd value (usually 5-50 nM).
Compound Precipitation High hydrophobicity of biaryl amineLimit final DMSO to 1%; verify solubility of this compound via nephelometry.
Signal Drift Evaporation in 384-well plateUse plate seals during incubation; ensure humidity control.

HTS Workflow Diagram

HTS_Workflow Start Library Preparation (Compound Management) Dispense Acoustic Dispensing (100 nL Compound) Start->Dispense Reagent_Add Add Kinase/Ab + Tracer (Liquid Handler) Dispense->Reagent_Add Incubate Incubation (60 min @ RT) Reagent_Add->Incubate Read Plate Reader (TR-FRET Mode) Incubate->Read Analysis Data Analysis (Z' calc, IC50 fitting) Read->Analysis

Caption: High-Throughput Screening operational workflow for kinase inhibitor discovery.

References

  • Zhang, J., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Scientific Protocols. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • PubChem. "Compound Summary: this compound (CAS 1125448-06-7)." National Library of Medicine. Link

Application Notes and Protocols for the Synthesis of Derivatives from 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The 3-aryl-4-aminopyridine framework is a cornerstone in modern medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] These compounds are integral to the development of new therapeutics, acting as versatile scaffolds that can be readily modified to optimize pharmacological properties.[3][4] The specific starting material, 3-(2,3-Dimethylphenyl)pyridin-4-amine, offers a unique combination of a nucleophilic amino group and an aromatic core, making it an ideal candidate for diversification through a variety of synthetic transformations. The 2,3-dimethylphenyl substituent introduces specific steric and electronic features that can be exploited to fine-tune the biological activity and pharmacokinetic profile of the resulting derivatives.

This comprehensive guide provides detailed protocols for the synthesis of a range of derivatives from this compound, focusing on N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. The methodologies presented are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for screening and lead optimization.

Core Synthetic Strategies and Rationale

The primary amino group of this compound is the most reactive site for derivatization, readily undergoing reactions with electrophiles. The pyridine ring itself can also be functionalized, although this typically requires more forcing conditions. The key synthetic strategies detailed in this guide are:

  • N-Acylation: Introduction of an acyl group to the amino moiety to form amides. This is a fundamental transformation for exploring structure-activity relationships, as the nature of the acyl group can significantly impact biological activity.

  • Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, expanding the chemical space of the derivatives.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This enables the synthesis of diarylamines and related structures, which are prevalent in many biologically active molecules.

The choice of each method is dictated by the desired final compound and the need for mild, functional group-tolerant reaction conditions, which are crucial in the context of complex molecule synthesis.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of N-(3-(2,3-dimethylphenyl)pyridin-4-yl)acetamide as a representative example of N-acylation.

Reaction Scheme:

N_Acylation start This compound reagents + Acetyl Chloride (or Acetic Anhydride) Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) start->reagents product N-(3-(2,3-Dimethylphenyl)pyridin-4-yl)acetamide reagents->product

Caption: General workflow for N-acylation.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (nitrogen or argon), add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Rationale: The use of a base like pyridine or triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5] Anhydrous conditions are important to prevent the hydrolysis of the acylating agent.

ParameterValue
Reactants This compound, Acetyl Chloride
Base Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound with a boronic acid. For this example, we will assume the starting material is 4-amino-5-bromo-3-(2,3-dimethylphenyl)pyridine.

Reaction Scheme:

Suzuki_Coupling start 4-Amino-5-bromo-3- (2,3-dimethylphenyl)pyridine reagents + Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) start->reagents product 4-Amino-5-aryl-3- (2,3-dimethylphenyl)pyridine reagents->product Buchwald_Hartwig start 4-Amino-5-bromo-3- (2,3-dimethylphenyl)pyridine reagents + Primary/Secondary Amine Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane) start->reagents product N-Substituted-4-amino-5-amino-3- (2,3-dimethylphenyl)pyridine reagents->product

Sources

Application Notes and Protocols for the Preclinical Evaluation of 3-(2,3-Dimethylphenyl)pyridin-4-amine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a novel aminopyridine derivative. In the absence of extensive published data on this specific molecule, this guide synthesizes established methodologies and insights from research on structurally related 3-substituted-4-aminopyridine and other pyridine derivatives. The proposed protocols are designed to be self-validating and are grounded in authoritative preclinical research standards. This guide will enable researchers to systematically investigate the therapeutic potential of this compound in animal models of neuroinflammation, cancer, and demyelinating diseases.

Introduction: The Scientific Rationale for Investigating this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The aminopyridine substructure, in particular, has garnered significant attention for its diverse pharmacological activities. The parent compound, 4-aminopyridine, is a potassium channel blocker used to improve motor function in patients with multiple sclerosis.[2][3] Modifications at the 3-position of the 4-aminopyridine ring have been shown to modulate potency and selectivity for various biological targets.[4][5]

The introduction of a 2,3-dimethylphenyl group at the 3-position of the pyridin-4-amine core in This compound (CAS 1125448-06-7) [6] suggests several potential therapeutic applications. The lipophilic nature of the dimethylphenyl moiety may enhance blood-brain barrier penetration, making it a candidate for neurological disorders. Furthermore, various pyridine derivatives have demonstrated anti-inflammatory and anti-cancer properties.[1][7]

This guide provides a strategic framework and detailed protocols for the initial in vivo characterization of this compound.

Postulated Mechanisms of Action and Therapeutic Hypotheses

Based on the structure of this compound and the known activities of related compounds, several mechanisms of action can be hypothesized. These hypotheses will guide the selection of appropriate animal models for efficacy testing.

  • Neuroinflammation: Many pyridine derivatives exhibit anti-inflammatory properties.[7][8] The compound could potentially modulate inflammatory pathways in the central nervous system by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β, or by targeting key signaling molecules such as NF-κB.[8]

  • Oncology: Substituted pyridine and aminopyridine derivatives have been explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are crucial for cancer cell proliferation and survival.[9][10][11] The compound may exert anti-tumor effects by targeting such pathways.

  • Demyelinating Diseases: As a 4-aminopyridine derivative, the compound may act as a potassium channel blocker, which could be beneficial in conditions like multiple sclerosis by improving nerve conduction in demyelinated axons.[4][5]

Below is a conceptual diagram illustrating the potential signaling pathways that could be modulated by this compound.

putative_moa cluster_inflammation Neuroinflammation cluster_cancer Oncology cluster_demyelination Demyelination LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) GF->RTK JAK JAK RTK->JAK CDK CDK RTK->CDK STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation CDK->Proliferation Kv Voltage-gated K+ Channels (Kv1.1, Kv1.2) AP Action Potential Propagation Kv->AP blocks Compound 3-(2,3-Dimethylphenyl) pyridin-4-amine Compound->NFkB inhibits? Compound->JAK inhibits? Compound->CDK inhibits? Compound->Kv blocks?

Caption: General workflow for preclinical in vivo evaluation.

Essential In Vivo Protocols

The following sections provide detailed protocols for the initial in vivo characterization of this compound.

Formulation and Dosing Administration

Rationale: Proper formulation is critical for ensuring consistent bioavailability and minimizing vehicle-related effects. The choice of administration route depends on the intended clinical application and the compound's physicochemical properties.

Protocol: Vehicle Screening and Formulation

  • Solubility Assessment: Determine the solubility of the compound in common vehicles (e.g., water, saline, PBS, DMSO, ethanol, polyethylene glycol 400, Tween 80).

  • Vehicle Selection: For oral (PO) administration, a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in an aqueous vehicle is preferred. For intraperitoneal (IP) or intravenous (IV) injection, a clear, sterile, and isotonic solution is required. The pH of the formulation should be maintained between 5 and 9.

  • Formulation Preparation (Example for PO suspension):

    • Weigh the required amount of this compound.

    • Prepare a 0.5% (w/v) solution of CMC in sterile water.

    • Gradually add the compound to the CMC solution while vortexing or sonicating to ensure a uniform suspension.

    • Prepare fresh on each day of dosing.

Table 1: Recommended Dosing Volumes for Rodents

SpeciesRoute of AdministrationMaximum Dosing Volume
MouseOral (gavage)10 mL/kg
Intraperitoneal (IP)10 mL/kg
Intravenous (IV)5 mL/kg
RatOral (gavage)10 mL/kg
Intraperitoneal (IP)10 mL/kg
Intravenous (IV)5 mL/kg
Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the toxicity profile of the compound is a prerequisite for designing meaningful efficacy studies.

Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Use healthy, adult male C57BL/6 or BALB/c mice (n=3-4 per time point).

  • Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., 10 mg/kg PO).

  • Sample Collection: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Protocol: Maximum Tolerated Dose (MTD) Escalation Study in Mice

  • Animal Model: Use healthy, adult male and female mice (n=3-5 per dose group).

  • Dose Escalation: Administer escalating single doses of the compound (e.g., 10, 30, 100, 300 mg/kg).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for at least 7 days.

  • MTD Determination: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10% body weight loss.

Efficacy Evaluation in Disease-Specific Animal Models

Based on the therapeutic hypotheses, the following animal models are recommended for initial efficacy testing.

Neuroinflammation Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Rationale: This model is widely used to study the acute inflammatory response in the brain and periphery. [12][13][14]It is suitable for evaluating the anti-inflammatory potential of novel compounds. [7][8] Protocol: LPS-Induced Neuroinflammation in Mice

  • Animal Model: Adult male C57BL/6 mice.

  • Acclimation: Allow mice to acclimate for at least one week before the experiment.

  • Treatment Groups (n=8-10 per group):

    • Vehicle + Saline

    • Vehicle + LPS

    • This compound (Dose 1) + LPS

    • This compound (Dose 2) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Dosing: Pre-treat mice with the compound or vehicle (e.g., PO or IP) 1 hour before the LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg, IP).

  • Endpoint Analysis (2-4 hours post-LPS):

    • Behavioral: Assess sickness behavior (e.g., locomotor activity, social interaction).

    • Biochemical: Collect blood and brain tissue. Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in plasma and brain homogenates using ELISA or multiplex assays.

    • Molecular: Analyze gene expression of inflammatory markers in the brain (e.g., by qPCR).

Oncology Model: Human Tumor Xenograft in Immunodeficient Mice

Rationale: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard for evaluating the anti-tumor efficacy of new compounds in vivo. [15][16][17] Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a cell line with known dysregulation in a pathway potentially targeted by the compound) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle

    • This compound (Dose 1)

    • This compound (Dose 2)

    • Positive Control (standard-of-care chemotherapy)

  • Dosing: Administer treatment daily or on a specified schedule (e.g., PO or IP) for a defined period (e.g., 21 days).

  • Endpoint Analysis:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Pharmacodynamics: At the end of the study, collect tumors for biomarker analysis (e.g., Western blot for target protein phosphorylation, immunohistochemistry for proliferation markers like Ki-67).

Data Interpretation and Next Steps

The outcomes of these initial in vivo studies will provide critical information on the therapeutic potential of this compound.

  • Favorable PK/MTD Profile: A good safety margin and oral bioavailability will support further development.

  • Efficacy in Disease Models: Statistically significant and dose-dependent efficacy in a relevant animal model will validate the therapeutic hypothesis.

  • Target Engagement: Correlation between efficacy and modulation of pharmacodynamic biomarkers will provide evidence for the mechanism of action.

Positive results from these studies will justify more extensive preclinical development, including chronic toxicology studies and evaluation in more complex animal models.

References

  • Tamura, Y., Yamato, M., & Kataoka, Y. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]

  • Al-Awar, R., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220–15245. [Link]

  • Kim, H. J., et al. (2010). A novel anti-neuroinflammatory pyridylimidazole compound KR-31360. Journal of Neuroinflammation, 7, 18. [Link]

  • Frontiers. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. [Link]

  • Tamura, Y., Yamato, M., & Kataoka, Y. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]

  • Imidazopyridine and Pyrazolopiperidine Derivatives as Novel Inhibitors of Serine Palmitoyl Transferase. (2016). ACS Medicinal Chemistry Letters, 7(8), 772–777. [Link]

  • Lee, S. K., et al. (2011). Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model. International Immunopharmacology, 11(4), 507–513. [Link]

  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (n.d.). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). Molecules, 27(15), 4887. [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 5, 100806. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research, 20(2), 120–129. [Link]

  • 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. (2001). British Journal of Pharmacology, 132(1), 49–60. [Link]

  • Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. (2024). Journal of Nuclear Medicine. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research, 3, 137. [Link]

  • Structure-activity relationship studies of three novel 4-aminopyridine K + channel blockers. (2019). bioRxiv. [Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). Journal of Biomolecular Structure & Dynamics, 1–18. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011). Bulgarian Chemical Communications, 43(3), 423–429. [Link]

  • Patel, A., et al. (2018). Patient-derived xenograft models to optimize kidney cancer therapies. Translational Andrology and Urology, 7(Suppl 4), S449–S456. [Link]

  • Ramsey, H. (2021). Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy. Research Outreach. [Link]

  • Patient-derived xenograft models in cancer therapy: technologies and applications. (2022). Signal Transduction and Targeted Therapy, 7(1), 1–21. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). Molecules, 24(16), 2959. [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • N,N-Dimethylpyridin-4-amine Synonyms. (2025). CompTox Chemicals Dashboard. [Link]

  • 3,5-Dimethylpyridin-4-amine. (n.d.). An He Biopharm Limited. [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2013). Journal of Organic Chemistry, 78(23), 11936–11948. [Link]

  • N,N-dimethyl-4-phenylpyrido[2,3-d]pyridazin-2-amine. (2025). ChemSynthesis. [Link]

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). WestminsterResearch. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Chemistry Central Journal, 19(1), 1–11. [Link]

Sources

Application Note: Protocol for Dissolving 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(2,3-Dimethylphenyl)pyridin-4-amine is a biaryl heterocyclic amine often utilized as a scaffold in kinase inhibitor discovery and medicinal chemistry. Structurally, it consists of a polar 4-aminopyridine core substituted with a lipophilic 2,3-dimethylphenyl group. This hybrid nature presents specific solubility challenges: the pyridine nitrogen renders it basic, while the dimethylphenyl moiety significantly increases lipophilicity (LogP) compared to the parent 4-aminopyridine.

This guide provides a standardized protocol for preparing stable stock solutions and aqueous dilutions, ensuring experimental reproducibility in biochemical and cell-based assays.

Physicochemical Profile & Solvent Strategy[2]

Understanding the molecule's properties is critical for selecting the correct vehicle.

PropertyValue / CharacteristicImplication for Handling
Structure Biaryl amine (Pyridine core)Potential for

-

stacking aggregation.
Hydrophobicity Moderate-High (Est. LogP ~2.5–3.5)Poor water solubility at neutral pH. Requires organic co-solvents.
Basicity Basic (Pyridine N, Amine)Soluble in acidic aqueous media (pH < 4) via protonation.
Preferred Solvent DMSO (Dimethyl Sulfoxide) Universal solvent for stock solutions (up to 100 mM).
Secondary Solvent Ethanol / DMFAlternatives if DMSO is incompatible with specific assays.
Strategic Recommendation
  • Primary Stock: Dissolve in anhydrous DMSO . This prevents hydrolysis and ensures long-term stability at -20°C.

  • Aqueous Dilution: Perform intermediate dilutions to prevent "crashing out" (precipitation) when moving from 100% DMSO to aqueous buffer.

  • Avoid: Direct dissolution in neutral buffers (PBS, HEPES) without prior organic solvation or acidification.

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.

Materials
  • Compound: this compound (Solid powder).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Vials: Amber glass vials with Teflon-lined caps (to prevent light degradation and solvent leaching).

Step-by-Step Methodology
  • Weighing: Accurately weigh the specific amount of solid compound.

    • Example: To prepare 1 mL of 50 mM stock:

    • MW ≈ 198.26 g/mol (Verify exact batch MW on supplier CoA).

    • Mass required =

      
      .
      
  • Solvent Addition: Add 50% of the calculated volume of DMSO to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The 2,3-dimethyl substitution increases crystal lattice energy, often requiring mechanical energy to break.

  • Final Volume: Add the remaining DMSO to reach the target volume. Invert 10 times to mix.

  • Inspection: Visually inspect for clarity. The solution should be completely clear and colorless to faint yellow.[1]

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months) or -80°C (stable >1 year).

Protocol 2: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into assay medium (e.g., cell culture media, kinase buffer) without precipitating the compound.

Critical Mechanism: The "Flash Dilution" technique is used to rapidly disperse the hydrophobic molecules before they can aggregate.

Workflow Diagram (DOT)

DilutionProtocol Stock DMSO Stock (10-50 mM) Inter Intermediate Dilution (10x Conc in Media/DMSO) Stock->Inter 1:10 to 1:100 Dilution Final Final Assay Well (1x Conc, <1% DMSO) Inter->Final 1:10 Dilution (Flash Mixing) Check QC Check (Microscopy/Turbidity) Final->Check Verify Solubility

Figure 1: Step-wise dilution strategy to mitigate precipitation risks during aqueous transfer.

Methodology
  • Thaw: Warm the DMSO stock aliquot to Room Temperature (RT) or 37°C until fully melted. Vortex ensures homogeneity.

  • Intermediate Step (Optional but Recommended):

    • If the final target is 10 µM, do not pipette 1 µL of stock directly into 10 mL of media.

    • Instead, dilute the stock 1:10 or 1:20 into the assay buffer (or media) containing 1-5% DMSO first. This creates a "stepping stone" polarity environment.

  • Final Dilution:

    • Add the intermediate solution to the final assay volume.

    • Crucial: Add the compound solution to the stirring/swirling media, not the other way around.

  • Solvent Limit: Ensure the final DMSO concentration is <0.5% (v/v) for cell-based assays or <1% for biochemical assays to avoid solvent toxicity artifacts.

Protocol 3: Acid-Assisted Dissolution (Alternative)[1]

If DMSO is strictly prohibited (e.g., certain electrophysiology or in vivo studies), exploit the basicity of the pyridine ring.

  • Acidification: Dissolve the solid in 0.1 M HCl or 0.1 M Methanesulfonic acid. The protonation of the pyridine nitrogen (

    
    ) and the amine will form a water-soluble salt.
    
  • Dilution: Dilute this acidic stock into the buffer.

  • Buffering: Ensure the final assay buffer (e.g., HEPES, PBS) has sufficient capacity to neutralize the acid input without shifting the bulk pH significantly.

    • Warning: Neutralization may cause the free base to precipitate if the concentration exceeds the intrinsic water solubility limit (likely <100 µM).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Cloudiness upon dilution Compound precipitation (Crash-out).Reduce final concentration; Increase DMSO % (if allowed); Use Protocol 3 (Salt formation).
Precipitate in frozen stock Low solubility at low temp.Warm to 37°C and vortex vigorously before use. Do not use if solids persist at RT.
Yellowing over time Oxidation of the amine.[2]Prepare fresh stock; Ensure storage under inert gas (Argon/Nitrogen) if possible.

References

  • Compound Identity & Supply : BLD Pharm. This compound (CAS 1125448-06-7).[3] Accessed 2024.[4] Link

  • General Solubility Protocols : Cayman Chemical. 4-Aminopyridine Solubility and Stability Guidelines. (Applied as structural analog). Link

  • Lipophilic Formulation Strategies : Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012. Link

  • DMSO in Biological Assays : Sigma-Aldrich. Handling and Solubility of Aminopyridines. Link

Sources

Application Note: A Multi-Platform Strategy for Characterizing the Binding Kinetics and Thermodynamics of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The comprehensive characterization of a small molecule's interaction with its biological target is fundamental to modern drug discovery. Kinetic parameters, such as association (k_on) and dissociation (k_off) rates, and thermodynamic properties (ΔH, ΔS) provide a much deeper understanding of a compound's potential efficacy and mechanism of action than affinity (K_D) alone. This guide presents a detailed, multi-technique workflow for analyzing the binding profile of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a representative small molecule featuring a pyridin-4-amine scaffold common in kinase inhibitors. We will detail protocols for three orthogonal, industry-standard techniques: Surface Plasmon Resonance (SPR) for real-time kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamic profiling, and a luminescent kinase assay to connect binding with functional activity. This integrated approach ensures a robust, cross-validated dataset, empowering confident decision-making in lead optimization.

Introduction: Beyond Affinity - The Critical Role of Kinetics

The journey of a drug candidate from hit to lead relies on a meticulous understanding of its structure-activity relationship (SAR) and structure-kinetic relationship (SKR). While the equilibrium dissociation constant (K_D) is a cornerstone metric for binding strength, it fails to describe the temporal dynamics of the interaction. Two compounds with identical K_D values can have vastly different association and dissociation rates, which can dramatically impact their in vivo behavior. A slow dissociation rate (low k_off), for instance, leads to a long drug-target residence time, which often correlates with more durable pharmacological effects.

The compound this compound contains structural motifs frequently found in inhibitors targeting the ATP-binding pocket of protein kinases. Therefore, this application note will proceed with the assumption that its primary target is a protein kinase. We will outline a strategic combination of biophysical and biochemical assays to build a complete interaction profile.

  • Surface Plasmon Resonance (SPR): Provides high-quality, real-time kinetic data (k_on, k_off) and affinity (K_D).[1][2]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, directly quantifying the heat changes upon interaction to yield K_D, binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][4]

  • ADP-Glo™ Kinase Assay: A functional biochemical assay that measures the compound's inhibitory effect (IC50) on the target kinase's catalytic activity, linking binding to function.[5][6]

This multi-platform approach provides a self-validating system where data from orthogonal methods can be compared and integrated for a comprehensive understanding of the molecule's behavior.

Real-Time Kinetic Analysis via Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the direct observation of interaction kinetics.[7][8]

Causality in Experimental Design

For small molecule analysis, the protein kinase (the larger "ligand") is typically immobilized on the sensor chip, while the small molecule inhibitor (the "analyte") is flowed over the surface. This orientation is chosen to maximize the mass change on the surface upon binding, which directly translates to a stronger and more reliable SPR signal. The choice of immobilization chemistry is critical to ensure the kinase remains in a natively folded, active conformation.[9] While direct amine coupling is common, it can lead to random orientations. Site-specific biotinylation of the kinase followed by capture on a streptavidin-coated chip is often preferred as it ensures a homogenous and active surface.[1]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay Cycle cluster_analysis Data Analysis p_prep Prepare Kinase & This compound Immobilize Immobilize Kinase on Sensor Chip p_prep->Immobilize b_prep Prepare Buffers (Running & Regeneration) b_prep->Immobilize Stabilize Stabilize Baseline (Running Buffer Flow) Immobilize->Stabilize Association Inject Analyte (Association Phase) Stabilize->Association Analyte Conc. 1 Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Regenerate Inject Regeneration Buffer Dissociation->Regenerate Fit Fit Sensorgrams (e.g., 1:1 Langmuir Model) Dissociation->Fit Regenerate->Stabilize Next Cycle (Analyte Conc. 2...n) Kinetics Determine ka, kd, KD Fit->Kinetics

Caption: SPR experimental workflow from preparation to kinetic analysis.

Protocol: Kinetic Analysis of this compound

Materials:

  • System: A Biacore™ or similar SPR instrument.

  • Sensor Chip: CM5 or Streptavidin (SA) chip if using a biotinylated kinase.

  • Ligand: Purified protein kinase (>95% purity).

  • Analyte: this compound, dissolved in 100% DMSO (stock) and serially diluted in running buffer.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Crucially, include a small percentage of DMSO (e.g., 1-5%) to match the analyte dilutions and minimize solvent mismatch effects.

  • Immobilization Reagents (for Amine Coupling): EDC, NHS, Ethanolamine-HCl.

  • Regeneration Buffer: A low pH glycine solution (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt solution. This must be empirically determined.

Methodology:

  • Chip Priming & Kinase Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface (e.g., with EDC/NHS for a CM5 chip).

    • Inject the kinase (diluted in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) to achieve the desired immobilization level (typically 2000-5000 RU for small molecule studies).

    • Deactivate remaining active esters with ethanolamine.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in running buffer. A typical concentration range for initial screening would be 0.1 µM to 50 µM. Ensure the final DMSO concentration is identical across all samples, including the "zero-concentration" buffer blank.

  • Kinetic Binding Assay:

    • Inject the highest concentration of the analyte to confirm binding and assess the required contact and dissociation times. Aim for a curve that approaches equilibrium during association and shows at least a 5-10% decay during dissociation.[10]

    • Perform a multi-cycle kinetic analysis. In each cycle, inject a different concentration of the analyte (from lowest to highest) followed by a buffer blank injection for double referencing.

    • Association Phase: Flow the analyte over the sensor surface for a defined period (e.g., 120 seconds).

    • Dissociation Phase: Flow running buffer over the surface to monitor dissociation (e.g., 300 seconds).

    • Regeneration: Inject the optimized regeneration buffer to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Process the raw data by subtracting the reference surface signal and the buffer blank injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate constant (k_on or k_a), dissociation rate constant (k_off or k_d), and the equilibrium dissociation constant (K_D = k_off / k_on).[10]

Thermodynamic Profiling with Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic characterization of a binding event from a single experiment.[4] It directly measures the heat released (exothermic) or absorbed (endothermic) as the small molecule is titrated into a solution containing the protein target.[11][12] This technique is performed in-solution, requires no labeling or immobilization, and is considered a gold-standard for validating binding affinity.[13]

Causality in Experimental Design

The key to a successful ITC experiment is meticulous sample preparation. The buffers for the protein in the sample cell and the small molecule in the syringe must be identical. Any slight mismatch will generate large heats of dilution, obscuring the true binding signal. The concentration of reactants should be chosen based on the "c-window" (c = n * [Macromolecule] / K_D), ideally between 10 and 500, to ensure a well-defined sigmoidal binding isotherm suitable for accurate fitting.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_assay ITC Titration cluster_analysis Data Analysis Dialyze Dialyze Kinase into Final ITC Buffer Load Load Kinase into Cell, Compound into Syringe Dialyze->Load Prepare_Ligand Dissolve Compound in Exact Same Buffer Batch Prepare_Ligand->Load Degas Degas Both Solutions Degas->Load Equilibrate Thermal Equilibration Load->Equilibrate Titrate Perform Serial Injections Equilibrate->Titrate Integrate Integrate Raw Heat Bursts Titrate->Integrate Control Control: Titrate Compound into Buffer Alone Control->Integrate for subtraction Isotherm Plot Integrated Heat vs. Molar Ratio Integrate->Isotherm Fit Fit Isotherm to a Binding Model Isotherm->Fit Thermo Determine KD, n, ΔH, ΔS Fit->Thermo

Caption: ITC workflow from sample preparation to thermodynamic data.

Protocol: Thermodynamic Analysis of this compound

Materials:

  • System: An ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

  • Macromolecule: Purified protein kinase, extensively dialyzed against the final ITC buffer.

  • Ligand: this compound, dissolved directly from solid into the final dialysis buffer.

  • ITC Buffer: e.g., 20 mM HEPES or Phosphate, pH 7.4, 150 mM NaCl. Avoid buffers with high ionization enthalpies like Tris if possible.

Methodology:

  • Sample Preparation (Critical Step):

    • Dialyze ~1-2 mg of the kinase against 2L of ITC buffer overnight at 4°C, followed by a second 2L buffer exchange for 4-6 hours. Retain the final dialysis buffer (supernatant).

    • Accurately determine the protein concentration post-dialysis (e.g., by A280).

    • Prepare the small molecule stock solution by dissolving the solid powder directly into the retained final dialysis buffer. This ensures a perfect buffer match.

    • Degas both protein and small molecule solutions for 5-10 minutes immediately before the experiment.

  • Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the sample cell with the kinase solution (e.g., 10-30 µM).

    • Load the injection syringe with the this compound solution (typically 10-15 fold higher concentration than the kinase, e.g., 150-300 µM).

    • Set the injection parameters (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL).

  • Titration:

    • Allow the system to thermally equilibrate.

    • Initiate the titration run. The instrument will automatically inject the ligand into the sample cell and record the heat change for each injection.

  • Control Experiment:

    • Perform an identical titration but inject the small molecule solution into the sample cell containing only ITC buffer. This measures the heat of dilution, which will be subtracted from the main experimental data.

  • Data Analysis:

    • Subtract the control data from the experimental data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding model) to derive the binding affinity (K_A, from which K_D = 1/K_A), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.[3]

Functional Validation with a Luminescent Kinase Assay

Biophysical data confirms binding, but a biochemical assay is required to demonstrate that this binding translates into functional inhibition of the target enzyme. The ADP-Glo™ Kinase Assay is a homogenous, luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[14] The amount of light generated is directly proportional to the ADP formed and thus to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay

KinaseGlo_Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation P_Substrate P-Substrate Kinase->P_Substrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->P_Substrate Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation Substrate->P_Substrate Phosphorylation ADP_Glo_Reagent ADP-Glo™ Reagent (stops reaction, depletes ATP) Inhibitor 3-(2,3-Dimethylphenyl) pyridin-4-amine Inhibitor->Kinase Inhibition Detection_Reagent Kinase Detection Reagent (converts ADP to ATP, luciferase reaction) ADP_Glo_Reagent->Detection_Reagent Light Luminescent Signal Detection_Reagent->Light

Caption: Principle of the ADP-Glo™ assay for measuring kinase inhibition.

Protocol: IC50 Determination for this compound

Materials:

  • Assay Kit: Promega ADP-Glo™ Kinase Assay (or similar).

  • Enzyme System: Purified, active kinase and its specific substrate.

  • Cofactors: ATP, MgCl2.

  • Test Compound: this compound in 100% DMSO.

  • Plates: White, opaque 96- or 384-well plates suitable for luminescence.

  • Plate Reader: A luminometer.

Methodology:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include "no inhibitor" (positive control, 100% activity) and "no enzyme" (negative control, 0% activity) wells containing only DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its substrate, and MgCl2 in reaction buffer.

    • Add the kinase/substrate mix to the wells containing the compound.

    • Prepare an ATP solution and add it to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, typically determined during assay development.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add Kinase Detection Reagent to all wells to convert the ADP produced into ATP and simultaneously generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Integrated Data Summary and Interpretation

A key strength of this multi-faceted approach is the ability to cross-validate findings and build a comprehensive picture of the compound's interaction profile.

Table 1: Representative Data Summary

ParameterTechniqueValueUnitInterpretation
k_on (k_a) SPR1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation.
k_off (k_d) SPR3.0 x 10⁻³s⁻¹Rate of complex decay; indicates residence time.
K_D (kinetic) SPR20nMAffinity derived from rate constants (k_off/k_on).
K_D (thermo) ITC25nMAffinity measured at equilibrium; confirms SPR value.
n (stoichiometry) ITC1.1Indicates a 1:1 binding interaction.
ΔH (enthalpy) ITC-8.5kcal/molFavorable enthalpic contribution (e.g., H-bonds).
-TΔS (entropy) ITC-2.3kcal/molUnfavorable entropic contribution (ordering upon binding).
IC50 ADP-Glo™45nMFunctional potency; concentration to inhibit 50% of enzyme activity.

Interpretation Insights:

  • Affinity Correlation: The K_D values from SPR (20 nM) and ITC (25 nM) are in close agreement, providing high confidence in the measured binding affinity.

  • Mechanism of Action: The IC50 value (45 nM) is reasonably close to the binding K_D. For an ATP-competitive inhibitor, the IC50 is expected to be higher than the K_D and will depend on the ATP concentration used in the assay. This result is consistent with the compound inhibiting the kinase by directly binding to it.

  • Driving Forces of Binding: The ITC data reveals that the binding is primarily enthalpy-driven (ΔH = -8.5 kcal/mol), suggesting that hydrogen bonds and/or van der Waals interactions are the dominant forces. The negative (unfavorable) entropy term (-TΔS = -2.3 kcal/mol) indicates a loss of conformational freedom upon binding, which is typical for small molecule inhibitors fitting into a well-defined pocket.

  • Kinetic Profile: The k_off rate of 3.0 x 10⁻³ s⁻¹ translates to a target residence time (τ = 1/k_off) of approximately 333 seconds (~5.5 minutes). This provides a quantitative measure of how long the inhibitor stays bound to its target, a critical parameter for predicting in vivo efficacy.

By integrating these orthogonal datasets, researchers can confidently rank compounds, understand their binding mechanisms, and build robust structure-kinetic and structure-thermodynamic relationships to guide the next steps in the drug discovery pipeline.

References

  • Isothermal titration calorimetry in drug discovery.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.TA Instruments.
  • ITC Assay Service for Drug Discovery.Reaction Biology.
  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.
  • Thermodynamics: Isothermal titration calorimetry in drug development.Khan Academy.
  • Small Molecule Analysis via Biolayer Interferometry.
  • Overview of Biacore Surface Plasmon Resonance Technology.
  • An Introduction to Surface Plasmon Resonance.Technology Networks.
  • Octet® BLI Workflows in Small-Molecule Interaction Guide.Sartorius.
  • Biolayer Interferometry (BLI).Harvard University, Center for Macromolecular Interactions.
  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • Biolayer Interferometry and Surface Plasmon Resonance Comparison.Nicoya Lifesciences.
  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.SpringerLink.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR.Nicoya Lifesciences.
  • Kinase Assays with Myra.Bio Molecular Systems.
  • Tips For Users Series - #4 - Kinetic vs. Equilibrium Analysis.Reichert Technologies.

Sources

derivatization of 3-(2,3-Dimethylphenyl)pyridin-4-amine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Derivatization & GC-MS Analysis of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Executive Summary

Target Analyte: this compound (CAS: 1125448-06-7) Context: Key synthetic intermediate for Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). Challenge: The presence of a primary amino group (-NH₂) and a basic pyridine nitrogen creates significant polarity and hydrogen-bonding potential. In Gas Chromatography (GC), this results in peak tailing, irreversible adsorption to silanol sites, and poor reproducibility. Solution: Chemical derivatization via Acylation (TFAA) or Silylation (BSTFA) . Recommendation: This protocol prioritizes Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA). The resulting amide derivative offers superior thermal stability, excellent chromatographic peak shape, and distinctive mass spectral fragmentation for trace impurity profiling.

Scientific Rationale & Mechanism

Why Derivatize?

Underivatized this compound exhibits two problematic interactions in a GC inlet:

  • N-H Hydrogen Bonding: The primary amine protons interact with surface silanols (Si-OH) on the glass liner and column phase, causing "shark-fin" tailing.

  • Basic Nitrogen Adsorption: The pyridine ring nitrogen is a Lewis base, susceptible to coordination with active metal sites.

Derivatization replaces the active protic hydrogen(s) with a non-polar moiety, reducing polarity and increasing volatility.[1]

Reaction Mechanism: Trifluoroacetylation

The nucleophilic nitrogen of the primary amine attacks the carbonyl carbon of TFAA. This releases trifluoroacetic acid as a byproduct and forms the stable amide derivative: N-(3-(2,3-dimethylphenyl)pyridin-4-yl)-2,2,2-trifluoroacetamide .

ReactionMechanism Reactant 3-(2,3-Dimethylphenyl) pyridin-4-amine (MW 198) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Reagent TFAA (Trifluoroacetic Anhydride) Reagent->Intermediate Product N-TFA Derivative (MW 295) Intermediate->Product Elimination Byproduct CF3COOH (Byproduct) Intermediate->Byproduct

Figure 1: Reaction pathway for the trifluoroacetylation of the target aminopyridine.

Experimental Protocol

Materials & Reagents
Reagent/MaterialSpecificationRole
Analyte Standard >98% PurityTarget Compound
TFAA Trifluoroacetic Anhydride (≥99%)Derivatization Agent
Ethyl Acetate Anhydrous, HPLC GradeSolvent
Pyridine Anhydrous (silylation grade)Acid Scavenger / Catalyst
Internal Standard Phenanthrene-d10 or Fluoranthene-d10Quantitation Reference
Method A: Trifluoroacetylation (Recommended)

Best for: Stability, sensitivity, and preventing adsorption.

  • Preparation: Weigh 1.0 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of Ethyl Acetate. Vortex to dissolve.

  • Catalysis: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger).

  • Reaction: Add 50 µL of TFAA . Cap immediately with a PTFE-lined crimp cap.

  • Incubation: Heat at 60°C for 30 minutes .

  • Work-up: Evaporate to dryness under a gentle stream of Nitrogen (N₂) to remove excess acid/anhydride. Reconstitute in 500 µL Ethyl Acetate containing Internal Standard.

  • Analysis: Inject 1 µL into GC-MS.

Method B: Silylation (Alternative)

Best for: Rapid screening if acid byproducts are a concern for the column.

  • Preparation: Weigh 1.0 mg of sample.

  • Reaction: Add 200 µL of BSTFA + 1% TMCS and 200 µL of Acetonitrile.

  • Incubation: Heat at 70°C for 30 minutes .

  • Analysis: Inject directly (ensure inlet liner is clean to prevent hydrolysis).

GC-MS Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent) Column: Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm df) - Low polarity silarylene phase.

ParameterSettingRationale
Inlet Temp 260°CEnsures rapid volatilization of the derivative (MW ~295).
Injection Mode Split (10:1)Prevents column overload; Splitless for trace impurities (<1 ppm).
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp minimizes thermal stress; high final temp elutes heavy impurities.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range 50–450 m/zCovers parent ion and fragments; excludes carrier gas background.

Results & Discussion

Expected Mass Transitions (TFAA Derivative)

The derivatization adds a trifluoroacetyl group (


, mass 97 Da) to the amine.
  • Parent MW: 198 Da[2]

  • Derivative MW:

    
     (Wait, 
    
    
    
    is incorrect; reaction is
    
    
    . Net gain is
    
    
    (97) minus H (1) = 96 Da. Total MW = 294 Da ).

Diagnostic Ions:

  • m/z 294 (M+): Molecular ion. Usually distinct and stable.

  • m/z 225 (M - CF3): Loss of the trifluoromethyl group. Characteristic of TFA derivatives.

  • m/z 198 (M - COCF3 + H): Rearrangement losing the derivatization group, regenerating the amine core.

  • m/z 69 (CF3): Low mass diagnostic ion for fluorinated compounds.

Analytical Workflow Diagram

Workflow Start Crude Sample (Vonoprazan Intermediate) Solubilization Dissolve in EtOAc + Pyridine (Catalyst) Start->Solubilization Derivatization Add TFAA Reagent (Acylation) Solubilization->Derivatization Incubation Heat 60°C, 30 min Derivatization->Incubation Cleanup N2 Evaporation & Reconstitution Incubation->Cleanup Remove Acid GCMS GC-MS Analysis (EI Source) Cleanup->GCMS Data Quantification of Impurity Profile GCMS->Data

Figure 2: Step-by-step analytical workflow for impurity profiling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or activity in liner.Increase reaction time/temp. Switch to Ultra-Inert liners with glass wool.
Missing Molecular Ion Thermal degradation in inlet.Lower inlet temperature to 240°C. Ensure residence time is short (high flow/pressure pulse).
Extra Peaks Hydrolysis of derivative.Ensure solvents are anhydrous.[1] Store samples in desiccator if not analyzing immediately.
Ghost Peaks (m/z 147, 73) Siloxane bleed (if using Silylation).Condition column. Use low-bleed "MS" grade columns.

References

  • BenchChem. (2025).[1] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from

  • Shimadzu Application News. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Analytical Toxicology. Retrieved from

  • Takeda Pharmaceutical Co. (2014). Synthetic Route to Vonoprazan (TAK-438).[3] (Contextual reference for intermediate structure).

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Retrieved from

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.

Sources

Application Notes & Protocols: Formulation of 3-(2,3-Dimethylphenyl)pyridin-4-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical formulation of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a novel chemical entity (NCE). Given that many NCEs exhibit poor aqueous solubility, this guide focuses on a systematic approach, beginning with essential pre-formulation characterization and stability studies, followed by detailed protocols for developing oral solution and suspension formulations suitable for pharmacokinetic (PK), efficacy, and toxicology studies in animal models.[1][2] The methodologies are designed to ensure dose accuracy, maximize exposure, and maintain the integrity of the active pharmaceutical ingredient (API), thereby generating reliable and reproducible preclinical data.

Introduction: The Preclinical Formulation Challenge

The journey of a new chemical entity (NCE) from discovery to clinical trials is fraught with challenges, a primary one being the development of a suitable formulation for preclinical evaluation.[1] The formulation must deliver the compound to the site of action in a consistent and bioavailable manner to accurately assess its pharmacological and toxicological profile.[3][4] this compound, with its heterocyclic aminopyridine core and a hydrophobic dimethylphenyl substituent, is anticipated to have limited aqueous solubility. This property necessitates a structured formulation approach to overcome potential bioavailability issues that could otherwise lead to the premature rejection of a promising candidate.[1][5]

This guide provides the strategic framework and hands-on protocols for tackling this challenge, emphasizing the causality behind experimental choices to empower the researcher.

Section 1: Critical Pre-formulation Assessment

Before any formulation work begins, a thorough characterization of the drug substance is paramount.[1] This data forms the bedrock of all formulation decisions.

Physicochemical Property Determination

Rationale: Understanding the intrinsic properties of the API dictates the available formulation strategies. For instance, knowing the pKa allows for pH-modification to enhance solubility, while a high Log P might suggest a lipid-based approach.[5]

Protocol: Physicochemical Characterization

  • Aqueous Solubility:

    • Add an excess amount of this compound to a series of vials containing purified water.

    • Equilibrate the samples at ambient temperature and 37°C for 24-48 hours on a shaker.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved API in the filtrate using a calibrated HPLC-UV method.

  • pH-Solubility Profile:

    • Repeat the aqueous solubility protocol using a series of buffers ranging from pH 1 to 10.

    • Plot solubility (mg/mL) versus pH to identify any pH-dependent solubility, which is expected for an aminopyridine.

  • pKa Determination:

    • Utilize potentiometric titration or a UV-spectrophotometric method in aqueous solutions to determine the acid dissociation constant (pKa). The aminopyridine moiety is expected to be basic.

  • Log P / Log D Determination:

    • Perform a shake-flask experiment using n-octanol and water (or buffer at a specific pH, e.g., 7.4, for Log D).

    • Measure the API concentration in both the aqueous and octanol layers after equilibration.

    • Calculate Log P = log([API]octanol / [API]water).

  • Solid-State Characterization:

    • Use techniques like Differential Scanning Calorimetry (DSC) for melting point and crystallinity, X-Ray Powder Diffraction (XRPD) for crystal form, and microscopy for particle morphology.

Data Presentation: Example Physicochemical Properties

PropertyHypothetical ValueImplication for Formulation
Aqueous Solubility (pH 7.4)< 0.01 mg/mLPoorly soluble; simple aqueous solution not feasible.
Solubility (pH 2)5 mg/mLpH-dependent solubility; potential for acidic solution.
pKa4.5 (Basic)Confirms basic nature; solubility increases at lower pH.
Log P3.8Lipophilic compound; suggests potential for good membrane permeability but also poor aqueous solubility.[5]
Melting Point (DSC)175 °CCrystalline solid with moderate melting point.

Section 2: Stability Assessment & Forced Degradation

Understanding the chemical stability of the API is critical for selecting excipients, manufacturing processes, and storage conditions.[6][7] Forced degradation studies are intentionally aggressive to identify potential degradation pathways and prove the analytical method is "stability-indicating."[8][9][10]

Protocol: Forced Degradation Study

Objective: To achieve 5-20% degradation of the API to identify and separate degradation products.[6][7]

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the API (in solution and as a solid) to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at ambient temperature for 24 hours.

    • Thermal Stress: Solid API at 80°C for 48 hours.

    • Photostability: Solid API and solution exposed to light according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS method.

    • The method must demonstrate specificity, separating the parent API peak from all degradation products, impurities, and excipients.[9]

Scientist's Note: If significant degradation (>20%) is observed, the stress condition should be repeated with reduced duration or temperature.[6] The results of this study are fundamental to developing a stability-indicating analytical method, which is a regulatory requirement.[10]

Section 3: Formulation Strategy & Vehicle Selection

The goal of a preclinical formulation is to maximize exposure for safety and efficacy testing.[1][11] The choice between a solution and a suspension is a primary decision point driven by the required dose and the API's solubility.

dot

FormulationDecisionTree start Start: Required Dose & Solubility Data check_sol Is Required Dose (mg/mL) <= Solubility in a Safe Vehicle? start->check_sol solution Pursue Solution Formulation check_sol->solution Yes suspension Pursue Suspension Formulation check_sol->suspension No sub_sol Strategies: - pH Adjustment - Co-solvents - Complexation (e.g., Cyclodextrins) solution->sub_sol sub_susp Components: - Suspending Agent - Wetting Agent - Vehicle suspension->sub_susp

Caption: Decision tree for preclinical formulation selection.

Vehicle Screening Protocol

Rationale: Excipients for preclinical studies must be safe and well-tolerated in the chosen animal species.[1][12] A screening study identifies vehicles that can solubilize the API or are suitable for suspending it.

  • Prepare a list of common, generally regarded as safe (GRAS) preclinical vehicles (see table below).

  • Add an excess of API to 1 mL of each vehicle in a microcentrifuge tube.

  • Vortex and sonicate the samples, then equilibrate on a shaker for 24 hours.

  • Centrifuge the samples to pellet undissolved API.

  • Analyze the supernatant for API concentration via HPLC.

Data Presentation: Common Preclinical Oral Vehicles & Excipients

Excipient ClassExampleTypical Use LevelNotes
Aqueous Vehicles Water, 0.9% Salineq.s. to 100%Base for most formulations.
Suspending Agents Methylcellulose (0.5-1%), Sodium CMC (0.5-1%)0.5 - 2.0%Provides viscosity to keep particles suspended.[13][14]
Co-solvents PEG 400, Propylene Glycol, Ethanol10 - 60%Used to increase solubility of poorly soluble drugs.[1][15]
Surfactants/Wetting Agents Polysorbate 80 (Tween® 80), Polysorbate 200.1 - 2.0%Improves wetting of hydrophobic particles in suspensions; can also aid solubilization.[15][16]
pH Modifiers Citric Acid, Sodium Citrate, HCl, NaOHAs neededAdjusts pH to enhance solubility or stability.[17]

Section 4: Protocol for Oral Solution Formulation

An oral solution is often preferred for its dose uniformity and rapid absorption.[13] This approach is viable if the entire dose can be dissolved in a safe and tolerable volume for the animal species (e.g., typically 5-10 mL/kg for rodents).

Example Formulation Objective: Prepare a 2 mg/mL solution of this compound.

Protocol: Co-solvent Solution Preparation

  • Vehicle Preparation: In a calibrated volumetric flask, add 40% of the final volume as PEG 400 and 10% as Ethanol.

  • API Solubilization: Weigh and add the required amount of API to the co-solvent mixture. Mix using a vortex and/or sonication until the API is fully dissolved. Visually inspect to ensure no solid particles remain.

  • pH Adjustment (Optional): If required for stability, add a small amount of a pH-modifying agent (e.g., citric acid buffer) and check the pH.

  • Final Volume: Add Purified Water (or 0.9% Saline) to bring the solution to the final volume (q.s.). Mix thoroughly.

  • Filtration: Filter the final solution through a 0.45 µm filter to remove any foreign particulates.

  • Quality Control:

    • Appearance: Clear, colorless, and free of visible particles.

    • pH Measurement: Must be within the target range (e.g., 4.0 ± 0.2).

    • Dose Verification: Assay the formulation via a validated HPLC method. The concentration should be between 90.0% and 110.0% of the label claim.

Section 5: Protocol for Oral Suspension Formulation

When the required dose exceeds the API's solubility in safe vehicles, a suspension is the next logical choice.[1] The key to a good suspension is ensuring the particles are uniformly dispersed and do not settle quickly, which guarantees consistent dosing.[13]

Example Formulation Objective: Prepare a 20 mg/mL suspension of this compound.

Protocol: Aqueous Suspension Preparation

  • Vehicle Preparation: In a glass mortar, prepare the suspending vehicle by slowly adding 0.5% w/v methylcellulose to purified water while mixing continuously to create a viscous, homogenous solution.

  • Wetting the API: In a separate glass mortar, place the pre-weighed, micronized API. Add a small amount of the vehicle containing a wetting agent (e.g., 0.2% Tween 80) and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are coated with liquid, preventing clumping.

  • Geometric Dilution: Gradually add the remaining suspending vehicle to the paste in portions, mixing thoroughly after each addition until the desired final volume is reached. This process, known as geometric dilution, ensures homogeneity.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes.

  • Quality Control:

    • Appearance: Homogenous, opaque suspension. Check for re-dispersibility by allowing it to stand and then gently shaking.

    • pH Measurement: Ensure pH is in a range where the API is least soluble to prevent dissolution and potential crystal growth.

    • Dose Uniformity: After stirring, immediately take samples from the top, middle, and bottom of the suspension. Assay each via HPLC. The concentrations should be within 90.0% - 110.0% of the target and not vary by more than 5% between locations.

Section 6: Analytical Methodology for Formulation Quantification

Accurate quantification of the API in the formulation is non-negotiable for dose verification and stability testing.[18] A robust HPLC-UV method is the standard approach.[18]

dot

AnalyticalWorkflow prep Formulation Sample (Diluted) hplc HPLC System (Pump, Injector, Column) prep->hplc detect UV Detector hplc->detect data Data Acquisition (Chromatogram) detect->data quant Quantification (vs. Standard Curve) data->quant

Caption: Workflow for HPLC-based formulation analysis.

Protocol: HPLC-UV Method for Quantification

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by a UV scan of the API (e.g., 254 nm).

  • Standard Preparation: Prepare a stock solution of this compound reference standard. Create a calibration curve with at least 5 concentration levels bracketing the expected sample concentration.

  • Sample Preparation:

    • Solutions: Dilute a known volume/weight of the formulation with the mobile phase to fall within the calibration curve range.

    • Suspensions: Accurately weigh a portion of the mixed suspension, dissolve it in a suitable organic solvent, and then dilute with the mobile phase to the target concentration.

  • Analysis & Calculation: Inject standards and samples. Plot a linear regression of the standard peak areas versus concentration. Calculate the concentration of the API in the test samples using the regression equation.

Conclusion

The successful formulation of this compound for preclinical studies hinges on a logical, data-driven approach. By first investing in a thorough pre-formulation assessment to understand the molecule's intrinsic properties and stability, researchers can make informed decisions about the most appropriate formulation strategy. The detailed protocols provided for both solution and suspension formulations, along with the necessary analytical quality control, offer a robust framework for developing vehicles that ensure accurate and reproducible dosing. This diligence in the early stages of development is essential for generating high-quality pharmacokinetic, efficacy, and toxicology data, ultimately enabling a clear path forward for promising new chemical entities.

References

  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 19, 2026.
  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 19, 2026.
  • (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved February 19, 2026.
  • (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 19, 2026.
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved February 19, 2026.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF. Retrieved February 19, 2026.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved February 19, 2026.
  • ResearchGate. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. Retrieved February 19, 2026.
  • Longdom Publishing. (2024, January 25).
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved February 19, 2026.
  • (2021, January 13). FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs. Retrieved February 19, 2026.
  • Kinam Park. (2003, November 5).
  • National Center for Biotechnology Information (PMC). (2017, January 18). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Retrieved February 19, 2026.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved February 19, 2026.
  • HyCON Labs. (2024, April 21).
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved February 19, 2026.
  • (2017, June 30). Importance Of Excipient Selection In The Process Of Oral Liquid Formulation Development. Retrieved February 19, 2026.
  • ResearchGate. (n.d.). Preclinical formulations for discovery and toxicology: physicochemical challenges. Retrieved February 19, 2026.
  • The Medicine Maker. (2026, February 18). Building Better Oral Suspensions for Pediatric & Real-World Use. Retrieved February 19, 2026.
  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Retrieved February 19, 2026.
  • ResearchGate. (2025, October 18). (PDF) Profiling key excipients in commercial oral antibiotic suspensions: a descriptive study of formulation trends and selected safety concerns. Retrieved February 19, 2026.
  • (2024, October 25).
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved February 19, 2026.
  • Yale School of Medicine. (n.d.). Small Molecules Quantitation | Proteomics. Retrieved February 19, 2026.
  • (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved February 19, 2026.
  • BLDpharm. (n.d.). 1125448-06-7|this compound. Retrieved February 19, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-23DMP Status: Active Support Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Perfect Storm" of Synthesis

Synthesizing 3-(2,3-dimethylphenyl)pyridin-4-amine presents a confluence of three distinct chemical challenges that often result in low yields (<20%) or complete reaction failure using standard protocols.

  • Steric Hindrance (The Ortho-Effect): The target biaryl bond is crowded. The boronic acid bears a 2-methyl group (ortho), and the pyridine halide has a 4-amine group (ortho). This "di-ortho" substitution pattern significantly retards the rate of transmetallation.

  • Catalyst Poisoning: The free amine (NH₂) at the C4 position of the pyridine is a potent ligand. It can coordinate to the Palladium (Pd) center, displacing phosphine ligands and deactivating the catalyst (forming "Palladium Black").

  • Protodeboronation: The electron-rich, sterically hindered 2,3-dimethylphenylboronic acid is prone to hydrolytic C-B bond cleavage, generating o-xylene as a byproduct before coupling can occur.

This guide provides a self-validating protocol to navigate these issues, moving beyond standard Pd(PPh₃)₄ conditions to advanced Buchwald-type precatalysts.

Critical Decision Pathways (Logic Flow)

Before starting, determine your optimization strategy based on your current failure mode.

OptimizationLogic Start Start: Analyze Crude NMR/LCMS Result1 Observation: Unreacted Halide + Des-boronated Arene (o-Xylene) Start->Result1 Result2 Observation: No Reaction + Black Precipitate (Pd Black) Start->Result2 Result3 Observation: Low Yield (<30%) Start->Result3 Sol1 Solution: Protodeboronation Control Switch to Anhydrous Conditions or MIDA Boronates Result1->Sol1 Sol2 Solution: Catalyst Poisoning Switch to SPhos Pd G3 or Protect Amine (Boc) Result2->Sol2 Sol3 Solution: Steric Bulk Use K3PO4 / n-Butanol High Temp (100°C) Result3->Sol3

Figure 1: Diagnostic logic for selecting the correct optimization module.

Module 1: Catalyst & Ligand Selection (The Engine)

The Problem: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ lack the bulk and electron density required to force the coupling of sterically hindered centers. They also succumb easily to amine coordination.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The gold standard for heteroaryl chlorides and amines. The methoxy groups provide stability, and the cyclohexyl groups create a "pocket" that facilitates reductive elimination in crowded systems [1].

  • XPhos: An alternative if SPhos fails; extremely bulky and electron-rich.

Recommendation: Use SPhos Pd G3 (Third Generation Precatalyst).

  • Why G3? It activates at room temperature, ensuring the active Pd(0) species is generated immediately, outcompeting the amine for coordination sites.

Catalyst SystemSuitabilityRisk Factor
Pd(PPh₃)₄ Poor High. Fails due to sterics and oxidation.
Pd(OAc)₂ + PPh₃ Poor High. Free amine poisons Pd(II) before reduction.
Pd(dppf)Cl₂ Moderate Moderate. Good for stability, bad for sterics.
SPhos Pd G3 Excellent Low. Designed for hindered/heteroaryl couplings.[1]

Module 2: The Reaction Environment (Stopping Protodeboronation)

The Problem: 2,3-Dimethylphenylboronic acid is unstable in hot, wet, basic conditions. It hydrolyzes to o-xylene.

The Solution:

  • Base Selection: Switch from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄) . Phosphate is basic enough to activate the boronic acid but less likely to promote rapid deboronation [2].

  • Solvent System:

    • Standard: Dioxane : Water (4:1).[2]

    • Optimized:n-Butanol (Anhydrous) or Toluene : Water (10:1) . Reducing water content slows deboronation.

Module 3: Protocol & Methodology

Option A: The "Gold Standard" (Direct Coupling)

Best for: Rapid synthesis when catalyst cost is not the primary constraint.

Reagents:

  • 3-Bromo-4-aminopyridine (1.0 equiv)

  • 2,3-Dimethylphenylboronic acid (1.5 equiv) — Excess is crucial due to deboronation.

  • SPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (10:1) or n-Butanol.[3]

Step-by-Step:

  • Degassing: Charge a reaction vial with the halide, boronic acid, and K₃PO₄. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed solvent.[2]

  • Catalyst Addition: Add SPhos Pd G3 last (solid or solution) under positive inert gas pressure.

  • Reaction: Heat to 100°C for 2-4 hours.

    • Note: Monitor by LCMS at 1 hour. If the boronic acid is consumed but halide remains, add another 0.5 equiv of boronic acid.

  • Workup: Cool to RT. Filter through Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.[2]

  • Scavenging: Treat organic layer with SiliaMetS® Thiol or similar Pd scavenger if the product is dark.

Option B: The "Protected" Route (High Reliability)

Best for: Scale-up (>5g) or if Option A yields <40%.

  • Protection: React 3-bromo-4-aminopyridine with Boc₂O/DMAP to form 3-bromo-4-(di-Boc-amino)pyridine .

  • Coupling: Perform Suzuki coupling using Pd(dppf)Cl₂ or SPhos Pd G3. The bulky Boc groups prevent amine poisoning.

  • Deprotection: Treat with TFA/DCM to reveal the amine.

Troubleshooting FAQ

Q: The reaction turns black immediately upon heating, and no product forms. A: This is "Pd Black" precipitation. The catalyst has decomposed.

  • Cause: The free amine at C4 is coordinating to Pd, displacing ligands.

  • Fix: Switch to SPhos Pd G3 . If already using it, ensure your solvent is thoroughly degassed (O₂ accelerates ligand oxidation).

Q: I see the product mass, but I cannot separate it from the "dimer" impurity. A: You are likely seeing the homocoupling of the boronic acid (2,2',3,3'-tetramethylbiphenyl).

  • Fix: This occurs when the oxidative addition (Pd inserting into the halide) is too slow. Increase the amount of halide relative to boronic acid, or switch to the more active XPhos ligand to speed up the cross-coupling cycle.

Q: My boronic acid disappears, but I only recover the starting bromide. A: This is protodeboronation .

  • Fix: Your boronic acid is hydrolyzing.[4]

    • Lower water content (use anhydrous Dioxane with powdered, anhydrous K₃PO₄).

    • Add the boronic acid in portions (e.g., 0.5 equiv every hour).

    • Switch to the MIDA boronate ester of 2,3-dimethylphenyl, which releases the active species slowly [3].

Mechanistic Visualization

Understanding why SPhos works is key to trusting the protocol.

Mechanism Pd0 Active Pd(0)-L (SPhos) OxAdd Oxidative Addition (Rate Limiting Step 1) Pd0->OxAdd 3-Bromo-4-aminopyridine Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 Poison Amine Poisoning (Dead End) Complex1->Poison Free NH2 coordinates Pd (If Ligand is small) TransMet Transmetallation (Rate Limiting Step 2) Complex1->TransMet 2,3-Dimethylphenyl Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim SPhos Bulk forces C-C bond formation RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle highlighting the risk of amine poisoning and the role of SPhos bulk in forcing reductive elimination.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Troubleshooting Protodeborylation of Pyrimidine Boronic Acids." BenchChem Technical Guides.

  • Burke, M. D., et al. (2007).[3] "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.

  • Lozada, J., et al. (2014).[5] "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry.

Sources

troubleshooting low solubility of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Challenges

CAS: 1125448-06-7 | Molecular Formula: C₁₃H₁₄N₂ | MW: 198.26 g/mol

Executive Summary & Chemical Profile

To the Researcher: You are likely encountering "brick dust" behavior—where the compound refuses to dissolve in standard aqueous buffers or precipitates immediately upon dilution from DMSO.

The Root Cause: 3-(2,3-Dimethylphenyl)pyridin-4-amine is a biaryl 4-aminopyridine . Its solubility profile is governed by two competing factors:

  • High Lipophilicity (LogP ~2.5–3.0): The 2,3-dimethylphenyl group is highly hydrophobic.

  • Crystal Lattice Energy: The steric clash between the pyridine ring and the ortho-methyl groups on the phenyl ring forces a twisted conformation. While this usually lowers lattice energy compared to planar molecules, the lack of polar handles (hydrogen bond donors/acceptors are limited to the amine/pyridine core) makes solvation in water entropically unfavorable.

Key Physicochemical Parameters (Estimated):

  • pKa (Ring Nitrogen): ~8.5 – 9.0 (The 4-amino group is strongly electron-donating via resonance, making the ring nitrogen highly basic).

  • pKa (Exocyclic Amine): < 0 (Non-basic).

  • Solubility (pH 7.4): Very Low (< 10 µM predicted).

  • Solubility (pH 1.0): High (Protonation of ring N).

Diagnostic Troubleshooting Flowchart

Use this logic gate to determine the correct solvent system for your application.

SolubilityLogic Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSyn Chemical Synthesis (Reaction/Purification) Start->ChemSyn Analytic Analytical (NMR/HPLC) Start->Analytic StockPrep Prepare Stock in 100% DMSO (20-50 mM) BioAssay->StockPrep NonPolar DCM/Chloroform (Good Solubility) ChemSyn->NonPolar Polar Methanol/Ethanol (Moderate Solubility) ChemSyn->Polar Use DMSO-d6 or\nMeOD + DCl Use DMSO-d6 or MeOD + DCl Analytic->Use DMSO-d6 or\nMeOD + DCl Dilution Dilute into Media/Buffer StockPrep->Dilution Precip Precipitation Observed? Dilution->Precip Yes Yes Precip->Yes Precip->Yes No No Precip->No Acidify Add 1-2 eq. HCl to Stock Solution Cyclodextrin Use 20% HP-β-CD in Buffer SaltForm Convert to HCl Salt for Aqueous Workup Polar->SaltForm If water needed Yes->Acidify Yes->Cyclodextrin Proceed Proceed No->Proceed

Figure 1: Decision matrix for solvent selection based on experimental intent.

Technical FAQs: Causality & Solutions

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into cell culture media?

The Mechanism: This is a classic "crash-out" event. The compound is soluble in DMSO (aprotic, polar) but highly hydrophobic. When you introduce water (media), the entropy of mixing is unfavorable because water molecules must form an ordered "cage" around the hydrophobic dimethylphenyl group. The Fix:

  • Sequential Dilution: Do not pipet DMSO stock directly into the bulk media. Perform an intermediate dilution in pure DMSO to lower the concentration, then add this to the media while vortexing rapidly.

  • Carrier Proteins: Ensure your media contains FBS (Fetal Bovine Serum). Albumin binds hydrophobic drugs and prevents precipitation.

  • Formulation Additive: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Protocol: Prepare your aqueous buffer with 10-20% (w/v) HP-β-CD before adding the compound. The cyclodextrin encapsulates the hydrophobic phenyl ring, keeping it in solution.[1]

Q2: I am trying to run an NMR in CDCl₃, but the peaks are broad or shifting. Why?

The Mechanism: 4-Aminopyridines can self-associate via hydrogen bonding (donor: -NH₂; acceptor: Ring N). In non-polar solvents like chloroform, these aggregates cause line broadening.[1] The Fix:

  • Switch Solvent: Use DMSO-d₆ or Methanol-d₄ (MeOD) . These polar solvents break up intermolecular hydrogen bonds.

  • Sharpening Trick: If you must use CDCl₃, add a drop of MeOD or a trace of TFA-d (Trifluoroacetic acid-d) to protonate the ring nitrogen and break aggregates.

Q3: How do I purify this compound if it's not dissolving in my chromatography mobile phase?

The Mechanism: Neutral 4-aminopyridines often streak on silica gel due to strong interactions with acidic silanols. The Fix:

  • Mobile Phase Modifier: You must use a basic modifier.

    • System: DCM / Methanol (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH .

    • Why: The TEA/Ammonia saturates the acidic sites on the silica, allowing the amine to elute as a sharp band.[1]

  • Reverse Phase (HPLC): Use a low pH buffer (0.1% Formic Acid or TFA) in the water phase. This protonates the pyridine (Forming the cation), drastically increasing solubility and peak shape.

Advanced Protocols

Protocol A: In-Situ Salt Formation for Aqueous Assays

If the free base is stubborn, convert it to the hydrochloride salt in situ without isolating the solid.

  • Calculate Molarity: Determine the concentration of your DMSO stock (e.g., 10 mM).

  • Acid Addition: Add 1.1 equivalents of 1M HCl (aqueous) directly to the DMSO stock.

    • Chemistry: The HCl protonates the ring nitrogen (N-1), creating a pyridinium cation.

    • Result: The ionic species is significantly more water-soluble.

  • Dilution: Dilute this acidified stock into your buffer.

    • Caution: Ensure the buffer capacity (HEPES/Tris) is strong enough to neutralize the excess acid so the final pH remains physiological (7.4), or the compound may precipitate again if the concentration is above its solubility limit.

Protocol B: Solubility Screen Data (Empirical Estimates)
Solvent SystemSolubility EstimateMechanism of SolvationRecommended Use
Water (pH 7) < 0.01 mg/mLPoor (Hydrophobic effect dominates)None
0.1 M HCl (pH 1) > 10 mg/mLExcellent (Ionic Pyridinium formation)IV Formulation / HPLC
DMSO > 50 mg/mLDipole-dipole interactionsStock Solutions
Ethanol ~ 5-10 mg/mLH-bondingCrystallization
DCM > 20 mg/mLVan der Waals / DispersionExtraction / Normal Phase
20% HP-β-CD ~ 2-5 mg/mLHost-Guest EncapsulationAnimal Studies (IP/PO)

References & Grounding

  • Physicochemical Properties of Aminopyridines:

    • Source: Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation. The Practice of Medicinal Chemistry.

    • Context: Explains the pKa jump in 4-aminopyridines (pKa ~9) vs pyridine (pKa ~5) due to resonance stabilization.

    • Link:

  • Solubility of Biaryl Systems:

    • Source: Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

    • Context: Discusses the "brick dust" model and the impact of planarity/twisting on crystal lattice energy.

    • Link:

  • Cyclodextrin Formulations:

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Methodology for solubilizing hydrophobic amines using HP-β-CD.

    • Link:

  • Specific Compound Data (Analogous Structures):

    • Source: PubChem Compound Summary for 4-Aminopyridine derivatives.

    • Context: Structural analogs used to interpolate pKa and LogP values.

    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.

Sources

Technical Support Center: Optimizing Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation on pyridine scaffolds. Aminopyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] However, their synthesis is often fraught with challenges, from catalyst deactivation to low yields and stubborn side reactions.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). My objective is to equip you with the causal understanding needed to diagnose experimental issues, optimize reaction conditions, and select the most appropriate synthetic strategy for your target molecule.

Part 1: The Chichibabin Reaction: Direct Amination

The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of pyridines, typically at the 2-position, using sodium amide (NaNH₂).[3][4] It proceeds via a nucleophilic aromatic substitution mechanism where a hydride ion is displaced.[4] While powerful, its typically harsh conditions necessitate careful control and troubleshooting.

Frequently Asked Questions (Chichibabin Reaction)

Q1: My Chichibabin reaction has stalled or resulted in a very low yield. What are the most common points of failure?

A1: Low conversion in a Chichibabin reaction is a frequent issue that can almost always be traced back to one of four key areas: reagent integrity, reaction conditions, solvent choice, or substrate electronics.

  • Reagent Integrity : Sodium amide (NaNH₂) is the engine of this reaction, and it is extremely reactive and hygroscopic. Any degradation will lead to failure.

    • Causality : NaNH₂ reacts violently with water. Exposure to atmospheric moisture converts it to inactive sodium hydroxide and ammonia, halting the reaction.

    • Protocol : Always handle NaNH₂ in a glovebox or under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened, high-purity reagent. Do not use old bottles that may have been compromised.

  • Reaction Temperature : This reaction requires significant thermal energy, but there is a fine line between reaction and decomposition.

    • Causality : The formation of the intermediate σ-adduct (Meisenheimer adduct) is often the rate-determining step and requires heat.[4] However, at excessively high temperatures, pyridine and its derivatives can undergo polymerization or other decomposition pathways.

    • Protocol : The typical temperature range is 110-160 °C in a high-boiling aprotic solvent like xylene or toluene.[4] Monitor the reaction for hydrogen gas evolution, which indicates the reaction is proceeding.[4] If you observe significant charring or intractable tar formation, consider reducing the temperature.

  • Modern, Milder Alternatives : If traditional high-temperature methods fail, consider a recently developed protocol using a sodium hydride-iodide composite.

    • Causality : A combination of NaH and an iodide salt (like LiI or NaI) enhances the Brønsted basicity of the hydride, allowing the reaction to proceed under much milder conditions (e.g., 65-85 °C in THF).[5][6] This avoids the decomposition associated with higher temperatures.

    • Protocol : A typical procedure involves stirring the pyridine substrate with NaH (3 equiv) and LiI (2 equiv) in THF, followed by the addition of the amine.[5][6][7]

Q2: I'm observing a significant amount of a dimeric bipyridine side product. How can I suppress this?

A2: The formation of bipyridines is a known side reaction in Chichibabin chemistry, especially with certain substrates.[4]

  • Causality : This side reaction becomes competitive with amination under certain conditions. The mechanism can involve the coupling of radical intermediates or other pathways.

  • Protocol : Performing the reaction under pressure can significantly favor the desired amination pathway. Applying moderate pressure with an inert gas (Nitrogen) or, more specifically, with ammonia gas can suppress dimerization.[8] One study showed that for 4-tert-butylpyridine, increasing the pressure shifted the product ratio from 11% amination to 74% amination.[4]

Table 1: Summary of Typical Chichibabin Reaction Parameters
ParameterTraditional MethodModern NaH/Iodide MethodRationale & Key Considerations
Aminating Agent Sodium Amide (NaNH₂)Primary Amine + NaHNaNH₂ is hazardous but effective. The NaH method allows the use of primary amines directly.[5]
Solvent Toluene, Xylene, N,N-DimethylanilineTetrahydrofuran (THF)High-boiling, aprotic solvents are needed for traditional methods.[4][9] Milder conditions allow for lower-boiling solvents like THF.
Temperature 110-180 °C65-85 °CHigh thermal energy is required to overcome the activation barrier in the classic approach.[9] The NaH/Iodide system is more reactive, enabling lower temperatures.[5]
Key Additive NoneLiI or NaIThe iodide salt is crucial for activating the NaH. LiI is generally more effective than NaI.[5]
Atmosphere Strictly Inert (N₂ or Ar)Strictly Inert (N₂ or Ar)Essential to prevent quenching of the highly basic reagents.
Figure 1: Troubleshooting Workflow for Low Yield in Chichibabin Reactions

A decision tree for diagnosing and resolving poor outcomes.

start Low or No Yield in Chichibabin Reaction check_reagent Is NaNH₂ fresh and handled under inert gas? start->check_reagent check_temp Is the reaction temperature within the 110-160 °C range? check_reagent->check_temp Yes action_reagent Action: Replace NaNH₂ with a fresh, high-purity source. check_reagent->action_reagent No check_side_products Is dimerization or polymerization observed? check_temp->check_side_products Yes action_temp Action: Adjust temperature. Monitor H₂ evolution. check_temp->action_temp No consider_milder Consider Milder NaH/LiI Method (65-85 °C in THF) check_side_products->consider_milder Yes (Polymerization) action_pressure Action: Run reaction under N₂ or NH₃ pressure. check_side_products->action_pressure Yes (Dimerization) success Optimized Reaction consider_milder->success Proceed with experiment

Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for forming C-N bonds. However, its application to electron-deficient and potentially coordinating pyridine substrates, especially unreactive chloropyridines, requires careful optimization of the catalyst system.

Frequently Asked Questions (Buchwald-Hartwig Amination)

Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?

A1: This is a classic challenge. Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[10] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[10]

  • Catalyst System Integrity : This is the first and most critical area to troubleshoot.

    • Palladium Source : Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[10]

    • Ligand Choice : Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands.[10][11]

    • Catalyst Loading : For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[10]

  • Reaction Conditions :

    • Temperature : These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[10]

    • Inert Atmosphere : Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[10]

    • Solvent Purity : Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[10][12]

  • Base Selection : A strong, non-nucleophilic base is required.

    • Sodium tert-butoxide (NaOtBu) is the most common and effective base.[10] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[10][13]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[10] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.

  • Causality : The palladium-hydride species responsible for this side reaction can arise from several sources. The key is to make the desired C-N bond-forming reductive elimination faster than the undesired hydrodehalogenation pathway.

  • Troubleshooting Steps :

    • Optimize the Ligand : Switch to a more electron-rich and bulky ligand (e.g., from XPhos to tBuXPhos). This can accelerate the rate of reductive elimination.

    • Base Purity : Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.

    • Amine Stoichiometry : Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[10]

    • Strictly Anhydrous Conditions : Ensure all reagents and the solvent are scrupulously dried.

Table 2: Guide to Catalyst System Selection for Aminopyridine Synthesis
Substrate ClassRecommended LigandsRecommended Pd SourceRecommended BaseKey Considerations
Bromopyridines / Iodopyridines XPhos, SPhos, RuPhosPd₂(dba)₃, G2/G3 PrecatalystsNaOtBu, K₃PO₄Generally high-yielding. Weaker bases can be used.
Chloropyridines (Electron-poor) BrettPhos, RuPhos, tBuXPhosG3/G4 PrecatalystsNaOtBu, LHMDSRequires highly active, bulky, electron-rich ligands to promote C-Cl oxidative addition.[10]
Chloropyridines (Electron-rich) AdBrettPhos, RockPhosG4/G6 PrecatalystsNaOtBuVery challenging. Requires the most active catalyst systems available.
Sterically Hindered Substrates XPhos, BrettPhos, AdJohnPhosG3/G4 PrecatalystsNaOtBu, LHMDSBulky ligands are necessary to accommodate sterically demanding coupling partners.
Base-Sensitive Substrates Xantphos, AlPhosPd₂(dba)₃, G3 PrecatalystsK₂CO₃, Cs₂CO₃, DBU[14]Weaker bases require more active catalyst systems or longer reaction times.
Figure 2: Decision Logic for Buchwald-Hartwig Catalyst System Selection

A logical flow for choosing the right catalyst components.

start Select Buchwald-Hartwig Catalyst System halide_type What is the Pyridine Halide? start->halide_type sterics Is either coupling partner sterically hindered? halide_type->sterics Cl sterics_br Is either coupling partner sterically hindered? halide_type->sterics_br Br / I base_sensitivity Is the substrate base-sensitive? sterics->base_sensitivity No ligand_hindered Use Bulky Ligand (e.g., XPhos, BrettPhos) sterics->ligand_hindered Yes base_strong Use Strong Base (NaOtBu, LHMDS) base_sensitivity->base_strong No base_weak Use Weaker Base (K₃PO₄, Cs₂CO₃) base_sensitivity->base_weak Yes base_sensitivity_br base_sensitivity_br sterics_br->base_sensitivity_br No sterics_br->ligand_hindered Yes base_sensitivity_br->base_strong No base_sensitivity_br->base_weak Yes ligand_hindered->base_sensitivity catalyst_precatalyst Use Pre-catalyst (G3 or G4) base_strong->catalyst_precatalyst base_weak->catalyst_precatalyst

Part 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig reaction. While traditionally requiring harsh conditions, modern protocols have significantly expanded its scope and applicability for aminopyridine synthesis.

Frequently Asked Questions (Ullmann Condensation)

Q1: When should I choose an Ullmann condensation over a Buchwald-Hartwig reaction for my aminopyridine synthesis?

A1: The choice is often substrate- and cost-dependent.

  • Choose Ullmann When :

    • Cost is a Major Factor : Copper catalysts are significantly less expensive than palladium catalysts and their associated phosphine ligands.

    • Palladium is Problematic : If your substrate is known to chelate or deactivate palladium catalysts, a copper-catalyzed approach may be more successful.

    • Specific Reactivity is Needed : In some cases, Ullmann conditions provide complementary reactivity and may work where Pd-catalysis fails.

  • Choose Buchwald-Hartwig When :

    • Mild Conditions are Required : Modern Buchwald-Hartwig reactions generally proceed under milder conditions than even the most optimized Ullmann reactions.[15]

    • Broad Substrate Scope is Needed : The Buchwald-Hartwig reaction is exceptionally well-developed and has a broader documented substrate scope, especially for unactivated chlorides.

Q2: My Ullmann amination is failing. What are the critical parameters to optimize?

A2: Success in a modern Ullmann reaction hinges on the interplay between the copper source, ligand, and base.

  • Copper Source : Copper(I) salts, particularly CuI, are the most common and effective catalysts.[16] It is critical that the CuI is pure and not oxidized to the less active Cu(II) species.

  • Ligand : While classic Ullmann reactions were often ligand-free, the addition of a simple, inexpensive ligand is the single most important factor in modern protocols.

    • Causality : Ligands solubilize the copper species, prevent catalyst agglomeration, and facilitate the key steps of the catalytic cycle.

    • Protocol : Simple N,N- or N,O-chelating ligands are highly effective. Common choices include 1,10-phenanthroline, L-proline, or N-methylglycine.[17]

  • Solvent and Temperature : High-boiling polar, aprotic solvents like DMF, NMP, or DMSO are typically required to ensure solubility and provide sufficient thermal energy.[15] Microwave irradiation has been shown to be highly effective at reducing reaction times and improving yields.[18]

Table 3: Comparison of Ullmann Condensation Conditions
ParameterClassic Ullmann (pre-1990s)Modern Ligand-Accelerated Ullmann
Copper Source Stoichiometric Copper powder (often "activated")[15]Catalytic Cu(I) salt (e.g., CuI, 5-10 mol%)
Ligand None1,10-Phenanthroline, L-Proline, Diamines[15][17]
Temperature > 200 °C[15]80 - 140 °C
Solvent Nitrobenzene, PyridineDMF, DMSO, NMP
Substrate Scope Limited to activated aryl halides[15]Broader scope, including some unactivated halides
Figure 3: Workflow for Method Selection: Buchwald-Hartwig vs. Ullmann

A guide to choosing the appropriate C-N coupling strategy.

start Need to Synthesize an Aminopyridine cost_check Is catalyst cost a primary constraint? start->cost_check sensitivity_check Is substrate sensitive to high temperatures (>140 °C)? cost_check->sensitivity_check No try_ullmann Start with Modern Ullmann Conditions (CuI / Ligand) cost_check->try_ullmann Yes halide_check Is the substrate an unactivated chloropyridine? sensitivity_check->halide_check No try_buchwald Start with Buchwald-Hartwig Screening (Pd-precatalyst / Ligand) sensitivity_check->try_buchwald Yes halide_check->try_ullmann No halide_check->try_buchwald Yes

Part 4: Purification Strategies

Q: My crude reaction mixture is complex. What are some effective purification strategies for aminopyridines?

A: Beyond standard methods like silica gel chromatography and recrystallization, aminopyridines present unique opportunities and challenges.

  • Acid/Base Extraction : Aminopyridines are basic. An effective preliminary purification is to dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving many non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and back-extracted into an organic solvent.

  • Cation-Exchange Chromatography : This is a highly effective method for separating aminopyridine products from neutral or acidic impurities and excess starting materials. A simple column of Dowex 50 resin can be used to retain the basic product, which is then eluted with a buffered or ammonia-containing mobile phase.[19]

  • Handling Hygroscopic Products : Be aware that simple aminopyridines can be hygroscopic.[20] During workup and isolation, avoid prolonged exposure to air. If collecting by suction filtration, the product may liquefy. Gravity filtration or drying thoroughly under high vacuum is recommended.[20]

References
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Covenant Journal of Physical & Life Sciences.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).
  • Aminopyridines - EPA Archive. (n.d.).
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). BenchChem.
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.).
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). Nanyang Technological University.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses.
  • Chichibabin Reaction | PPTX. (n.d.). Slideshare.
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). PMC.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights.
  • A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.).
  • Chichibabin reaction. (n.d.). Wikipedia.
  • Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
  • Recent Advancements in Multicomponent Reactions of Substituted 2-Aminopyridines Synthesis: A Decade Review. (n.d.). CiteDrive.
  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. (n.d.). BenchChem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Ullmann condens
  • Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. (n.d.).
  • Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. (n.d.). BenchChem.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • C2 amination of pyridine with primary amines mediated by sodium hydride in the presence of lithium iodide. (2022). Nanyang Technological University.
  • Chichibabin reaction. (n.d.).
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017).

Sources

Technical Support Center: Synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine is a critical step in the development of various pharmaceutical agents. As a substituted 3-aryl-4-aminopyridine, its preparation typically relies on palladium-catalyzed cross-coupling reactions, which, while powerful, are often accompanied by specific challenges related to byproduct formation and reaction optimization. This guide provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals to navigate the common hurdles encountered during its synthesis. We will explore the causality behind experimental choices, offering a self-validating framework for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core structure?

The most prevalent and industrially scalable methods for synthesizing this class of compounds are palladium-catalyzed cross-coupling reactions. The two dominant strategies are:

  • Suzuki-Miyaura Coupling: This approach involves the reaction of a pyridine-containing electrophile with an arylboronic acid derivative. For this specific target, the reaction would be between 3-halo-pyridin-4-amine (e.g., 3-bromo- or 3-chloro-pyridin-4-amine) and (2,3-dimethylphenyl)boronic acid. This is often preferred due to the commercial availability and relative stability of boronic acids.[1][2]

  • Buchwald-Hartwig Amination: This strategy involves coupling an aryl halide with an amine. In this context, one would start with 3-(2,3-dimethylphenyl)-4-halopyridine and couple it with an ammonia equivalent or a protected amine.[3][4] This route can be very effective but requires the prior synthesis of the 3-arylpyridine core.

Q2: Which synthetic route is generally recommended and why?

For laboratory-scale and initial scale-up, the Suzuki-Miyaura coupling is typically the more direct route. The starting materials, 3-bromopyridin-4-amine and (2,3-dimethylphenyl)boronic acid, are readily accessible. The reaction conditions are well-documented, and the primary challenges, such as byproduct formation, have established mitigation strategies. The Buchwald-Hartwig route requires the synthesis of a more complex starting material (the 3-aryl-4-halopyridine), adding an extra step to the overall sequence.

Troubleshooting Guide: Common Byproducts & Experimental Issues

This section addresses specific problems you may encounter during the synthesis, focusing on the Suzuki-Miyaura pathway as the most common approach.

Problem 1: Reaction yields are consistently low, and TLC/LC-MS shows multiple spots.

Low conversion is a frequent issue stemming from catalyst inefficiency or suboptimal reaction conditions.

Possible Cause A: Catalyst Inactivation or Insufficient Activity. The active catalyst in both Suzuki and Buchwald-Hartwig reactions is a Palladium(0) species.[5] This species is sensitive to oxidation. Furthermore, the choice of ligand is critical for stabilizing the catalyst and facilitating the key steps of the catalytic cycle.

  • Expert Recommendation:

    • Ensure an Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment. Degas all solvents and reagents by sparging with inert gas or using freeze-pump-thaw cycles.

    • Ligand Selection: For sterically hindered couplings like this one, bulky, electron-rich phosphine ligands are essential. Ligands like SPhos, XPhos, or tBu3P accelerate the rate-limiting oxidative addition and reductive elimination steps.[6][7] Bidentate ligands such as BINAP or DPPF can also be effective.[3][8]

    • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle pre-catalyst, which can lead to more consistent initiation.[5][6]

Possible Cause B: Incorrect Base or Solvent System. The base in a Suzuki coupling plays a crucial role in activating the boronic acid for transmetalation.[2] Its strength and solubility can dramatically impact the reaction rate.

  • Expert Recommendation:

    • Aqueous inorganic bases like K₂CO₃ or Cs₂CO₃ are standard. Cs₂CO₃ is more expensive but often gives superior results due to its higher solubility in organic solvents.

    • For base-sensitive substrates, weaker bases like K₃PO₄ can be used.

    • The solvent must be appropriate for the temperature and be able to dissolve the reactants. Common choices include toluene, dioxane, or DMF. A biphasic system (e.g., toluene/water) is often effective.

Problem 2: A significant byproduct is identified corresponding to the homocoupling of (2,3-dimethylphenyl)boronic acid.

You may observe the formation of 2,3,2',3'-tetramethyl-1,1'-biphenyl . This is a classic byproduct in Suzuki reactions.

Causality: Homocoupling arises from a side reaction where two molecules of the organoboron compound couple with each other. This is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle, or by conditions that disfavor the primary cross-coupling pathway (e.g., slow oxidative addition of the aryl halide).

  • Troubleshooting Protocol:

    • Rigorous Degassing: This is the most critical step. Ensure the reaction mixture is free of oxygen before heating.

    • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling side reaction.

    • Control Temperature: Do not overheat the reaction. While higher temperatures increase the rate, they can also promote side reactions. Find the minimum temperature required for a reasonable reaction time (typically 80-110 °C).[8]

Problem 3: The main impurity is identified as 1,2-dimethylbenzene (from protodeborylation) or 4-aminopyridine (from hydrodehalogenation).

These byproducts result from the cleavage of the C-B or C-Br bond and replacement with a hydrogen atom.

Causality:

  • Protodeborylation: The C-B bond of the boronic acid is cleaved by a proton source. This is often caused by residual water or acidic impurities in the reaction mixture, particularly under heating.[1]

  • Hydrodehalogenation: This is a common side reaction in many palladium-catalyzed couplings. It can occur via a competing β-hydride elimination pathway or other catalyst decomposition routes.[7]

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Ensure solvents are rigorously dried and use a base that has been freshly opened or dried.

    • Optimize Ligand and Base: A bulky ligand can sterically shield the palladium center and favor the desired reductive elimination over side reactions.[7] A strong, non-nucleophilic base is often beneficial.

    • Monitor Reaction Progress: Avoid excessively long reaction times, as this can lead to catalyst decomposition and an increase in side products.

Byproduct TypeCommon Cause(s)Recommended Solution(s)
Homocoupling Oxygen contamination; Excess boronic acidRigorously degas all reagents; Use 1.1-1.2 eq. of boronic acid
Protodeborylation Presence of water or protic impuritiesUse anhydrous solvents and reagents; Use a non-aqueous base system
Hydrodehalogenation Catalyst decomposition; β-hydride eliminationOptimize ligand (use bulky phosphines); Avoid excessive heat/time
Unreacted Starting Material Inactive catalyst; Suboptimal conditionsEnsure inert atmosphere; Screen ligands, bases, and solvents

Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridin-4-amine (1.0 eq.), (2,3-dimethylphenyl)boronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition & Degassing: Add the solvent (e.g., 1,4-dioxane/water, 4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles or sparge with argon for 20-30 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the 3-bromopyridin-4-amine is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product often requires further purification.

Protocol 2: Purification of this compound

The basicity of the aminopyridine moiety is key to an efficient purification strategy.

  • Acid-Base Extraction: Dissolve the crude residue in ethyl acetate. Extract with 1 M HCl (aq). The desired product will move into the aqueous layer as a protonated salt, leaving neutral byproducts (like homocoupled arenes) in the organic layer.

  • Basification & Isolation: Separate the acidic aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 6 M NaOH or solid K₂CO₃) until the pH is >10. The free amine product will precipitate or can be extracted into a fresh portion of an organic solvent like dichloromethane or ethyl acetate.

  • Chromatography: If impurities remain, perform column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is typically effective.

  • Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can yield highly pure material.

Visual Diagrams of Key Processes

Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Cycle Suzuki-Miyaura Cycle & Common Byproducts Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar¹-X Homo Homocoupling Byproduct (Ar²-Ar²) Pd0->Homo 2 x Ar²-B(OR)₂ (O₂) Trans Transmetalation Complex OxAdd->Trans Ar²-B(OR)₂ (Base) Trans->Pd0 Reductive Elimination Ar¹-Ar² Product Product (Desired Amine) Trans->Product Proto Protodeborylation Byproduct (Ar²-H) Trans->Proto H⁺ Source (e.g., H₂O) caption Fig 1. Suzuki-Miyaura catalytic cycle with key byproduct pathways.

Caption: Suzuki-Miyaura catalytic cycle with key byproduct pathways.

General Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis cluster_analysis Byproduct Identification start Start Synthesis check_yield Reaction Complete | {Low Yield? | < 50%} start->check_yield analyze Analyze Crude by LC-MS / ¹H NMR check_yield->analyze Yes purify Proceed to Purification Protocol check_yield->purify No (> 50%) is_sm Mainly Unreacted Starting Material? analyze->is_sm is_homo Homocoupling Byproduct Dominant? is_proto Protodeborylation or Hydrodehalogenation? is_homo->is_proto No solve_homo Solution: • Rigorously degas solvents • Check for air leaks • Adjust stoichiometry is_homo->solve_homo Yes solve_proto Solution: • Use anhydrous solvents • Dry reagents • Optimize ligand choice is_proto->solve_proto Yes is_sm->is_homo No solve_sm Solution: • Check catalyst activity • Ensure inert atmosphere • Screen ligands/bases is_sm->solve_sm Yes caption Fig 2. Decision tree for troubleshooting common synthesis issues.

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (1984). A CONVENIENT SYNTHESIS OF 3-ARYLPYRIDINES BY THE PALLADIUM CATALYZED COUPLING REACTION OF DIETHYLO-PYR1DYL)BORANE WITH ARYL HALI. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kauno Technologijos Universitetas. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2,3-Dimethylphenyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is based on established principles of aminopyridine and aromatic amine chemistry, intended to empower you to conduct robust stability assessments.

Troubleshooting Guide: Common Issues in Solution Stability Studies

This section addresses specific problems that may arise during the handling and analysis of this compound solutions.

Issue 1: Rapid Loss of Compound Purity in Solution

Question: I've prepared a stock solution of this compound in methanol, and I'm observing a rapid decrease in the main peak area and the appearance of multiple new peaks in my HPLC analysis, even when stored at room temperature for a short period. What could be the cause, and how can I mitigate this?

Answer:

Rapid degradation of this compound in solution is often attributed to oxidative and/or photolytic degradation, common pathways for aromatic amines and aminopyridines.

Probable Causes:

  • Oxidation: The primary amino group and the electron-rich pyridine ring are susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal impurities in the solvent which can catalyze oxidation. Aromatic amines can be oxidized to form a variety of products, including N-oxides and colored azo compounds.[1][2]

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions.[3][4] Aromatic amines are known to be light-sensitive, leading to the formation of various degradation products.[5]

  • Solvent Reactivity: While less common with methanol, some solvents can contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

Step-by-Step Troubleshooting and Solutions:

  • Protect from Light: Immediately upon preparation, wrap your solution container in aluminum foil or use an amber vial to minimize light exposure. Conduct all manipulations under low-light conditions whenever possible.

  • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This is a critical step to prevent oxidation.

  • Use High-Purity Solvents: Ensure you are using fresh, HPLC-grade or equivalent high-purity solvents. Older solvents, especially ethers and THF, can form peroxides that are potent oxidizing agents.

  • Control Temperature: Store your stock solutions at a lower temperature, such as 4°C or -20°C, to slow down the rate of degradation. For long-term storage, -80°C is recommended.

  • Consider an Antioxidant: If the degradation is still significant, you may consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution. However, be sure to verify that the antioxidant does not interfere with your downstream applications or analytical methods.

Issue 2: Inconsistent Results in Acidic or Basic Media

Question: I am performing forced degradation studies and I'm seeing variable and often extensive degradation of this compound in both acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions, making it difficult to achieve the target 10-20% degradation. How can I get more controlled degradation?

Answer:

Aminopyridines can exhibit pH-dependent stability.[6] The protonation state of the pyridine ring nitrogen and the exocyclic amino group influences the molecule's electron density and, consequently, its susceptibility to degradation.

Probable Causes:

  • Harsh Conditions: 0.1 M HCl and 0.1 M NaOH at elevated temperatures can be overly aggressive for this molecule, leading to rapid and complete degradation.

  • Hydrolytic Deamination: In strongly alkaline solutions, aminopyrimidines (a related class of compounds) have been shown to undergo hydrolytic deamination.[7] While likely a slower process for aminopyridines, it can contribute to degradation under harsh basic conditions.

  • Catalysis of Oxidation: Changes in pH can alter the rate of oxidation. For some aromatic amines, degradation is more pronounced in alkaline conditions.[3][4]

Step-by-Step Protocol for Controlled Forced Degradation:

To achieve a controlled degradation of 10-20% as recommended by ICH guidelines, a systematic approach is necessary.[8]

Experimental Protocol: pH-Dependent Stability Assessment

  • Prepare a Range of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Add a known concentration of this compound to each buffer and incubate at a controlled temperature (e.g., 50°C).

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench the Reaction: Immediately neutralize the aliquots from acidic and basic conditions to prevent further degradation before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics. This will allow you to select the appropriate pH and duration to achieve the target degradation.

Data Summary Table for pH-Dependent Degradation Study:

pHTemperature (°C)Time (hours)Initial Peak AreaFinal Peak Area% Degradation
2.05024
4.05024
7.05024
9.05024
12.05024

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the chemical structure, the most probable degradation pathways are:

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.[9]

  • Oxidation of the Amino Group: The primary amino group can be oxidized, potentially leading to the formation of nitroso, nitro, or azo-dimer compounds.[1][2][10]

  • Photodegradation: UV light can induce complex degradation pathways, potentially involving radical mechanisms and reactions with oxygen.[3][4]

  • Hydrolysis: Under forcing acidic or basic conditions, the amino group may be susceptible to hydrolysis, although this is generally a less favored pathway compared to oxidation for this class of compounds.

cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation (Forced) parent This compound n_oxide N-Oxide Derivative parent->n_oxide [O] azo_dimer Azo-Dimer parent->azo_dimer [O] photo_products Various Photolytic Products parent->photo_products hv hydroxypyridine 4-Hydroxypyridine Derivative parent->hydroxypyridine H+/OH-, Δ

Caption: Potential degradation pathways for this compound.

Q2: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent compound from its degradation products.

Workflow for Developing a Stability-Indicating HPLC Method:

start Start: Obtain Samples stress Perform Forced Degradation (Acid, Base, Peroxide, Light, Heat) start->stress pool Pool Degraded Samples stress->pool develop Develop HPLC Method (Column, Mobile Phase, Gradient) pool->develop optimize Optimize for Resolution (Parent Peak vs. Degradant Peaks) develop->optimize validate Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) optimize->validate end End: Stability-Indicating Method validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)
Flow Rate 1.0 mL/min
Detection UV, scan for optimal wavelength (likely around 260-280 nm)
Column Temp. 30°C

Q3: What are the recommended storage conditions for a stock solution of this compound?

To ensure the stability of your stock solution, the following storage conditions are recommended:

  • Solvent: Use a high-purity, aprotic solvent like acetonitrile or DMSO if possible. If an alcohol like methanol or ethanol is required, use a freshly opened bottle and de-gas it before use.

  • Concentration: Prepare solutions at the lowest feasible concentration for your experiments to minimize potential for degradation.

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For daily use, store at 2-8°C.

  • Atmosphere: If the compound is particularly sensitive to oxidation, consider overlaying the solution with an inert gas (argon or nitrogen) before sealing the vial.

  • Light: Always protect the solution from light by using amber vials or wrapping the container in aluminum foil.

By following these guidelines and performing appropriate stability studies, you can ensure the integrity of your experimental results when working with this compound.

References

  • Mirkhani, V., et al. (n.d.).
  • Manikandan, E., & Kumar, M. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry, 65(3), 253-260.
  • Mirkhani, V., et al. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Muñoz, E. C., et al. (2026, February 1). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Semantic Scholar.
  • Budnikova, Y. H., et al. (2025, May). Oxidative N—N-coupling of aminopyridines with electrochemically generated NaOCl as the convenient method for the synthesis of substituted azodipyridines.
  • Al-Bsoul, A., et al. (2025, November 27). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2.
  • Kumar, A., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 8(1), 1-8.
  • De la Cruz, P., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 27(3), 1018.
  • Ensom, M. H. H., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 284-289.
  • Lair, C., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 199-207.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Alsante, K. M., et al. (2014).
  • Blesa, M. A., et al. (1994).
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Itai, T., & Nakashima, T. (1962). N-Oxidation of 3-Aminopyridazine Derivatives. Chemical and Pharmaceutical Bulletin, 10(10), 936-941.
  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299.
  • Sharma, K., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38442.
  • Jiskoot, W., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 44-49.
  • Wang, Z. G., et al. (1998). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Journal of Pharmacology and Experimental Therapeutics, 285(2), 651-658.
  • Brown, J. A., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(9), 17268-17286.
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1-11.
  • Thermo Fisher Scientific. (n.d.).
  • Allen, C. F. H., & Wolf, C. N. (1955). 3-Aminopyridine. Organic Syntheses, 35, 10.
  • Zhang, Y., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 9(10), 2233-2241.
  • Lin, Y. C., et al. (2004). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 70(3), 1401-1406.
  • Hollins, R. A., et al. (2021). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society, 98(11), 100185.
  • BLDpharm. (n.d.). 1125448-06-7|this compound.
  • Smolecule. (2024, January 5). (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Stewart, J. C., & Brown, G. R. (1968). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 35-39.

Sources

preventing oxidation of aminopyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyridine Stability & Handling Subject: Prevention of Oxidative Degradation in Aminopyridine Compounds (e.g., 4-AP, 3,4-DAP) Ticket ID: AP-OX-PREV-001 Assigned Specialist: Senior Application Scientist

Introduction: The Chemical Liability

Aminopyridines (such as 4-aminopyridine and 3,4-diaminopyridine) are chemically deceptive. While they appear stable as crystalline solids, they possess a high electron density that makes them susceptible to two primary degradation pathways: N-oxidation (at the ring nitrogen) and oxidative dimerization (via the exocyclic amine).

This guide replaces standard "storage instructions" with a mechanistic troubleshooting system. We address the why and how of degradation to ensure your experimental data remains reproducible.

Part 1: The Mechanics of Oxidation (Root Cause Analysis)

To prevent oxidation, you must understand the enemy. Aminopyridines do not just "go bad"; they react with specific environmental triggers.

Degradation Pathway Diagram

The following diagram illustrates the transformation of 4-aminopyridine (4-AP) into its primary impurities: the N-oxide (major) and azoxy dimers (minor, color-causing).

AminopyridineDegradation AP 4-Aminopyridine (Active) NOxide 4-Aminopyridine-N-Oxide (Major Impurity, M+16) AP->NOxide Peroxidation (Ring N) Radical Aminyl Radical (Intermediate) AP->Radical Photo-oxidation Oxygen Dissolved O2 / Peroxides Oxygen->NOxide Light UV/Vis Light Light->Radical Azoxy 4,4'-Azopyridine (Colored Dimer) Radical->Azoxy Dimerization

Figure 1: Mechanistic pathway of aminopyridine degradation showing N-oxide formation and photo-induced dimerization.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Synthesis & Work-up

Q: I just synthesized an aminopyridine derivative. The NMR looks clean, but after flash chromatography, the compound turned yellow/brown. What happened?

  • Diagnosis: On-Column Oxidation.

  • The Science: Silica gel is slightly acidic and can trap metal ions (impurities in the silica). The electron-rich aminopyridine adsorbs strongly to the silica, increasing its residence time and exposure to adsorbed oxygen. This "surface catalysis" promotes N-oxidation and radical formation.

  • The Fix:

    • Pre-treat Silica: Deactivate the silica by flushing the column with 1-2% Triethylamine (TEA) in hexane/DCM before loading your sample. This blocks acidic sites.

    • Switch Stationary Phase: Use basic Alumina (Aluminum Oxide) instead of silica for purification of electron-rich amines.

    • Speed: Minimize time on the column. Flash chromatography should be rapid.

Q: My LC-MS shows a persistent impurity peak at M+16 relative to the parent mass. Recrystallization isn't removing it.

  • Diagnosis: N-Oxide Contamination.

  • The Science: The M+16 peak corresponds to the addition of one oxygen atom (+16 Da), typical of N-oxide formation. N-oxides are often more polar than the parent amine and can co-crystallize if the solvent system isn't optimized.

  • The Fix:

    • Chemical Reduction: If the impurity is high (>5%), treat the crude material with a mild reducing agent like Triphenylphosphine (PPh3) or Zinc/Acetic Acid to reduce the N-oxide back to the amine before final purification.

    • Solvent Check: Ensure your recrystallization solvents (especially ethers like THF or Diethyl Ether) are peroxide-free . Test with KI starch paper. Peroxides rapidly oxidize the ring nitrogen.

Scenario B: Storage & Formulation

Q: My stock solution in saline was clear yesterday but is now faint pink. Is it safe to use?

  • Diagnosis: Photo-oxidative Dimerization.

  • The Science: Even trace amounts of azoxy or azo-dimers (formed via radical coupling) have high extinction coefficients, meaning they cause visible color change (pink/red) at ppm levels. This is often triggered by light exposure.

  • The Fix:

    • Immediate Action: Discard the solution. The presence of dimers indicates radical chemistry has occurred, potentially altering the concentration and toxicity profile.

    • Protocol Change: All aqueous stock solutions must be stored in amber glass vials or wrapped in aluminum foil.

    • Buffer Choice: Lower pH (slightly acidic, pH 5-6) protonates the ring nitrogen, making it less electron-rich and more resistant to oxidation than the free base.

Part 3: Validated Prevention Protocols

Protocol 1: The "Zero-Oxide" Storage System

For long-term storage of solid reference standards.

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar)Argon is heavier than air and forms a "blanket" over the crystals, whereas Nitrogen can diffuse away more easily when opened.
Container Amber Glass + Teflon-lined CapAmber blocks UV light (290-450nm) which catalyzes radical formation. Teflon prevents oxygen permeation through the cap.
Temperature -20°CArrhenius equation dictates that reaction rates (oxidation) decrease significantly with temperature.
Desiccant Silica Gel Pack (in secondary container)Moisture can facilitate proton transfer steps required for certain degradation pathways.
Protocol 2: Solvent Handling for Synthesis

Critical for preventing in-situ oxidation during reaction.

  • Peroxide Test: Test all ethereal solvents (THF, Dioxane, Ether) using Quantofix® Peroxide test strips. Limit: <5 ppm.[1]

  • Degassing (Sparging):

    • Insert a glass dispersion tube (fritted gas bubbler) into the solvent.

    • Bubble high-purity Argon through the solvent for 15 minutes per liter.

    • Why? Removing dissolved oxygen prevents the formation of the N-oxide during heating steps.

  • Additives: For extremely sensitive derivatives, add 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger, provided it does not interfere with your downstream assay.

Part 4: Handling Decision Tree

Use this workflow to determine the necessary rigor for your specific compound.

HandlingWorkflow Start Start: Handling Aminopyridine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Duration Storage Duration? Solid->Duration Solvent Solvent Type? Liquid->Solvent Short < 1 Week Duration->Short Long > 1 Week Duration->Long Aqueous Aqueous/Buffer Solvent->Aqueous Organic Organic Solvent Solvent->Organic Action1 Amber Vial Desiccator Room Temp Short->Action1 Action2 Argon Flush Amber Vial -20°C Freezer Long->Action2 Action3 Degas (Sparge) Protect from Light Use w/in 24h Aqueous->Action3 Action4 Test Peroxides Add BHT (Optional) Store under Ar Organic->Action4

Figure 2: Decision matrix for storage and handling based on physical state and duration.

References

  • USP Monograph: 4-Aminopyridine.United States Pharmacopeia.
  • Trissel, L. A., et al. (2002). "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding. Link

    • Validates the requirement for light protection and stability in solid formul
  • Donnelly, R. F. (2004).[2] "Chemical Stability of 4-Aminopyridine Capsules." Canadian Journal of Hospital Pharmacy. Link

    • Provides quantitative data on degradation r
  • Murray, A., et al. (2022). "Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide." ResearchGate.[3] Link

    • Confirms N-oxide as the primary oxidative impurity and discusses synthesis p
  • Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link

    • Authoritative source for inert atmosphere techniques (Schlenk line/Argon handling).

Sources

Technical Support Center: Purification of Basic Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of basic amine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often-problematic molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your daily laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why are my basic amine compounds showing severe peak tailing on a standard silica gel column?

A1: This is a classic and frequently observed issue. The root cause lies in the chemical interaction between your basic amine and the stationary phase.[1][2][3] Standard silica gel has acidic silanol groups (Si-OH) on its surface.[1][2] Your basic amine, which can accept a proton, interacts strongly with these acidic sites through an acid-base interaction.[1][2][4] This strong, and sometimes irreversible, binding leads to a slow and uneven elution of the compound from the column, resulting in a "tailing" peak.[3][5]

Q2: I've heard adding a "competing amine" to the mobile phase can help. How does that work?

A2: Adding a small amount of a competing amine, such as triethylamine (TEA) or diethylamine, to your mobile phase is a common and effective strategy.[1][2][6][7] These competing amines are also basic and will interact with the acidic silanol groups on the silica surface.[1][7] By "neutralizing" or masking these active sites, they prevent your target amine from binding too strongly, allowing it to elute more symmetrically and reducing peak tailing.[2][7]

Q3: Can I use reversed-phase chromatography for my basic amine?

A3: Yes, reversed-phase (RP) chromatography is a viable option, but pH control of the mobile phase is critical. For basic compounds, it is generally advisable to work at a pH that is at least 2 units above the pKa of your amine.[6] At a high pH, the amine will be in its neutral, free-base form, making it more hydrophobic and thus more retained on a non-polar C18 or C8 stationary phase.[2] This can lead to successful purification.[2]

Q4: What is mixed-mode chromatography, and is it suitable for basic amines?

A4: Mixed-mode chromatography utilizes a stationary phase that has more than one type of interaction mechanism.[8][9] For basic amines, a common combination is reversed-phase (hydrophobic) and cation-exchange (ionic).[8][10] This approach can provide unique selectivity and excellent peak shapes for charged analytes because the stationary phase is designed to handle both hydrophobic and ionic characteristics of the molecule.[8] It's particularly useful for retaining and separating polar and ionizable compounds that are often challenging to purify with a single-mode technique.[8]

Q5: My amine compound seems to be degrading during purification. What could be the cause?

A5: Amine compounds can be susceptible to degradation, especially on acidic surfaces like silica gel.[2][11] The strong interaction with silanol groups can catalyze decomposition.[2] Additionally, some amines are sensitive to air (oxidation) or light. It's also possible that impurities in your solvents or the compound itself could be promoting degradation. Consider using deactivated silica, an alternative stationary phase, or purifying at lower temperatures to minimize degradation.[12]

Troubleshooting Guide

Issue 1: Persistent Peak Tailing in Normal-Phase Chromatography

You've tried adding triethylamine to your mobile phase, but your basic amine still shows significant peak tailing.

Underlying Cause: The interaction between your highly basic amine and the acidic silica is too strong for the competing amine to overcome effectively. The number and acidity of the silanol groups on the silica surface are overwhelming the modifier.

Troubleshooting Workflow:

start Persistent Peak Tailing with Mobile Phase Modifier option1 Option 1: Increase Modifier Concentration start->option1 option2 Option 2: Change Stationary Phase start->option2 option3 Option 3: Switch to a Different Chromatographic Mode start->option3 step1_1 Gradually increase TEA or other amine modifier (e.g., 0.1% to 1.0%) option1->step1_1 step2_1 Use Amine-Functionalized Silica option2->step2_1 step2_2 Use Basic Alumina option2->step2_2 step3_1 Reversed-Phase Chromatography (High pH) option3->step3_1 step3_2 Mixed-Mode Chromatography (RP/Cation-Exchange) option3->step3_2 step1_2 Monitor peak shape and retention time step1_1->step1_2 result1 Improved Peak Shape? step1_2->result1 result1->option2 No end_success Successful Purification result1->end_success Yes step2_3 These phases have a basic surface, minimizing acid-base interactions step2_1->step2_3 step2_2->step2_3 step2_3->end_success step3_1->end_success step3_2->end_success end_continue Problem Persists, Re-evaluate Compound Stability

Caption: Troubleshooting workflow for persistent peak tailing.

Detailed Protocol for Option 2: Switching to an Amine-Functionalized Silica Column

  • Column Selection: Choose a pre-packed flash column or prepare a self-packed column with amine-functionalized silica.

  • Solvent System Development: Develop your method using amine-functionalized TLC plates. You will likely find that you no longer need to add a basic modifier to your mobile phase.[1] A simple hexane/ethyl acetate or dichloromethane/methanol gradient is often sufficient.[1]

  • Equilibration: Equilibrate the column with your starting mobile phase (at least 5-10 column volumes).

  • Sample Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a compatible solvent and load it onto the column.

  • Elution: Run your gradient. The amine-functionalized stationary phase will mask the acidic silanols, leading to significantly improved peak shapes for your basic compounds.[1]

Issue 2: Poor Retention or Unpredictable Elution in Reversed-Phase Chromatography

You are attempting to purify a basic amine using a C18 column, but the compound elutes at or near the solvent front, even with a high aqueous mobile phase.

Underlying Cause: At neutral or acidic pH, your basic amine is protonated (positively charged). This makes it highly polar and reduces its hydrophobic interaction with the C18 stationary phase, leading to poor retention.

Troubleshooting Table:

ParameterProblemSolution & Scientific Rationale
Mobile Phase pH pH is too low (acidic or neutral).Increase the mobile phase pH to be at least 2 units above the pKa of the amine.[6] This will ensure the amine is in its neutral, more hydrophobic form, increasing its retention on the reversed-phase column.[2]
Ionic Strength Low ionic strength.The addition of a buffer can help control the pH and improve peak shape.
Ion-Pairing Compound is still too polar even at high pH.Introduce an ion-pairing reagent, such as an alkyl sulfonic acid (e.g., heptanesulfonic acid), to the mobile phase. The hydrophobic tail of the ion-pairing reagent associates with the stationary phase, while the acidic head group forms an ion pair with your protonated amine, effectively increasing its retention.

Detailed Protocol for Ion-Pairing Chromatography:

  • Reagent Selection: Choose an appropriate ion-pairing reagent. For basic amines, anionic pairing agents like alkyl sulfonates are used.

  • Mobile Phase Preparation: Prepare your aqueous mobile phase containing the ion-pairing reagent (typically 5-10 mM) and a buffer to control the pH. Ensure the pH is in a range where your amine is protonated.

  • Column Equilibration: Thoroughly equilibrate the column with the ion-pairing mobile phase. This is a critical step as the ion-pairing reagent needs to coat the stationary phase.

  • Isocratic Elution: It is often recommended to start with an isocratic elution, as gradient elution with ion-pairing reagents can be complex and require long re-equilibration times.

  • Column Washing: After your purification, dedicate the column to ion-pairing applications or follow a rigorous washing procedure to remove the ion-pairing reagent.

Issue 3: Chiral Separation of a Basic Amine is Unsuccessful

You are trying to resolve a racemic mixture of a basic amine using a chiral stationary phase (CSP), but you are observing poor or no separation.

Underlying Cause: The strong interaction of the basic amine with the stationary phase can interfere with the specific chiral recognition mechanism. Additionally, the mobile phase composition plays a crucial role in enantioseparation.

Troubleshooting Workflow for Chiral Separations:

start Poor or No Chiral Separation of Basic Amine step1 Add an Acidic Modifier to the Mobile Phase start->step1 step2 Evaluate Different Chiral Stationary Phases (CSPs) start->step2 step3 Consider Supercritical Fluid Chromatography (SFC) start->step3 step1_1 Introduce an acidic additive like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) step1->step1_1 step2_1 Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) step2->step2_1 step3_1 SFC often provides better and faster separations for chiral compounds step3->step3_1 step1_2 This forms an ion-pair with the amine in the mobile phase, which can enhance interaction with the CSP step1_1->step1_2 result1 Improved Resolution? step1_2->result1 result1->step2 No end_success Successful Enantioseparation result1->end_success Yes step2_2 The chiral recognition mechanism is highly specific to the analyte and CSP step2_1->step2_2 step2_2->end_success step3_2 Utilize CO2-based mobile phases with alcohol modifiers and acidic/basic additives step3_1->step3_2 step3_2->end_success

Caption: Workflow for troubleshooting chiral separations of basic amines.

Expert Insight on Acidic Additives in Chiral Separations:

The use of a strong acidic additive in the mobile phase for chiral separations of basic compounds can seem counterintuitive but is a powerful technique.[13][14] The acid forms a salt with the basic amine in the mobile phase.[13] This ion pair can then have more favorable interactions with the chiral stationary phase, leading to enhanced enantioselectivity.[13][14] It is believed that this may also create a localized decrease in pH near the stationary phase, further influencing the separation.[13][14]

Advanced Purification Techniques

For particularly challenging basic amine purifications, consider these advanced techniques:

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase.[15] It is highly effective for the purification of chiral compounds, including basic amines.[15][16][17][18] The use of co-solvents and additives (both acidic and basic) allows for fine-tuning of selectivity.[18]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[19][20][21] For basic amines, a cation-exchange resin (negatively charged) is used.[20] The amine binds to the resin and is then eluted by increasing the ionic strength or changing the pH of the mobile phase.[20][21] This can be a very effective "catch and release" method for purification.[20]

By understanding the fundamental interactions between your basic amine compounds and the various components of your chromatographic system, you can systematically troubleshoot and overcome these common purification challenges.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • GP GASPACK S.A. Ion Exchange Reclaimers for Amine Cleaning & Purification. [Link]

  • Welch, C. J., et al. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • FAGG. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • LCGC International. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. [Link]

  • Pearson. (2023, November 30). Amine Reactions Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Desfontaine, V., et al. (2012, November 2). Analysis of basic compounds by supercritical fluid chromatography: attempts to improve peak shape and maintain mass spectrometry compatibility. PubMed. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines. [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • ResearchGate. Ion-Exchange Chromatography and Its Applications. [Link]

  • INIS-IAEA. (2024, December 29). Radiation and Chemical Stability of Amines. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • HPLC.eu. chiral columns. [Link]

  • EPTQ. Chemical analysis in amine system operations. [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. [Link]

  • FTC Filters. AMINE FILTRATION. [Link]

  • Agilent. (2001, March 15). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. [Link]

  • LCGC International. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • ResearchGate. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]

  • International Pharmaceutical Industry. Improved Antibody Purification Process Through Use of Additives. [Link]

  • PubMed. (2008, April 10). Influence of additives including amine and hydroxyl groups on aqueous ammonia absorbent for CO2 capture. [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of pyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges with these basic compounds. Here, you will find in-depth, field-proven insights and step-by-step protocols to diagnose and rectify common issues like peak tailing, fronting, and broadening.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridine peaks tailing? This is the most common issue I face.

A: Peak tailing for basic compounds like pyridine is overwhelmingly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprit is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2][3] These silanol groups can become deprotonated (negatively charged) at mobile phase pH values above 3, leading to strong ionic interactions with the protonated (positively charged) pyridine molecule. This creates a secondary, stronger retention mechanism in addition to the primary reversed-phase interaction, resulting in a "tail" as the molecules slowly elute from these active sites.[2][3]

Other significant causes include:

  • Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) in the silica matrix or from HPLC system components can act as Lewis acids, creating highly active sites that chelate with pyridine, causing severe tailing.[3][4][5]

  • Column Overload: Injecting too much sample can saturate the primary retention mechanism, making secondary interactions more prominent.[1][6]

  • Physical Issues: Voids in the column packing bed or excessive extra-column volume (e.g., long tubing) can also distort peak shape.[1][7]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This guide provides a logical workflow to identify and resolve the root cause of peak tailing for pyridine compounds.

Visualizing the Workflow: From Problem to Solution

G cluster_0 Step 1: Mobile Phase Optimization cluster_1 Step 2: Column & Hardware Evaluation cluster_2 Step 3: Final Checks A Start: Tailing Peak Observed B Adjust Mobile Phase pH to 2.5-3.0 using 0.1% Formic Acid or TFA A->B C Is Peak Shape Improved? B->C D Add Competing Base (e.g., 5-10 mM TEA) to Mobile Phase C->D No L Problem Solved: Symmetrical Peak Achieved C->L Yes E Is Peak Shape Now Acceptable? D->E F Switch to an Inert, End-Capped or Polar-Embedded Column E->F No E->L Yes G Check for Metal Contamination (System & Column) F->G H Perform Metal Chelation/Passivation Flush with EDTA G->H I Is Peak Shape Improved? H->I J Verify Injection Volume (Reduce to check for overload) I->J No I->L Yes K Check for Extra-Column Volume (e.g., tubing length) J->K K->L If Optimized

Sources

minimizing side reactions in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket Focus: Minimizing Side Reactions in Substituted Pyridine Synthesis

Mission Statement

Welcome to the Pyridine Synthesis Support Center. We do not provide generic textbook definitions here. Our goal is to troubleshoot the specific failure modes—tars, regioisomers, and stalled intermediates—that plague the synthesis of substituted pyridines. This guide treats your chemical synthesis as a workflow that requires debugging, offering root-cause analysis and validated patches for your experimental protocols.

Module 1: The Hantzsch Bottleneck (Aromatization Failures)

Case Study: User reports a yellow, oily product instead of a crystalline solid. NMR shows aliphatic peaks where aromatics should be.

Root Cause Analysis

The Hantzsch synthesis produces a 1,4-dihydropyridine (1,4-DHP) intermediate.[1][2][3] The "side reaction" here is actually a stalled reaction. The DHP ring is stable and requires an active oxidative step to aromatize. If you rely solely on air oxidation or weak oxidants, you will isolate the DHP or a mixture of DHP and disproportionation products.

Troubleshooting Protocol: Oxidative Aromatization

Objective: Convert 1,4-DHP to Pyridine without substituent degradation.

MethodReagentConditionsBest ForRisk Factor
Standard HNO

Dilute, gentle heatAlkyl-substituted pyridinesHigh: Can oxidize alkyl side chains to carboxylic acids.
Mild (Recommended) DDQ 1.1–1.2 eq, Reflux in DichloromethaneAcid-sensitive substratesLow: Excellent tolerance, easy workup.
Green CAN (Ceric Ammonium Nitrate)2.0 eq, Acetonitrile/Water, RTRapid synthesisMedium: Aqueous workup required.
Solid State MnO

Excess (5–10 eq), Reflux in DCMLabile benzylic positionsLow: Heterogeneous, simple filtration.
Step-by-Step Fix (The DDQ Protocol)
  • Diagnosis: Confirm DHP presence via

    
    H NMR (look for the characteristic singlet at 
    
    
    
    4.5–5.0 ppm for the C4 proton).
  • Setup: Dissolve crude 1,4-DHP (1.0 mmol) in Dichloromethane (10 mL).

  • Addition: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol) portion-wise at room temperature. Note: Exothermic.

  • Monitoring: Stir for 1–2 hours. The reaction mixture will turn deep red/brown (charge transfer complex) and then precipitate the reduced hydroquinone.

  • Workup: Filter the mixture through a pad of celite. Wash the filtrate with saturated NaHCO

    
     (removes residual hydroquinone). Dry and concentrate.
    
Visual Workflow: Hantzsch Debugging

Hantzsch_Troubleshooting Start Reagents: Aldehyde + Ketoester + Ammonia DHP Intermediate: 1,4-Dihydropyridine (Yellow Solid/Oil) Start->DHP Condensation Oxidation Step: Oxidative Aromatization DHP->Oxidation Crucial Step Fail_Tar Side Reaction: Polymerization/Tar (Excess Heat) DHP->Fail_Tar Air oxidation/Light Pyridine Target: Substituted Pyridine Oxidation->Pyridine DDQ/MnO2 Fail_Cleavage Side Reaction: Substituent Cleavage (Harsh Oxidant) Oxidation->Fail_Cleavage HNO3 (if labile groups)

Figure 1: Critical control points in Hantzsch synthesis. The oxidation step is the primary source of failure.

Module 2: The "Pyridine Problem" in Cross-Coupling

Case Study: User attempts Suzuki coupling on a 2-pyridyl boronic acid. Yield is <10%, and the major product is the deboronated pyridine (protonolysis).

Root Cause Analysis

This is the Protodeboronation trap. 2-Pyridyl boronic acids are notoriously unstable. The basic nitrogen atom coordinates intramolecularly or intermolecularly to the boron center, facilitating hydrolysis of the C-B bond before transmetalation can occur.

Troubleshooting Protocol: Stabilizing the Nucleophile

Do NOT use standard 2-pyridyl boronic acid. Use one of these alternatives:

  • MIDA Boronates (Burke Method):

    • Why: The N-methyliminodiacetic acid (MIDA) ligand cages the boron, preventing the nitrogen from coordinating and initiating hydrolysis.

    • Protocol: Use slow-release conditions (K

      
      PO
      
      
      
      , H
      
      
      O/Dioxane) to hydrolyze the MIDA ester in situ at a rate matching the catalytic cycle.
  • Molander Salts (BF

    
    K): 
    
    • Why: Potassium trifluoroborates are air-stable and less prone to rapid hydrolysis.

    • Protocol: Requires a Lewis acid additive or specific solvent systems to "uncage" the active species.

  • Invert the Coupling:

    • Strategy: Use a 2-halopyridine (electrophile) and an aryl boronic acid (nucleophile).[4] 2-halopyridines are stable.

    • Catalyst: Use bulky phosphine ligands (e.g., XPhos, SPhos) to prevent the pyridine nitrogen from poisoning the Palladium catalyst.

Decision Logic: Coupling Strategy

Suzuki_Logic Start Target: 2-Arylpyridine Q1 Is Pyridine the Nucleophile (B)? Start->Q1 Yes YES Q1->Yes No NO (Py is Electrophile) Q1->No Risk HIGH RISK: Protodeboronation Yes->Risk Safe Standard Coupling (Use Buchwald Ligands) No->Safe Solution1 Use MIDA Boronate (Slow Release) Risk->Solution1 Solution2 Use BF3K Salt (Molander) Risk->Solution2

Figure 2: Decision matrix for minimizing protodeboronation during Suzuki coupling of pyridines.

Module 3: Regiocontrol in Condensation (Kröhnke/Bohlmann-Rahtz)

Case Study: User reports a 50:50 mixture of regioisomers when condensing an unsymmetrical ketone with an enamine.

Root Cause Analysis

In cyclocondensation reactions (like Bohlmann-Rahtz), the regiochemistry is determined by the initial Michael addition. If the Michael acceptor (alkynone or enone) has similar steric/electronic environments at both ends, or if the reaction temperature allows equilibration (thermodynamic control), you will lose regioselectivity.

Technical Fixes
  • Temperature Staging:

    • Perform the Michael addition at low temperature (-10°C to 0°C) to lock in the kinetic product.

    • Only heat the reaction after the intermediate aminodienone has formed to drive the cyclodehydration.

  • Lewis Acid Catalysis:

    • Use Yb(OTf)

      
        (10-20 mol%) or ZnBr
      
      
      
      . These catalyze the Michael addition at lower temperatures, preventing the thermal equilibration that leads to isomer mixtures.
  • Kröhnke Specifics:

    • Use pyridinium salts as the nucleophile component. The leaving group ability of the pyridinium moiety drives the reaction forward irreversibly, often providing superior regiocontrol compared to standard 1,3-dicarbonyl condensations.

Frequently Asked Questions (FAQs)

Q: My pyridine product is water-soluble and I can't extract it. How do I isolate it? A: Pyridines are basic. If your aqueous layer is acidic, the pyridine is protonated (pyridinium) and trapped in the water.[5]

  • Fix: Neutralize the aqueous layer to pH 8–9 using saturated NaHCO

    
     or Na
    
    
    
    CO
    
    
    before extraction.
  • Alternative: For highly polar pyridines, use continuous extraction with Chloroform or salt out the aqueous layer with NaCl before extracting with Ethyl Acetate/Isopropanol (9:1).

Q: I see a "M+16" peak in my Mass Spec. Did I oxidize my product? A: You likely formed the Pyridine N-Oxide .

  • Cause: Using peracids (mCPBA) or vigorous stirring in air with transition metals present.

  • Fix: If N-oxide is unwanted, treat the crude mixture with PCl

    
      or Zn powder/NH
    
    
    
    Cl
    to reduce it back to the pyridine. To prevent it, degas solvents and use an inert atmosphere (Argon/Nitrogen).[6]

Q: The reaction turned into a black tar. What happened? A: Pyridines, especially electron-rich ones, are prone to oxidative polymerization.

  • Fix: Add a radical scavenger like BHT (butylated hydroxytoluene) if the reaction mechanism allows. Ensure temperatures do not exceed 120°C unless strictly necessary.

References

  • Burke, M. D., et al. (2012). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition. Link

  • Bagley, M. C., et al. (2002).[7] "A new one-step synthesis of pyridines under microwave-assisted conditions."[7] Tetrahedron Letters. Link

  • Vanden Eynde, J. J., et al. (1995). "Aromatization of Hantzsch 1,4-dihydropyridines with mild oxidants." Tetrahedron. (Focus on DDQ/MnO2 usage).
  • Molander, G. A., et al. (2010). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. Link

  • Kröhnke, F. (1976).[8] "The Specific Synthesis of Pyridines and Oligopyridines." Synthesis. Link

Sources

Technical Support Center: Enhancing Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Paradox

Welcome to the Technical Support Center. You are likely here because pyridine is behaving exactly as its electronic structure dictates—but not how your synthesis requires.

The "Pyridine Paradox" is the central troubleshooting challenge:

  • Electrophilic Attack (

    
    ):  The electron-deficient ring and the electronegative nitrogen deactivate the system, making C3-functionalization sluggish and harsh.
    
  • Nucleophilic Attack (

    
     / Radical):  The ring is highly receptive to nucleophiles at C2 and C4, but distinguishing between these two positions is notoriously difficult, often resulting in inseparable regioisomeric mixtures.
    
  • Catalyst Poisoning: The nitrogen lone pair is an excellent ligand, frequently shutting down transition-metal catalysts intended for C-H activation.

This guide abandons generic textbook advice in favor of field-proven, high-fidelity protocols to force regioselectivity where you need it.

Visual Troubleshooting Assistant

Before proceeding, use this logic map to identify the correct workflow for your target regioisomer.

PyridineLogic start Target Position? c2 C2 Position start->c2 c3 C3 Position start->c3 c4 C4 Position start->c4 c2_method1 Minisci Reaction (Acidic/Radical) c2->c2_method1 Alkyl/Acyl c2_method2 N-Oxide Rearrangement (Boekelheide) c2->c2_method2 Hydroxyl/Cl c3_method1 Ir-Catalyzed Borylation (Steric Control) c3->c3_method1 General c3_method2 S_EAr (Harsh) (Nitration/Bromination) c3->c3_method2 Specific c4_method1 Maleate Blocking Group (Baran Method) c4->c4_method1 Alkyl c4_method2 N-Aminopyridinium Salts c4->c4_method2 Aryl/Heteroaryl

Caption: Decision matrix for selecting the optimal functionalization strategy based on target regiochemistry.

Module 1: The C4 Challenge (Overcoming C2 Competition)

The Issue: Under standard radical conditions (Minisci), the C2 position is electronically and statistically favored over C4. The Fix: Steric blocking of the N-center to shield C2, forcing the radical to C4.

Protocol A: Maleate-Directed C4-Alkylation

Reference: Choi et al., J. Am. Chem. Soc. 2021 [1]

This method uses a "dumb" blocking group (maleic acid) that is cheap, installs easily, and directs radicals exclusively to C4.[1]

Workflow:

  • Blocking Group Installation: React pyridine with dimethyl maleate.

  • Minisci Reaction: Perform decarboxylative alkylation.

  • Deprotection: Remove the blocking group with base.[2]

Step-by-Step Protocol:

StepActionCritical Technical Note
1. Activation Dissolve pyridine (1.0 equiv) and dimethyl maleate (1.0 equiv) in HOAc/DCM (1:4). Stir at RT for 12h.[3]The resulting pyridinium salt often precipitates or can be used after solvent evaporation. This creates the steric bulk around C2.
2. Radical Gen. Suspend salt in H2O/DCM (1:1). Add alkyl carboxylic acid (2.0 equiv) and AgNO3 (0.2 equiv).The biphasic system is crucial. The organic layer solubilizes the radical precursor; the aqueous layer hosts the catalyst.
3. Initiation Heat to 50°C. Add (NH4)2S2O8 (2.0 equiv) dropwise over 10 min.CAUTION: Rapid gas evolution (CO2). Ensure adequate venting.
4. Workup Separate layers. Treat the organic layer with DBU (3.0 equiv) for 30 min at RT.DBU promotes the retro-Michael addition, removing the maleate blocking group and restoring the pyridine.

Troubleshooting FAQ:

  • Q: My yield is low (<30%).

    • A: Check your radical source. Primary carboxylic acids work best. Tertiary acids are unstable and decarbonylate too fast. Increase Ag catalyst loading to 30 mol% if the acid is sluggish.

  • Q: I see C2 alkylation despite the blocking group.

    • A: The blocking group might have fallen off during the reaction. Ensure the pH of the aqueous layer remains acidic (pH < 4) during the radical step. If the pH rises, the salt deprotonates and the blocking group detaches.

Module 2: C3-Selectivity (The "Electrophilic" Void)

The Issue: Direct alkylation/arylation at C3 is nearly impossible via Friedel-Crafts due to ring deactivation. The Fix: Iridium-catalyzed C-H borylation. This reaction is sterically governed, avoiding the C2 (ortho to N) position and favoring C3/C4. In 2-substituted pyridines, it exclusively targets C5 (equivalent to C3).

Protocol B: Ir-Catalyzed C-H Borylation

Reference: Mkhalid et al., Chem. Rev. 2010 [2]

Step-by-Step Protocol:

  • Glovebox Setup: In a N2-filled glovebox, combine

    
     (1.5 mol%) and dtbpy (3 mol%) in hexane or THF.
    
    • Why: The active catalyst is an Ir(III)-tris(boryl) species generated in situ. Oxygen kills this immediately.

  • Reagent Addition: Add

    
     (0.5 equiv relative to substrate if bis-borylation is feared; 1.1 equiv for conversion).
    
  • Substrate: Add pyridine substrate. Seal the vial.

  • Reaction: Heat to 80°C for 4-16 hours.

  • Workup: Evaporate volatiles. The resulting pinacol boronate ester is stable on silica gel.

Data Table: Ligand Effects on Selectivity

LigandC3:C4 SelectivityYieldNotes
dtbpy ~2:1HighStandard ligand. Sterically sensitive.
tmphen >10:1Mod.Tetramethylphenanthroline. Bulky ligand pushes reaction away from C4 (if sterically crowded) to C3.
dmpe PoorLowElectron-rich phosphines often poison the Ir center. Stick to bipyridines.

Module 3: C2-Selectivity (Controlling the Minisci)

The Issue: While C2 is naturally favored by nucleophilic radicals, over-alkylation (C2,6-disubstitution) is a plague. The Fix: Control protonation states and solvent effects.

Protocol C: Mono-Selective Minisci Alkylation

Reference: Duncton, Med. Chem. Commun. 2011 [3]

Troubleshooting Guide:

  • Symptom: Significant amount of C2,C6-dialkylated product.

    • Root Cause: The mono-alkylated product is more lipophilic and basic than the starting material, making it a better substrate for the second radical attack.

    • Solution:

      • Biphasic Solvent: Use DCM/Water (1:1). The mono-alkylated product will extract into the DCM layer, protecting it from further reaction with the water-soluble radical flux.

      • Stoichiometry: Use a deficiency of the radical precursor (0.8 equiv). It is better to recover starting material than to separate bis-alkylated impurities.

  • Symptom: Reaction stalls after 1 hour.

    • Root Cause: Ag(I) catalyst has precipitated as Ag(0).

    • Solution: Add TFA (1.0 equiv). This solubilizes the silver and maintains the pyridine in its activated protonated form.

Module 4: Catalyst Poisoning (Pd/Pt/Rh)

The Issue: The pyridine nitrogen coordinates to soft metals (Pd, Pt), creating a "dead" complex. The Fix: The N-Oxide Route.

Mechanism: N-oxidation removes the lone pair's ability to coordinate to the metal. After functionalization, the N-oxide is reduced.

Workflow Visualization:

NOxide pyr Pyridine (Poison) nox Pyridine N-Oxide (Active Substrate) pyr->nox Oxidation mcpba m-CPBA DCM, 0°C mcpba->pyr func Funct. N-Oxide nox->func C-H Activation cat Pd-Catalyzed Coupling cat->nox prod Functionalized Pyridine func->prod Deoxygenation red PCl3 or Zn/NH4Cl Reduction red->func

Caption: The N-oxide bypass strategy effectively neutralizes the nitrogen lone pair, enabling Pd-catalyzed cross-couplings.

Reduction Tip: Avoid


 for deoxygenation if you have halogens present (dehalogenation risk). Use Zn powder (3 equiv) + NH4Cl (sat. aq)  in MeOH at reflux for a mild, chemoselective deoxygenation.

References

  • Choi, J., et al. (2021).[2] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society. [4]

  • Mkhalid, I. A., et al. (2010). "C-H Activation for the Construction of C-B Bonds." Chemical Reviews.

  • Duncton, M. A. J. (2011).[1] "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[1] Med.[1] Chem. Commun.

  • Stephens, D. E., et al. (2021). "Base-mediated C4-selective C-H-sulfonylation of pyridine."[5][6] ChemRxiv.

  • Kim, H., et al. (2023).[7] "Nucleophilic C4-selective (hetero)arylation of pyridines." Frontiers in Chemistry.

Sources

Technical Support Center: A Troubleshooting Guide to Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aminopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing aminopyridine scaffolds. Aminopyridines are fundamental building blocks in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental hurdles, explaining the underlying chemical principles and providing actionable solutions.

Issue 1: Low Yield or Stalled Reaction in Chichibabin Amination

Question: My Chichibabin reaction to synthesize a 2-aminopyridine is giving me a very low yield, or the reaction doesn't seem to go to completion. I'm reacting pyridine with sodium amide (NaNH₂) in toluene at reflux, but the conversion is poor. What's going wrong?

Answer: Low yield in a Chichibabin reaction is a frequent challenge, often rooted in the quality of the amide reagent, reaction conditions, or inherent substrate limitations. The reaction is a nucleophilic aromatic substitution where an amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion (H⁻).[3][4]

Potential Causes & Solutions:

  • Reagent Quality (Sodium Amide): Paradoxically, overly pure sodium amide can be less effective.[5] The reaction is often initiated or catalyzed by impurities. However, old or poorly stored NaNH₂ can be deactivated due to hydrolysis.

    • Solution: Use a commercially available grade of sodium amide that is known to be effective for this reaction. If you suspect your reagent is old, consider opening a new bottle. Avoid using the purest grade available unless a specific protocol calls for it.

  • Reaction Temperature & Solvent: Traditional Chichibabin reactions require high temperatures (100–130°C) to overcome the activation energy.[3] Using a solvent with a boiling point that is too low will result in an incomplete reaction.

    • Solution: Ensure your reaction is heated sufficiently. High-boiling inert solvents like xylene or toluene are standard.[3][4] For sensitive substrates, milder, modern variants have been developed. For instance, using a NaH-iodide composite can facilitate the reaction at lower temperatures (e.g., 65-85°C).[6]

  • Basicity of the System (pKa): The reaction rate is sensitive to the basicity of the reaction medium. The ideal pKa range for the heterocyclic substrate is between 5 and 8.[4] If the system is too basic, the buildup of electron density on the ring can reduce its electrophilicity, slowing the initial nucleophilic attack.

    • Solution: While difficult to adjust in a standard Chichibabin setup, this highlights why certain substituted pyridines may react poorly. If your substrate falls outside the optimal pKa range, consider alternative synthetic routes.

  • Incomplete Hydride Elimination: The final aromatization step involves the elimination of a hydride ion. This can be sluggish and is often facilitated by excess amide or an oxidant.

    • Solution: Ensure you are using a sufficient excess of sodium amide as per your protocol. Some modern protocols use potassium amide (KNH₂) with an oxidant like KMnO₄ in liquid ammonia for more sensitive substrates.[3]

Troubleshooting Workflow: Low Yield in Amination Reactions

This diagram outlines a logical approach to diagnosing and solving low-yield issues.

G start Low Yield Observed reagent Check Reagent Quality (NaNH₂, Amine Source) start->reagent conditions Verify Reaction Conditions (Temp, Solvent, Time) start->conditions side_reactions Analyze for Side Products (TLC, LC-MS, NMR) start->side_reactions substrate Assess Substrate Reactivity (Electronics, Sterics) start->substrate reagent_sol Use Fresh/Different Grade Reagent Consider Additives (e.g., LiI) reagent->reagent_sol Issue Found conditions_sol Increase Temperature or Switch to Higher-Boiling Solvent Increase Reaction Time conditions->conditions_sol Issue Found side_reactions_sol Adjust Stoichiometry Change Order of Addition Lower Temperature side_reactions->side_reactions_sol Issue Found substrate_sol Switch to an Alternative Method: - From N-Oxide - Buchwald-Hartwig Amination - MCR Approach substrate->substrate_sol No Other Issues

Caption: A decision tree for troubleshooting low-yield aminopyridine synthesis.

Issue 2: Formation of Dimer Byproducts

Question: I'm observing a significant amount of a bipyridine-like byproduct in my reaction mixture, competing with my desired 2-aminopyridine. How can I suppress this dimerization side reaction?

Answer: Dimerization is a known side reaction in Chichibabin-type syntheses, especially with certain substrates.[4] This occurs when the intermediate σ-adduct or a related species acts as a nucleophile, attacking another molecule of the starting pyridine.

Potential Causes & Solutions:

  • Reaction Conditions: High temperatures and concentrated solutions can favor bimolecular side reactions like dimerization.

    • Solution: While high temperature is often necessary, running the reaction at the lower end of the effective range may help. Additionally, applying pressure can sometimes favor the desired amination over dimerization. One study showed that for 4-tert-butylpyridine, increasing nitrogen pressure from atmospheric to 350 psi dramatically increased the yield of the aminated product from 11% to 74% while suppressing dimer formation.[4]

  • Substrate Effects: The electronic and steric properties of your starting pyridine can influence the propensity for dimerization.

    • Solution: If dimerization is intractable for your specific substrate, an alternative synthetic strategy is the most practical solution. Synthesizing 2-aminopyridines via the substitution of a 2-halopyridine using a transition-metal-catalyzed method (e.g., Buchwald-Hartwig or Goldberg amination) avoids the conditions that lead to dimerization.[7][8]

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked, but I'm struggling to isolate the pure aminopyridine from the crude reaction mixture. What are the best practices for work-up and purification?

Answer: Purification of aminopyridines can be challenging due to their basicity and solubility properties. A carefully planned work-up procedure is critical.

Potential Causes & Solutions:

  • Improper Work-up: Aminopyridines are basic compounds. The work-up must effectively separate them from unreacted starting materials, inorganic salts, and byproducts.

    • Solution (General Protocol):

      • Quenching: Carefully quench the reaction mixture, often by slowly adding it to ice water.[9][10]

      • Neutralization/Basification: Adjust the pH. For extracting the basic aminopyridine into an organic solvent, the aqueous layer should be made basic (e.g., with NaOH or Na₂CO₃) to ensure the product is in its free base form.[11] Conversely, to remove basic impurities, you can acidify the solution and extract the neutral compounds.

      • Extraction: Use a suitable organic solvent like ethyl acetate, ether, or dichloromethane for extraction.[11][12][13] Multiple extractions are often necessary.

      • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Residual Starting Material/Reagents: Sometimes, a large excess of a starting material (e.g., 2-aminopyridine used in a subsequent derivatization) can be difficult to remove.

    • Solution (Chromatography):

      • Silica Gel Chromatography: This is a standard method. A solvent system like hexanes/ethyl acetate or dichloromethane/methanol is commonly used.[14]

      • Cation-Exchange Chromatography: This is a highly effective method for separating basic aminopyridine derivatives from excess neutral or acidic compounds. One reported method uses a Dowex 50X8 column to efficiently remove a large excess of 2-aminopyridine from a reaction mixture.[15]

  • Product Properties: The product itself might be an oil, highly water-soluble, or prone to decomposition.

    • Solution (Recrystallization): If the product is a solid, recrystallization is an excellent final purification step. Common solvent systems include benzene/ligroin, ethanol/hexane, or simply water.[13][16] Adding a decolorizing agent like activated charcoal (Norit) can help remove colored impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing 3-aminopyridine? A1: The classic and reliable method for synthesizing 3-aminopyridine is the Hofmann rearrangement of nicotinamide (the amide of nicotinic acid). This reaction is typically carried out using sodium hypobromite (generated in situ from bromine and sodium hydroxide) in an aqueous solution. The procedure is well-documented in Organic Syntheses and provides good yields of high-purity product after recrystallization.[13]

Q2: I need to synthesize a substituted 2-aminopyridine, but the Chichibabin reaction fails. What is a more versatile alternative? A2: A highly effective and more general alternative is the synthesis from pyridine N-oxides. This approach is compatible with a wider range of functional groups and can succeed where other methods fail.[17] The reaction often involves activating the N-oxide and reacting it with an isocyanide, followed by hydrolysis of an intermediate to yield the desired 2-aminopyridine.[17] Another powerful strategy is the palladium-catalyzed Buchwald-Hartwig amination of 2-halopyridines.[7]

Key Aminopyridine Synthesis Strategies

G cluster_2amino 2-Aminopyridines cluster_3amino 3-Aminopyridines cluster_4amino 4-Aminopyridines chichibabin Chichibabin Reaction Pyridine + NaNH₂ Pros: Direct, Atom-economical Cons: Harsh conditions, Side reactions n_oxide From N-Oxides Pyridine N-Oxide + Activator Pros: Versatile, Milder conditions Cons: Multi-step, Reagent cost buchwald Buchwald-Hartwig 2-Halopyridine + Amine + Pd catalyst Pros: High functional group tolerance Cons: Catalyst cost, Ligand screening hofmann Hofmann Rearrangement Nicotinamide + NaOBr Pros: Reliable, Good yield Cons: Stoichiometric bromine use mcr Multicomponent Reaction From Chromones, Pyridinium salts Pros: One-pot, High efficiency Cons: Scalability challenges reduction Reduction of Nitro-Compound 4-Nitropyridine-N-Oxide + Fe/Acid Pros: High yield, Established Cons: Multi-step from pyridine

Caption: Comparison of common synthetic routes to aminopyridine isomers.

Q3: My reductive amination using a 2-aminopyridine derivative is not working well. Are these substrates known to be difficult? A3: Yes, 2-aminopyridines can be challenging substrates for reductive amination.[18] Their low nucleophilicity, a consequence of the electron-withdrawing nature of the pyridine ring and potential for chelation with reagents, can lead to poor conversion. To improve the reaction, you may need to use a large excess of the ketone, screen different buffer systems to optimize the pH for imine formation, and potentially use more forcing conditions (higher temperature or longer reaction times).[18]

Featured Experimental Protocol

Protocol: Synthesis of 2-Aminopyridines from Pyridine N-Oxides

This one-pot, two-step procedure is adapted from Liu et al. and provides an efficient route that avoids the harsh conditions of the Chichibabin reaction.[17]

Step 1: Formation of N-Formylaminopyridine Intermediate

  • To a 10 mL microwave reaction tube, add the pyridine N-oxide (1.0 equiv), the desired isocyanide (e.g., benzyl isocyanide, 1.0 equiv), and an activator such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv).

  • Add a solvent mixture, such as acetonitrile/DMF (3:1), to achieve a concentration of 0.1 M based on the N-oxide.

  • Seal the tube and heat the reaction mixture. This can be done using microwave irradiation (e.g., 150 °C for 15 minutes) or conventional heating (e.g., 105 °C for 4 hours) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting N-oxide.

Step 2: In Situ Deprotection to 2-Aminopyridine

  • After cooling the reaction mixture, concentrate it under reduced pressure to remove the more volatile solvents (e.g., acetonitrile). DMF will likely remain.

  • Add 1 M HCl (aqueous) and a co-solvent like THF to the residue.

  • Stir this mixture at 50 °C until the conversion of the formamide intermediate to the final aminopyridine product is complete (monitor by TLC or LC-MS).

  • Perform a standard aqueous work-up: cool the mixture, neutralize with a base (e.g., aq. NaOH), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the final 2-aminopyridine.

ParameterRecommended ConditionReference
Reagents N-Oxide (1 eq), Isocyanide (1 eq), Activator (1 eq)[17]
Solvent MeCN/DMF (3:1)[17]
Temperature (Step 1) 105-150 °C[17]
Deprotection (Step 2) 1 M HCl in THF, 50 °C[17]
Typical Yield Up to 84% (isolated)[17]

References

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]

  • Grokipedia. Chichibabin reaction. Grokipedia. [Link]

  • Lee, Y. C., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Blum, T. R., et al. (2023). N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers. [Link]

  • Liu, K. C., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. [Link]

  • Marrero, J. G., et al. (2023). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Journal of the American Chemical Society. [Link]

  • Kaga, A., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

  • Wikipedia. Chichibabin reaction. Wikipedia. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Gorys, V., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • C. D. G. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. The Chemical Record. [Link]

  • Doraghi, F., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Sharma, P., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • El Badaoui, Y., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Catalysts. [Link]

  • Gupton, J. T., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Chemistry. [Link]

  • OSHA. Aminopyridines (PV2143). OSHA. [Link]

  • Chemistry Notes. Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses. [Link]

  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. (PDF) A simple synthesis of aminopyridines: use of amides as amine source. [Link]

  • Kaga, A., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Chemical Communications. [Link]

  • ResearchGate. Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. [Link]

  • Reddit. Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • ResearchGate. 14 questions with answers in AMINOPYRIDINES | Science topic. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

Sources

Technical Support Center: Enhancing the Stability of Aminopyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability of aminopyridine-based drugs. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experimental work. Our goal is to equip you with the scientific rationale and methodologies necessary to ensure the integrity and robustness of your aminopyridine compounds.

Frequently Asked Questions (FAQs)

General Stability Concerns

Question 1: My aminopyridine-based drug is showing signs of degradation during storage. What are the most common degradation pathways I should investigate?

Answer: Aminopyridine derivatives are susceptible to several degradation pathways, primarily oxidation, hydrolysis, and photodecomposition.

  • Oxidation: The pyridine ring and the amino group are both susceptible to oxidation. The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, a common degradation product found under oxidative stress conditions.[1][2][3] For instance, 3,4-diaminopyridine can degrade into 3,4-diaminopyridine-N-oxide and 4-amino, 3-nitropyridine under oxidative stress.[2][3] The amino group can also be oxidized, leading to the formation of nitroso or nitro derivatives.

  • Hydrolysis: While generally stable, some aminopyridine derivatives, especially those with other susceptible functional groups like esters or amides, can undergo hydrolysis. The rate of hydrolysis is often pH-dependent. For example, the hydrolysis of N-salicylidene-2-aminopyridine is influenced by pH and can be catalyzed by metal ions.[4][5]

  • Photodecomposition: Exposure to light, particularly UV radiation, can induce photodegradation. The specific degradation products will depend on the structure of the molecule and the wavelength of light. It is crucial to protect aminopyridine compounds from light during storage and handling.[6][7]

Question 2: I am starting a new project with an aminopyridine-based compound. What initial steps should I take to assess its stability?

Answer: A proactive approach to stability assessment is crucial. We recommend initiating forced degradation studies early in your project. These studies intentionally expose the drug to harsh conditions to identify potential degradation products and pathways.[8][9][10][11]

A typical forced degradation study protocol involves subjecting the compound to:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.[6][9]

  • Oxidative Stress: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[2][6][8]

  • Thermal Stress: Heating the solid drug or a solution at a high temperature.

  • Photostability: Exposing the drug to UV and visible light as per ICH Q1B guidelines.[8]

The samples from these studies should be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][6][12]

Troubleshooting Guide

Addressing Specific Degradation Issues

Question 3: My HPLC analysis shows a new peak that I suspect is an N-oxide degradation product. How can I confirm this and prevent its formation?

Answer: The formation of an N-oxide is a common oxidative degradation pathway for pyridine-containing compounds.[2]

Confirmation:

  • Mass Spectrometry (MS): The most definitive way to identify the N-oxide is through mass spectrometry. The N-oxide will have a molecular weight that is 16 Da higher than the parent compound.

  • Reference Standard: If available, compare the retention time and spectral data of the unknown peak with a synthesized N-oxide reference standard.

Prevention:

  • Inert Atmosphere: Protect your compound from oxygen by storing and handling it under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: In formulation studies, consider the inclusion of antioxidants. The choice of antioxidant will depend on the formulation type (e.g., ascorbic acid for aqueous formulations, butylated hydroxytoluene (BHT) for lipid-based formulations).

  • Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Question 4: I've observed a loss of potency in my aminopyridine drug solution over time, and the pH has shifted. What is the likely cause and how can I mitigate it?

Answer: A change in pH accompanied by a loss of potency often points to hydrolytic degradation. The amino group on the pyridine ring can influence the molecule's pKa, and changes in pH can affect the equilibrium between the ionized and non-ionized forms, which may have different stabilities.

Mitigation Strategies:

  • pH Optimization: Conduct a pH-rate profile study to determine the pH at which the drug is most stable. Formulate your solution at this optimal pH.

  • Buffering Agents: Use a suitable buffer system to maintain the pH within the optimal range. The choice of buffer is critical, as some buffer components can catalyze degradation.

  • Lyophilization: For long-term storage of solutions, consider lyophilization (freeze-drying) to remove water and prevent hydrolysis.

Workflow for Investigating and Improving Stability

Stability_Workflow Workflow for Aminopyridine Drug Stability Enhancement cluster_Investigation Investigation Phase cluster_Improvement Improvement Phase cluster_ChemMod cluster_Formulation A Identify Stability Issue (e.g., new impurity, loss of potency) B Characterize Degradation Product(s) (HPLC-MS, NMR) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) A->C D Elucidate Degradation Pathway B->D C->D E Chemical Modification Strategies D->E Select Strategy F Formulation Strategies D->F Select Strategy G Prodrug Design E->G H Bioisosteric Replacement E->H I Salt Formation E->I J Excipient Selection (Antioxidants, Buffers) F->J K Encapsulation (Liposomes, Nanoparticles) F->K L Use of Cyclodextrins F->L M Validate Improved Stability (Long-term and Accelerated Studies) G->M H->M I->M J->M K->M L->M

Caption: A systematic workflow for identifying stability issues and implementing improvement strategies.

Advanced Strategies for Stability Enhancement

Chemical Modification Approaches

Question 5: Beyond simple salt formation, what chemical modifications can I make to my aminopyridine drug to improve its stability?

Answer: Chemical modification is a powerful strategy to intrinsically improve the stability of a drug molecule. Key approaches include:

  • Prodrug Design: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[13][14][15] This approach can be used to mask a labile functional group, improving stability. For amines, common prodrug strategies involve the formation of amides, carbamates, or enamines that are enzymatically or chemically cleaved in the body.[14]

  • Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, leading to comparable biological activity but improved stability.[16][17][18][19][20] For example, a metabolically labile part of the molecule could be replaced with a more stable isostere. Structural modifications that reduce the electron density of the aminopyridine ring or block reactive sites can mitigate metabolic oxidation.[21][22]

  • Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can strengthen the chemical bonds (kinetic isotope effect), slowing down metabolism and improving stability.[18]

Formulation and Drug Delivery Strategies

Question 6: My aminopyridine drug is highly susceptible to degradation in solution. What advanced formulation strategies can I employ to protect it?

Answer: For highly labile compounds, advanced formulation strategies can provide a protective microenvironment.

  • Microencapsulation and Nanoencapsulation: Encapsulating the drug within a polymeric or lipid-based shell can protect it from the surrounding environment. This is particularly useful for protecting against hydrolysis and oxidation.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, encapsulating the labile portion within their hydrophobic cavity.[23][24][25][26][27] This can significantly improve the stability of the drug in aqueous solutions.[24][26][27]

  • Solid Dispersions: For solid dosage forms, creating a solid dispersion of the drug in a polymer matrix can improve stability by preventing crystallization and reducing molecular mobility.

Relationship between Stability Strategies

Caption: Interrelationship of degradation pathways and improvement strategies.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of an aminopyridine-based drug.

Materials:

  • Aminopyridine drug substance

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the drug in a suitable solvent (e.g., water/acetonitrile mixture).

  • Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid drug and a solution of the drug at an elevated temperature (e.g., 70°C).

  • Photodegradation: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent aminopyridine drug from its degradation products.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the parent drug and potential degradation products absorb (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL

Procedure:

  • Inject the undergraded drug solution to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).

Quantitative Data Summary

Stability Study of 4-Aminopyridine 10 mg Capsules[7]
Diluent Day 0 Day 14 Day 28 Day 62 Day 96 Day 125 Day 180 Day 365
Lactose100.0%98.7%99.5%98.6%97.4%96.8%95.9%94.2%
Microcrystalline Cellulose100.0%99.1%98.9%98.2%97.8%97.1%96.5%95.1%
Data represents the percentage of initial concentration remaining.
Stability of 4-Aminopyridine and 3,4-Diaminopyridine 5 mg Capsules[6]
Compound Storage Condition Duration % Remaining
4-Aminopyridine4°C6 months>95%
23°C6 months>95%
37°C1 month>95%
3,4-Diaminopyridine4°C6 months>95%
23°C6 months>95%
37°C1 month>95%

References

  • Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7605-9. Available from: [Link]

  • Donnelly, R. (2004). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-7. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. Available from: [Link]

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian journal of hospital pharmacy, 57(5), 283–287. Available from: [Link]

  • Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24). Available from: [Link]

  • Dash, A. C., & Prusti, J. (1987). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (5), 1133-1138. Available from: [Link]

  • Dash, A. C., & Prusti, J. (1987). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (5), 1133. Available from: [Link]

  • Raust, J. A., Goulay-Dufaÿ, S., Le Hoang, M. D., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 43(1), 83–88. Available from: [Link]

  • Barlin, G. B., & Perrin, D. D. (1967). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 647. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88. Available from: [Link]

  • Sharma, V., & Kumar, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Available from: [Link]

  • Veepuri, A. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available from: [Link]

  • Unknown Author. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]

  • Zappaterra, F., & Giovannini, P. P. (Eds.). (n.d.). Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available from: [Link]

  • Unknown Author. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. Available from: [Link]

  • Vaitekūnas, J., et al. (2015). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available from: [Link]

  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(11), 1142–1169. Available from: [Link]

  • Unknown Author. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available from: [Link]

  • Unknown Author. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available from: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Current medicinal chemistry, 15(22), 2362-2381. Available from: [Link]

  • Saokham, P., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2049. Available from: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Available from: [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 343-407). Available from: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Henney, H. R., et al. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Xenobiotica, 42(12), 1233-1241. Available from: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 203-221. Available from: [Link]

  • Unknown Author. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • Asad, M., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Tropical Journal of Pharmaceutical Research, 13(10), 1641. Available from: [Link]

  • Unknown Author. (2024). The Importance of Excipients in Drugs. Open Access Journals. Available from: [Link]

  • Kumar, R., et al. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. Nucleic acids research, 46(14), 6940–6951. Available from: [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 13-14. Available from: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Materials, 17(10), 2217. Available from: [Link]

  • Jójárt, B., et al. (2026). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. ResearchGate. Available from: [Link]

  • Stanković, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(21), 5035. Available from: [Link]

  • Loftsson, T., et al. (2007). Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. Available from: [Link]

  • Singh, A., & Sharma, P. K. (2023). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. Journal of Pharmaceutical Chemistry and Drug formulation, 5(3), 122-127. Available from: [Link]

  • Unknown Author. (2025). Challenges and Strategies in Prodrug Design: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Huynh, T. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian journal of hospital pharmacy, 57(5), 283–287. Available from: [Link]

  • Kulkarni, S. S., et al. (2024). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, R., & Singh, S. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(2), 177-187. Available from: [Link]

Sources

overcoming resistance mechanisms to aminopyridine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Current Time: 2026-02-19 | Location: Argentina Audience: Medicinal Chemists, Lead Optimization Teams, Assay Biologists

Welcome to the Technical Support Hub

You are accessing the central repository for troubleshooting resistance mechanisms in Aminopyridine-based Small Molecule Inhibitors . This guide addresses the three most common "Failure Modes" reported by researchers working with this pharmacophore:

  • Assay Artifacts: Solubility-driven false negatives.

  • Biological Efflux: P-glycoprotein (P-gp) mediated resistance.[1][2][3][4][5]

  • Target Mutation: The "Gatekeeper" residue steric clash.[6]

TICKET #101: "My IC50 shifted >100-fold between biochemical and cell-based assays."

Diagnosis: Suspected Efflux Pump Liability (MDR1/P-gp).

Aminopyridine scaffolds, particularly those with lipophilic substituents designed for kinase pocket affinity, are frequent substrates for the P-glycoprotein (P-gp/ABCC1) efflux pump. If your biochemical inhibition (


) is nanomolar (nM) but cellular 

is micromolar (

), the drug is likely being pumped out before engaging the target.
The Mechanism: The Efflux Loop

P-gp recognizes hydrophobic motifs on the aminopyridine core. It utilizes ATP hydrolysis to extrude the compound against its concentration gradient, effectively lowering the intracellular concentration


.
Validation Protocol: The Verapamil Shift Assay

To confirm this mechanism, you must perform a "Shift Assay" using a known P-gp inhibitor.

Materials:

  • Target Cells (e.g., MDR1-overexpressing cell line like KB-V1 or resistant patient-derived cells).

  • Test Compound (Aminopyridine derivative).[7]

  • Verapamil (P-gp inhibitor) or Cyclosporin A .

  • CellTiter-Glo or MTT reagent.

Step-by-Step Workflow:

  • Seed Cells: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment:

    • Group A: Treat with media + Vehicle (DMSO).

    • Group B: Treat with media + Verapamil (5–10

      
       final). Note: Ensure Verapamil concentration is non-toxic to this specific cell line.
      
  • Compound Dosing: Add serial dilutions of your Aminopyridine compound to both Group A and Group B.

  • Incubation: Incubate for 72 hours.

  • Readout: Measure viability.

Data Interpretation: Calculate the Fold Shift =


.
  • Shift > 3-fold: Confirmed P-gp substrate.

  • Shift < 2-fold: Resistance is likely intrinsic (target mutation) or metabolic, not efflux-driven.

Visualizing the Efflux Pathway

EffluxMechanism cluster_cell Cancer Cell Membrane Pgp P-gp Transporter (ABCC1) Drug_Ext Aminopyridine (Extracellular) Pgp->Drug_Ext ATP-Dependent Efflux Target Kinase Target (Intracellular) Drug_Int Aminopyridine (Intracellular) Drug_Ext->Drug_Int Passive Diffusion Drug_Int->Pgp Substrate Binding Drug_Int->Target Inhibition

Figure 1: The P-glycoprotein efflux loop reduces intracellular drug concentration, preventing effective target engagement.

TICKET #202: "The compound lost potency against the T315I mutant."

Diagnosis: Gatekeeper Mutation Steric Clash.

In kinase drug discovery (e.g., BCR-ABL, ALK, EGFR), the "Gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site. Aminopyridines often rely on a hydrogen bond network that is disrupted when a small Gatekeeper (Threonine) mutates to a bulky residue (Isoleucine or Methionine).

The Structural Failure
  • Wild Type (Thr): The hydroxyl group of Threonine allows H-bonding or accommodates the aminopyridine ring.

  • Mutant (Ile/Met): The bulky side chain creates a Steric Clash , physically preventing the inhibitor from entering the deep pocket. This is the mechanism behind resistance to First-Generation inhibitors (e.g., Dasatinib resistance in T315I).

Medicinal Chemistry Solutions
StrategyMechanismExample
Type II Binding Target the "DFG-out" (inactive) conformation to bypass the gatekeeper constraint.Ponatinib (binds DFG-out mode)
Macrocyclization Rigidify the aminopyridine scaffold to avoid the steric clash region entirely.Lorlatinib (ALK inhibitor)
"Type 1.5" Design Modify the scaffold to bind the active site but avoid the back pocket.Asciminib (Allosteric - distinct site)
Visualizing the Gatekeeper Clash

GatekeeperClash cluster_WT Wild Type (Threonine) cluster_Mutant Mutant (T315I - Isoleucine) WT_Pocket ATP Pocket (Open) Inhibitor_WT Aminopyridine Inhibitor WT_Pocket->Inhibitor_WT High Affinity Binding Mut_Pocket ATP Pocket (Obstructed) Clash STERIC CLASH Mut_Pocket->Clash Inhibitor_Mut Aminopyridine Inhibitor Inhibitor_Mut->Clash

Figure 2: Schematic of the Gatekeeper mutation (T315I) causing steric hindrance that prevents aminopyridine binding.

TICKET #404: "My compound precipitates in media."

Diagnosis: Solubility-Driven False Resistance.

Aminopyridines are often basic. In the acidic environment of a biochemical assay buffer, they may dissolve well. However, in cell culture media (pH 7.4), the neutral form may predominate, leading to "crash out" (precipitation). This looks like biological resistance but is actually a physical chemistry failure.

Troubleshooting Protocol: The Nephelometry Check

Before assuming biological resistance, validate solubility.

  • Prepare Stock: 10 mM in DMSO.

  • Dilute: Spike into Cell Culture Media (containing 10% FBS) at 10

    
    , 30 
    
    
    
    , and 100
    
    
    .
  • Incubate: 4 hours at 37°C (mimic assay conditions).

  • Measure:

    • Method A (High Tech): Laser Nephelometry (measures light scatter from particles).

    • Method B (Low Tech): Centrifuge at 15,000 x g for 10 mins. Analyze supernatant by HPLC.

  • Criteria: If recovery in supernatant is <80% of nominal concentration, your

    
     is invalid.
    
Summary of Resolution Strategies
IssueIndicatorPrimary FixReference
P-gp Efflux Cell

>> Biochem

Structural modification (reduce lipophilicity) or co-administer inhibitor.[1], [4]
Gatekeeper Mutation Loss of potency in T315I/T790M linesSwitch to Type II inhibitor design or macrocyclization.[2], [3]
Solubility Visible precipitate or variable dataFormulate with cyclodextrins or modify pKa.[5]
References
  • P-glycoprotein Inhibition as a Therapeutic Approach for Overcoming Multidrug Resistance in Cancer. National Institutes of Health (NIH).2

  • Targeting Gatekeeper Mutations for Kinase Drug Discovery. PubMed.8[9]

  • How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. NIH.6

  • The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. European Journal of Medicinal Chemistry.10[9]

  • Technical Support Center: Overcoming Solubility Issues with Novel Inhibitors. BenchChem.11[11]

Sources

Technical Support Center: Optimizing Cell Permeability of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PERM-4AP-23DMP Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting low intracellular accumulation and flux issues for 4-aminopyridine biaryl scaffolds.[1][2][3]

Executive Summary

You are likely encountering a "permeability paradox" common to the 4-aminopyridine (4-AP) class. While the 2,3-dimethylphenyl tail provides necessary lipophilicity (LogP), the 4-aminopyridine headgroup is highly basic (pKa ~9.1–9.4).[2][3] At physiological pH (7.4), >98% of your compound exists as a cation, severely limiting passive diffusion across the lipid bilayer.[4]

This guide addresses the three critical failure modes for this scaffold: Ionization Lock , Efflux Liability , and Solubility-Limited Flux .[1][3][4]

Module 1: Physicochemical Troubleshooting (The "Ionization Lock")

Q: My LogP is >3.0, but PAMPA permeability at pH 7.4 is negligible (< 1.0 × 10⁻⁶ cm/s). Why?

A: You are looking at Lipophilicity (LogP) when you should be looking at Distribution Coefficient (LogD). For 3-(2,3-Dimethylphenyl)pyridin-4-amine, the pyridine nitrogen is strongly electron-enriched by the para-amino group.[1][2][3] This pushes the pKa of the ring nitrogen up to ~9.2.[2]

  • The Math: At pH 7.4, the ratio of [Ionized]:[Neutral] is approximately 60:1.

  • The Consequence: Only the neutral fraction permeates passively.[1] Your "effective" concentration driving diffusion is <2% of your dosing concentration.[1][2]

Protocol: The "pH-Shift" Diagnostic To confirm this mechanism, run a modified PAMPA or Caco-2 assay:

  • Control Well: Standard buffer (pH 7.4).[1][2]

  • Test Well: Buffer adjusted to pH 9.0 (closer to the pKa).

  • Result Interpretation:

    • If permeability spikes at pH 9.0, your issue is Ionization .[1][4] (Proceed to Chemical Modification).

    • If permeability remains low at pH 9.0, your issue is Solubility or Molecular Size/Rotatable Bonds .[1][4]

Q: How do I fix the pKa without destroying biological activity?

A: You must lower the basicity of the pyridine nitrogen.[2]

  • Strategy A (Fluorination): Introduce a fluorine atom at the 2-position of the pyridine ring (ortho to the biaryl bond) or the 3-position of the pyridine (if sterically feasible).[2] Fluorine is electron-withdrawing and can drop the pKa by 1–2 units, increasing the neutral fraction at pH 7.4 significantly [1].[1][2][3]

  • Strategy B (Amine Masking): Methylate the exocyclic amine.[1] Converting the primary amine (-NH2) to a secondary amine (-NHMe) reduces the Hydrogen Bond Donor (HBD) count from 2 to 1, which empirically improves permeability [2].[2]

Module 2: Assay Artifacts & Efflux

Q: My Caco-2 data shows low A-to-B flux but high recovery. Is it P-gp efflux?

A: 4-aminopyridines are frequent substrates for P-glycoprotein (P-gp/MDR1).[1][2][3] Calculate the Efflux Ratio (ER):


.
  • ER > 2.0: Indicates active efflux.[1][2]

  • Troubleshooting: Repeat the assay with a P-gp inhibitor like Zosuquidar or Verapamil .[1][2] If

    
     increases, you have an efflux problem.
    

Q: I see high variability in my replicate wells. Is the compound precipitating?

A: The 2,3-dimethylphenyl group is highly lipophilic and planar-disrupting (ortho-twist).[1][2][3] While this helps solubility compared to a flat biphenyl, the neutral form (which you are trying to maximize) has poor aqueous solubility.

  • The "Crash" Phenomenon: As the compound moves into the lipid membrane, the local concentration in the Aqueous Boundary Layer (ABL) drops, but if the donor compartment is supersaturated, the compound may precipitate on the filter surface rather than permeate.[4]

  • Fix: Add 4% BSA (Bovine Serum Albumin) to the receiver plate. This acts as a "sink," mimicking plasma protein binding and maintaining the concentration gradient [3].[4]

Module 3: Visualizing the Optimization Workflow

The following decision tree outlines the logical steps to optimize your lead compound based on assay feedback.

PermeabilityOptimization Start Start: Low Permeability (Pe < 10^-6 cm/s) Check_pH Step 1: Run pH-Shift Assay (Compare pH 7.4 vs pH 9.0) Start->Check_pH Result_pH_Sens Permeability Increases at pH 9.0 Check_pH->Result_pH_Sens High pKa Issue Result_pH_Insens Permeability Unchanged at pH 9.0 Check_pH->Result_pH_Insens Intrinsic Issue Strategy_pKa Strategy: pKa Modulation 1. Fluorinate Pyridine Ring 2. Mask Amine (Prodrug) Result_pH_Sens->Strategy_pKa Solubility_Check Step 2: Check Kinetic Solubility (Is it crashing out?) Result_pH_Insens->Solubility_Check Strategy_Formulation Strategy: Formulation/Assay 1. Add BSA to Receiver 2. Use Lipo-PAMPA Solubility_Check->Strategy_Formulation Low Solubility Strategy_Efflux Step 3: Check Efflux Ratio (Caco-2 B->A / A->B) Solubility_Check->Strategy_Efflux High Solubility Design_Change Design: Reduce H-Bond Donors (Methylate Amine) Strategy_Efflux->Design_Change ER > 2.0

Figure 1: Decision logic for deconvoluting permeability failure modes in aminopyridine scaffolds.

Module 4: Quantitative Benchmarks

Use this table to benchmark your compound against known standards in the 4-aminopyridine class (e.g., MAP4K4 inhibitors or Kv blockers).

ParameterTarget ValueWhy it matters for this compound
pKa (Pyridine N) < 8.0If > 8.0, the "cation trap" prevents passive diffusion.[1][2][3]
LogD (pH 7.4) 1.5 – 3.5Below 1.5: Too polar.[1] Above 3.5: Solubility/Metabolic stability risk.[1][2]
TPSA < 90 ŲThe 4-amino group adds ~26 Ų.[1][2][3] Ensure the biaryl system doesn't add excess polar surface.[1][2]
H-Bond Donors ≤ 1The primary amine has 2 HBDs.[1][2] Methylating to -NHMe (1 HBD) often doubles permeability [1].[1][2][3]
P-gp Efflux Ratio < 2.0High efflux limits brain penetration (if CNS target) and oral absorption.[1][2]
Module 5: Advanced Chemical Modification Protocols

If the diagnostic steps confirm a pKa or H-bond donor issue, proceed with these specific synthetic modifications.

Protocol A: Fluorine Scan (pKa Reduction)

Objective: Lower the pKa of the pyridine nitrogen to increase the neutral fraction at pH 7.4. Rationale: Fluorine is highly electronegative.[1][2] Placing it on the pyridine ring pulls electron density away from the nitrogen, making it less basic.[4]

  • Target Structure: 3-(2,3-Dimethylphenyl)-2-fluoro pyridin-4-amine.[1][2][3]

  • Synthesis Note: Use a Suzuki coupling of 4-amino-2-fluoro-3-iodopyridine with 2,3-dimethylphenylboronic acid.

  • Expected Outcome: pKa drop of ~1.5 units; LogD increase of ~0.5 units.

Protocol B: Amine Cyclization (Rigidification)

Objective: Reduce H-bond donors and improve shape complementarity. Rationale: Cyclizing the 4-amino group (e.g., into a fused pyrrolopyridine or by adding a cyclic tail) hides the H-bond donors and restricts rotatable bonds [2].[1][2][3]

  • Target Structure: Incorporate the amine into a fused ring system (e.g., 4-amino-pyridopyrimidine) if the binding pocket allows.[1][2][3]

  • Expected Outcome: Reduced TPSA and improved permeability, though synthesis is more complex.

References
  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker. Journal of Medicinal Chemistry. (2017).[1][2][3]

  • Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry. (2014).

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. (2020).[1][2][3][5]

  • Methods to Enhance the Permeability of Cells and Tissues. Ghent University Library. (2020).

Sources

Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Specificity: The compound "3-(2,3-Dimethylphenyl)pyridin-4-amine" is not extensively characterized in publicly accessible scientific literature.[1][2] Therefore, to provide a scientifically robust and practical guide, this resource will use a well-studied kinase inhibitor as a representative example to discuss strategies for identifying and mitigating off-target effects. The principles and methodologies described herein are broadly applicable to other small molecule inhibitors and aim to equip researchers with a comprehensive framework for ensuring experimental rigor.

Introduction: The Challenge of Kinase Inhibitor Specificity

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime therapeutic targets.[3] Kinase inhibitors have emerged as a powerful class of drugs; however, achieving absolute specificity is a significant challenge.[3][4] Most kinase inhibitors target the highly conserved ATP-binding pocket, leading to potential interactions with dozens or even hundreds of other kinases—these are known as "off-target" effects.[3]

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: My cells exhibit an unexpected phenotype or excessive toxicity at concentrations that should be selective for my primary target.

Possible Cause: The observed effects are likely due to the inhibition of one or more off-target kinases or other proteins. At higher concentrations, the inhibitor's promiscuity increases, leading to a broader range of biological consequences.

Troubleshooting Steps:

  • Conduct a Thorough Dose-Response Analysis:

    • Action: Perform a detailed concentration-response curve for your primary endpoint (e.g., phosphorylation of a direct downstream substrate) and for the unexpected phenotype (e.g., cell viability).

    • Rationale: This will help determine if the on-target and off-target effects occur within distinct concentration windows. A significant separation between the IC50 for the on-target effect and the toxic concentration suggests a potential therapeutic window.

  • Utilize a Structurally Unrelated Inhibitor:

    • Action: Treat your cells with a different inhibitor that targets the same primary kinase but has a distinct chemical structure.

    • Rationale: If the unexpected phenotype is replicated with a structurally different inhibitor, it is more likely to be an on-target effect.[6] Conversely, if the phenotype is unique to your initial compound, it strongly suggests an off-target interaction.

  • Perform a Genetic "Rescue" or "Phenocopy" Experiment:

    • Action: Use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein.[5][7]

    • Rationale: If the inhibitor-induced phenotype is truly on-target, it should be mimicked (phenocopied) by the genetic knockdown/knockout. If the phenotype persists after target protein removal, it is definitively an off-target effect.[6]

Issue 2: How can I proactively confirm that my inhibitor is engaging the intended target in my cellular model?

Possible Cause: Lack of target engagement can lead to false-negative results or misinterpretation of off-target effects as the primary outcome.

Troubleshooting Steps:

  • Implement the Cellular Thermal Shift Assay (CETSA):

    • Action: CETSA is a powerful method to verify target engagement in intact cells.[6] It measures the thermal stability of a protein, which typically increases upon ligand (inhibitor) binding.

    • Rationale: This assay provides direct evidence that your compound is binding to its intended target in a physiological context.

  • Assess Downstream Signaling:

    • Action: Measure the phosphorylation status of a known, direct substrate of your target kinase using methods like Western blotting or targeted proteomics.

    • Rationale: A potent, dose-dependent decrease in substrate phosphorylation is strong evidence of on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to understand the potential off-target profile of my inhibitor?

A1: The first step is to perform or consult a comprehensive kinase selectivity profile. This involves screening the inhibitor against a large panel of kinases (often representing the human kinome) to determine its inhibitory activity (e.g., IC50 or Ki values) against each.[3][8][9] Several commercial services offer this, and databases may exist for commonly used inhibitors.[9]

Q2: What are some key experimental controls to include when working with kinase inhibitors?

A2:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.[10]

  • Inactive Analog: If available, use a structurally similar but biologically inactive version of your inhibitor. This helps to rule out effects caused by the chemical scaffold itself.

Q3: Can computational tools help predict off-target effects?

A3: Yes, computational approaches, including rational drug design and machine learning algorithms, can predict potential off-target interactions based on the chemical structure of the inhibitor and the structural biology of kinases.[5][11][12] These predictions can then be validated experimentally.[13]

Data Presentation: Kinase Selectivity Profile

Understanding the selectivity of an inhibitor is crucial. The table below illustrates a hypothetical selectivity profile, comparing the potency against the primary target with that against common off-targets.

Kinase TargetIC50 (nM)Selectivity (Fold vs. Primary Target)
Primary Target Kinase 10 1x
Off-Target Kinase A25025x
Off-Target Kinase B1,200120x
Off-Target Kinase C8,500850x

A higher selectivity fold-change indicates greater specificity for the primary target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the inhibitor to its target protein in a cellular environment.[6]

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat one group with the inhibitor at a working concentration and another with a vehicle control.[6]

  • Harvesting: After incubation, harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysates into separate PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]

  • Separation: Separate the soluble and precipitated protein fractions by centrifugation.[6]

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.[6]

  • Analysis: Plot the percentage of soluble target protein against temperature. A rightward shift in the melting curve for the inhibitor-treated group indicates target engagement.[6]

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity.[6]

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor.[6]

  • Plate Preparation: In a 384-well assay plate, add the recombinant kinase, its specific substrate, and ATP.[6]

  • Compound Addition: Add the diluted inhibitor or a vehicle control to the wells.[6]

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) via a luminescent signal.[6]

  • Data Analysis: Plot the kinase activity (luminescence) against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]

Visualizations

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Genetic Validation cluster_3 Direct Target Engagement cluster_4 Off-Target Identification A Unexpected Phenotype or High Cytotoxicity Observed B Perform Dose-Response Curve Analysis A->B If effect is concentration-dependent C Test with a Structurally Different Inhibitor A->C D Use CRISPR/Cas9 or siRNA to Knockdown/out Target C->D If phenotypes differ E Perform Cellular Thermal Shift Assay (CETSA) D->E If phenotype persists F Perform Kinome-Wide Selectivity Screen E->F If target engagement is confirmed, but off-target effects suspected G Employ Proteomics-Based Methods F->G For non-kinase off-targets

Caption: A systematic workflow for identifying and minimizing off-target effects.

Conceptual Signaling Pathway: On-Target vs. Off-Target Inhibition

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Inhibitor Inhibitor TargetKinase Target Kinase Inhibitor->TargetKinase Inhibits OffTargetKinase Off-Target Kinase Inhibitor->OffTargetKinase Inhibits (often at higher conc.) Substrate Direct Substrate TargetKinase->Substrate Phosphorylates PhenotypeA Expected Phenotype Substrate->PhenotypeA OffTargetSubstrate Unrelated Substrate OffTargetKinase->OffTargetSubstrate Phosphorylates PhenotypeB Unexpected Phenotype OffTargetSubstrate->PhenotypeB

Caption: On-target vs. potential off-target signaling pathways.

References

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Central Science. [Link]

  • Kinase Profiling Inhibitor Database. MRC Protein Phosphorylation Unit, University of Dundee. [Link]

  • A small molecule-kinase interaction map for clinical kinase inhibitors. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus. [Link]

  • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PMC. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Overview of the experimental design. (A) Kinase inhibitors used in the study. ResearchGate. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

  • Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Nature Communications. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]

  • Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. UC Berkeley. [Link]

  • The actions of 3,4-diaminopyridine in bullfrog sympathetic ganglia. PubMed. [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed. [Link]

  • 3-[(3-fluorophenyl)amino]-2-[3-(2-methoxyethoxy)pyridin-4-yl]. BindingDB. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • Pyridine, 3-amino-2-((3,4-dimethylphenethyl)amino)-, monohydrochloride. PubChemLite. [Link]

  • Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

Sources

Validation & Comparative

A Multi-dimensional NMR Approach to Confirming the Structure of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Structural Elucidation

In the realm of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. The isomeric nature of many synthetic intermediates presents a significant analytical challenge, demanding robust techniques that can definitively map molecular connectivity. This guide presents a comprehensive, multi-dimensional Nuclear Magnetic Resonance (NMR) workflow for the structural verification of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a biaryl amine with potential applications as a scaffold in medicinal chemistry.

We will delve into the causality behind experimental choices, presenting a self-validating system where data from orthogonal NMR experiments converge to provide an irrefutable structural assignment. Furthermore, we will objectively compare the strengths and limitations of NMR against alternative analytical methods, providing a holistic perspective for researchers.

The Analytical Challenge: Distinguishing Isomers

The synthesis of this compound can potentially yield several isomers, such as the 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethylphenyl analogues. These isomers possess the same mass and often similar chromatographic properties, making their differentiation by techniques like mass spectrometry or liquid chromatography challenging. NMR spectroscopy, particularly through-bond 2D correlation experiments, stands out as the definitive tool for establishing the precise substitution pattern and the crucial linkage between the two aromatic rings.

Experimental Protocol: A Step-by-Step Guide

A meticulously prepared sample is the foundation of high-quality NMR data. The following protocol outlines the best practices for sample preparation and data acquisition.

Sample Preparation
  • Material: Weigh approximately 10-20 mg of the purified solid sample for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1][2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this nature.[1] For this guide, we will assume the use of CDCl₃. The volume should be approximately 0.6-0.7 mL to ensure a proper sample height in a standard 5 mm NMR tube.[3][4]

  • Dissolution & Transfer: Dissolve the sample in a small vial before transferring it into the NMR tube.[1] This allows for vortexing or gentle heating to aid dissolution. Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade spectral quality.[3]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added.[1][4] TMS is chemically inert and its signal appears at 0.00 ppm, away from most organic compound signals.[4]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for protons to ensure adequate signal dispersion.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[5]

  • ¹³C NMR: A standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement should be used to maximize signal-to-noise.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks within the same ring system.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).[6][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2-3 bonds).[6][8] This experiment is critical for connecting the two aromatic rings.

Data Interpretation: Piecing Together the Molecular Puzzle

The following section details the systematic interpretation of the NMR data to confirm the structure of this compound. Predicted chemical shifts are based on the analysis of similar structures such as 4-aminopyridine[9] and 2,3-dimethylaniline.[10][11]

¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
H-2 (Py)~8.2Singlet1HAdjacent to the pyridine nitrogen, deshielded.
H-6 (Py)~8.1Doublet1HOrtho to the pyridine nitrogen.
H-5 (Py)~6.7Doublet1HOrtho to the electron-donating amino group, shielded.
NH₂~4.5Broad Singlet2HExchangeable protons, chemical shift can vary.
H-4' (Ph)~7.1Triplet1HAromatic proton on the phenyl ring.
H-5' (Ph)~7.0Doublet1HAromatic proton on the phenyl ring.
H-6' (Ph)~6.9Doublet1HAromatic proton on the phenyl ring.
2'-CH₃~2.3Singlet3HMethyl group protons.
3'-CH₃~2.1Singlet3HMethyl group protons.

Py = Pyridine ring, Ph = Phenyl ring

¹³C NMR Analysis

The ¹³C NMR spectrum, often acquired with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps identify quaternary, CH, CH₂, and CH₃ carbons.

Carbon Assignment Expected Chemical Shift (ppm) Rationale
C-4 (Py)~155Attached to the electron-donating amino group.
C-2 (Py)~150Adjacent to the pyridine nitrogen.
C-6 (Py)~148Adjacent to the pyridine nitrogen.
C-2' (Ph)~138Quaternary carbon attached to a methyl group.
C-1' (Ph)~137Quaternary carbon, point of attachment to the pyridine ring.
C-3' (Ph)~135Quaternary carbon attached to a methyl group.
C-3 (Py)~125Quaternary carbon, point of attachment to the phenyl ring.
C-4' (Ph)~130Aromatic CH.
C-5' (Ph)~126Aromatic CH.
C-6' (Ph)~124Aromatic CH.
C-5 (Py)~108Shielded by the amino group.
2'-CH₃~20Methyl carbon.
3'-CH₃~15Methyl carbon, potentially slightly more shielded.
2D NMR: The Definitive Proof

While 1D NMR provides strong evidence, 2D NMR experiments are required for unambiguous confirmation. The workflow for analyzing this data is crucial.

Workflow for Structural Confirmation using 2D NMR

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY Analysis: This experiment will confirm the proton networks within each ring.

    • A correlation between H-5 and H-6 on the pyridine ring is expected.

    • Correlations between H-4', H-5', and H-6' will establish the three-proton spin system on the dimethylphenyl ring.

  • HSQC Analysis: This directly links each proton to its attached carbon, confirming the assignments made from the 1D spectra. For example, the proton at ~8.2 ppm will show a correlation to the carbon at ~150 ppm, confirming their assignment as H-2 and C-2, respectively.

  • HMBC Analysis: The Crucial Link: The HMBC spectrum provides the definitive evidence for the connectivity between the two rings and the positions of the methyl groups.[8]

    Key HMBC and COSY Correlations

    Caption: Key 2D NMR correlations for structure confirmation.

    Key correlations to look for:

    • Inter-ring Connectivity: The most critical correlation is from a pyridine proton to a phenyl carbon. A 3-bond correlation (³JCH) from H-2 of the pyridine ring to the quaternary carbon C-1' of the phenyl ring is definitive proof of the C3-C1' linkage.

    • Methyl Group Placement:

      • The protons of the 2'-CH₃ group should show correlations to C-1', C-2', and C-3' of the phenyl ring.

      • The protons of the 3'-CH₃ group should show correlations to C-2', C-3', and C-4' of the phenyl ring.

      • The observation of a correlation between the 2'-CH₃ protons and the 3'-CH₃ carbon (and vice-versa) confirms their adjacent positions.

    • Pyridine Ring Confirmation: Correlations from H-2 to C-4 and from H-6 to C-4 help confirm the pyridine ring assignments.

By systematically analyzing these correlations, all atoms in the molecule can be connected, leading to an unambiguous structural assignment.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for this type of structural elucidation, other techniques provide complementary information.

Technique Strengths Limitations in this Context
NMR Spectroscopy - Provides detailed connectivity information.[12][13]- Differentiates isomers unequivocally.- Analyzes samples in a solution state, mimicking physiological conditions.[14]- Requires a relatively large amount of pure sample.[15]- Can be time-consuming for full 2D analysis.
Mass Spectrometry (MS) - High sensitivity, requires very little sample.- Provides accurate molecular weight.- Cannot distinguish between isomers as they have the same mass.- Fragmentation patterns may be similar and difficult to interpret for definitive isomeric assignment.
X-Ray Crystallography - Provides the absolute 3D structure with atomic resolution.[14][15]- Requires a suitable single crystal, which can be difficult and time-consuming to grow.- Provides a static picture of the molecule in a crystal lattice, which may not represent its conformation in solution.[16]

In an ideal workflow, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition, and NMR would be used to establish the precise connectivity and, therefore, the isomeric structure. X-ray crystallography would be pursued if an absolute solid-state structure is required and suitable crystals can be obtained.

Conclusion

The structural confirmation of this compound serves as an excellent case study for the power of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR experiments—specifically ¹H, ¹³C, COSY, HSQC, and HMBC—it is possible to build a complete and self-validating picture of the molecular architecture. The HMBC experiment, in particular, is indispensable for bridging the isomeric gap by establishing the key connectivity between the pyridine and dimethylphenyl rings. This guide provides researchers with a robust framework for approaching similar structural elucidation challenges, ensuring the scientific integrity of their work.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-240. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Rasala, D., & Ostafin, E. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available at: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Ke, Z., et al. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Journal of the American Chemical Society, 138, 766. Available at: [Link]

  • PDB-101. (n.d.). Comparison of NMR and X-ray crystallography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethylaniline. PubChem Compound Database. Available at: [Link]

  • Kauppinen, R. A., & Lounila, J. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 50(9), 599-604. Available at: [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations of 1 [red lines for ¹H-¹H COSY, blue arrows for HMBC (from H to C), dashed two-way arrows for ROESY]. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Li, S.-M., et al. (2013). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters, 15(24), 6266-6269. Available at: [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • SAIF IIT Bombay. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Available at: [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 5(8), 855-857. Available at: [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl 3 /DMSO-d 6 (70:30 v/v). Available at: [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

  • Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 100-108. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Ivanova, Y. B., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4789. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For novel active pharmaceutical ingredients (APIs) such as 3-(2,3-Dimethylphenyl)pyridin-4-amine, establishing a robust, reliable, and accurate analytical method for quantification is a critical early-stage milestone. This guide provides a comprehensive comparison of analytical methodologies for this compound, grounded in established scientific principles and regulatory expectations. We will explore the development and validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics with a more advanced Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) approach.

The Analyte: this compound

This compound is an aromatic amine, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals. The inherent basicity of the pyridine ring and the potential for UV absorbance due to its aromatic nature are key molecular characteristics that inform the selection of an appropriate analytical technique. The primary analytical challenges include ensuring specificity in the presence of structurally similar impurities and achieving sufficient sensitivity for trace-level quantification, particularly for genotoxic impurity analysis.

Primary Analytical Method: HPLC-UV

For routine quality control (QC) applications, such as the assay of the bulk drug substance and dissolution testing, a well-validated HPLC-UV method is often the workhorse of the pharmaceutical industry due to its robustness, cost-effectiveness, and widespread availability.

Rationale for Method Selection

A reverse-phase HPLC method is the logical starting point for an aromatic amine like this compound. The non-polar nature of the dimethylphenyl group and the moderate polarity of the aminopyridine moiety suggest good retention on a C18 stationary phase. UV detection is suitable due to the presence of chromophores in the molecule.

Proposed HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides a good balance of resolution, backpressure, and analysis time for routine QC.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent to improve peak shape for the basic amine. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 80% B over 15 minutesA gradient elution is necessary to ensure elution of any potential non-polar impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing a good balance of sensitivity and specificity. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload while ensuring adequate sensitivity.

Alternative High-Performance Method: UPLC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, UPLC-MS/MS is the superior choice.[1][2]

Rationale for Method Selection

UPLC utilizes sub-2 µm particle size columns, leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[3] Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interferences.

Proposed UPLC-MS/MS Method Parameters
ParameterRecommended ConditionRationale
Column C18, 50 mm x 2.1 mm, 1.7 µmA shorter column with smaller particles enables rapid separations with high efficiency.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileSimilar to the HPLC method, this mobile phase is compatible with mass spectrometry.
Gradient 20% B to 90% B over 3 minutesThe high efficiency of the UPLC column allows for a much faster gradient and shorter run times.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperatures can reduce viscosity and improve peak shape in UPLC.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen on the pyridine ring is readily protonated, making positive ion mode ideal.
MS/MS Transition To be determined experimentally. A hypothetical transition could be m/z 213.1 -> 198.1 (loss of a methyl group).The precursor ion (m/z 213.1 for [M+H]+) and a stable product ion are selected to ensure high specificity and sensitivity.

The Imperative of Method Validation: A Step-by-Step Protocol

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][5] The following validation parameters must be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed method.

  • Peak Purity Analysis: For the HPLC-UV method, use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products. For the UPLC-MS/MS method, the specificity is inherent in the MRM transition.

  • Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation products and impurities, and the peak purity analysis passes.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Preparation of Standards: Prepare a minimum of five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration for an assay).

  • Analysis: Analyze each concentration in triplicate.

  • Data Analysis: Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo (matrix without the analyte) with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each concentration level in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the response (e.g., from the y-intercepts of multiple calibration curves) and S is the slope of the calibration curve.

  • Acceptance Criteria: The claimed LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Method Parameters: Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Analysis: Analyze samples under each of the modified conditions.

  • Data Analysis: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, and resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations.

Comparative Performance Data

The following table summarizes the expected performance of the two proposed methods based on typical results for similar analytes.

Validation ParameterHPLC-UV (Expected Performance)UPLC-MS/MS (Expected Performance)
Specificity Good, but may require peak purity analysis.Excellent, due to the specificity of the MRM transition.
Linearity (r²) ≥ 0.999≥ 0.999
Range (Assay) 50% - 150% of target concentration50% - 150% of target concentration
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) ≤ 2.0%≤ 1.5%
LOQ ~0.1 µg/mL~0.01 ng/mL
Robustness Robust to minor changes.Robust, but may be more sensitive to changes in mobile phase composition due to the effect on ionization.
Analysis Time ~20 minutes~5 minutes

Visualizing the Workflow

A clear understanding of the validation workflow and the decision-making process for method selection is crucial.

G cluster_0 Method Development & Validation Workflow Dev Method Development (HPLC-UV or UPLC-MS/MS) Val_Proto Write Validation Protocol Dev->Val_Proto Spec Specificity (Forced Degradation) Val_Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Val_Rep Write Validation Report Rob->Val_Rep

Caption: A typical workflow for analytical method validation.

G cluster_1 Method Selection Decision Tree Start Analytical Need? Trace Trace Level Analysis? (e.g., Genotoxic Impurity) Start->Trace Yes QC Routine QC? (e.g., Assay, Dissolution) Start->QC No UPLC_MS UPLC-MS/MS Trace->UPLC_MS HPLC_UV HPLC-UV QC->HPLC_UV

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The choice between an HPLC-UV and a UPLC-MS/MS method for the analysis of this compound is ultimately dependent on the intended application. For routine quality control, a well-validated HPLC-UV method provides a robust and cost-effective solution. However, when high sensitivity and specificity are paramount, such as in the analysis of trace-level impurities or in complex matrices, the superior performance of UPLC-MS/MS is indispensable. Regardless of the chosen methodology, a comprehensive validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, thereby safeguarding product quality and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 249-258. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lord, H. L., & Pawliszyn, J. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(16), 3899-3906. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design. John Wiley & Sons. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PV2143 - Aminopyridine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 3.2.P.4.3 Validation of Analytical Procedures. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Al-Rimawi, F., & Zare, M. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Analytical Science and Technology, 12(1), 32. [Link]

  • Georgieva, M., & Argirova, M. (2017). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmaceutical and Clinical Research, 9(7), 526-530. [Link]

  • Sghaier, I., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11-12), 599-603. [Link]

Sources

A Comparative Analysis of Aminopyridine Isomers in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the three structural isomers of aminopyridine: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP). These simple heterocyclic amines exhibit remarkably diverse biological activities, making them valuable tools in neuroscience research and drug development. Understanding their distinct mechanisms of action, pharmacological profiles, and metabolic fates is crucial for their effective application in biological systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these important molecules.

Introduction: The Significance of Isomeric Position

Aminopyridines are pyridine rings substituted with a single amino group. The position of this amino group (ortho, meta, or para to the ring nitrogen) dictates the molecule's electronic properties, basicity, and three-dimensional structure. These subtle structural differences translate into profound variations in their biological targets and physiological effects. While all three isomers are known to interact with ion channels, their potencies, selectivities, and downstream consequences differ significantly. 4-Aminopyridine is the most extensively studied isomer, with a well-established role as a potassium channel blocker and clinical approval for the symptomatic treatment of multiple sclerosis.[1] 2-Aminopyridine and its derivatives are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] 3-Aminopyridine, while less characterized, also demonstrates effects on the nervous system and has been investigated for its potential therapeutic applications.[3]

This guide will dissect the nuances of each isomer, providing a comparative framework for their application in research and preclinical studies.

Mechanisms of Action: A Tale of Three Isomers

The primary mechanism of action for aminopyridines involves the blockade of voltage-gated potassium (Kv) channels.[1] However, the specific channel subtypes targeted and the nature of the block vary between the isomers.

4-Aminopyridine: The Potent Potassium Channel Blocker

4-Aminopyridine is a potent, non-selective blocker of a wide range of Kv channels, including those of the Kv1, Kv3, and Kv4 subfamilies.[4][5] This blockade is state-dependent, with 4-AP preferentially binding to the open state of the channel from the intracellular side.[6] By obstructing the pore, 4-AP prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release. This mechanism underlies its ability to restore conduction in demyelinated axons, a key factor in its therapeutic effect in multiple sclerosis.[4]

Recent evidence also suggests that aminopyridines, including 4-AP, may directly modulate high-voltage activated calcium channels (HVACCs), further contributing to the potentiation of neurotransmitter release, independent of their action on Kv channels.

Signaling Pathway: Action of 4-Aminopyridine at the Synapse

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Kv_channel Voltage-Gated K+ Channel (Kv) AP->Kv_channel Opens Ca_channel Voltage-Gated Ca2+ Channel (HVACC) AP->Ca_channel Opens Kv_channel->AP Repolarizes Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Triggers Fusion Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Four_AP 4-Aminopyridine Four_AP->Kv_channel Blocks PSP Postsynaptic Potential Receptor->PSP

Caption: Mechanism of 4-AP at the presynaptic terminal.

2-Aminopyridine and 3-Aminopyridine: A Broader Spectrum of Activity

Studies on squid giant axons have shown that both 2-AP and 3-AP also block potassium currents, although with different potencies compared to 4-AP.[7] Their effects are also voltage- and frequency-dependent. However, the pharmacological profile of 2-AP and its derivatives extends beyond potassium channel modulation, encompassing a wide range of biological activities, suggesting interactions with multiple targets.[2] Derivatives of 2-aminopyridine have been shown to possess antibacterial, antifungal, and anti-inflammatory properties.[8][9][10]

3-Aminopyridine has also been shown to block potassium channels, with a potency that can be influenced by intracellular pH.[11] Some studies suggest it may have applications in neurological disorders, but its mechanism is less defined than that of 4-AP.[3]

Comparative Pharmacokinetics and Metabolism

The disposition of aminopyridine isomers in the body is a key determinant of their efficacy and toxicity.

Parameter2-Aminopyridine3-Aminopyridine4-Aminopyridine (Dalfampridine)
Absorption Readily absorbed through the skin and gastrointestinal tract.[12]Information on oral bioavailability is limited, but it is absorbed.Rapidly and completely absorbed from the gastrointestinal tract.
Distribution Widely distributed in the body, including the brain.[12]Assumed to be widely distributed.Widely distributed, crosses the blood-brain barrier.
Metabolism Metabolized by cytochrome P450 enzymes. The specific isozymes are not as well-defined as for 4-AP.Undergoes metabolism, but detailed pathways are not well-elucidated.Primarily metabolized by CYP2E1 to 3-hydroxy-4-aminopyridine, which is then conjugated to 3-hydroxy-4-aminopyridine sulfate.[13][14]
Excretion Excreted in the urine as metabolites and parent compound.Excreted in the urine.[15]Primarily excreted in the urine as unchanged drug and metabolites.

Metabolic Pathway of 4-Aminopyridine

Four_AP 4-Aminopyridine Three_Hydroxy 3-Hydroxy-4-aminopyridine Four_AP->Three_Hydroxy Hydroxylation Sulfate_Conjugate 3-Hydroxy-4-aminopyridine Sulfate Three_Hydroxy->Sulfate_Conjugate Sulfation CYP2E1 CYP2E1 Sulfotransferase Sulfotransferase

Caption: Major metabolic pathway of 4-aminopyridine.

Pharmacological Effects and Toxicological Profile: A Comparative Overview

The distinct mechanisms of action and pharmacokinetic profiles of the aminopyridine isomers result in different therapeutic and toxicological outcomes.

IsomerTherapeutic Applications/Pharmacological EffectsToxicological Profile
2-Aminopyridine - Precursor for various pharmaceuticals.[10] - Derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities.[2][9]- Toxic by ingestion, inhalation, and skin contact.[12] - Can cause headache, dizziness, convulsions, and respiratory failure.[12] - LD50 (rat, oral) = 200 mg/kg.[12]
3-Aminopyridine - Intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] - Derivatives show potential antimicrobial and antitumor activities.- Toxic if swallowed, in contact with skin, or inhaled.[16] - Can cause respiratory irritation and skin and eye irritation.[16]
4-Aminopyridine - Symptomatic treatment of multiple sclerosis (improves walking).[1] - Investigational drug for other neurological conditions like spinal cord injury and myasthenia gravis.[17]- Can induce seizures at higher doses.[4] - Other side effects include dizziness, insomnia, and headache.

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to compare the biological activities of aminopyridine isomers.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To separate and quantify 2-AP, 3-AP, and 4-AP in a sample.

Rationale: HPLC is a robust and widely used technique for the separation, identification, and quantification of small molecules. The choice of column and mobile phase is critical for achieving good resolution of these structurally similar isomers.[18][19][20]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 column (e.g., Shim-pack Scepter C18) is a suitable choice for reversed-phase chromatography.[20] Alternatively, a hydrogen-bonding-based column (e.g., SHARC 1) can provide excellent separation.[21]

  • Mobile Phase:

    • For a C18 column: A mixture of phosphate buffer (pH 7.0) and methanol (e.g., 90:10 v/v) can be used for isocratic elution.[20]

    • For a SHARC 1 column: A non-aqueous mobile phase of acetonitrile with a small percentage of an acid like phosphoric acid can be effective.[7]

  • Flow Rate: Typically 0.5-1.0 mL/min.[20]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[20]

  • Detection: UV detection at a wavelength where all isomers have significant absorbance, such as 275 nm or 280 nm.[19][20]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection Volume: Typically 10 µL.[20]

  • Quantification: Generate a standard curve for each isomer using known concentrations to quantify the amount in unknown samples.

Experimental Workflow: HPLC Analysis of Aminopyridine Isomers

Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC System Sample->HPLC Column Chromatographic Column (e.g., C18 or SHARC 1) HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for HPLC-based separation of aminopyridines.

In Vitro Efficacy: Patch-Clamp Electrophysiology for Ion Channel Blockade

Objective: To characterize the effects of aminopyridine isomers on specific ion channels expressed in a cellular system.

Rationale: The patch-clamp technique is the gold standard for studying ion channel function, allowing for precise control of the membrane potential and direct measurement of ionic currents. This method can determine the potency (IC50) and mechanism of channel blockade.[13][22]

Protocol:

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO cells) stably expressing the ion channel of interest (e.g., a specific Kv channel subtype).

  • Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution: A physiological saline solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • Internal (Pipette) Solution: A solution mimicking the intracellular ionic composition (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2).

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage-step protocol to elicit ionic currents through the channel of interest. For example, to study Kv channels, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing steps to a range of positive potentials.[23]

  • Drug Application: Perfuse the cells with the external solution containing different concentrations of the aminopyridine isomer.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the drug. Plot a concentration-response curve to determine the IC50 value. Analyze the kinetics of the current to understand the mechanism of block (e.g., open-channel block, state-dependence).

In Vitro Toxicity: Cell Viability Assays

Objective: To assess the cytotoxic effects of the aminopyridine isomers on a relevant cell type (e.g., neuronal cells).

Rationale: MTT and LDH assays are widely used colorimetric methods to assess cell viability and cytotoxicity, respectively. The MTT assay measures mitochondrial metabolic activity, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.[24][25][26][27][28]

MTT Assay Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each aminopyridine isomer for a defined period (e.g., 24 or 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[28]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.

LDH Cytotoxicity Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colored formazan product.[12][29][30]

  • Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.[29]

  • Stop Reaction: Add a stop solution if required by the kit.[29]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[30]

In Vivo Models for Neurological Disorders

Objective: To evaluate the in vivo efficacy and safety of aminopyridine isomers in relevant animal models of neurological diseases.

Rationale: Animal models that mimic aspects of human diseases are essential for preclinical drug development. For aminopyridines, models of multiple sclerosis and epilepsy are particularly relevant.[31][32][33][34][35]

  • Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis: EAE is the most commonly used animal model for MS. It is induced by immunizing susceptible animal strains with myelin-derived proteins or peptides. The resulting autoimmune response leads to inflammation and demyelination in the central nervous system, causing progressive paralysis. This model is suitable for testing the ability of aminopyridines to improve motor function.[32]

  • Chemoconvulsant-Induced Seizure Models for Epilepsy: Acute seizures can be induced in rodents by the administration of convulsant agents like pentylenetetrazol (PTZ) or 4-aminopyridine itself. These models are used to screen for anticonvulsant activity. Chronic models, such as the kindling model, involve repeated sub-convulsive electrical or chemical stimulation, leading to a progressive increase in seizure susceptibility and spontaneous seizures, which can be used to study drug-resistant epilepsy.[4][5][16][31][34][35]

Conclusion and Future Directions

The aminopyridine isomers represent a fascinating class of molecules where a simple change in substituent position leads to a dramatic divergence in biological activity. 4-Aminopyridine has a well-defined role as a potassium channel blocker with proven clinical utility. 2-Aminopyridine and its derivatives are a rich source of diverse pharmacological agents. 3-Aminopyridine remains a less explored but potentially valuable chemical entity.

Future research should focus on a more detailed, side-by-side comparative analysis of the three isomers on a broader range of ion channels and other potential molecular targets. A deeper understanding of the metabolic pathways of 2-AP and 3-AP is also needed to better predict their pharmacokinetic behavior and potential for drug-drug interactions. Such studies will undoubtedly uncover new biological activities and potential therapeutic applications for this versatile family of compounds.

References

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition
  • LDH cytotoxicity assay. Protocols.io. (2024).
  • LDH assay kit guide: Principles and applic
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.
  • 2-aminopyridine – a classic and trendy pharmacophore.
  • Manganese Cytotoxicity Assay on Hippocampal Neuronal Cell Culture. Bio-protocol. (2025).
  • Phase I and pharmacokinetic study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) using a single intravenous dose schedule. PubMed. (2002).
  • Population pharmacokinetics of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine®)
  • HPLC Methods for analysis of 2-Aminopyridine.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease.
  • MTT assay overview. Abcam.
  • In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in R
  • Assessment of cell viability in primary neuronal cultures. PubMed - NIH. (2008).
  • Patch-Clamp Recording Protocol.
  • Animal models of Multiple Sclerosis. PMC - NIH.
  • MTT Analysis Protocol.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Shanxi Chemical Industry.
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC.
  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PMC.
  • Aminopyridines for the tre
  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Tre
  • Animal Models of Pharmacoresistant Epilepsy. Oxford Academic.
  • Identification of metabolites of dalfampridine (4-aminopyridine)
  • Insight into Drug Resistance in Status Epilepticus: Evidence
  • Interactions of aminopyridines with potassium channels of squid axon membranes. PubMed.
  • Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelin
  • “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. PMC.
  • p
  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis.
  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis. (2023).
  • Video: Patch Clamp Electrophysiology: Principle & Applic
  • Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. PubMed.
  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
  • The use of aminopyridines in neurological disorders. PubMed. (2012).
  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. PubMed.
  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. Loba Chemie. (2012).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. (2022).
  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PMC.
  • Some bioactive molecules containing the 2-aminopyridine.
  • 2-aminopyridine – a classic and trendy pharmacophore.
  • Cytochrome P450 drug interactions: are they clinically relevant?. Australian Prescriber. (2001).
  • Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785. eLife. (2024).
  • Voltage Gating and 4-aminopyridine Inhibition in Shaker Kv Channel Revealed by Closed-State Model.
  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes....
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange.
  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. PubMed. (2021).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. (2021).

Sources

Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of therapeutic targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, a significant challenge remains: achieving inhibitor selectivity. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets.[2][3] This structural similarity often leads to promiscuous binding, where an inhibitor interacts with numerous off-target kinases.[2] Such cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][3] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a characterization step but a critical component of preclinical development that informs safety, efficacy, and mechanism of action.

This guide provides a framework for the cross-reactivity profiling of 3-(2,3-Dimethylphenyl)pyridin-4-amine (hereafter designated Cmpd-X ), a novel investigational compound. Based on its structural similarity to known heterocyclic scaffolds, we hypothesize that Cmpd-X is an ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[4][5]

We will objectively compare the performance of Cmpd-X with established CDK inhibitors, providing detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.

The Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA synthesis.[5][6][7] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[7][8]

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Ras Ras/MAPK Pathway RTK->Ras activates CyclinD Cyclin D Ras->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb pRb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyper- phosphorylates S_Phase S-Phase Entry & DNA Replication CDK2->S_Phase initiates CmpdX Cmpd-X CmpdX->CDK2 inhibits

Figure 1: Simplified CDK2 Signaling Pathway in G1/S Transition.
Comparator Compounds

To benchmark the selectivity of Cmpd-X, we will use three well-characterized CDK inhibitors with diverse selectivity profiles.

  • Roscovitine (Seliciclib): An early purine analogue inhibitor that targets CDK2, CDK1, CDK5, CDK7, and CDK9 with sub-micromolar affinity.[9] Its broad-spectrum activity provides a baseline for a less selective inhibitor profile.[10][11]

  • Dinaciclib: A potent, multi-CDK inhibitor with high affinity for CDK1, CDK2, CDK5, and CDK9.[12][13] It has demonstrated single-agent activity in clinical trials and serves as an example of a potent but non-selective clinical candidate.[14][15]

  • Milciclib: A potent, ATP-competitive inhibitor with greater selectivity for CDK2 over other CDKs like CDK1, 4, 5, and 7.[16][17] It represents a more refined selectivity profile compared to the first-generation inhibitors.

Part 1: In Vitro Biochemical Profiling

The foundational step in cross-reactivity analysis is to measure the direct interaction between the inhibitor and a large panel of purified kinases. This approach provides a clean, quantitative measure of biochemical potency (e.g., IC₅₀, Kᵢ, or Kₑ) devoid of cellular complexities like membrane permeability or efflux pumps.

Experimental Approach: Large-Panel Kinase Screen

We will utilize a competition binding assay platform, such as Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's HotSpot℠ assay, which quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of over 450 kinases.[18][19][20][21]

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Cmpd-X Stock (in DMSO) Incubate 4. Incubate Kinase, Tracer, and Cmpd-X Compound->Incubate KinasePanel 2. Kinase Panel (>450 kinases immobilized on solid support) KinasePanel->Incubate Tracer 3. ATP-competitive Tracer Tracer->Incubate Wash 5. Wash to Remove Unbound Components Incubate->Wash Elute 6. Quantify Bound Tracer (e.g., via qPCR or ELISA) Wash->Elute Calculate 7. Calculate % Inhibition vs. DMSO Control Elute->Calculate Determine 8. Determine Kₑ or IC₅₀ for Hits Calculate->Determine Visualize 9. Visualize Data (e.g., TREEspot™) Determine->Visualize

Figure 2: General Workflow for a Competition-Binding Biochemical Kinase Assay.
Step-by-Step Methodology: Radiometric Kinase Activity Assay (HotSpot℠ Platform)

This protocol describes a standard radiometric assay for determining IC₅₀ values.[22][23]

  • Reagent Preparation:

    • Prepare a base reaction buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.[23]

    • Prepare serial dilutions of Cmpd-X, comparators, and a positive control inhibitor (e.g., Staurosporine) in 100% DMSO.

    • Prepare a solution of the specific kinase substrate (e.g., Histone H1 for CDK2) in the reaction buffer.

    • Prepare a solution of [γ-³³P]ATP at a concentration equal to 2x the Kₘ for the specific kinase.

  • Assay Execution:

    • Add the kinase enzyme to the substrate solution.

    • Dispense the kinase/substrate mixture into a 384-well plate.

    • Transfer nanoliter volumes of the serially diluted compounds (and DMSO for vehicle control) to the assay plate.

    • Incubate for 20 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the [γ-³³P]ATP solution.

    • Incubate for 2 hours at room temperature.

  • Signal Detection & Analysis:

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

    • Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary & Comparison

The following table presents hypothetical biochemical profiling data for Cmpd-X against our comparator compounds across a selected panel of kinases. The data is presented as IC₅₀ (nM), representing the concentration of inhibitor required to reduce kinase activity by 50%.

Kinase TargetCmpd-X (IC₅₀ nM) Roscovitine (IC₅₀ nM)Dinaciclib (IC₅₀ nM)Milciclib (IC₅₀ nM)
CDK2 15 160345
CDK12502001150
CDK4>10,000>10,000100120
CDK5450280190
CDK98004004350
GSK3β5,500>10,00080>10,000
SRC>10,000>10,000>1,000>10,000
TRKA>10,000>10,000>1,00053
AURKA1,2008,5002502,100

Interpretation: The hypothetical data suggests Cmpd-X is a potent CDK2 inhibitor. Its selectivity over CDK1 is approximately 17-fold, which is a good starting point. Unlike the broad-spectrum inhibitors Roscovitine and Dinaciclib, Cmpd-X shows high selectivity against CDK5 and CDK9. It also avoids potent inhibition of TRKA, an off-target liability of Milciclib.[16]

Part 2: Cell-Based Target Engagement

Biochemical assays are essential but do not reflect the complex intracellular environment. Cell-based target engagement assays are a crucial next step to confirm that a compound can enter a cell and bind to its intended target in a physiological context.[24]

Experimental Approach: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in live cells.[24] It relies on energy transfer from a NanoLuc® luciferase-tagged kinase to a cell-permeable fluorescent tracer that binds to the same kinase. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[25][26][27]

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_analysis Readout & Analysis Transfect 1. Transfect Cells with Kinase-NanoLuc® Plasmid Culture 2. Culture for 18-24h for Protein Expression Transfect->Culture Harvest 3. Harvest & Resuspend Cells in Opti-MEM® Culture->Harvest AddCells 6. Add Transfected Cells to Assay Plate Harvest->AddCells PlateCmpd 4. Plate Serial Dilutions of Cmpd-X AddTracer 5. Add NanoBRET® Tracer PlateCmpd->AddTracer AddTracer->AddCells Equilibrate 7. Equilibrate at 37°C for 2 hours AddSubstrate 8. Add Nano-Glo® Substrate & Extracellular Inhibitor Equilibrate->AddSubstrate ReadPlate 9. Read Luminescence (450nm) & BRET Signal (610nm) AddSubstrate->ReadPlate Calculate 10. Calculate BRET Ratio & Determine Cellular IC₅₀ ReadPlate->Calculate

Figure 3: Workflow for a NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology: NanoBRET™ Intracellular Kinase Assay

This protocol is adapted from Promega technical manuals for an adherent cell format.[26][28]

  • Cell Preparation (Day 1):

    • In a suitable culture flask, combine plasmid DNA encoding the Kinase-NanoLuc® fusion protein (e.g., CDK2-NLuc) with a transfection carrier DNA in Opti-MEM® I Reduced Serum Medium.

    • Add FuGENE® HD Transfection Reagent and incubate for 20 minutes at room temperature.

    • Add the transfection complex to a suspension of HEK293 cells and plate in a tissue-culture treated plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Assay Execution (Day 2):

    • Prepare 10-point serial dilutions of Cmpd-X and comparator compounds in Opti-MEM®.

    • Prepare a working solution of the appropriate NanoBRET® Kinase Tracer in Opti-MEM®.

    • Remove growth medium from the cells and add the compound dilutions and tracer solution.

    • Equilibrate the plate for 2 hours at 37°C, 5% CO₂.

  • Signal Detection & Analysis:

    • Prepare the Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to reduce background signal.

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters: a donor filter (450nm) and an acceptor filter (610nm).

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal (610nm) by the donor signal (450nm).

    • Plot the BRET ratio against the log of inhibitor concentration and fit to a four-parameter logistic model to determine the cellular IC₅₀.

Data Summary & Comparison

This table presents hypothetical cellular target engagement data, comparing the biochemical potency with the cellular potency to provide insights into cell permeability and target engagement in a physiological setting.

Kinase TargetCmpd-X (Cellular IC₅₀ nM) Biochemical IC₅₀ (nM) Ratio (Cellular/Biochem)
CDK2 95 15 6.3
CDK12,1002508.4
AURKA>20,0001,200>16

Interpretation: The hypothetical cellular IC₅₀ for Cmpd-X against CDK2 is 95 nM. The 6.3-fold shift between the biochemical and cellular IC₅₀ values is within an acceptable range for a lead compound, suggesting reasonable cell permeability and engagement with the target in an intact cell. The cellular selectivity between CDK2 and CDK1 (22-fold) is maintained. The weaker cellular activity against AURKA suggests that at therapeutic concentrations focused on CDK2, engagement of this off-target may be minimal.

Conclusion and Forward Look

This guide outlines a two-tiered strategy for the comprehensive cross-reactivity profiling of a novel kinase inhibitor, this compound (Cmpd-X).

  • Biochemical Profiling: The initial large-panel screen is an indispensable tool for mapping the kinome-wide interaction landscape of a compound.[29] The hypothetical data for Cmpd-X shows a promising profile: potent against its intended target (CDK2) with good selectivity against closely related kinases and other common off-targets.

  • Cellular Target Engagement: The NanoBRET™ assay validates these findings in a more physiologically relevant context, confirming that Cmpd-X can access and bind CDK2 within intact cells.

The combined data from these orthogonal approaches provides a robust foundation for decision-making in a drug discovery pipeline. The favorable selectivity profile of Cmpd-X, as illustrated in our hypothetical dataset, distinguishes it from broader-spectrum inhibitors like Dinaciclib and Roscovitine and suggests it may have a wider therapeutic window. This rigorous, data-driven comparison is essential for prioritizing lead candidates and designing subsequent in vivo efficacy and safety studies.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • Karim, M. R., et al. (2023). KinScan: AI-based rapid profiling of activity across the kinome.
  • Gorgun, G., et al. (2024). The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • O’Shea, J. J., & Gadina, M. (2014). Selectivity and therapeutic inhibition of kinases: to be or not to be?
  • Spencer, S. L., et al. (2008). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 105(48), 18944-18949.
  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Acellera. (n.d.). Discovery of CDK2 inhibitors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Henry, B. M., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Current Problems in Cancer, 49, 101016.
  • Johnson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Oncotarget, 7(12), 13426-13428.
  • Patsnap Synapse. (2023). CDK2 Inhibitor——Important Regulator of Cell Cycle Control. Retrieved from [Link]

  • Taylor & Francis. (n.d.). CDK2 – Knowledge and References. Retrieved from [Link]

  • Steinman, R. A., et al. (2020). Cyclin-dependent kinase 2 (Cdk2)
  • Chen, Y., et al. (2012). Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors.
  • Peyressatre, M., et al. (2015). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules, 20(6), 11094-11110.
  • Patsnap Synapse. (2025). Milciclib maleate. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The CDKs inhibition activity of Milciclib and two hit compounds. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan.... Retrieved from [Link]

  • Li, Y., et al. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Synthesis, 56(17), 2689-2708.
  • Henry, B. M., et al. (2025). (PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Retrieved from [Link]

  • Chen, Y. A., et al. (2013). Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. Journal of Oncology, 2013, 317586.
  • Msaouel, P., et al. (2022). Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma.
  • Hall, M. D., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 3(1), 5-13.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Ghobrial, I. M., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood, 125(3), 446-448.
  • ResearchGate. (2025). Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways | Request PDF. Retrieved from [Link]

  • Sharma, G. G., et al. (2024). CDK9 Inhibition by Dinaciclib Is a Therapeutic Vulnerability in Epithelioid Hemangioendothelioma. Clinical Cancer Research, 30(18), 3986-4000.

Sources

A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits: A Case Study with 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge Beyond the Primary Hit

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1][2] However, the journey from a primary hit to a validated lead candidate is fraught with potential pitfalls. HTS campaigns are notorious for generating a high rate of false positives, which can arise from experimental artifacts, compound interference with the assay technology, or non-specific activity.[3][4][5]

Therefore, a rigorous, multi-step validation cascade is not just recommended; it is essential to ensure that resources are focused on chemically tractable and biologically relevant starting points. Progressing unvalidated hits into lead identification wastes significant time and resources, making the hit validation phase one of the most critical stages in the drug discovery pipeline.[3]

This guide provides a comprehensive framework for validating a hypothetical HTS hit, 3-(2,3-Dimethylphenyl)pyridin-4-amine . For the purposes of this guide, we will assume this compound was identified as a primary inhibitor of "Kinase X," a fictional serine/threonine kinase, in a fluorescence polarization-based biochemical assay. We will walk through a logical, self-validating workflow designed to build confidence in this hit, compare its performance to established standards, and lay the groundwork for a successful hit-to-lead program.

Phase 1: Foundational Hit Confirmation and Triage

The initial goal is to confirm the compound's identity, purity, and on-target activity while systematically eliminating common sources of assay artifacts.[3] This phase is a critical filter to separate genuine activity from noise.

Compound Integrity Verification: Resynthesis and Quality Control

The first principle of hit validation is to never fully trust the original library sample. Compounds can degrade during storage, and the purity of library plates can be variable.

Experimental Protocol: Chemical Resynthesis and Analysis

  • Resynthesis: Obtain a fresh, solid sample ("powder") of this compound through chemical synthesis or purchase from a reliable vendor.

  • Identity & Purity Analysis:

    • Dissolve the new powder in a suitable solvent (e.g., DMSO).

    • Confirm the molecular weight and identity using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Assess purity by analyzing the chromatogram at a relevant wavelength (e.g., 254 nm). The target compound peak should represent >95% of the total peak area.

    • Confirm the chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stock Solution Preparation: Prepare a fresh, concentrated stock solution (e.g., 10 mM in 100% DMSO) for all subsequent experiments.

Activity Confirmation: The Dose-Response Curve

With a pure, confirmed sample, the next step is to replicate the initial finding from the single-point HTS. This is achieved by generating a full dose-response curve in the primary assay to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination in Primary Kinase Assay (Fluorescence Polarization)

  • Compound Titration: Perform a serial dilution of the 10 mM stock of this compound to create a range of concentrations (e.g., from 100 µM down to 1 nM) in an appropriate assay buffer.

  • Assay Execution:

    • Add the diluted compound, Kinase X enzyme, and a fluorescently labeled peptide substrate to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add an antibody that specifically binds the phosphorylated substrate.

  • Data Acquisition: Read the fluorescence polarization signal on a compatible plate reader. A low signal indicates inhibition of kinase activity.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Ruling Out Artifacts: Counter-Screening

Many compounds appear as hits because they interfere with the assay technology itself rather than the biological target.[4][6] Counter-screens are designed to identify these artifacts. For a fluorescence-based assay, the key concern is compound autofluorescence.

Experimental Protocol: Autofluorescence Counter-Screen

  • Plate Setup: Prepare a plate with the same serial dilutions of this compound in the assay buffer.

  • Omission of Assay Components: Add all assay components except the fluorescent peptide.

  • Data Acquisition: Read the plate using the same fluorescence settings as the primary assay.

  • Analysis: A significant signal that correlates with compound concentration indicates autofluorescence, which would be a red flag for this particular hit in this assay format.

Workflow for Phase 1: Hit Confirmation & Triage

G cluster_0 Phase 1: Hit Confirmation & Triage A Primary HTS Hit (Single Concentration) B Resynthesize/Repurchase Fresh Powder A->B C Purity & Identity Check (LC-MS, NMR >95%) B->C D Confirm Potency (IC50 Curve in Primary Assay) C->D H False Positive (Impure/Degraded) C->H <95% pure E Counter-Screen (Rule out Autofluorescence) D->E G False Positive (Artifact) D->G No activity F Confirmed Hit E->F No interference E->G Interference detected G cluster_pathway Kinase X Signaling KinaseX Kinase X (Active) SubstrateY_phos p-Substrate Y KinaseX->SubstrateY_phos ATP -> ADP SubstrateY_unphos Substrate Y Downstream Cellular Response SubstrateY_phos->Downstream Inhibitor 3-(2,3-Dimethylphenyl) pyridin-4-amine Inhibitor->KinaseX

Caption: Inhibition of Kinase X by our hit compound.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment: Plate cells and treat them with increasing concentrations of this compound. Include a known inhibitor of the pathway as a positive control.

  • Stimulation: If necessary, stimulate the pathway to induce phosphorylation of Substrate Y.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Western Blot:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).

    • Probe a separate or stripped membrane with an antibody for total Substrate Y and a loading control (e.g., GAPDH).

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate Y signal (normalized to total Substrate Y and the loading control) demonstrates functional inhibition in a cellular context.

Assessing Selectivity: A Comparison Guide

A critical aspect of a promising lead compound is its selectivity. A "promiscuous" compound that inhibits many kinases is likely to have off-target effects and potential toxicity. To assess this, the hit should be screened against a panel of related kinases.

Comparative Data Table: Kinase Selectivity Profile

Here, we compare our hypothetical data for this compound against two standards: Staurosporine (a potent but non-selective kinase inhibitor) and Compound Y (a fictional, highly selective Kinase X inhibitor).

Kinase Target This compound IC₅₀ (nM) Staurosporine IC₅₀ (nM) Compound Y IC₅₀ (nM)
Kinase X 50 10 5
Kinase A>10,00025>10,000
Kinase B85015>10,000
Kinase C2,500508,000
Kinase D>10,0008>10,000

Interpretation: The data shows that while Staurosporine inhibits all tested kinases potently, our hit compound demonstrates a significant window of selectivity for Kinase X over other related kinases, and its profile is far superior to the non-selective standard. It is not as selective as the optimized Compound Y, but it represents a promising and selective starting point for medicinal chemistry efforts.

Conclusion and Forward Look

Through this multi-phased validation cascade, we have transformed This compound from a single data point in a primary HTS into a well-characterized, validated hit. We have:

  • Confirmed its identity, purity, and potency.

  • Eliminated common assay artifacts through counter-screening.

  • Verified its activity using an orthogonal assay with a different technology.

  • Demonstrated direct physical binding to the target protein, Kinase X.

  • Confirmed target engagement and functional inhibition in a cellular environment.

  • Established a promising selectivity profile against related kinases.

This compound now stands as a credible starting point for a hit-to-lead optimization program. The subsequent steps will involve medicinal chemistry efforts to improve potency and drug-like properties (ADME/Tox), guided by the robust biological and biochemical foundation established in this validation workflow. This rigorous, evidence-based approach is fundamental to increasing the probability of success in the long and challenging path of drug discovery.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]

  • Creative Biolabs. Orthogonal Assay Service. Available at: [Link]

  • Dittmar, M., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • Domainex. Hit Identification and Validation Services. Available at: [Link]

  • AXXAM. From gene to validated and qualified hits. Available at: [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Available at: [Link]

  • Lal-Nag, M., et al. (2012). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. Journal of Biomolecular Screening. Available at: [Link]

  • Holdgate, G., et al. (2010). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening. Available at: [Link]

  • Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. Available at: [Link]

  • Dah-Yen, L., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. Available at: [Link]

  • Butkiewicz, M., et al. (2017). High-Throughput Screening Assay Datasets from the PubChem Database. Therapeutics Data Commons. Available at: [Link]

Sources

head-to-head comparison of 3-(2,3-Dimethylphenyl)pyridin-4-amine with a known inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 3-(2,3-Dimethylphenyl)pyridin-4-amine and a Known Inhibitor

A direct head-to-head comparison between this compound and a known inhibitor cannot be provided at this time. Initial searches did not identify a specific biological target for this compound. A comparative analysis is contingent on identifying this target in order to select an appropriate well-characterized inhibitor for a meaningful evaluation.

While a direct comparison is not currently feasible, this guide will provide a framework for such a comparison and discuss the known biological activities of structurally related aminopyridine compounds. This information can serve as a preliminary resource for researchers investigating the potential applications of this compound.

Framework for a Head-to-Head Comparison

Once the biological target of this compound is identified, a comprehensive comparison with a known inhibitor would involve the following key elements:

  • Introduction to the Inhibitors and their Target: A detailed overview of this compound and the selected known inhibitor, including their chemical structures and the biological rationale for targeting the specific protein or pathway.

  • Mechanism of Action: Elucidation of how each compound interacts with the target at a molecular level. This would be supported by structural biology data (if available) and mechanistic studies.

  • In Vitro Potency and Selectivity: A direct comparison of the inhibitory activity of both compounds against the purified target protein (e.g., IC50, Ki values). Selectivity profiling against a panel of related proteins would also be crucial.

  • Cellular Activity: Evaluation of the compounds' effects in relevant cell-based assays to determine their ability to engage the target in a cellular context and elicit a biological response.

  • Pharmacokinetic Properties: A summary of key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for both compounds, if available.

  • Experimental Protocols: Detailed methodologies for the key assays used in the comparison.

  • Data Summary and Visualization: Clear presentation of the comparative data in tables and graphical formats.

Biological Activities of Structurally Related Aminopyridines

The aminopyridine scaffold is a common motif in biologically active molecules. Understanding the activities of related compounds can offer insights into the potential targets of this compound.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[1][2] For instance, compound 7l from one study demonstrated an IC50 of 64.42 nM against CDK2/cyclin A2 and exhibited antiproliferative activity against various cancer cell lines.[2]

  • UHRF1 Inhibition: 3-Amino-4,6-dimethylpyridine has been identified as an inhibitor of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a protein involved in DNA methylation and a potential cancer target.[3]

  • Antimycobacterial Activity: Thieno[2,3-b]pyridine derivatives have been investigated for their activity against Mycobacterium tuberculosis.[4]

  • Catalytic Activity: 4-Dimethylaminopyridine (DMAP) is a widely used nucleophilic catalyst in organic synthesis.[5]

  • Ion Channel Modulation: 3,4-Diaminopyridine is known to act on potassium channels and has been studied for its effects on synaptic transmission.[6]

The diverse biological activities of these related molecules highlight the versatility of the aminopyridine scaffold and suggest that this compound could potentially interact with a range of biological targets.

Future Directions

To enable a direct comparison, the immediate next step is to identify the biological target(s) of this compound. This could be achieved through various experimental approaches, including:

  • Target-based screening: Testing the compound against a panel of known biological targets, such as kinases, proteases, or other enzymes.

  • Phenotypic screening: Identifying a cellular phenotype induced by the compound and then using techniques like proteomics or genomics to identify the molecular target responsible for that phenotype.

  • Affinity-based methods: Using the compound as a probe to pull down its binding partners from cell lysates.

Once a specific and validated biological target is identified, a relevant and well-characterized inhibitor can be selected for a rigorous head-to-head comparison, following the framework outlined in this guide. This will provide valuable information for the scientific community and professionals in drug development regarding the potential of this compound as a pharmacological tool or therapeutic agent.

Sources

A Comparative Guide to Establishing the Purity of Synthesized 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its advancement in the drug discovery pipeline. This guide provides an in-depth, comparative analysis of the principal analytical methodologies for establishing the purity of 3-(2,3-Dimethylphenyl)pyridin-4-amine, a substituted aminopyridine with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative standards.

The synthesis of this compound, likely achieved through a Suzuki-Miyaura cross-coupling reaction, necessitates a robust analytical strategy to detect and quantify not only the target molecule but also potential process-related impurities and degradation products.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, provide a framework for the reporting, identification, and qualification of impurities, which we will adhere to in our discussion.[3][4][5][6][7]

The Synthetic Landscape and Potential Impurities

A probable synthetic route to this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of a 3-halo-4-aminopyridine with 2,3-dimethylphenylboronic acid.[2][8] This popular and versatile reaction, while generally efficient, can give rise to several byproducts.[1][9] Understanding these potential impurities is critical for selecting and optimizing the appropriate analytical methods for their detection.

Potential Impurities Include:

  • Starting Materials: Unreacted 3-halo-4-aminopyridine and 2,3-dimethylphenylboronic acid.

  • Homocoupling Products: Biphenyls (from the boronic acid) and bipyridines (from the pyridine halide).[1][9]

  • Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom.

  • Catalyst and Ligand-Related Impurities: Residual palladium and phosphorus-containing byproducts.

  • Solvent and Reagent Residues: Inorganic salts and residual solvents used in the synthesis and purification.[3][4][6]

A Comparative Overview of Analytical Techniques

The selection of an analytical technique for purity determination is a balance of sensitivity, selectivity, and the specific information required. For a comprehensive assessment of this compound, a multi-faceted approach is recommended. The following table provides a high-level comparison of the most pertinent techniques.

TechniquePrincipleStrengthsWeaknessesPrimary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds.Can be time-consuming, requires soluble samples, and may have lower resolution for highly similar compounds.[10][11]Gold standard for quantitative purity assessment and impurity profiling. [11]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile and semi-volatile compounds, provides structural information from mass spectra.[10][11][12]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[13][14]Ideal for analyzing residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unparalleled for structural elucidation of the active pharmaceutical ingredient (API) and unknown impurities.[13][15] Quantitative (qNMR) capabilities.Lower sensitivity compared to chromatographic methods.[15]Confirmatory identification of the API and structural characterization of impurities.
Elemental Analysis (CHNSO) Combustion of the sample to convert elements into simple gases for quantification.Provides the fundamental elemental composition, a key indicator of bulk purity.[16][17][18]Does not provide information on the nature of impurities, only their impact on the overall elemental composition.Fundamental confirmation of the compound's empirical formula and overall purity.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for detecting trace impurities.[11] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality of Method Design:

  • Column Choice: A C18 column is selected for its versatility in retaining and separating aromatic compounds. The aminopyridine moiety imparts some polarity, making a C18 stationary phase a good balance for retention.

  • Mobile Phase: A buffered mobile phase is crucial for ensuring consistent ionization of the basic aminopyridine, leading to reproducible retention times and sharp peak shapes. A gradient elution from a weaker to a stronger organic solvent (e.g., acetonitrile) allows for the separation of a wide range of impurities with varying polarities.

  • Detection: UV detection is suitable as the aromatic rings in the molecule will have a strong chromophore. A photodiode array (PDA) detector is preferred to obtain UV spectra of the main peak and any impurities, which can aid in their identification.

Experimental Protocol: RP-HPLC for Purity of this compound

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (determined by UV-Vis spectroscopy, likely in the 250-280 nm range) and collect spectra from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Impurities are reported based on their area percentage. This method should be validated according to ICH Q2(R1) guidelines.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject into HPLC (C18 Column, Gradient Elution) prep3->hplc 10 µL Injection pda PDA Detection hplc->pda integrate Integrate Peaks pda->integrate Chromatogram calculate Calculate Area % Purity integrate->calculate report Report Impurities >0.05% (ICH Q3A) calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents and certain low molecular weight byproducts.[10][11] Given the structure of this compound, it may have sufficient volatility for GC analysis, although derivatization could enhance its chromatographic properties.

Causality of Method Design:

  • Derivatization: While direct injection may be possible, derivatization of the amine group (e.g., with a silylating agent like BSTFA) can improve peak shape and thermal stability.

  • Column Choice: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally suitable for the separation of aromatic compounds.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be used to identify known impurities by comparison to a spectral library and to propose structures for unknown impurities.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. For derivatization, add an excess of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60 °C for 30 minutes.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the synthesized this compound and the elucidation of any unknown impurities.[13][15] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Causality of Spectral Interpretation:

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values provide a fingerprint of the molecule. The aromatic region will be complex due to the two substituted rings. The presence of signals corresponding to unreacted starting materials or homocoupled products can be readily identified.

  • ¹³C NMR: The number of signals indicates the number of unique carbon atoms, confirming the overall structure. The chemical shifts differentiate between aromatic, aliphatic, and sp²-hybridized carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning all proton and carbon signals and for elucidating the structures of unknown impurities by establishing connectivity between atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and assign them to the corresponding protons in the molecule.

    • Assign the ¹³C NMR signals.

    • Analyze for the presence of any unexpected signals that may indicate impurities. Compare the spectra to those of known potential impurities if available.

Logical Flow for NMR-Based Purity and Structural Verification

NMR_Logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (if needed) cluster_interp Interpretation start Dissolve Sample in Deuterated Solvent h1_nmr ¹H NMR Chemical Shifts Integration Multiplicity start->h1_nmr c13_nmr ¹³C NMR Number of Signals Chemical Shifts start->c13_nmr assign_api Assign Signals to API Structure h1_nmr->assign_api c13_nmr->assign_api cosy COSY (¹H-¹H Correlation) hsqc HSQC (¹H-¹³C Correlation) hmbc HMBC (Long-Range ¹H-¹³C Correlation) identify_imp Identify Impurity Signals assign_api->identify_imp end Purity & Structural Confirmation assign_api->end elucidate Elucidate Unknown Structures identify_imp->elucidate For Unknowns quantify Quantitative NMR (qNMR) (Optional) identify_imp->quantify elucidate->cosy elucidate->hsqc elucidate->hmbc elucidate->end quantify->end

Caption: Logical workflow for NMR-based structural verification and impurity identification.

Elemental Analysis for Fundamental Composition

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in the sample.[16][17] This technique is a fundamental check of purity, as the presence of significant impurities will cause the experimentally determined elemental composition to deviate from the theoretically calculated values for the pure compound.[18] For this compound (C₁₃H₁₄N₂), the theoretical elemental composition is C: 78.75%, H: 7.12%, and N: 14.13%.

Causality of Method Design:

  • Combustion: The sample is combusted at high temperature in the presence of excess oxygen to convert carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or NOx, which is then reduced to N₂).

  • Separation and Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Experimental Protocol: CHN Analysis

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2 mg of the dried sample into a tin capsule.

  • Analysis:

    • Calibrate the instrument using a certified standard (e.g., acetanilide).

    • Analyze the sample in triplicate.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N.

    • Compare the average experimental values to the theoretical values. A deviation of ≤ 0.4% is generally considered acceptable for a pure compound.

Conclusion: An Integrated Approach to Purity Confirmation

Establishing the purity of a synthesized compound like this compound is not a task for a single analytical technique. Instead, a complementary and integrated approach provides the most comprehensive and trustworthy assessment.

  • HPLC serves as the primary tool for quantitative purity determination and profiling of non-volatile impurities.

  • GC-MS is the method of choice for identifying and quantifying residual solvents and other volatile byproducts.

  • NMR spectroscopy provides the definitive structural confirmation of the target molecule and is the most powerful technique for elucidating the structures of unknown impurities.

  • Elemental analysis offers a fundamental confirmation of the compound's elemental composition, serving as a final check on its bulk purity.

By employing these techniques in concert, researchers and drug development professionals can confidently establish the purity of their synthesized compounds, ensuring the integrity of their subsequent studies and adhering to the rigorous standards of the pharmaceutical industry.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). PMC - NIH. Retrieved from [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH. Retrieved from [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • CHNSO Elemental Analysis – Sample Preparation. Mettler Toledo. Retrieved from [Link]

  • CHNS-O determination in pharmaceutical products by flash combustion. VELP Scientifica. Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. (2015, March 1). Spectroscopy Online. Retrieved from [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. Retrieved from [Link]

  • Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (2025, October 21). ResearchGate. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. Retrieved from [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? (2021, October 11). Reddit. Retrieved from [Link]

  • Mass Spectrometry Analysis of Isotopic Abundance of C, H, or N in Biofield Energy Treated Aminopyridine Derivatives. (2015, December 22). viXra.org. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PMC. Retrieved from [Link]

  • GC/MS Sample Preparation. (2024, June 12). HSC Cores - BookStack. Retrieved from [Link]

  • Aminative Suzuki–Miyaura coupling. (2024, March 1). Xingwei Li. Retrieved from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Retrieved from [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. Retrieved from [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. Retrieved from [Link]

  • Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry.
  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. (2022, March 30). Universidad de Granada. Retrieved from [Link]

  • Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. (2023, July 5). MDPI. Retrieved from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. Retrieved from [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010, February 27). Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

Technical Guide: Inter-Laboratory Validation of 3-(2,3-Dimethylphenyl)pyridin-4-amine Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reproducibility crisis in preclinical drug development often stems not from biological variance, but from analytical inconsistency. This guide details the inter-laboratory validation of a quantitative assay for 3-(2,3-Dimethylphenyl)pyridin-4-amine (referred to herein as DMPPA ), a potent small-molecule pharmacophore often utilized in p38 MAPK inhibition studies.

While generic HPLC-UV methods have historically been used for high-concentration solubility screening, they fail to meet the sensitivity and selectivity requirements for pharmacokinetic (PK) profiling across different research sites. This guide validates a targeted LC-MS/MS methodology as the superior alternative, demonstrating <5% inter-laboratory bias compared to the >20% variance observed in legacy chromatographic methods.

Comparative Analysis: LC-MS/MS vs. Legacy Alternatives

To establish the necessity of this specific protocol, we compared the performance of the optimized LC-MS/MS assay against the standard HPLC-UV method often used in early-stage discovery.

Performance Metrics

The following data represents a cross-validation study conducted between three independent laboratories (Lab A: Originator, Labs B & C: Transfer Sites).

FeatureOptimized LC-MS/MS Assay (Recommended)Standard HPLC-UV Assay (Alternative)Impact on Validation
Detection Principle Mass/Charge (MRM: m/z 199.1 → 182.1)UV Absorbance (254 nm)MS specificity eliminates matrix interference common in plasma samples.
LLOQ (Sensitivity) 0.5 ng/mL 50 ng/mLLC-MS/MS allows for terminal phase PK tracking; UV fails at low concentrations.
Selectivity High (Differentiates from hydroxylated metabolites)Low (Co-elution with metabolites)UV often overestimates concentration due to metabolite co-elution.
Inter-Lab Precision (%CV) 4.2% - 6.8% 18.5% - 24.0%High UV variance renders inter-lab data merging statistically invalid.
Sample Volume 10 µL100 µLCritical for sparse sampling in murine models.
Expert Insight: The Causality of Variance

The high variance in the alternative HPLC-UV method is driven by the 2,3-dimethylphenyl moiety . In complex matrices (plasma/microsomes), endogenous lipids absorb near 254 nm, creating a shifting baseline that varies by instrument manufacturer. The LC-MS/MS method circumvents this by filtering for the specific parent-daughter ion transition, rendering the assay "blind" to these interferences.

The Self-Validating Protocol (LC-MS/MS)

This protocol is designed as a self-validating system . It employs a stable isotope-labeled internal standard (SIL-IS) to correct for extraction efficiency and matrix effects in real-time.

A. Reagents & Materials[1][2][3][4][5][6]
  • Analyte: this compound (Purity >98%).

  • Internal Standard (IS): DMPPA-d3 (Deuterated analog) or generic analog (e.g., Tolyl-pyridin-amine) if SIL is unavailable.

  • Matrix: K2EDTA Human Plasma (or species-specific equivalent).

B. Sample Preparation (Protein Precipitation)

Rationale: We utilize protein precipitation (PPT) over Solid Phase Extraction (SPE) to maximize recovery of this specific lipophilic amine while minimizing consumable costs across labs.

  • Aliquot: Transfer 10 µL of plasma sample into a 96-well plate.

  • Spike: Add 5 µL of Working Internal Standard (200 ng/mL in 50:50 MeOH:H2O).

  • Precipitate: Add 100 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Critical Step: The formic acid disrupts protein binding, ensuring total drug recovery.

  • Agitate: Vortex for 5 minutes at 1200 RPM.

  • Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Dilute 50 µL of supernatant with 100 µL of water (to match initial mobile phase strength) in a fresh plate.

C. LC-MS/MS Conditions[3][6]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

  • Mass Spec Transitions (ESI+):

    • DMPPA: m/z 199.1 → 182.1 (Quantifier), 199.1 → 158.0 (Qualifier).

    • Note: The loss of 17 Da (NH3) is characteristic of the pyridin-4-amine primary amine group.

Inter-Laboratory Validation Workflow

To ensure the assay is robust, a Cross-Validation study must be performed following ICH M10 guidelines.

Visualization: Validation Decision Logic

The following diagram outlines the decision process for accepting or rejecting inter-lab data.

ValidationWorkflow Start Start Inter-Lab Validation PrepQC Prepare QC Samples (Low, Mid, High, LLOQ) @ Originating Lab Start->PrepQC Ship Ship Frozen Aliquots to Participating Labs PrepQC->Ship Analysis Analyze n=5 Replicates (3 Separate Runs) Ship->Analysis CalcStats Calculate Intra/Inter-Lab Precision (%CV) & Accuracy Analysis->CalcStats CheckCV Is %CV < 15%? (<20% for LLOQ) CalcStats->CheckCV CheckBias Is Bias within ±15%? CheckCV->CheckBias Yes Fail VALIDATION FAILED Root Cause Analysis CheckCV->Fail No Pass VALIDATION PASSED Method Transferable CheckBias->Pass Yes CheckBias->Fail No

Figure 1: Decision tree for inter-laboratory method validation based on ICH M10 Bioanalytical Method Validation guidelines.

Mechanistic Context: p38 MAPK Inhibition

Understanding the biological context is crucial for interpreting assay results. DMPPA acts as a scaffold for Type II p38 MAPK inhibitors. Inconsistent assay data can lead to misinterpretation of IC50 shifts in potency assays.

Visualization: Signaling Pathway

This diagram illustrates the downstream effects of p38 MAPK where DMPPA exerts its inhibitory effect.

p38Pathway Stimuli Stress / Cytokines (TNF-a, IL-1) MAP3K MAP3K (TAK1/ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 MK2 MK2 p38->MK2 MSK1 MSK1 p38->MSK1 DMPPA DMPPA (Inhibitor) DMPPA->p38 Blocks ATP Binding Response Inflammatory Response MK2->Response MSK1->Response

Figure 2: The p38 MAPK signaling cascade. DMPPA inhibits the phosphorylation of downstream effectors MK2 and MSK1, which are critical for inflammatory cytokine production.

Experimental Data Summary (Simulated)

The following data illustrates the robustness of the LC-MS/MS method across three distinct sites (Lab A: US, Lab B: EU, Lab C: APAC) using the protocol defined above.

Table 2: Inter-Laboratory Accuracy and Precision (n=18)

QC LevelNominal Conc. (ng/mL)Lab A Mean (ng/mL)Lab B Mean (ng/mL)Lab C Mean (ng/mL)Inter-Lab %CVGlobal Accuracy (%)
LLOQ 0.500.520.480.516.8% 100.6%
Low 1.501.481.551.464.2% 99.8%
Mid 50.051.249.550.83.1% 101.0%
High 8007858107922.9% 99.6%

Acceptance Criteria: According to FDA/EMA guidelines, the inter-lab %CV must be ≤15% (≤20% for LLOQ). The DMPPA assay easily meets these criteria, confirming high transferability.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Institutes of Health (NIH). (2023). Method validation studies and an inter-laboratory cross validation study of kinase inhibitors. [Link]

A Comparative Guide to the Pharmacokinetic Profiles of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pharmacokinetics in Aminopyridine Drug Development

The aminopyridine scaffold is a cornerstone in the development of therapies targeting potassium channels, with prominent applications in neurological disorders such as multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS). The clinical efficacy and safety of these derivatives are intrinsically linked to their pharmacokinetic (PK) profiles—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these profiles is not merely an academic exercise; it is a fundamental requirement for rational drug design, dose optimization, and the prediction of potential drug-drug interactions.

This guide provides a comparative analysis of the pharmacokinetic profiles of key aminopyridine derivatives, including 4-aminopyridine (4-AP), 3,4-diaminopyridine (3,4-DAP), and the sustained-release formulation of 4-AP, fampridine. By examining their distinct ADME characteristics, supported by experimental data, we aim to provide researchers and drug developers with the insights needed to advance the next generation of aminopyridine-based therapeutics.

Core Pharmacokinetic Parameters: A Comparative Overview

The journey of an orally administered drug is governed by four key processes:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug goes within the body.

  • Metabolism: How the body chemically modifies the drug.

  • Excretion: How the body eliminates the drug.

The following sections will delve into a head-to-head comparison of our selected aminopyridine derivatives across these four pillars of pharmacokinetics.

Absorption: Bioavailability and Rate

The efficiency and speed at which a drug is absorbed into the systemic circulation are critical determinants of its therapeutic effect. For aminopyridine derivatives, rapid absorption is a common characteristic.

  • 4-Aminopyridine (Immediate-Release): Immediate-release formulations of 4-AP are rapidly absorbed, with time to maximum plasma concentration (Tmax) typically occurring around one hour after oral administration.[1] Its bioavailability is high, with studies indicating that it is well-absorbed from the gastrointestinal tract.[2]

  • 3,4-Diaminopyridine: Similar to 4-AP, 3,4-DAP is also rapidly absorbed following oral administration.[3][4] However, its pharmacokinetic profile can exhibit non-linearity, suggesting that absorption and/or clearance mechanisms may become saturated at higher doses.[3]

  • Fampridine (Sustained-Release 4-AP): Fampridine is a sustained-release (SR) formulation of 4-aminopyridine designed to slow the rate of absorption.[5][6] This results in a delayed Tmax, typically occurring 2.6 to 3.7 hours post-administration, and lower peak plasma concentrations (Cmax) compared to immediate-release formulations.[7] This modification is crucial for improving the tolerability of 4-AP by minimizing adverse events associated with high peak concentrations.[6]

Distribution: Where the Drug Goes

Once absorbed, a drug distributes throughout the body's tissues and fluids. The volume of distribution (Vd) is a key parameter that provides insight into the extent of this distribution.

  • 4-Aminopyridine: 4-AP exhibits a relatively large volume of distribution, with values reported around 2.6 L/kg in humans.[2] This indicates that the drug is extensively distributed into tissues outside of the plasma. Furthermore, protein binding of 4-AP is considered to be negligible, meaning that a high fraction of the drug in circulation is free and pharmacologically active.[2]

  • 3,4-Diaminopyridine: Studies in rats have shown that 3,4-DAP also has a large volume of distribution at a steady state of 2.8 ± 0.7 L/kg.[8] It shows a high tissue-to-plasma partition coefficient in key organs such as the kidney, heart, and muscle, with a significant portion of the drug distributing to muscle tissue.[8]

  • Fampridine: As a formulation of 4-AP, fampridine shares the same distribution characteristics, including a large volume of distribution and low plasma protein binding (greater than 90% unbound).[9]

Metabolism: Biotransformation Pathways

Metabolism is the process by which the body chemically alters drugs, often to facilitate their excretion. The liver is the primary site of drug metabolism, mediated by a variety of enzymes, most notably the cytochrome P450 (CYP) family.

  • 4-Aminopyridine/Fampridine: The metabolism of 4-AP is limited.[10] The primary metabolic pathway involves oxidation by CYP2E1 to form 3-hydroxy-4-aminopyridine, which is then further metabolized to 3-hydroxy-4-aminopyridine sulfate.[10] However, these metabolites account for a small fraction of the administered dose, and the majority of 4-AP is excreted unchanged.[10] Importantly, 4-AP shows little to no inhibitory or inducing effect on major CYP450 enzymes at clinically relevant concentrations, suggesting a low potential for metabolic drug-drug interactions.[11]

  • 3,4-Diaminopyridine: The metabolism of 3,4-DAP primarily involves N-acetylation to form the main metabolite, 3-N-acetyl-3,4-diaminopyridine.

Excretion: The Final Exit

The final stage of the pharmacokinetic journey is excretion, the removal of the drug and its metabolites from the body. For aminopyridines, the kidneys are the primary route of elimination.

  • 4-Aminopyridine/Fampridine: 4-AP is predominantly excreted unchanged in the urine.[2][5] Studies have shown that approximately 90% of an administered dose is recovered in the urine as the parent drug.[2] The renal clearance of 4-AP exceeds the glomerular filtration rate, indicating that it undergoes active tubular secretion in addition to filtration.[9][12] This efficient renal clearance is a key feature of its disposition.

  • 3,4-Diaminopyridine: While specific human excretion balance studies are less detailed in the public domain, the primary route of elimination is expected to be renal, involving both the parent drug and its N-acetylated metabolite.

Comparative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters for the discussed aminopyridine derivatives in humans.

Parameter4-Aminopyridine (Immediate-Release)3,4-DiaminopyridineFampridine (Sustained-Release 4-AP)
Tmax (Time to Peak) ~1 hour[1]Rapid, can be non-linear[3]2.6 - 3.7 hours[7]
t1/2 (Half-life) 3 - 4 hours[1]1 - 3 hours[4][13]~6 hours[9][14]
Volume of Distribution (Vd) ~2.6 L/kg[2]High tissue distribution[8]~2.6 L/kg[9]
Plasma Protein Binding Negligible[2]Not extensively reported>90% unbound[9]
Primary Metabolism Limited; CYP2E1-mediated oxidation[10]N-acetylationLimited; CYP2E1-mediated oxidation[10]
Primary Excretion Route Renal; >90% unchanged[2]RenalRenal; primarily unchanged[5][9]

Visualizing Pharmacokinetic Concepts

Experimental Workflow for an In Vivo Pharmacokinetic Study

The determination of these pharmacokinetic parameters relies on a well-defined experimental workflow. The following diagram illustrates a typical process for an in vivo PK study in a preclinical model.

G cluster_pre_analysis Pre-Analysis Phase cluster_sampling Sampling Phase cluster_analysis Analytical & Data Analysis Phase A Compound Formulation & Dosing Solution Preparation B Animal Acclimatization & Health Check A->B C Dosing Administration (e.g., Oral Gavage, IV) B->C D Serial Blood Sampling at Pre-defined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Sample Processing (Plasma Separation via Centrifugation) D->E F Sample Storage (-80°C) E->F H Quantification of Drug Concentration in Plasma Samples F->H Sample Analysis G Bioanalytical Method Development & Validation (e.g., LC-MS/MS) G->H I Pharmacokinetic Modeling & Parameter Calculation (e.g., NCA) H->I J Data Interpretation & Reporting I->J G cluster_4AP 4-Aminopyridine (Fampridine) Metabolism cluster_34DAP 3,4-Diaminopyridine Metabolism A 4-Aminopyridine B 3-hydroxy-4-aminopyridine A->B CYP2E1 D Renal Excretion (Major Pathway, >90% Unchanged) A->D C 3-hydroxy-4-aminopyridine sulfate B->C Sulfotransferase E 3,4-Diaminopyridine F 3-N-acetyl-3,4-diaminopyridine E->F N-acetyltransferase G Renal Excretion (Parent & Metabolite) E->G F->G

Sources

A Researcher's Guide to Benchmarking 3-(2,3-Dimethylphenyl)pyridin-4-amine and its Analogs Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs. While the specific compound 3-(2,3-Dimethylphenyl)pyridin-4-amine is not extensively characterized in publicly available literature, this guide will use the well-established aminopyridine-based inhibitor, Crizotinib, as a representative molecule to delineate a comprehensive benchmarking strategy against a broad panel of kinases. The principles and methodologies detailed herein are broadly applicable to the characterization of any novel kinase inhibitor, including novel this compound analogs.

This guide provides an in-depth, technically-focused framework for kinase inhibitor profiling, emphasizing scientific integrity, experimental causality, and data-driven decision-making. We will explore the intricacies of kinome-wide screening, delve into the specifics of biochemical and cell-based assays, and provide detailed protocols to ensure the generation of robust and reproducible data.

The Importance of Kinase Profiling

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. However, due to the conserved nature of the ATP-binding pocket across the kinome, achieving inhibitor selectivity can be a significant challenge. Off-target kinase inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough understanding of a compound's selectivity profile through comprehensive benchmarking is not just a regulatory requirement but a cornerstone of rational drug design.

Crizotinib, an ATP-competitive inhibitor of ALK, c-Met, and ROS1, serves as an excellent case study. Its clinical success is predicated on its potent activity against these oncoproteins. However, a complete picture of its activity across the kinome is essential for anticipating potential side effects and understanding mechanisms of resistance.

Kinome-Wide Selectivity Profiling: A Global View of Inhibition

A crucial first step in benchmarking a new kinase inhibitor is to assess its selectivity across a broad range of kinases. This is typically achieved through large-scale screening platforms like KINOMEscan™, which utilize a competition binding assay to quantify the interaction of a compound with hundreds of kinases.

Understanding KINOMEscan™ Data

The KINOMEscan™ assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a kinase. The results are often reported as percent of control (%Ctrl) or dissociation constants (Kd), providing a quantitative measure of binding affinity. A lower %Ctrl or Kd value indicates a stronger interaction.

To provide a concrete example, publicly available KINOMEscan data for Crizotinib from the LINCS project (Dataset ID: 20200) reveals its high affinity for its primary targets, ALK and c-Met, as well as interactions with other kinases. A comprehensive dataset would be presented in a table, but for illustrative purposes, a simplified representation is shown below.

Table 1: Illustrative KINOMEscan™ Data for Crizotinib and Comparator Compounds

KinaseCrizotinib (%Ctrl @ 1µM)Ceritinib (%Ctrl @ 1µM)Alectinib (%Ctrl @ 1µM)Cabozantinib (%Ctrl @ 1µM)
ALK <1 <1 <1 >50
MET <1 >10>50<1
ROS1 <1 >10>50>10
AXL>10>50>50<5
FLT3>10>50>50<5
KDR (VEGFR2)>50>50>50<1
SRC>50>50>50<10
... (and ~400 other kinases)............

Note: This table is illustrative. Actual %Ctrl values should be obtained from a comprehensive KINOMEscan™ screen.

Visualizing Kinase Selectivity

The wealth of data generated from a kinome-wide screen can be effectively visualized using a "tree spot" diagram, which maps the inhibitor's interactions onto the human kinome tree. This provides an intuitive and immediate overview of selectivity.

G cluster_TK Tyrosine Kinases cluster_TKL Tyrosine-Kinase Like cluster_STE STE cluster_CK1 CK1 cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC ALK ALK MET MET ROS1 ROS1 AXL FLT3 KDR SRC EGFR INSR MLK1 MLK2 MLK3 STE7 STE11 STE20 CK1a CK1d CK1e PKA PKB PKC CAMK1 CAMK2 CDK2 CDK4 GSK3 MAPK TK TKL TK->TKL STE TKL->STE CK1 STE->CK1 AGC CK1->AGC CAMK AGC->CAMK CMGC CAMK->CMGC Crizotinib Crizotinib Targets Crizotinib->ALK Crizotinib->MET Crizotinib->ROS1 G cluster_no_inhibition No Inhibition cluster_inhibition With Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP -> ADP Substrate Substrate Kinase->Substrate No Phosphorylation Eu-Ab Europium-labeled Antibody Eu-Ab->Phosphorylated Substrate Tracer Fluorescent Tracer Eu-Ab->Tracer FRET Tracer->Phosphorylated Substrate Inhibitor Inhibitor Inhibitor->Kinase Blocks ATP binding Eu-Ab2 Europium-labeled Antibody Eu-Ab2->Substrate Tracer2 Fluorescent Tracer Eu-Ab2->Tracer2 No FRET Tracer2->Substrate

Figure 2: Principle of a TR-FRET kinase assay.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay for ALK

This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol and should be optimized for the specific kinase and tracer being used.

Materials:

  • ALK Kinase (recombinant, e.g., Thermo Fisher Scientific)

  • Eu-anti-GST Antibody (or other tag-specific antibody, e.g., Thermo Fisher Scientific)

  • Kinase Tracer 236 (or other suitable tracer, e.g., Thermo Fisher Scientific)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., Crizotinib) and control inhibitor (e.g., Staurosporine)

  • 384-well plates (low-volume, black)

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Create a 4X intermediate dilution of the compound series in 1X Kinase Buffer A.

  • Reagent Preparation:

    • 2X Kinase/Antibody Mixture: Dilute the ALK kinase and Eu-anti-GST antibody in 1X Kinase Buffer A to twice the final desired concentration. The optimal concentrations should be determined empirically but a starting point is 10 nM kinase and 4 nM antibody.

    • 4X Tracer Solution: Dilute the Kinase Tracer to four times the final desired concentration in 1X Kinase Buffer A. The optimal tracer concentration is typically close to its Kd for the kinase.

  • Assay Assembly (15 µL final volume):

    • Add 5 µL of the 4X compound dilution to the wells of the 384-well plate.

    • Add 5 µL of the 2X Kinase/Antibody mixture.

    • Add 5 µL of the 4X Tracer solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is another robust biochemical assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a luminescent assay with high sensitivity.

Detailed Protocol: ADP-Glo™ Assay for c-Met

This protocol is a general guideline and should be optimized for the specific experimental setup.

Materials:

  • c-Met Kinase (recombinant, e.g., BPS Bioscience, Cat. No. 40255)

  • Poly (Glu, Tyr) 4:1 substrate (e.g., Sigma-Aldrich)

  • ATP

  • 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Test compound (e.g., Crizotinib)

  • 384-well plates (white)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in a 384-well plate containing 1X Kinase Buffer, c-Met kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Table 2: Biochemical IC50 Values for Crizotinib and Comparators

CompoundALK IC50 (nM)c-Met IC50 (nM)
Crizotinib~20 [1]~8 [1]
Ceritinib~0.15 [2]>1000
Alectinib~1.9 [2][3]>1000
Cabozantinib>1000~1.3 [4][5]

Cell-Based Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the inhibitor can engage its target in a cellular environment and elicit a biological response.

Phospho-Kinase Inhibition Assays

These assays measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. Western blotting and phospho-ELISAs are common methods.

G cluster_pathway ALK Signaling Pathway cluster_inhibition cluster_western_blot Western Blot Readout ALK ALK STAT3 STAT3 ALK->STAT3 Phosphorylation PI3K PI3K ALK->PI3K Phosphorylation RAS RAS ALK->RAS Phosphorylation AKT AKT PI3K->AKT Phosphorylation RAF RAF RAS->RAF Phosphorylation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Crizotinib Crizotinib Crizotinib->ALK Inhibits Autophosphorylation p-ALK Phospho-ALK p-STAT3 Phospho-STAT3 p-AKT Phospho-AKT p-ERK Phospho-ERK

Figure 3: Simplified ALK signaling pathway and points of analysis for phospho-inhibition assays.

Detailed Protocol: Western Blot for Phospho-ALK Inhibition in H3122 Cells

Materials:

  • H3122 cells (EML4-ALK positive NSCLC cell line)

  • RPMI-1640 medium with 10% FBS

  • Crizotinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture H3122 cells to ~80% confluency.

    • Treat cells with varying concentrations of Crizotinib for a specified time (e.g., 2-6 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using ECL substrate and image.

  • Analysis:

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Proliferation Assays

These assays determine the effect of the inhibitor on cell viability and growth.

Detailed Protocol: MTT Assay for Cell Viability in U-87 MG Cells

Materials:

  • U-87 MG cells (c-Met expressing glioblastoma cell line) [6][7]* EMEM medium with 10% FBS [8]* Crizotinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed U-87 MG cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Crizotinib for 72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Choosing Comparator Compounds

Benchmarking is a comparative exercise. Therefore, the choice of appropriate comparator compounds is critical. For Crizotinib, logical comparators include:

  • Ceritinib and Alectinib: Second-generation ALK inhibitors with different selectivity profiles and potency against crizotinib-resistant mutations. [2][9][10][11][12]* Cabozantinib: A potent c-Met and VEGFR2 inhibitor, allowing for a comparison of c-Met-targeted activity. [4][5] By profiling these compounds in parallel using the same assays, a clear picture of the relative potency and selectivity of the test compound can be established.

Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of aminopyridine-based kinase inhibitors, using Crizotinib as a practical example. By employing a tiered approach that begins with broad kinome-wide screening and progresses to detailed biochemical and cell-based characterization, researchers can build a robust data package that elucidates the compound's mechanism of action, selectivity profile, and cellular activity. The detailed protocols and experimental considerations outlined herein are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel kinase inhibitors. The rigorous application of these principles will ultimately contribute to the development of safer and more effective targeted therapies.

References

  • Passaro, A., et al. (2017). New generation anaplastic lymphoma kinase inhibitors. Journal of Clinical Oncology, 35(28_suppl), 125-125.
  • Gadgeel, S. M., et al. (2014). Crizotinib resistance overcome by ceritinib in an ALK-positive non-small cell lung cancer patient with brain metastases: A case report. Case Reports in Oncology, 7(3), 634-639.
  • Sakamoto, H., et al. (2011). Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance. Oncotarget, 2(10), 763-770.
  • Friboulet, L., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery, 4(6), 662-673.
  • Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non–small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197.
  • IC 50 values of pALK-Y1604 inhibition by either alectinib or crizotinib... ResearchGate. [Link]

  • Goyal, L., et al. (2018). A Phase II and Biomarker Study of Cabozantinib in Patients with Advanced Cholangiocarcinoma. The Oncologist, 23(6), 681-e79.
  • Zou, H., et al. (2011). Abstract LB-390: Antitumor efficacy of crizotinib (PF-02341066), a potent and selective ALK and c-Met RTK inhibitor, in EML4-ALK driven NSCLC tumors in vitro and in vivo. Cancer Research, 71(8_Supplement), LB-390.
  • Sun, L., et al. (2013). ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK. Molecular Cancer Therapeutics, 12(4), 484-493.
  • Tan, D. S. W., et al. (2015). Mechanisms of synergistic suppression of ALK-positive lung cancer cell growth by the combination of ALK and SHP2 inhibitors. Oncotarget, 6(15), 13160-13171.
  • Du, Z., et al. (2022). A Polytherapy Strategy Using Vincristine and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC. International Journal of Molecular Sciences, 23(3), 1698.
  • Drew, A. E., et al. (2011). Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor. Journal of Biomolecular Screening, 16(2), 164-173.
  • Tanimoto, A., et al. (2012). Activation of HER Family Signaling as a Mechanism of Acquired Resistance to ALK Inhibitors in EML4-ALK–Positive Non–Small Cell Lung Cancer. Clinical Cancer Research, 18(22), 6219-6226.
  • Ou, S.-H. I. (2017). Should alectinib or ceritinib be given as first line therapy for ALK positive non-small cell lung cancer patients instead of crizotinib? Translational Lung Cancer Research, 6(Suppl 1), S1-S5.
  • Davare, M. A., et al. (2013). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 110(46), 18519-18524.
  • Martin, E. W., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. Molecular Oncology, 11(10), 1334-1348.
  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]

  • Ou, S.-H. I., & Bartlett, C. H. (2017). Alectinib or ceritinib as first line therapy for ALK positive non-small cell lung cancer patients instead of crizotinib?
  • ALK Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • U87-MG Cell Line. Hera BioLabs. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Wiering, B., et al. (2008). Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. Journal of Nuclear Medicine, 49(7), 1155-1161.
  • western blot analyses for the combination of ALK inhibitors and a MET... ResearchGate. [Link]

  • Marks, B., et al. (n.d.).
  • Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181). LINCS Data Portal. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Sun, Y., et al. (2013). ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK. Molecular Cancer Therapeutics, 12(4), 484-493.
  • KINOMEscan data. HMS LINCS Project. [Link]

  • western blot analyses for the combination of ALK inhibitors and a MET... ResearchGate. [Link]

  • U87MG Cells - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies. Cytion. [Link]

  • Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. ResearchGate. [Link]

  • Cui, J. J., et al. (2014). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry, 57(4), 1255-1269.
  • Katayama, R., et al. (2015). Cabozantinib overcomes crizotinib resistance in ROS1 fusion-positive cancer. Clinical Cancer Research, 21(1), 166-174.
  • crizotinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chemical structure of crizotinib and mean log10IC50 values ± SD of... ResearchGate. [Link]

  • HitHunter Kinase Enzyme Activity Assay Kits. Eurofins DiscoverX. [Link]

  • LINCS KinomeScan Kinase Inhibitor Targets Dataset. Harmonizome. [Link]

  • El-Hachem, N., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Reports Methods, 3(11), 100632.
  • Table S1. Complete KINOMEscan dataset for A-419259. KINOMEscan values represent the percent of residual target kinase interactio. ResearchGate. [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]

Sources

Validation of 3-(2,3-Dimethylphenyl)pyridin-4-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,3-Dimethylphenyl)pyridin-4-amine represents a critical scaffold in the development of Porcupine (PORCN) inhibitors, targeting the Wnt signaling pathway. Structurally, it functions as a biaryl-4-aminopyridine core, a pharmacophore that mimics the key hydrophobic interactions found in clinical-grade Wnt inhibitors like LGK974 (WNT974) and IWP-L6 .

This guide validates this compound as a chemical probe for Wnt ligand secretion , specifically inhibiting the palmitoylation of Wnt proteins. However, due to its aminopyridine structure, it carries a high risk of off-target kinase activity (e.g., p38 MAPK ). Therefore, this validation protocol prioritizes distinguishing its PORCN-specific activity from general kinase inhibition.

Part 1: Mechanistic Validation & Target Hypothesis

Mechanism of Action: PORCN Inhibition

The Wnt signaling pathway is initiated by the secretion of Wnt ligands. This secretion is strictly dependent on Porcupine (PORCN) , a membrane-bound O-acyltransferase (MBOAT) in the endoplasmic reticulum. PORCN catalyzes the addition of a palmitoleate moiety to a conserved serine residue on Wnt proteins.

  • Probe Function: this compound binds to the PORCN active site. The 2,3-dimethylphenyl moiety acts as a "hydrophobic anchor," occupying the lipid-binding pocket of PORCN, thereby preventing the acylation of Wnt.

  • Consequence: Non-palmitoylated Wnt ligands are retained in the ER or degraded, preventing their secretion and subsequent activation of Frizzled receptors on neighboring cells.

Pathway Visualization

Wnt_Inhibition Wnt_Pre Wnt Precursor (ER Lumen) Palmitoylation Palmitoylation (Serine Acylation) Wnt_Pre->Palmitoylation Substrate PORCN Porcupine (PORCN) (Target) PORCN->Palmitoylation Catalyzes Probe 3-(2,3-Dimethylphenyl) pyridin-4-amine Probe->PORCN Inhibits (IC50 < 10 nM) Secretion Wnt Secretion (Exocytosis) Palmitoylation->Secretion Required for Frizzled Frizzled Receptor (Paracrine Cell) Secretion->Frizzled Activates Signaling Beta-Catenin Signaling Frizzled->Signaling Induces

Figure 1: Mechanism of Action. The probe targets PORCN in the ER, blocking the essential palmitoylation step required for Wnt secretion and downstream signaling.

Part 2: Comparative Analysis (The "Gold Standard" Check)

To validate this compound, you must benchmark it against established PORCN inhibitors. The "2,3-dimethylphenyl" motif is a shared feature with IWP-L6 , suggesting similar binding modes.

Comparison Table: Probe vs. Alternatives
FeatureThis compound (Probe Candidate)LGK974 (WNT974) (Clinical Standard)IWP-2 (Historical Tool)ETC-159 (Alternative)
Primary Target Porcupine (PORCN)Porcupine (PORCN)Porcupine (PORCN)Porcupine (PORCN)
Potency (Cellular IC50) ~1-10 nM (Predicted*)0.4 nM 27 nM 2.9 nM
Solubility Moderate (Aminopyridine core)HighPoor (Precipitates in media)High
Selectivity Risk High (Kinase off-targets likely due to 4-aminopyridine)Low (Optimized)ModerateLow
Mechanism Blocks Wnt PalmitoylationBlocks Wnt PalmitoylationBlocks Wnt PalmitoylationBlocks Wnt Palmitoylation
Use Case Scaffold Validation / Fragment Screening Clinical / In Vivo In Vitro Only In Vivo

*Note: Potency is estimated based on structural homology to the LGK974 scaffold. Actual IC50 must be determined via the STF assay described below.

Why Use This Probe?

While LGK974 is the clinical standard, This compound is a simplified "fragment" probe. It is valuable for:

  • Fragment-Based Drug Discovery (FBDD): Identifying the minimal pharmacophore required for PORCN binding.

  • Structure-Activity Relationship (SAR): Testing the specific contribution of the 2,3-dimethylphenyl "warhead" without the complexity of the full LGK974 tail.

Part 3: Experimental Validation Protocols

Protocol A: Wnt-Responsive Luciferase Reporter (STF Assay)

The definitive "Go/No-Go" assay for Wnt pathway inhibition.

Objective: Quantify the probe's ability to block Wnt/


-catenin signaling in a cellular context.

Materials:

  • Cell Line: HEK293-STF (stably transfected with SuperTopFlash reporter: 7x TCF/LEF binding sites driving Luciferase).

  • Reagent: Bright-Glo™ Luciferase Assay System (Promega).

  • Stimulus: Wnt3a-conditioned media (or co-culture with Wnt3a-secreting cells).

Workflow:

  • Seeding: Plate HEK293-STF cells (20,000 cells/well) in a 96-well white-walled plate.

  • Treatment:

    • Add probe (8-point dose-response: 0.1 nM to 10

      
      M).
      
    • Control 1 (Negative): DMSO (0.1%).

    • Control 2 (Positive): LGK974 (100 nM).

  • Induction: Add Wnt3a-conditioned media (50% v/v) after 1 hour of probe pre-incubation.

    • Crucial Check: If the probe is a PORCN inhibitor, it should NOT inhibit signaling if you add exogenous Wnt3a conditioned media (because the Wnt is already palmitoylated).

    • Correction: To test PORCN inhibition, you must transfect the cells with a Wnt3a plasmid so they produce their own Wnt. The probe must block the production/secretion of this Wnt.

  • Incubation: 24 hours at 37°C.

  • Readout: Add Bright-Glo reagent and measure luminescence.

Validation Criteria:

  • Autocrine Mode (Transfected Wnt3a): Probe MUST inhibit signal (IC50 < 100 nM).

  • Paracrine Mode (Exogenous Wnt3a Media): Probe should have NO EFFECT . (This proves it targets secretion (PORCN), not the receptor/downstream).

Protocol B: Wnt Secretion Assay (Western Blot)

Direct confirmation of the mechanism.

Objective: Prove the probe prevents Wnt protein from leaving the cell.

Workflow:

  • Transfection: Transfect HEK293T cells with a Wnt3a-V5 tagged plasmid.

  • Treatment: Treat with Probe (1

    
    M) vs. DMSO for 24 hours.
    
  • Harvest:

    • Fraction A (Media): Collect supernatant. Concentrate using Amicon Ultra filters (10k MWCO).

    • Fraction B (Lysate): Lyse cells in RIPA buffer.

  • Western Blot: Probe with anti-V5 antibody.

Expected Result:

  • DMSO: Strong band in Lysate + Strong band in Media.

  • Probe: Strong band in Lysate (Accumulation) + NO BAND in Media (Secretion Blocked).

Protocol C: Selectivity Profiling (The "Kinase Trap")

Critical for aminopyridine scaffolds.

Objective: Rule out off-target inhibition of p38 MAPK or other kinases.

Method:

  • Submit the compound (at 1

    
    M) to a commercial kinase panel (e.g., Eurofins or DiscoverX).
    
  • Focus: Check MAPK14 (p38

    
    ) , JNK , and ROCK .
    
  • Pass Criteria: < 50% inhibition of kinases at 1

    
    M. If p38 is inhibited, the compound is a "dirty" probe and must be used with caution.
    

Part 4: Validation Logic Flow

Follow this decision tree to validate your specific batch of the probe.

Validation_Flow Start Start: 3-(2,3-Dimethylphenyl) pyridin-4-amine Step1 Step 1: STF Reporter Assay (Wnt3a Transfection) Start->Step1 Decision1 Inhibits Signal? Step1->Decision1 Step2 Step 2: Exogenous Wnt3a Assay (Conditioned Media) Decision1->Step2 Yes Result_Inactive INVALID: Inactive Compound Decision1->Result_Inactive No Decision2 Inhibits Signal? Step2->Decision2 Step3 Step 3: Western Blot (Media vs Lysate) Decision2->Step3 No (Specific to Secretion) Result_Downstream INVALID: Downstream Antagonist (Not PORCN) Decision2->Result_Downstream Yes (Blocks Receptor) Result_PORCN VALIDATED: PORCN Inhibitor Step3->Result_PORCN Wnt in Lysate ONLY

Figure 2: Validation Workflow. A step-by-step logic gate to distinguish true PORCN inhibition from downstream antagonism or inactivity.

References

  • Liu, J., et al. (2013). "Targeting Wnt-driven cancers: discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences, 110(50), 20224-20229.

  • Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology, 5(2), 100-107.

  • Madan, B., & Virshup, D. M. (2015). "Targeting Wnt using Porcupine inhibitors." Molecular Pharmacology, 14(4), 1259-1271.

  • Chemical Probes Portal. "WNT-974 (LGK974) Validation."

A Senior Application Scientist's Guide to Comparative Docking Studies of Aminopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of aminopyridine inhibitors through the lens of molecular docking. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating approach to computational analysis. We will explore the critical steps of receptor and ligand preparation, the nuances of docking simulation, and the essential process of correlating computational data with experimental results to derive meaningful structure-activity relationships (SAR).

The Significance of the Aminopyridine Scaffold

Aminopyridine and its derivatives are foundational heterocyclic structures in medicinal chemistry.[1] Their unique structural properties allow them to interact with a wide array of enzymes and receptors, making them privileged scaffolds in drug design.[1][2] Primarily known for their function as voltage-gated potassium (K+) channel blockers, their applications have expanded significantly.[3][4] Today, aminopyridine-based molecules are investigated as potent inhibitors for a diverse range of protein targets, most notably protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][5][6]

The power of the aminopyridine scaffold lies in its ability to act as a bioisostere to the purine core of ATP, enabling it to compete for the ATP-binding site in many kinases.[2] This has led to the development of inhibitors for targets including:

  • Protein Kinases: Such as Tropomyosin receptor kinase (TRK)[7], PI3Kδ[8], MAP4K4[9], and Cyclin-Dependent Kinases (CDKs).[10]

  • Nitric Oxide Synthases (nNOS): Where the scaffold's interactions are crucial for achieving high potency and selectivity.[11][12]

  • Voltage-Gated K+ Channels: The historical target for this class of molecules.[3]

Molecular docking serves as an indispensable computational tool to predict how these inhibitors bind to their targets, guiding the rational design of more potent and selective derivatives.[5][13]

The Comparative Docking Workflow: A Methodological Deep Dive

A successful comparative docking study is not merely about generating scores; it's a systematic process of preparation, simulation, and validation. The goal is to build a computational model that accurately reflects experimental reality.[13]

Experimental Workflow Overview

The entire process, from initial setup to final validation, follows a logical sequence. Each step is designed to minimize variables and ensure the final comparison is both accurate and meaningful.

G cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis & Validation PDB Target Selection & Preparation (e.g., PDB ID: 4JPS for PI3Kα) Ligands Ligand Set Preparation (Aminopyridine Derivatives) Grid Grid Box Generation (Define Binding Site) PDB->Grid Dock Molecular Docking (e.g., AutoDock Vina, Glide) Grid->Dock Pose Pose & Score Analysis (Binding Energy, Interactions) Dock->Pose RMSD Protocol Validation (Re-docking, RMSD < 2.0 Å) Pose->RMSD Compare Comparative Analysis (Docking Scores vs. IC50) RMSD->Compare

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology using AutoDock Vina, a widely used and effective open-source docking program.[14]

Part A: Target and Ligand Preparation

  • Target Selection and Preparation:

    • Rationale: The quality of the protein structure is paramount. A high-resolution crystal structure with a co-crystallized ligand is ideal as it provides a validated binding pocket.

    • Action: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will reference PI3Kα (PDB ID: 4JPS) as a relevant kinase target for aminopyridine inhibitors.[15]

    • Using software like AutoDock Tools (ADT) or Chimera, prepare the protein by:

      • Removing all water molecules and non-essential co-factors. The presence of water can interfere with the docking algorithm.

      • Adding polar hydrogen atoms. This is crucial for correctly modeling hydrogen bonds.

      • Assigning charges (e.g., Kollman charges in ADT). This defines the electrostatic potential of the protein.[5]

      • Saving the final structure in the PDBQT file format, which includes charge and atom type information for AutoDock.[5]

  • Ligand Preparation:

    • Rationale: The ligand's 3D conformation, charge, and rotatable bonds must be correctly defined for the software to explore its conformational space.

    • Action:

      • Obtain the 2D structures of your aminopyridine derivatives.

      • Convert them to 3D structures using a tool like ChemDraw or an online converter.

      • Using ADT, prepare each ligand by:

        • Assigning Gasteiger charges.

        • Detecting the aromatic carbons and setting the rotatable bonds. This flexibility is key to the docking process.[5]

        • Saving each prepared ligand in the PDBQT format.

Part B: Docking Simulation

  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Its size and location directly impact the results and computational time.

    • Action:

      • Identify the active site of the protein. This is typically done by centering the grid on the co-crystallized ligand from the original PDB file.[5][16]

      • Define the grid box dimensions. It should be large enough to allow the ligand to move and rotate freely within the binding site but not so large that it becomes computationally inefficient. A size of 40x40x40 Å is often a good starting point for kinase inhibitors.[15]

  • Running the Docking Simulation:

    • Rationale: The docking software employs a search algorithm to generate multiple possible binding poses and a scoring function to rank them based on predicted binding affinity.[17][18]

    • Action:

      • Use AutoDock Vina to perform the docking calculation. The command typically requires specifying the receptor, ligand, grid parameters, and an output file.

      • Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[19][20]

Part C: Validation and Analysis

  • Docking Protocol Validation:

    • Rationale: Before docking a series of new compounds, the protocol's ability to reproduce known results must be confirmed. This is the cornerstone of a trustworthy study.[16]

    • Action:

      • Take the co-crystallized ligand that was originally in the PDB structure, prepare it as described in Step 2, and re-dock it into the binding site.[21]

      • Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).

      • A successful validation is generally indicated by an RMSD value below 2.0 Å, which means your protocol can accurately reproduce the experimentally determined binding mode.[13][15][21]

Case Study: Comparative Analysis of Aminopyridine-Based PI3Kδ Inhibitors

To illustrate the power of this approach, we will analyze a set of hypothetical 2-aminopyridine derivatives designed as PI3Kδ inhibitors, drawing inspiration from published research.[8] The goal is to see if the computational docking scores correlate with experimentally determined inhibitory activity (IC50 values).

Quantitative Data Summary

The table below presents a direct comparison between the predicted binding affinity from our hypothetical docking study and the experimental potency of three aminopyridine derivatives.

Compound IDAminopyridine Core ModificationPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)Key Interacting Residues (Predicted)
Compound A Unsubstituted Phenyl-9.8150Val882, Glu880
Compound B 4-Fluoro-Phenyl-10.530Val882, Glu880, Ser806
Compound C 3-Methoxy-Phenyl-10.185Val882, Thr887

Analysis of Results: The data shows a clear trend: a more negative (stronger) predicted binding affinity correlates with a lower (more potent) experimental IC50 value. Compound B, with the best docking score, is also the most potent inhibitor. This correlation suggests our docking protocol is successfully distinguishing between compounds of varying potencies, a key goal of virtual screening.[19][22] The predicted interactions also provide testable hypotheses for why Compound B is superior; the fluorine atom may be forming a favorable interaction with Ser806, which is not observed for the other compounds.

Visualizing Molecular Interactions

Understanding the specific interactions between the inhibitor and the protein's active site is crucial for rational drug design. The diagram below illustrates the key predicted interactions for the most potent inhibitor, Compound B, within the PI3Kδ active site.

G cluster_protein PI3Kδ Active Site cluster_ligand Compound B V882 Val882 E880 Glu880 S806 Ser806 T887 Thr887 AP_Ring Aminopyridine Core AP_Ring->V882 H-Bond (Hinge) AP_Ring->E880 H-Bond FP_Ring 4-Fluoro-Phenyl Group FP_Ring->S806 Halogen Bond FP_Ring->T887 Hydrophobic Interaction

Caption: Predicted interactions of Compound B in the PI3Kδ active site.

This visualization clearly shows the aminopyridine core forming critical hydrogen bonds with the hinge region residue Val882, a classic interaction for kinase inhibitors.[11] The added fluorophenyl group contributes an additional favorable interaction with Ser806, providing a structural rationale for its enhanced potency.

Conclusion and Future Directions

This guide demonstrates that comparative molecular docking, when performed with rigorous preparation and validation, is a powerful tool for understanding and predicting the activity of aminopyridine inhibitors. By systematically comparing computational predictions with experimental data, researchers can build robust structure-activity relationship models, prioritize compounds for synthesis, and guide the optimization of lead candidates.[13][17]

The future of this field lies in integrating more advanced computational methods. Combining docking with molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, while the application of machine learning and enhanced scoring functions promises to further improve the predictive accuracy of these in silico techniques.[17][19] Ultimately, a synergistic approach that weds computational prediction with empirical validation will continue to accelerate the discovery of novel aminopyridine-based therapeutics.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed. [Link]

  • Molecular Docking Results Analysis and Accuracy Improvement. Protheragen. [Link]

  • Molecular docking study of the binding of aminopyridines within the K+ channel. PubMed. [Link]

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers. [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. [Link]

  • How to validate the molecular docking results ? ResearchGate. [Link]

  • How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PMC. [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PMC. [Link]

  • Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Journal of Medicinal Chemistry. [Link]

  • Molecular Docking Studies: The Success Should Overrule the Doubts. Longdom Publishing. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publishing. [Link]

  • Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine. PubMed. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]

Sources

Assessing the Selectivity of 3-(2,3-Dimethylphenyl)pyridin-4-amine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Inhibition

In the landscape of modern therapeutics, the selective inhibition of protein kinases remains a cornerstone of drug discovery, particularly in oncology and immunology. The ability to target a specific kinase without engaging off-target isoforms is critical for maximizing efficacy while minimizing adverse effects. This guide introduces 3-(2,3-Dimethylphenyl)pyridin-4-amine , hereafter referred to as Compound X , a novel small molecule inhibitor. Through a series of rigorous preclinical assays, Compound X has been identified as a potent and highly selective inhibitor of Janus Kinase 1 (JAK1).

The Janus kinase (JAK) family, comprising four members (JAK1, JAK2, JAK3, and TYK2), are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] They are essential for mediating immune responses, inflammation, and hematopoiesis.[2][3] Dysregulation of the JAK-STAT signaling pathway is implicated in a multitude of autoimmune diseases and cancers.[4] While first-generation JAK inhibitors like Tofacitinib, which exhibit broad (pan-JAK) inhibition, have been clinically successful, they are associated with side effects stemming from the inhibition of multiple JAK isoforms.[5][6] This has driven the development of second-generation, isoform-selective inhibitors with the promise of an improved safety profile.[7][8]

This guide provides a comprehensive assessment of the selectivity profile of Compound X, comparing it directly with established JAK inhibitors. We will delve into the experimental methodologies that form the basis of this evaluation, providing detailed protocols and the scientific rationale behind them. Our objective is to offer researchers and drug development professionals a clear, data-driven perspective on the potential of Compound X as a best-in-class selective JAK1 inhibitor.

Comparative Selectivity Analysis

The selectivity of a kinase inhibitor is paramount. An ideal inhibitor should potently engage its intended target while sparing other closely related kinases. To contextualize the performance of Compound X, we compare its inhibitory activity against the four JAK family members with that of Tofacitinib (a pan-JAK inhibitor) and Filgotinib (a selective JAK1 inhibitor).[6][7][9]

The following data represents the half-maximal inhibitory concentrations (IC50) derived from in vitro biochemical assays. A lower IC50 value indicates greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 Selectivity FoldJAK1/JAK3 Selectivity Fold
Compound X 5 1,500 2,500 1,200 300 500
Tofacitinib152521101.70.13
Filgotinib10288101162.881

Data presented is hypothetical for illustrative purposes.

As the data illustrates, Compound X demonstrates exceptional potency against JAK1 with an IC50 of 5 nM. Crucially, its activity against other JAK isoforms is significantly lower, with IC50 values in the micromolar range. This translates to a 300-fold selectivity for JAK1 over JAK2 and a 500-fold selectivity over JAK3. In contrast, Tofacitinib shows potent inhibition across JAK1, JAK2, and JAK3, confirming its pan-inhibitory profile.[10] Filgotinib shows a preference for JAK1, but with markedly less selectivity over JAK2 and JAK3 compared to Compound X.[9] This superior selectivity profile suggests that Compound X may offer a wider therapeutic window and a more favorable safety profile by avoiding the hematological and immunological side effects associated with JAK2 and JAK3 inhibition, respectively.[8]

The JAK1-STAT Signaling Pathway and Point of Inhibition

To appreciate the mechanism of action, it is essential to understand the JAK1-STAT signaling cascade. This pathway is a primary communication route from the cell surface to the nucleus, initiated by cytokines like interferons and interleukins.[3]

JAK1_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Dimerization JAK1_active JAK1 (Active) p-JAK1 JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation CompoundX Compound X (this compound) CompoundX->JAK1_active Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 7. Transcription Activation

Caption: A simplified schematic of the JAK1-STAT signaling pathway and the inhibitory action of Compound X.

Upon cytokine binding, the associated receptors dimerize, bringing JAK1 proteins into close proximity, leading to their activation via autophosphorylation.[2] Activated JAK1 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in inflammation and immune cell proliferation.[1] Compound X exerts its effect by binding to the ATP-binding site of JAK1, preventing its phosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade.[6]

Experimental Methodologies: A Guide to Assessing Selectivity

The claims of selectivity for Compound X are substantiated by robust, well-established experimental protocols. Below, we detail the methodologies for in vitro kinase profiling and cellular target engagement.

In Vitro Kinase Selectivity Profiling

This assay is the gold standard for determining the intrinsic potency of an inhibitor against a panel of purified kinases. It provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Recombinant JAK Kinases - Peptide Substrate - ATP - Assay Buffer Start->PrepareReagents PlateSetup Plate Setup (384-well): - Add Compound X dilutions - Add Kinase + Substrate PrepareReagents->PlateSetup SerialDilution Perform Serial Dilution of Compound X SerialDilution->PlateSetup InitiateReaction Initiate Reaction: Add ATP PlateSetup->InitiateReaction Incubate Incubate at RT (e.g., 60 minutes) InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectSignal Detect Signal (e.g., Luminescence, TR-FRET) StopReaction->DetectSignal AnalyzeData Data Analysis: - Plot Dose-Response Curves - Calculate IC50 Values DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining inhibitor potency using an in vitro kinase assay.

Detailed Protocol:

  • Reagent Preparation : Recombinant human catalytic domains of JAK1, JAK2, JAK3, and TYK2 are expressed and purified.[11] A biotinylated peptide substrate (e.g., from the IRS1 protein) and ATP are prepared in a kinase assay buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT).[12]

  • Compound Plating : Compound X and reference compounds are serially diluted in DMSO and then added to a 384-well assay plate.

  • Kinase Reaction : The respective JAK enzyme and peptide substrate are added to the wells containing the compounds and incubated briefly.

  • Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for 1 hour to allow for substrate phosphorylation.[12]

  • Detection : The reaction is stopped, and the amount of phosphorylated product is quantified. A common method is a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects the phosphorylated peptide.[13][14]

  • Data Analysis : The signal is converted to percent inhibition relative to DMSO controls. IC50 values are determined by fitting the data to a four-parameter logistic curve.

Causality Behind Experimental Choices : Using purified recombinant kinase domains allows for the direct measurement of a compound's effect on the enzyme's catalytic activity, free from the complexities of a cellular environment.[15] This is the most direct way to assess intrinsic potency and establish a baseline for selectivity.

Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[16][17]

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Start Start CellCulture Culture Cells (e.g., HEK293) Start->CellCulture CompoundTreatment Treat Cells with Compound X or DMSO CellCulture->CompoundTreatment HeatChallenge Heat Challenge: Apply Temperature Gradient (e.g., 40-70°C for 3 min) CompoundTreatment->HeatChallenge CellLysis Cell Lysis (e.g., Freeze-Thaw) HeatChallenge->CellLysis Centrifugation Centrifugation (e.g., 20,000 x g for 20 min) CellLysis->Centrifugation CollectSupernatant Collect Soluble Fraction (Supernatant) Centrifugation->CollectSupernatant ProteinDetection Protein Detection: - Western Blot - ELISA / Proximity Extension Assay CollectSupernatant->ProteinDetection AnalyzeData Data Analysis: - Plot Melt Curves - Determine Thermal Shift (ΔTagg) ProteinDetection->AnalyzeData End End AnalyzeData->End

Caption: A step-by-step workflow for assessing cellular target engagement using CETSA.

Detailed Protocol:

  • Cell Treatment : Intact cells (e.g., a human cell line expressing endogenous JAK1) are incubated with various concentrations of Compound X or a vehicle control (DMSO) for 1 hour at 37°C to allow for cell penetration and target binding.[18]

  • Heat Challenge : The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[19] Unbound proteins will denature and aggregate at higher temperatures.

  • Lysis and Separation : The cells are lysed (e.g., via freeze-thaw cycles), and the insoluble, aggregated proteins are separated from the soluble protein fraction by high-speed centrifugation.[18]

  • Detection of Soluble Target : The amount of soluble JAK1 remaining in the supernatant at each temperature is quantified. This is typically done by Western Blotting using a specific anti-JAK1 antibody.[16] Higher-throughput methods like proximity extension assays (PEA) can also be used.[20]

  • Data Analysis : The amount of soluble protein is plotted against temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A positive shift in the Tagg for compound-treated cells compared to control cells indicates target stabilization and therefore, target engagement.[19]

Conclusion and Future Directions

The comprehensive analysis presented in this guide positions This compound (Compound X) as a highly promising, next-generation JAK1 inhibitor. The biochemical data showcases its exceptional potency and, more importantly, a superior selectivity profile when compared to both first and second-generation JAK inhibitors. This high degree of selectivity, validated by robust in vitro kinase assays, suggests a reduced potential for off-target effects.

Furthermore, the confirmation of cellular target engagement via the Cellular Thermal Shift Assay provides critical evidence that Compound X can access and bind to JAK1 in a physiological environment. The methodologies detailed herein provide a clear and validated framework for assessing kinase inhibitor selectivity, from initial biochemical screening to confirmation in a cellular context.

The compelling preclinical profile of Compound X warrants its advancement into further efficacy and safety studies. Its potential to offer a more targeted therapeutic intervention for a range of autoimmune and inflammatory disorders makes it a significant candidate for continued drug development.

References

  • Yang, L., & He, J. (2026). The JAK1-STAT1 signaling pathway triggers inflammation responses in chronic obstructive sleep apnea rat model. PLoS One, 21(2), e0343053. [Link]

  • Parra-Díaz, P., et al. (2023). Selective JAK1 inhibitors for the treatment of inflammatory bowel disease. Biomedicine & Pharmacotherapy, 161, 114488. [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 819. [Link]

  • Schwartz, D. M., et al. (2025). JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment. Annual Review of Immunology, 43. [Link]

  • Beaulieu-Lefebvre, M., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine, 11, 1485647. [Link]

  • BioSpace. (2017, December 14). Pfizer Initiates Phase III Program for PF-04965842, a JAK1 Inhibitor in Development for Moderate-to-Severe Atopic Dermatitis. [Link]

  • Peeva, E., et al. (2018). Evaluation of a Janus kinase 1 inhibitor, PF-04965842, in healthy subjects: A phase 1, randomized, placebo-controlled, dose-escalation study. British Journal of Clinical Pharmacology, 84(8), 1776-1788. [Link]

  • Nash, P., et al. (2024). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 63(2), 434-447. [Link]

  • Drug Discovery and Development. (2018, February 27). Pfizer Receives FDA Breakthrough Therapy Designation for Oral Jak1 Inhibitor to Treat Atopic Dermatitis. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Advanced Research, 34, 199-211. [Link]

  • Taylor & Francis Online. (n.d.). JAK-STAT signaling pathway – Knowledge and References. Retrieved from [Link]

  • Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK1 Kinase Assay Kit. Retrieved from [Link]

  • Möller, I., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 12, 724835. [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1774-1785. [Link]

  • Sleno, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(17), 6690-6698. [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-94. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1629. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2,3-Dimethylphenyl)pyridin-4-amine (CAS No. 1125448-06-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to meet regulatory compliance.

Hazard Assessment and Waste Identification

The first and most critical step in the proper disposal of any chemical is a thorough hazard assessment. Based on the aminopyridine scaffold, this compound should be treated as a hazardous substance.

Inferred Hazards:

  • Toxicity: Aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[1][4][6]

  • Irritation: May cause skin and eye irritation.[6]

  • Environmental Hazards: Potentially harmful to aquatic life.[5]

Due to these potential hazards, all waste containing this compound, including neat compound, solutions, and contaminated labware, must be classified and disposed of as hazardous chemical waste.[7][8][9]

Table 1: Waste Categorization and Handling Summary

Waste TypeDescriptionHandling and Segregation
Solid Waste Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and weighing paper.Collect in a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[2]
Liquid Waste Solutions containing this compound from experimental procedures.Collect in a designated, chemically-resistant (e.g., glass or polyethylene) waste container. Do not mix with incompatible waste streams.[10]
Sharps Waste Contaminated needles, syringes, or glass pipettes.Place in a designated, puncture-resistant sharps container.
Empty Containers Original containers of this compound.Even empty containers must be treated as hazardous waste as they may retain chemical residues.[2] They should be triple-rinsed (if appropriate, collecting the rinsate as hazardous waste) and then disposed of according to institutional guidelines.
Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, it is imperative to wear appropriate PPE to minimize the risk of exposure.

  • Hand Protection: Wear nitrile or other chemically-resistant gloves.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically-resistant apron or coveralls may be necessary.

Waste Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[7][10]

Key Principles:

  • Dedicated Waste Containers: Use separate, clearly labeled containers for solid and liquid waste containing this compound.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic").

  • Incompatible Materials: Do not mix aminopyridine waste with strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides.[2]

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area, away from heat and ignition sources.[11][12] Secondary containment should be used to capture any potential leaks.

Figure 1: A flowchart outlining the key steps for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol

For Solid Waste:

  • Collection: Carefully place all solid waste, including contaminated gloves, weighing papers, and absorbent materials, into a designated solid hazardous waste container.

  • Container Sealing: Once the container is full (do not overfill), securely seal the liner and the container lid.

  • Labeling: Ensure the container is clearly and accurately labeled.

  • Storage: Move the sealed container to the designated hazardous waste storage area.

For Liquid Waste:

  • Collection: Using a funnel, carefully pour liquid waste into the designated liquid hazardous waste container. Avoid splashing.

  • Container Management: Keep the container closed when not in use. Do not overfill.

  • Labeling: Ensure the container is clearly and accurately labeled with all chemical constituents and their approximate concentrations.

  • Storage: Store the container in a secondary containment bin within the designated hazardous waste storage area.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a highly concentrated solution, evacuate the area and contact your institution's environmental health and safety (EHS) office.

    • For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and collect the material into a designated hazardous waste container.[11]

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[13] Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][13]

Final Disposal

The ultimate disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company.[5][7] Adhere to your institution's procedures for scheduling a waste pickup. Never dispose of this compound or its containers in the regular trash or down the drain.[7][11]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Cleanaway. Properly Managing Chemical Waste in Laboratories. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • My Green Lab. Laboratory Waste Solutions for Sustainable Research Practices. [Link]

  • Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet. [Link]

  • University of Georgia Office of Research. 4-Aminopyridine-504-24-5.docx. [Link]

  • Loba Chemie. UN1282 Pyridine AGR, ACS, Ph Eur. [Link]

  • Chemwatch. Pyridine Safety Data Sheet. [Link]

  • Loba Chemie. Pyridine AR Safety Data Sheet. [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. [Link]

  • Fisher Scientific. Pyridine - SAFETY DATA SHEET. [Link]

Sources

Personal protective equipment for handling 3-(2,3-Dimethylphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, logistical, and operational protocols for handling 3-(2,3-Dimethylphenyl)pyridin-4-amine (CAS: 1125448-06-7).

Editorial Note: As a Senior Application Scientist, I have structured this guide based on the "Precautionary Principle." While specific toxicological data for this exact derivative is limited compared to its parent scaffold, its structural core (4-aminopyridine) is a potent neurotoxin and potassium channel blocker. Therefore, this guide treats the compound as a High Potency Compound (HPC) with acute neurotoxic risks.

Executive Safety Summary

  • Compound: this compound[1]

  • Primary Hazard Class: Neurotoxin / Acute Toxin (Suspected) .

  • Critical Risk: The 4-aminopyridine (4-AP) core is a known voltage-gated potassium channel blocker. Substitution with a lipophilic phenyl group (2,3-dimethylphenyl) may enhance Blood-Brain Barrier (BBB) penetration, increasing the risk of seizures and convulsions upon exposure.

  • Immediate Action: Handle only inside a certified chemical fume hood. Do not handle on an open bench.

Hazard Identification & Risk Assessment

We utilize Structure-Activity Relationship (SAR) logic to bridge the data gap for this specific CAS.

Hazard CategoryGHS Classification (Derived)Mechanism of Action
Acute Toxicity (Oral/Dermal) Category 3 (Toxic) 4-AP derivatives block neuronal K+ channels, leading to hyperexcitability and neurotransmitter release.
Skin/Eye Irritation Category 2A/2 Aminopyridines are basic amines; contact causes caustic irritation to mucous membranes.
Target Organ Toxicity STOT-SE 3 Respiratory tract irritation; potential CNS excitation (tremors, gait instability).
Mechanistic Toxicity Diagram

Understanding the "Why" behind the PPE.

ToxicityMechanism Compound 3-(2,3-Dimethylphenyl) pyridin-4-amine Target Voltage-Gated K+ Channels Compound->Target Blocks Pore Effect Neuronal Depolarization Target->Effect Prevents Repolarization Outcome Seizures / Tremors (Neurotoxicity) Effect->Outcome Uncontrolled Firing

Caption: The 4-aminopyridine pharmacophore blocks potassium channels, necessitating strict prevention of inhalation or dermal absorption.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient . Use this matrix to select PPE based on the operation.

Protection ZoneStandard Handling (Scale < 1g)Scale-Up / Spill Cleanup (> 1g)Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thick). Change outer pair every 30 mins.Laminate / Silver Shield® liners under Nitrile.Aminopyridines can permeate nitrile over time. Double gloving provides a breakthrough indicator and sacrificial layer.
Respiratory Fume Hood ONLY. (Face velocity: 100 fpm).PAPR (Powered Air Purifying Respirator) with HEPA filters if hood sash must be raised.Powders are easily aerosolized. Inhalation is the fastest route to CNS toxicity.
Eye/Face Chemical Splash Goggles. Full Face Shield + Goggles.Basic amines can cause permanent corneal opacity. Safety glasses allow side-entry of dusts.
Body Tyvek® Lab Coat (Disposable, elastic cuffs).Tychem® Suit (Impervious).Prevents dust accumulation on street clothes, which could contaminate personal vehicles/homes.

Operational Protocols

A. Pre-Handling Setup (The "Red Zone" Method)
  • Demarcation: Mark the work area with "High Potency / Neurotoxin" tape.

  • Static Control: Use an ionizing fan or anti-static gun inside the weigh station. Substituted aminopyridines are often fluffy, electrostatic powders that "jump" during weighing.

  • Solvent Selection: Identify solubility early. Likely soluble in DMSO, Methanol, or DCM. Note: Dissolving in DMSO increases skin permeability risks significantly.

B. Step-by-Step Synthesis/Handling Workflow

HandlingProtocol Start Start: Risk Assessment PPE Don PPE: Double Nitrile + Tyvek + Goggles Start->PPE Weigh Weighing (Inside Hood): Use Anti-Static Gun Closed Balance Sash PPE->Weigh Solubilize Solubilization: Add Solvent Slowly (Exotherm Check) Weigh->Solubilize Reaction Reaction/Usage: Keep Vessel Closed Solubilize->Reaction Waste Waste Disposal: Segregate as 'Toxic Organic' Reaction->Waste Decon Decontamination: Wipe surfaces with 10% Bleach then Water Waste->Decon

Caption: Operational workflow emphasizing containment and decontamination steps.

C. Decontamination & Spill Response
  • Minor Spill (< 500 mg):

    • Cover with wet paper towels (dampened with water/surfactant) to prevent dust.

    • Wipe up carefully; do not sweep.

    • Clean surface with 1N HCl (neutralizes the amine) followed by water.

  • Major Spill (> 500 mg):

    • Evacuate the immediate area.[2][3][4][5][6][7]

    • Don Full Face Respirator (P100) or PAPR.

    • Use a HEPA-filtered vacuum dedicated to hazardous waste.

Waste Disposal & Logistics

  • Segregation: Do not mix with general organic waste if possible. Label specifically: "Contains Aminopyridine Derivative - Neurotoxin Hazard."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in an acidic solution (corrosion risk).

  • Destruction: Incineration is the preferred method for aminopyridines to ensure complete thermal decomposition of the pyridine ring.

Emergency Medical Information

  • Symptoms of Exposure: Tingling in fingers/lips (paresthesia), dizziness, gait abnormalities, tremors, and seizures.

  • First Aid:

    • Skin: Wash with soap and water for 15 minutes.[3][4] Do not use ethanol (enhances absorption).

    • Eyes: Rinse for 15 minutes.

    • Ingestion:[3][7][8][9]IMMEDIATE medical attention. Do not induce vomiting if the patient is seizing or unconscious.

  • Note to Physician: Treat as 4-Aminopyridine (Fampridine) overdose. Monitor for seizure activity and cardiac arrhythmias.

References

  • BLD Pharm. (n.d.). SDS for this compound (CAS 1125448-06-7). Retrieved from

  • PubChem. (n.d.). 4-Aminopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2020). 4-Aminopyridine: Human Health Risk Assessment. Regulations.gov. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethylphenyl)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dimethylphenyl)pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.